2-(1H-Indol-5-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEWOQWOFUSKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589401 | |
| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21005-60-7 | |
| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indol-5-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1H-Indol-5-yl)ethanamine synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(1H-Indol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a constitutional isomer of the well-known neuromodulator tryptamine and serves as a valuable molecular scaffold in medicinal chemistry. Unlike the more common 3-substituted indoles, the synthesis of 5-substituted tryptamine analogues presents unique challenges and requires specific strategic considerations. This technical guide provides a comprehensive overview of robust and field-proven synthetic pathways to this compound. We will primarily focus on a highly efficient route commencing from indole-5-carboxaldehyde via a Henry nitroaldol reaction, followed by reduction. Additionally, we will explore the application of the classical Fischer indole synthesis as a viable, albeit more complex, alternative. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, comparative analysis of the routes, and visualizations to support researchers in the design and execution of these synthetic strategies.
Introduction
The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents. While tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives have been extensively studied, its constitutional isomers are of growing interest for developing novel therapeutic agents with unique pharmacological profiles. This compound, which features the ethylamine side chain at the C5 position of the indole ring, represents a key building block for exploring structure-activity relationships in various target classes, from receptor agonists and antagonists to enzyme inhibitors.
The synthesis of this specific isomer requires methods that can selectively functionalize the C5 position of the indole or construct the indole ring with the desired substitution pattern already in place. This guide is designed to serve as a senior-level resource, explaining not just the "how" but the "why" behind the most effective synthetic approaches, ensuring both scientific rigor and practical applicability.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound involves disconnecting the ethylamine side chain. The most strategically sound disconnection is at the C-C bond between the indole ring and the side chain. This leads back to a C1 electrophile at the indole-5-position (an aldehyde) and a C1 nucleophile with a masked amino group (a nitromethane anion). This strategy leverages the reliability of the Henry (nitroaldol) reaction.
Caption: Retrosynthetic analysis of this compound.
Primary Synthesis Pathway: The Henry Reaction Route
This pathway is arguably the most direct and efficient method, building the required side chain onto a commercially available, pre-formed indole core. The strategy involves two key transformations: a C-C bond-forming Henry reaction followed by a complete reduction of the resulting nitrovinyl intermediate.
Step 1: Henry Reaction of Indole-5-carboxaldehyde
The first step is a base-catalyzed condensation between indole-5-carboxaldehyde and nitromethane.[1] The initial β-hydroxy nitroalkane adduct readily undergoes dehydration under the reaction conditions to yield the conjugated nitroalkene, 5-(2-nitrovinyl)-1H-indole. This intermediate is a versatile precursor for various tryptamine analogues.[2][3]
Causality Behind Experimental Choices:
-
Catalyst: Ammonium acetate is a commonly used weak base catalyst. It is effective at deprotonating nitromethane to form the nucleophilic nitronate anion without causing significant side reactions with the aldehyde or indole ring.
-
Solvent & Conditions: Acetic acid is often used as the solvent, providing a slightly acidic medium that facilitates the dehydration of the intermediate nitroalkohol to the more stable nitroalkene product. Refluxing ensures the reaction goes to completion.
Experimental Protocol: Synthesis of 5-(2-Nitrovinyl)-1H-indole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxaldehyde (1.0 eq), nitromethane (10.0 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice water with stirring. A yellow-orange precipitate of 5-(2-nitrovinyl)-1H-indole will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.
-
Purification: The crude product can be dried under vacuum. If necessary, it can be further purified by recrystallization from ethanol or isopropanol to yield a bright yellow crystalline solid.
Step 2: Reduction of 5-(2-Nitrovinyl)-1H-indole
The final step involves the complete reduction of the nitrovinyl group. This requires a powerful reducing agent capable of reducing both the carbon-carbon double bond and the nitro group to an amine. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity.
Causality Behind Experimental Choices:
-
Reducing Agent: LiAlH₄ is a potent, non-selective reducing agent necessary for this transformation. Weaker reagents like sodium borohydride (NaBH₄) are generally insufficient to reduce a nitro group.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for LiAlH₄ reductions. It is inert to the reagent and effectively solubilizes the starting material. The use of an anhydrous solvent is critical, as LiAlH₄ reacts violently with water.
-
Safety: LiAlH₄ reactions are highly exothermic and produce flammable hydrogen gas upon quenching. All operations must be conducted in an inert atmosphere (e.g., nitrogen or argon) and with extreme caution, especially during the work-up phase.
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (4.0 - 5.0 eq) in anhydrous THF.
-
Addition of Reactant: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve the 5-(2-nitrovinyl)-1H-indole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Quenching (Caution!): Cool the reaction flask back down to 0 °C. Quench the reaction by the sequential, slow, and dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol containing a small amount of triethylamine, e.g., 1%) to yield this compound as a solid or oil.
Caption: Workflow for the Henry reaction synthesis pathway.
Alternative Pathway: The Fischer Indole Synthesis
A classical and powerful alternative for constructing the indole nucleus is the Fischer indole synthesis.[4] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[5][6]
Principle and Application
To synthesize this compound via this route, one would start with a phenylhydrazine substituted at the para-position with a group that can be converted into the ethylamine side chain. A suitable starting material would be 4-hydrazinobenzonitrile.[7][8][9]
The general process would be:
-
Hydrazone Formation: Condensation of 4-hydrazinobenzonitrile with an aldehyde containing a masked C2 unit, such as acetaldehyde or a protected equivalent.
-
Cyclization: Acid-catalyzed Fischer cyclization to form 5-cyanoindole.
-
Side Chain Elaboration: Conversion of the C3 position (if necessary) and reduction of the C5 nitrile group. This route is indirect for the target molecule as it places a cyano group at C5, which would need to be reduced to an aminomethyl group, not the required aminoethyl group.
A more direct, though synthetically challenging, Fischer approach would require reacting 4-(2-aminoethyl)phenylhydrazine with an acetaldehyde equivalent. The synthesis and stability of this specific hydrazine can be problematic.
Caption: General schematic of the Fischer indole synthesis.
Comparative Analysis of Synthetic Pathways
| Parameter | Henry Reaction Pathway | Fischer Indole Pathway |
| Starting Materials | Indole-5-carboxaldehyde, nitromethane. Generally accessible.[10] | Requires specifically substituted phenylhydrazines which often need to be synthesized.[7][11] |
| Number of Steps | Typically 2 steps from the aldehyde. | Can be 1-2 steps for the cyclization, but requires prior synthesis of the hydrazine. |
| Regioselectivity | Excellent. Functionalization occurs exclusively at the C5 position. | Excellent. The substitution pattern is determined by the starting hydrazine. |
| Key Challenges | Handling of nitromethane and the highly reactive, water-sensitive LiAlH₄. | Synthesis, purification, and stability of the substituted hydrazine precursor. Potential for side reactions during cyclization.[5] |
| Scalability | Readily scalable, though LiAlH₄ reduction requires careful engineering controls on a large scale. | Can be scalable, often used in industrial synthesis of triptan drugs.[4] |
| Overall Efficiency | Generally considered more direct and efficient for this specific target. | More convergent, but often more complex overall due to precursor synthesis. |
Purification and Characterization
The final product, this compound, is a primary amine and can be purified using standard techniques.
-
Purification: Silica gel chromatography is effective, but the basicity of the amine can cause streaking on the column. This is typically mitigated by adding a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol, to the eluent system (e.g., Dichloromethane/Methanol). Alternatively, the compound can be converted to its hydrochloride salt, purified by recrystallization, and then liberated back to the free base if required.
-
Characterization:
-
¹H NMR: Expect characteristic signals for the indole ring protons, including a singlet for the NH proton, and two triplets for the -CH₂-CH₂- ethyl chain.
-
¹³C NMR: Will show the expected number of aromatic and aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the compound (C₁₀H₁₂N₂) should be clearly visible.
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for both the indole and primary amine groups will be present.
-
Conclusion
The synthesis of this compound is most reliably and directly achieved through a two-step sequence starting from indole-5-carboxaldehyde. The Henry reaction provides a robust method for installing the C2 nitrovinyl precursor at the C5 position, which is subsequently reduced to the target ethylamine using a potent hydride reagent like LiAlH₄. While the venerable Fischer indole synthesis remains a cornerstone of indole chemistry, its application to this specific target is often more complex due to the challenges associated with the synthesis of the required para-substituted phenylhydrazine. The methodologies and protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and development.
References
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An In-depth Technical Guide to 2-(1H-Indol-5-yl)ethanamine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(1H-indol-5-yl)ethanamine, a core tryptamine scaffold, and its derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system. This document delves into the synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications of this important class of compounds, with a focus on their interactions with serotonin receptors.
Introduction: The Significance of the Tryptamine Scaffold
The this compound core structure is a member of the tryptamine family of monoamine alkaloids. Tryptamines are structurally analogous to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), which plays a crucial role in regulating a wide array of physiological and psychological processes, including mood, cognition, sleep, and appetite. This structural similarity allows tryptamine derivatives to interact with various serotonin receptors, making them a rich source of lead compounds for the development of novel therapeutics for psychiatric and neurological disorders.[1][2]
The indole nucleus and the ethylamine side chain of the tryptamine scaffold provide a versatile platform for chemical modification. Substitutions on the indole ring, particularly at the 5-position, and alterations to the terminal amine of the ethylamine side chain can profoundly influence the pharmacological profile of these compounds, leading to derivatives with varying affinities and efficacies at different serotonin receptor subtypes.[3] This guide will explore these modifications in detail, providing insights into the rational design of novel this compound derivatives with desired pharmacological properties.
Synthesis of the this compound Scaffold and its Derivatives
The construction of the this compound core and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the indole ring and the ethylamine side chain.
Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis is a robust and widely used method for the preparation of substituted indoles, including tryptamines.[4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone.
A general workflow for the Fischer indole synthesis of a 5-substituted tryptamine is depicted below:
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The Elusive Crystal Structure of 5-Tryptamine: A Technical Guide and Research Roadmap
Abstract
This technical guide addresses the crystal structure of 2-(1H-Indol-5-yl)ethanamine, a positional isomer of the critical neurotransmitter serotonin, often referred to as 5-tryptamine. A comprehensive search of current crystallographic databases and scientific literature reveals that the specific crystal structure of freebase this compound has not yet been reported. This guide, therefore, serves a dual purpose: first, to provide a detailed analysis of the crystal structure of its well-characterized and biologically vital isomer, serotonin (3-(2-aminoethyl)-1H-indol-5-ol), as a foundational reference. Second, to present a robust, field-proven experimental workflow for the successful crystallization and structural determination of this compound, thereby offering a roadmap for researchers to fill this gap in crystallographic knowledge. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of tryptamine structures for molecular modeling, drug design, and material science.
Introduction: The Significance of Tryptamine Isomers
The indolethylamine scaffold is a cornerstone of neuropharmacology. While serotonin (5-hydroxytryptamine) is renowned for its extensive roles in regulating mood, appetite, and sleep, its positional isomers are of significant interest in medicinal chemistry for their potential to exhibit novel receptor interaction profiles and therapeutic effects.[1] this compound, where the ethylamine side chain is attached to the 5-position of the indole ring, represents a fundamental structural variation from serotonin, where the same chain is at the 3-position.
The precise three-dimensional arrangement of molecules in a crystal lattice is paramount. It dictates key physicochemical properties such as solubility, stability, and bioavailability, which are critical determinants of a compound's viability as a therapeutic agent. Understanding the crystal structure provides invaluable insights into intermolecular interactions, conformational preferences, and potential polymorphic forms.
A Proxy Analysis: The Crystal Structure of Serotonin Freebase
In the absence of data for this compound, we turn to the most pertinent available structure: that of serotonin freebase. The single-crystal structure of pure serotonin was surprisingly not reported until recently, highlighting that even for ubiquitous molecules, obtaining high-quality crystals of the freebase form can be a significant challenge.[2][3]
The crystal structure of serotonin reveals a molecule that crystallizes in the chiral space group P2₁2₁2₁ with one molecule in the asymmetric unit.[2][4][5] The ethylamino side chain adopts a gauche-gauche conformation, turned away from the indole ring.[2][4][5] This conformation is a key structural feature influencing its interaction with receptors.
The crystal packing is dominated by a robust three-dimensional network of hydrogen bonds. The hydroxyl group, the amine group, and the indole nitrogen all participate in these interactions, creating a highly stable lattice.[4][5] Specifically, O—H···N and N—H···O bonds link adjacent molecules, forming a cohesive solid-state architecture.[2][4][5] Notably, no significant π–π stacking interactions are observed in the serotonin freebase structure.[4]
| Crystallographic Data for Serotonin Freebase | |
| Chemical Formula | C₁₀H₁₂N₂O |
| Systematic Name | 3-(2-aminoethyl)-1H-indol-5-ol |
| Space Group | P2₁2₁2₁ (chiral)[2][4] |
| Molecules per Asymmetric Unit (Z') | 1 |
| Key Torsion Angles | Cₐ—Cₐ—Cₘ—Cₘ: -64.2(3)° |
| Cₐ—Cₘ—Cₘ—N: -61.9(2)°[4][5] | |
| Dominant Intermolecular Forces | N—H···O and O—H···N Hydrogen Bonds[2][4][5] |
Predictive Insights for this compound Crystallography
While direct data is unavailable, we can hypothesize key features of the this compound crystal structure based on established principles of molecular packing and comparison with related indole structures.[6][7][8]
-
Hydrogen Bonding: The primary amine and the indole N-H group are strong hydrogen bond donors. It is highly probable that the crystal structure of this compound will be dominated by a network of N—H···N hydrogen bonds, linking the amine of one molecule to the indole nitrogen or the amine of another.
-
π–π Stacking: The relocation of the bulky and flexible ethylamine side chain from the 3-position to the 5-position may alter the propensity for π–π stacking. With the side chain further from the pyrrole ring, the indole planes may be able to approach each other more closely, potentially allowing for stabilizing π–π interactions, a feature absent in the serotonin freebase structure.
-
Conformational Flexibility: Like serotonin, the ethylamine side chain's conformation will be a critical feature, governed by a balance of intramolecular steric effects and intermolecular packing forces.
Experimental Protocol for the Crystallization and Structure Determination of this compound
This section outlines a detailed, self-validating methodology for obtaining and analyzing single crystals of the title compound. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.
Synthesis and Purification
The initial synthesis of this compound must be executed with a focus on achieving high purity, as impurities are a primary inhibitor of successful crystallization. A common synthetic route involves the reduction of 2-(1H-indol-5-yl)acetonitrile.
Caption: Synthesis and purification workflow for this compound.
-
Causality: High-performance liquid chromatography (HPLC) or column chromatography is essential. Purity of >99% is the target, as even minor impurities can disrupt the formation of an ordered crystal lattice. Verification of purity and identity via NMR spectroscopy and mass spectrometry is a non-negotiable quality control checkpoint.
Crystallization Screening
A high-throughput screening approach is the most efficient method to explore a wide range of crystallization conditions.
-
Solvent Selection: Begin with a diverse set of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, acetone, and water). The goal is to find a solvent or solvent system in which the compound has moderate solubility.
-
Primary Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is a simple yet effective method for initial screening.
-
Vapor Diffusion (Hanging and Sitting Drop): This is the gold standard for protein crystallography but is equally powerful for small molecules. A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. This controlled change in saturation is ideal for growing high-quality single crystals.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then further to 4°C. The decrease in solubility upon cooling can induce crystallization.
-
Caption: Iterative workflow for single-crystal growth.
-
Trustworthiness: Each screening plate should include controls. The process is iterative; initial "hits" (conditions producing any crystalline material) are followed by optimization screens where solvent ratios, temperature, and concentrations are systematically varied to improve crystal size and quality.
X-ray Diffraction Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
Ab initio methods or direct methods are used to solve the phase problem and generate an initial electron density map.
-
A molecular model is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data until the model converges with the data.
-
Conclusion and Future Work
While the crystal structure of this compound remains to be elucidated, a robust framework exists for its determination. By leveraging the structural knowledge of its isomer, serotonin, and employing systematic crystallization and diffraction methodologies, the scientific community can readily fill this knowledge gap. The resulting structure will provide critical insights into the conformational landscape of 5-substituted tryptamines, aiding in the rational design of novel serotonergic ligands and advancing our understanding of the structure-property relationships in this vital class of molecules. This guide provides the necessary technical foundation and experimental blueprint to achieve that goal.
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Fábián, L., & Kálmán, A. (2022). Crystal structure of serotonin. IUCrData, 7(3). Available at: [Link]
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Perrine, D. M. (2022). Crystal structure of serotonin. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 267–270. Available at: [Link]
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ResearchGate. (2022). (PDF) Crystal structure of serotonin. Available at: [Link]
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PubMed. (2020). Structure and Morphology of Indole Analogue Crystals. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-(1H-Indol-5-yl)ethanamine Receptor Binding
Abstract
This technical guide provides a comprehensive, field-proven workflow for modeling the receptor binding of 2-(1H-Indol-5-yl)ethanamine, a tryptamine isomer, and its derivatives. Targeting researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causal reasoning behind critical methodological choices. We will detail a self-validating protocol encompassing receptor and ligand preparation, molecular docking, all-atom molecular dynamics (MD) simulations, binding free energy calculations, and pharmacophore modeling. The objective is to equip researchers with a robust computational strategy to accurately predict binding affinities, elucidate interaction mechanisms, and guide the rational design of novel ligands targeting G protein-coupled receptors (GPCRs), particularly the serotonin receptor family.
Introduction: The Rationale for a Computational Approach
This compound belongs to the tryptamine family, a class of compounds renowned for their diverse biological activities, primarily as neurotransmitters and neuromodulators.[1] Many tryptamine derivatives are potent ligands for serotonin (5-HT) receptors, which are implicated in a vast array of neurological processes and are the targets for numerous pharmaceuticals.[2][3] Understanding the precise molecular interactions that govern the binding of a specific ligand to its receptor is paramount for developing novel therapeutics with improved efficacy and selectivity.
In silico modeling has become an indispensable tool in modern drug discovery.[1] It provides a cost-effective and rapid means to investigate molecular recognition events at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.[4] By simulating the dynamic interplay between a ligand and its receptor, we can predict binding poses, estimate binding affinities, and identify key residues that drive the interaction. This knowledge is crucial for structure-activity relationship (SAR) studies and the rational design of next-generation drug candidates.[5]
This guide presents a holistic and validated workflow, emphasizing not just the "how" but the "why" of each computational step.
Part 1: Foundational Principles and Strategic Planning
The Targets: Serotonin Receptors as Model GPCRs
The primary putative targets for tryptamine derivatives are the G protein-coupled receptors (GPCRs), specifically the serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[3][6] GPCRs are integral membrane proteins that play a critical role in cellular signaling and are major targets for pharmaceuticals.[4][7] Their structure, characterized by seven transmembrane (7TM) helices, forms a complex binding pocket that is highly dynamic and sensitive to ligand binding.[4][7]
The high sequence homology among 5-HT receptor subtypes presents a significant challenge for designing selective drugs.[2][8] Computational models, therefore, must be precise enough to distinguish the subtle structural and energetic differences that confer subtype selectivity.
The In Silico Toolkit: A Multi-Modal Strategy
No single computational method can capture the full complexity of ligand-receptor binding. Our strategy employs a synergistic combination of techniques:
-
Molecular Docking: A computational method used to predict the preferred orientation of a ligand when bound to a receptor.[9] It is excellent for rapidly screening large numbers of compounds and generating initial binding hypotheses. However, it treats the receptor as largely rigid and uses simplified scoring functions, necessitating further refinement.
-
Molecular Dynamics (MD) Simulation: This technique simulates the time-dependent behavior of a molecular system, providing a detailed view of the conformational dynamics of the protein-ligand complex in a realistic environment (i.e., solvated and embedded in a lipid bilayer).[10][11] MD is essential for validating docking poses, assessing the stability of interactions, and understanding the role of protein flexibility and water molecules.[10][12]
-
Binding Free Energy Calculations (MM/PBSA & MM/GBSA): These "end-point" methods are used to estimate the free energy of binding from MD simulation snapshots.[13][14][15] They offer a balance between computational cost and accuracy, providing a more reliable ranking of ligands than docking scores alone.[16][17]
-
Pharmacophore Modeling: This approach identifies the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity.[18][19][20] It can be derived from a ligand-receptor complex (structure-based) or a set of active molecules (ligand-based) and is a powerful tool for virtual screening and scaffold hopping.[18][21]
Part 2: The Validated In Silico Workflow
This section details the step-by-step experimental protocols. The causality behind each choice is critical: we are not just processing files, but building a scientifically sound model of a biological system.
Workflow Overview Diagram
Caption: High-level overview of the integrated in silico drug discovery workflow.
Protocol 2.1: Receptor Structure Preparation
Objective: To prepare a high-quality, physiologically relevant receptor structure for docking and simulation.
Causality: The initial PDB structure is a static, raw experimental model. It often contains non-essential molecules (water, ions, co-factors), may lack hydrogen atoms, and can have missing loops or side chains.[22][23] Failure to properly clean, complete, and protonate the structure will introduce significant artifacts into all subsequent calculations.
Step-by-Step Methodology:
-
Selection: Obtain a high-resolution X-ray crystal structure of the target receptor (e.g., a human serotonin receptor) from the Protein Data Bank (PDB). Prioritize structures complexed with a ligand similar to tryptamine.
-
Cleaning:
-
Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential components: water molecules, ions, co-crystallized ligands, and any protein chains not part of the functional monomer/dimer.[22][23] Expertise Insight: Retain structurally important water molecules known to mediate ligand binding if supported by literature.
-
-
Repair and Protonation:
-
Use tools like MODELLER or the SWISS-MODEL server to reconstruct any missing loops or side chains in the protein sequence.[24]
-
Add hydrogen atoms. This is a critical step, as hydrogen bonding is a primary driver of ligand binding.
-
Determine the correct protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) at a physiological pH (e.g., 7.4). This is crucial for accurately modeling electrostatic interactions.
-
-
Minimization: Perform a brief, constrained energy minimization of the structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be restrained to preserve the experimental conformation.
Protocol 2.2: Ligand Preparation
Objective: To generate a low-energy, correctly parameterized 3D structure of this compound.
Causality: The ligand's 3D conformation, charge distribution, and bond parameters (the force field) directly dictate its interaction with the receptor. An incorrect starting conformation or poor parameterization will lead to inaccurate binding predictions.
Step-by-Step Methodology:
-
Structure Generation:
-
Protonation and Energy Minimization:
-
Assign the correct protonation state at physiological pH. For tryptamines, the ethylamine side chain will be protonated.
-
Perform a geometry optimization (energy minimization) using a quantum mechanics (e.g., DFT) or a robust molecular mechanics force field (e.g., GAFF) to obtain a low-energy conformation.
-
-
Force Field Parameterization:
-
This is the most critical step for MD simulations. The standard protein force fields do not contain parameters for most drug-like molecules.
-
Generate topology and parameter files for the ligand using a server like CGenFF (for CHARMM force fields) or antechamber (for AMBER force fields).[27][28] This process assigns partial charges and defines all bond, angle, and dihedral parameters necessary for the simulation.
-
Protocol 2.3: Molecular Docking
Objective: To predict the most likely binding pose(s) of the ligand within the receptor's active site.
Causality: Docking serves as the starting point for more rigorous simulations. By rapidly sampling many possible orientations, it identifies plausible interaction modes that can then be tested for stability using MD.
Step-by-Step Methodology:
-
Binding Site Definition: Define the search space (the "docking box") for the algorithm. This is typically centered on the location of a co-crystallized ligand or a site predicted by pocket-finding algorithms. The box should be large enough to encompass the entire binding site and allow the ligand to rotate freely.
-
Execution:
-
Use a well-validated docking program such as AutoDock Vina or Glide.[29][30][31]
-
Configure the program to generate multiple binding poses (e.g., 10-20).
-
The exhaustiveness parameter in Vina controls the thoroughness of the search; higher values increase computational time but may yield a more accurate result.
-
-
Pose Analysis and Selection:
-
Analyze the top-scoring poses. The primary metric is the docking score (an estimate of binding affinity, e.g., in kcal/mol).
-
Visually inspect the poses to ensure they are chemically reasonable. Look for key interactions known to be important for tryptamine binding, such as the ionic interaction between the ligand's protonated amine and a conserved aspartate residue in the receptor (e.g., D3.32 in many aminergic GPCRs).[8]
-
Select the highest-scoring pose that exhibits these expected interactions for the next stage: MD simulation.
-
Protocol 2.4: All-Atom Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the docked pose and analyze the dynamics of the ligand-receptor complex in a simulated physiological environment.
Causality: Biological macromolecules are not static; they are dynamic entities. MD simulations provide insight into the conformational changes and fluctuations that occur upon ligand binding, offering a more realistic and accurate picture than a static docked model.[4][10]
Caption: The sequential stages of a typical MD simulation workflow.
Step-by-Step Methodology (using GROMACS as an example): [27][28][32][33]
-
System Building:
-
Merge the prepared receptor and the selected ligand pose into a single complex structure file.
-
Place the complex in a simulation box (e.g., cubic or dodecahedron).
-
Solvate the system with an explicit water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and achieve a physiological salt concentration (~0.15 M).[2]
-
-
Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex, water, and ions.
-
Equilibration:
-
NVT Ensemble (Constant Volume): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Ensemble (Constant Pressure): Continue the simulation at the target temperature and a constant pressure (1 bar). This allows the system density to relax to the correct value. The position restraints on the protein are gradually released.
-
-
Production MD: Run the simulation for a significant period (e.g., 100-500 nanoseconds) without any restraints. This is the data collection phase. Save the coordinates (trajectory) at regular intervals (e.g., every 10-100 picoseconds).
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates that the system has reached equilibrium and the ligand is stably bound.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and receptor throughout the simulation to quantify interaction stability.
-
Protocol 2.5: Binding Free Energy Calculation
Objective: To obtain a more accurate estimate of the binding affinity.
Causality: MM/PBSA and MM/GBSA methods average the interaction energies over multiple conformations from the MD trajectory and incorporate continuum solvent models, providing a more theoretically sound estimation of binding free energy than docking scores.[14][15][16]
Step-by-Step Methodology:
-
Snapshot Extraction: Extract a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:
-
Molecular Mechanics Energy (
): The internal energy, van der Waals forces, and electrostatic interactions in the gas phase. -
Solvation Free Energy (
): This is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (typically estimated from the solvent-accessible surface area, SASA).
-
-
Binding Free Energy: The final binding free energy (
) is calculated by combining these terms. While computationally expensive, this method can effectively rank a series of related compounds.[13]
Part 3: Validation, Interpretation, and Application
The Self-Validating System: Ensuring Trustworthiness
A computational model is only useful if it is predictive. Every protocol must include steps for self-validation.
Protocol Validation Techniques:
-
Re-docking: The most fundamental validation test.[34][35] If a crystal structure with a bound ligand is available, extract the ligand and dock it back into the receptor. The protocol is considered valid if it can reproduce the experimental pose with an RMSD of less than 2.0 Å.[36]
-
Enrichment Studies: If known active and inactive compounds (decoys) are available for the target, a good docking protocol should be able to distinguish between them, ranking the active compounds significantly higher than the decoys.[34][36]
-
Correlation with Experimental Data: The ultimate validation is to compare the calculated binding free energies for a series of tryptamine analogs against their experimentally determined binding affinities (e.g., Ki or IC50 values). A strong correlation (high R²) indicates that the model has predictive power.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparison.
Table 1: Example Docking and Binding Energy Summary
| Ligand Derivative | Docking Score (kcal/mol) | Predicted ΔG_bind (MM/GBSA, kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | -45.2 ± 3.1 | Asp110, Ser150, Phe340 |
| 5-Methoxy Derivative | -9.2 | -51.7 ± 2.8 | Asp110, Ser150, Trp336 |
| 5-Hydroxy Derivative | -8.9 | -48.9 ± 3.5 | Asp110, Ser150, Ser154 |
Application: Pharmacophore-Guided Discovery
The stable binding pose identified through docking and MD can be used to generate a structure-based pharmacophore model.
Caption: Workflow for generating and applying a structure-based pharmacophore model.
This model, representing the ideal spatial arrangement of chemical features for binding, can then be used as a 3D query to rapidly screen large chemical databases for novel, structurally diverse compounds with the potential to bind to the target receptor.[18][19]
Conclusion
The in silico workflow detailed in this guide provides a robust, multi-faceted, and self-validating approach to studying the receptor binding of this compound and its analogs. By integrating molecular docking, molecular dynamics, and free energy calculations, researchers can move beyond static pictures to a dynamic understanding of molecular recognition. This approach not only elucidates the mechanisms of binding for known compounds but also provides a powerful predictive engine to guide the design and discovery of new, more effective therapeutics targeting the serotonergic system and other GPCRs.
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The Indoleamines: A Technical Guide to the Discovery, Synthesis, and Neurotransmission of Serotonin and Melatonin
Abstract: This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physiological roles of the principal indole-based neurotransmitters, serotonin and melatonin. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of these critical signaling molecules. The guide traces the historical milestones that led to their identification, details their common biosynthetic origin from tryptophan, and elucidates their distinct metabolic pathways and receptor-mediated actions. Furthermore, it explores the evolution of analytical techniques for their detection and quantification, providing insights into the experimental choices that have shaped our current understanding.
A Tale of Two Indoles: The Historical Unraveling of Serotonin and Melatonin
The journey to understanding indole-based neurotransmitters began not in the brain, but in the gut and the blood. The story of serotonin, in particular, is one of convergent discoveries from different fields of physiology.
The "Enteramine" of the Gut: Vittorio Erspamer's Early Observations
In the 1930s, Italian pharmacologist Vittorio Erspamer was investigating extracts from enterochromaffin cells of the gastrointestinal tract.[1][2][3] He discovered a substance that caused strong contractions of smooth muscle.[4][5] He named this unknown amine "enteramine."[1][2][3] Erspamer's meticulous work demonstrated that this substance was distinct from adrenaline and other known signaling molecules of the time.[4]
The "Serotonin" of the Blood: Irvine Page and the Vasoconstrictor
Meanwhile, across the Atlantic in the 1940s, a team at the Cleveland Clinic led by Irvine Page was searching for the cause of high blood pressure.[1][6] They identified a substance released from blood platelets during clotting that caused blood vessels to constrict.[7][8] They named this "tonic" substance from "serum" serotonin .[1][7]
In 1952, it was confirmed that Erspamer's "enteramine" and Page's "serotonin" were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[1][3][4] This discovery unified two distinct lines of physiological research and set the stage for understanding the widespread roles of this indoleamine.
The "Hormone of Darkness": Aaron Lerner and the Discovery of Melatonin
The story of melatonin begins with the pineal gland, a small endocrine organ deep within the brain. In 1958, dermatologist Aaron Lerner and his colleagues at Yale University isolated a substance from bovine pineal glands that could lighten frog skin.[9][10][11][12][13] They named this compound melatonin .[9][12] Lerner's team was initially investigating its potential for treating skin pigmentation disorders.[13] However, subsequent research, notably by Julius Axelrod, revealed its true role as a key regulator of the body's circadian rhythms, earning it the moniker "the hormone of darkness."[14]
The Common Root: Tryptophan Metabolism and the Synthesis of Indoleamines
Both serotonin and melatonin share a common biosynthetic precursor: the essential amino acid L-tryptophan.[7][15][16][17] The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan, but the subsequent enzymatic steps diverge to produce these two distinct signaling molecules.
The Serotonergic Pathway: From Tryptophan to 5-HT
The synthesis of serotonin is a two-step enzymatic process:
-
Hydroxylation: L-tryptophan is converted to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH) .[16][17] This is the rate-limiting step in serotonin synthesis.[16] TPH exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut, and TPH2, which is specific to the central nervous system.[17]
-
Decarboxylation: 5-HTP is then rapidly converted to serotonin (5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC) .[7]
The majority of the body's serotonin (around 90%) is synthesized in the enterochromaffin cells of the gastrointestinal tract, where it regulates intestinal movements.[15][18] A smaller, but critically important, amount is produced in the raphe nuclei of the brainstem, from where it is distributed throughout the central nervous system to modulate mood, appetite, and sleep.[15]
The Melatonergic Pathway: A Nocturnal Conversion
Melatonin synthesis occurs primarily in the pineal gland and is tightly regulated by the light-dark cycle.[9][19] The synthesis of melatonin from serotonin involves two additional enzymatic steps:
-
N-acetylation: Serotonin is converted to N-acetylserotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT) .[19][20] The activity of this enzyme is dramatically increased in the dark.[19]
-
O-methylation: N-acetylserotonin is then converted to melatonin by the enzyme acetylserotonin O-methyltransferase (ASMT) .[20]
This light-dependent synthesis ensures that melatonin levels are high at night and low during the day, providing a crucial signal for the body's internal clock.[19][21][22]
The Kynurenine Pathway: A Competing Route for Tryptophan
It is important to note that the synthesis of serotonin and melatonin is not the only fate of tryptophan. A significant portion of tryptophan is metabolized through the kynurenine pathway, a process initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) .[23][24] This pathway is particularly active during inflammatory conditions and can divert tryptophan away from serotonin and melatonin production, a phenomenon with significant implications for mood and sleep regulation in various disease states.[25][26]
Signaling and Metabolism: The Life Cycle of Indole-Based Neurotransmitters
Once synthesized, serotonin and melatonin exert their effects through specific receptors and are subsequently metabolized and cleared from the body.
Serotonin: A Multifaceted Modulator
Serotonin's actions are mediated by a large and diverse family of receptors, currently classified into seven main families (5-HT1 to 5-HT7), most of which are G-protein coupled receptors.[27] This receptor diversity underlies the wide range of physiological processes regulated by serotonin, including mood, anxiety, sleep, appetite, and cognition.[17][28]
The action of serotonin in the synaptic cleft is terminated primarily through reuptake into the presynaptic neuron by the serotonin transporter (SERT) .[7][15] This transporter is the primary target for many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[15] Once back in the presynaptic neuron, serotonin is either repackaged into vesicles or metabolized by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[15][16]
Melatonin: The Circadian Signal
Melatonin primarily signals through two high-affinity G-protein coupled receptors, MT1 (MTNR1A) and MT2 (MTNR1B) , which are found in the suprachiasmatic nucleus (the brain's master clock), as well as in various peripheral tissues.[29] Activation of these receptors by melatonin synchronizes the body's circadian rhythms.[29] Melatonin is metabolized primarily in the liver, where it is hydroxylated and then conjugated for excretion.
Visualizing the Pathways
To better understand the relationships between these molecules and their synthesis, the following diagrams are provided.
Caption: Biosynthetic pathways of indoleamines from L-tryptophan.
Caption: Lifecycle of serotonin at the synapse.
Methodologies for Indoleamine Research: A Technical Perspective
The study of indole-based neurotransmitters has been propelled by advancements in analytical techniques that allow for their sensitive and selective detection in complex biological matrices.[30][31][32]
Early Bioassays and Spectrofluorometry
Initial studies, like those of Erspamer, relied on bioassays, such as observing the contraction of isolated smooth muscle tissue, to detect the presence of "enteramine."[1][4] Later, the intrinsic fluorescence of indole compounds allowed for their quantification using spectrofluorometry.
Chromatography and Mass Spectrometry: The Modern Gold Standard
The development of high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection provided a significant leap in sensitivity and specificity for measuring serotonin, melatonin, and their metabolites.[31] Today, the combination of liquid chromatography with mass spectrometry (LC-MS) is considered the "gold standard" for the accurate quantification of these neurotransmitters in biological samples, offering unparalleled sensitivity and selectivity.[32]
In Vivo Monitoring Techniques
To study the dynamic release of neurotransmitters in the living brain, techniques such as microdialysis have been instrumental.[30][31] Microdialysis allows for the sampling of the extracellular fluid in specific brain regions, providing valuable insights into the real-time fluctuations of serotonin and other neurochemicals.[32] More recently, electrochemical sensors are being developed for the in vivo detection of neurotransmitters with high temporal and spatial resolution.[33]
Experimental Protocol: Quantification of Serotonin and Melatonin in Brain Tissue by LC-MS/MS
This protocol provides a generalized workflow for the extraction and quantification of serotonin and melatonin from rodent brain tissue.
1. Tissue Homogenization: a. Rapidly dissect the brain region of interest on ice. b. Weigh the tissue and homogenize in 10 volumes of ice-cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard). c. Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
2. Solid-Phase Extraction (SPE) for Sample Clean-up: a. Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water. b. Load the supernatant from the tissue homogenate onto the cartridge. c. Wash the cartridge with a weak acidic solution to remove interfering substances. d. Elute the analytes with a basic methanolic solution. e. Evaporate the eluate to dryness under a stream of nitrogen.
3. LC-MS/MS Analysis: a. Reconstitute the dried extract in the mobile phase. b. Inject an aliquot onto a reverse-phase C18 HPLC column. c. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol. d. Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Serotonin | 177.1 | 160.1 |
| Melatonin | 233.1 | 174.1 |
| Internal Standard | Varies | Varies |
Table 1: Example MRM transitions for serotonin and melatonin.
Conclusion and Future Directions
The discovery and elucidation of the roles of serotonin and melatonin represent a triumph of multidisciplinary scientific inquiry. From early physiological observations to modern neurochemical analysis, our understanding of these indole-based neurotransmitters has profoundly impacted our knowledge of brain function and has led to the development of numerous therapeutic agents.[28][34][35][36][37] Future research will undoubtedly focus on further unraveling the complexities of their signaling pathways, their interactions with other neurotransmitter systems, and the development of more targeted and effective therapies for a wide range of neurological and psychiatric disorders.
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An In-Depth Technical Guide to 2-(1H-Indol-5-yl)ethanamine (CAS No. 21005-60-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1H-Indol-5-yl)ethanamine, a significant indoleamine in the landscape of neuroscience research and drug discovery. Also known as 5-tryptamine, this molecule serves as a crucial structural motif and a versatile precursor for a wide range of pharmacologically active compounds. This document will delve into its synthesis, analytical characterization, and known biological activities, offering field-proven insights and detailed methodologies for the scientific community. The Chemical Abstracts Service (CAS) number for this compound is 21005-60-7 .
Physicochemical Properties and Identification
A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting.
| Property | Value | Source |
| CAS Number | 21005-60-7 | ChemAdvin |
| Molecular Formula | C₁₀H₁₂N₂ | ChemAdvin |
| Molecular Weight | 160.22 g/mol | ChemAdvin |
| Synonyms | 1H-Indole-5-ethanamine, 5-Tryptamine | ChemAdvin |
| Appearance | Yellow Solid | ChemAdvin |
| Storage | 2-8 °C | ChemAdvin |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound can be approached through various routes. A common and reliable method involves the preparation of a key intermediate, 2-(5-nitro-1H-indol-3-yl)acetonitrile, followed by its reduction. This multi-step synthesis is designed to be self-validating, with clear checkpoints for characterization.
Synthesis of the Intermediate: 2-(5-Nitro-1H-indol-3-yl)acetonitrile
This synthesis begins with the commercially available 5-nitroindole and proceeds through a formylation and subsequent conversion to the nitrile.
Step 1: Formylation of 5-Nitroindole
The introduction of a formyl group at the C3 position of the indole ring is typically achieved via a Vilsmeier-Haack reaction.[1]
-
Materials: 5-Nitroindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH) solution (30% aqueous), Dichloromethane (CH₂Cl₂), Ice bath.
-
Procedure:
-
In a round-bottom flask, dissolve 5-nitroindole in anhydrous DMF and cool the solution in an ice bath.
-
Slowly add POCl₃ dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a 30% aqueous NaOH solution until basic.
-
Collect the precipitated product, 5-nitro-1H-indole-3-carboxaldehyde, by vacuum filtration, wash with cold water, and dry.[1]
-
Step 2: Conversion to 2-(5-Nitro-1H-indol-3-yl)acetonitrile
The aldehyde is then converted to the acetonitrile. A one-pot reaction using sodium borohydride and sodium cyanide is an effective method.[1]
-
Materials: 5-nitro-1H-indole-3-carboxaldehyde, Sodium cyanide (NaCN), Sodium borohydride (NaBH₄), Methanol, Ethyl acetate.
-
Procedure:
-
Dissolve 5-nitro-1H-indole-3-carboxaldehyde in methanol.
-
Carefully add NaCN to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add NaBH₄ in small portions.
-
Stir the reaction at room temperature for 1 hour, monitoring by thin-layer chromatography (TLC).
-
Once complete, quench the reaction with the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Reduction of 2-(5-Nitro-1H-indol-3-yl)acetonitrile to this compound
The final step is the reduction of both the nitro group and the nitrile to the corresponding amine functionalities.
-
Materials: 2-(5-nitro-1H-indol-3-yl)acetonitrile, Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation setup (e.g., H₂ gas, Palladium on carbon), Anhydrous tetrahydrofuran (THF) or ethanol.
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 2-(5-nitro-1H-indol-3-yl)acetonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
After completion, cool the reaction in an ice bath and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
-
Caption: Synthetic pathway to this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethylamine side chain protons, and the amine protons. The aromatic region will display signals corresponding to the protons at positions 2, 3, 4, 6, and 7 of the indole nucleus. The ethyl side chain will exhibit two triplet signals.
-
¹³C-NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the aromatic carbons appearing in the downfield region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.
Pharmacological Significance and Applications in Drug Development
This compound is a tryptamine derivative and, as such, is a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This structural similarity is the foundation of its pharmacological interest.
Serotonin Receptor Interactions
The primary pharmacological targets of tryptamines are the serotonin receptors. There are numerous subtypes of 5-HT receptors, and the specific binding profile of this compound would determine its physiological effects. It is hypothesized to interact with various 5-HT receptor subtypes, including the 5-HT₁ and 5-HT₂ families, which are implicated in mood, cognition, and perception.
Caption: Potential signaling pathway of this compound.
Role in Drug Discovery
This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its indole nucleus and ethylamine side chain can be readily modified to explore structure-activity relationships (SAR) and optimize for affinity, selectivity, and pharmacokinetic properties. This compound is a key starting material for the synthesis of more complex molecules targeting a range of central nervous system disorders.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in neuroscience and drug development. Its synthesis, while multi-stepped, is achievable through established chemical transformations. Thorough analytical characterization is crucial to ensure the quality of the material used in further research. The pharmacological potential of this tryptamine derivative, primarily through its interaction with serotonin receptors, makes it a valuable tool for investigating serotonergic systems and a promising starting point for the design of new therapeutics.
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ChemAdvin. 21005-60-7 | this compound. [Link]
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- Foye's Principles of Medicinal Chemistry. Serotonin Receptors.
- Journal of Medicinal Chemistry.
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An In-depth Technical Guide to the Structure-Activity Relationship of 2-(1H-Indol-5-yl)ethanamine Derivatives
Abstract
The 2-(1H-Indol-5-yl)ethanamine, or 5-tryptamine, scaffold is a privileged structure in medicinal chemistry, serving as a foundational blueprint for a diverse array of pharmacologically active agents. Unlike its more extensively studied 3-tryptamine isomer, the 5-yl arrangement offers a unique vector for substituent placement, profoundly influencing receptor affinity, selectivity, and functional activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing data from seminal and contemporary studies. We will dissect the roles of substitutions on the indole ring and the ethylamine side chain, explore the primary biological targets and their associated signaling pathways, and present validated experimental protocols for the synthesis and evaluation of novel derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting the central nervous system and beyond.
Introduction: The Significance of the 5-Tryptamine Scaffold
The indole nucleus is a cornerstone of neuropharmacology, forming the core of the essential amino acid tryptophan and the neurotransmitter serotonin. While tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives have been the subject of exhaustive research, its positional isomer, this compound, represents a less-explored but equally promising chemical space.
The strategic placement of the ethylamine side chain at the C5 position of the indole ring fundamentally alters the molecule's spatial and electronic properties. This structural distinction provides a unique platform for developing ligands with novel pharmacological profiles, particularly for G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, highlighting its versatility in drug discovery.[3][4]
This guide will systematically explore the SAR of this compound class, providing the causal reasoning behind experimental design and offering a practical framework for future research.
Core Principles of SAR for this compound
The pharmacological activity of a 5-tryptamine derivative is determined by the interplay of its structural features with the topology and chemical environment of its biological target. Modifications can be systematically made to two primary regions of the scaffold: the indole ring system and the ethylamine side chain. Understanding how even minor alterations in these regions affect biological activity is the central goal of SAR studies.
The key modifiable positions that dictate the SAR of this scaffold are illustrated below.
Caption: Key modification points on the 5-tryptamine scaffold.
Dissecting the Indole Ring: A Locus of Affinity and Selectivity
Substitutions on the bicyclic indole core are a primary driver of receptor affinity and selectivity. The size, electronics, and lipophilicity of these substituents dictate how the molecule orients within and interacts with the target's binding pocket.
The Role of 5-Position Substituents (Relative to the 3-yl Isomer)
While our core topic is the 5-yl ethylamine isomer, much of the foundational SAR knowledge comes from studies on 3-yl tryptamines where the 5-position is substituted. These findings are highly relevant as they inform how substituents on the benzene portion of the indole ring influence receptor interactions.
-
5-Methoxy (-OCH₃) and 5-Hydroxy (-OH): The presence of an oxygen-containing group at the 5-position is a hallmark of many potent serotonergic compounds, including the endogenous neurotransmitter serotonin (5-hydroxytryptamine). 5-methoxy derivatives, such as 5-MeO-DMT, are known to have high affinity for both 5-HT1A and 5-HT2A receptors.[1][5] Systematic studies have shown that 5-substituted compounds generally exhibit high affinities for 5-HT1A receptors and can be selective for 5-HT2A over 5-HT2C receptors.[6][7]
-
5-Halogen (-F, -Cl, -Br): Halogenation at the 5-position can modulate affinity and metabolic stability. For instance, 5-chloro substitution can maintain high affinity for the 5-HT2A receptor.[8] Fluorination, in particular, has been explored to fine-tune electronic properties without significantly increasing steric bulk.[9]
Modulation from Other Ring Positions (C2, C4, C6, C7)
-
C2-Position: Adding alkyl or aryl groups at the C2 position can negatively influence affinity for the 5-HT2A receptor.[10][11] This suggests that steric bulk at this position may interfere with optimal binding.
-
C4-Position: 4-substituted tryptamines have been found to exhibit high selectivity for 5-HT2A receptors over both 5-HT1A and 5-HT2C receptors.[6][7] This position is a critical modulator for achieving receptor subtype selectivity.
The Ethylamine Side Chain: Tuning Functional Activity
The ethylamine side chain is not merely a linker; its conformation and the nature of its terminal amine are crucial for receptor activation and functional efficacy.
-
N-Substitution: The terminal amine is a key site for modification.
-
Primary Amines (-NH₂): The unsubstituted primary amine appears to be optimal for 5-HT1Dα receptor affinity.[2][12]
-
N,N-Dialkylation (-NR₂): Small N,N-dialkyl groups like dimethyl or diethyl are common in potent serotonergic agents. N,N-dimethyl substitution can also be optimal for 5-HT1Dα affinity.[2][12] However, larger or more complex groups, such as allyl substituents, have been shown to negatively influence 5-HT2A receptor affinity.[10][13]
-
-
Alpha-Carbon (α-C) Substitution: Introducing substituents on the carbon adjacent to the indole ring can restrict side-chain flexibility. For example, adding a cyclopropyl ring at the α-position has been used to develop conformationally restricted analogues targeting 5-HT6 receptors.[14]
Biological Targets & Signaling Pathways
Derivatives of this compound interact with a range of biological targets, with the most prominent being serotonin receptors, which are GPCRs.
-
Primary Targets:
-
Serotonin Receptors: 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C receptors are the most studied targets.[1][6] Agonism at the 5-HT2A receptor is thought to mediate the hallucinogenic effects of classic psychedelics, while 5-HT1A agonism is linked to anxiolytic and antidepressant effects.[1]
-
Serotonin Transporter (SERT): Some tryptamine derivatives also exhibit binding affinity for SERT, which can influence their overall neurochemical profile.[6][7]
-
Upon agonist binding, these GPCRs initiate a cascade of intracellular events, typically involving the activation of G-proteins, which in turn modulate second messengers like cyclic AMP (cAMP) or inositol phosphates, leading to a cellular response.
Caption: Canonical 5-HT2A (Gq-coupled) signaling pathway.
Experimental Protocols for SAR Elucidation
A robust SAR study relies on reproducible and validated experimental methods. The following protocols provide a framework for the synthesis and evaluation of novel 5-tryptamine derivatives.
General Synthesis Protocol: Amide Coupling Approach
This modern and versatile method allows for the synthesis of N-acyl tryptamines, which can be further reduced to the desired N-alkyl derivatives if needed.
Objective: To synthesize N-acyl derivatives of this compound.
Materials:
-
This compound
-
Carboxylic acid of choice (R-COOH)
-
Propylphosphonic anhydride (T3P), 50 wt% solution in Ethyl Acetate (EtOAc)
-
Triethylamine (Et₃N)
-
Ethyl Acetate (EtOAc)
-
Standard glassware, magnetic stirrer, and reaction monitoring tools (TLC)
Procedure: [15]
-
Reaction Setup: In a clean, dry reaction vial, add the desired carboxylic acid (1.0 eq).
-
Addition of Amine: Add this compound (1.2 eq).
-
Solvent and Base: Add EtOAc as the solvent, followed by triethylamine (2.0 eq) to act as a base.
-
Coupling Agent: Add the T3P solution (1.5 eq) dropwise to the stirred mixture. T3P is a highly effective and sustainable coupling reagent for amide bond formation.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction with water and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the pure N-acyl this compound derivative.
In Vitro Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., human 5-HT2A).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]ketanserin for 5-HT2A).
-
Test compound and reference compounds (e.g., unlabeled ketanserin for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates, filter mats, scintillation counter.
Procedure:
-
Plate Preparation: To each well of a 96-well plate, add assay buffer.
-
Compound Addition: Add increasing concentrations of the test compound (typically in a serial dilution). Include wells for total binding (buffer only) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Radioligand Addition: Add the radioligand at a concentration near its Kₑ value to all wells.
-
Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., a one-site competition model) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table synthesizes SAR data for 5-substituted tryptamine derivatives, illustrating the impact of indole ring modifications on receptor binding affinity. While this data is for the more common 3-yl isomer, the principles of how 5-position substituents affect binding are directly applicable.
| Compound | 5-Substituent | 5-HT1A Kᵢ (nM) | 5-HT2A Kᵢ (nM) |
| 5-MeO-DMT | -OCH₃ | 186 ± 31 | 374 ± 97 |
| 5-CT | -CONH₂ | 0.5 | 1.2 |
| 5-Cl-DMT | -Cl | - | 310 |
| Data adapted from publicly available research guides.[8] Lower Kᵢ values indicate higher binding affinity. |
This data clearly demonstrates that the electronic and steric properties of the 5-substituent dramatically modulate receptor affinity. The carboxamide group in 5-CT, for example, confers exceptionally high affinity at both 5-HT1A and 5-HT2A receptors compared to the methoxy group.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives is a rich and complex field. Key principles have emerged:
-
Indole Ring Substitution: The benzene portion of the indole core is a critical determinant of receptor affinity and selectivity. Oxygen-containing groups at the 5-position (relative to the 3-yl isomer) generally confer high affinity, while modifications at the 4-position can drive selectivity for the 5-HT2A receptor.
-
Side Chain Modification: The terminal amine is a key handle for tuning functional activity and receptor subtype preference, with small N,N-dialkyl groups being a common feature of potent ligands.
Future research should focus on a more systematic exploration of the 5-yl isomer scaffold, which remains less characterized than its 3-yl counterpart. The synthesis and evaluation of novel derivatives with substitutions at less-explored positions (e.g., C2, C6, C7) could yield compounds with unique pharmacological profiles. Furthermore, expanding the biological evaluation beyond classical serotonergic targets to include other CNS receptors or enzymes could unlock new therapeutic applications for this versatile and promising chemical class.
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Kozell, L., Eshleman, A., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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Wang, S., Zhu, A., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. Available at: [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(1H-Indol-5-yl)ethanamine
Foreword: Unveiling the Therapeutic Potential of a Tryptamine Scaffold
The tryptamine framework, an indole core linked to an ethylamine side chain, represents a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of neuroactive compounds.[1] 2-(1H-Indol-5-yl)ethanamine, a distinct member of this family, holds considerable therapeutic promise due to its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in established pharmacological principles and supported by detailed experimental methodologies for target validation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to investigate and exploit the therapeutic utility of this intriguing molecule.
The Serotonergic System: The Primary Frontier
The vast and complex serotonergic system, with its fourteen identified 5-HT receptor subtypes, is the most probable and well-documented arena for the pharmacological activity of tryptamine derivatives.[1] These receptors are implicated in a wide array of physiological and pathological processes, making them prime targets for therapeutic intervention in psychiatric and neurological disorders.
High-Priority Targets: 5-HT1A and 5-HT1D Receptors
While direct pharmacological data for this compound is limited in publicly accessible literature, compelling evidence from a closely related derivative, 2-[5-[[(trifluoromethyl)sulfonyl]oxy]-1H-indol-3-yl]ethylamine, strongly suggests that the 5-HT1A and 5-HT1D receptors are high-priority targets.[2][3][4][5][6] A study on this derivative demonstrated significant binding affinity and agonist activity at these receptor subtypes.[2][3][4][5][6]
Table 1: Binding Affinities (Ki, nM) of a this compound Derivative at Human Serotonin Receptors [2][3][4][5][6]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 18 - 40 |
| 5-HT1Dα | High Affinity (exact Ki not specified) |
| 5-HT1Dβ | Moderate Affinity (10-25 fold lower than 5-HT1Dα) |
It is crucial to experimentally verify these findings for the parent compound, this compound.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[7] A selective 5-HT1A agonist derived from a tryptamine scaffold has shown anxiolytic- and antidepressant-like activity in preclinical models.[7]
-
5-HT1D Receptor Agonism: 5-HT1D receptor agonists are known to be effective in the acute treatment of migraine.[8]
Investigating a Broader Serotonergic Profile: 5-HT2A and 5-HT2C Receptors
The broader family of tryptamines often exhibits activity at the 5-HT2A and 5-HT2C receptors.[9] These receptors are pivotal in mediating the psychoactive effects of classic psychedelics and are also implicated in mood regulation and psychosis.[10] Therefore, a comprehensive evaluation of this compound should include its binding affinity and functional activity at these sites.
-
5-HT2A Receptor Modulation: Antagonism at this receptor is a key mechanism for several atypical antipsychotic drugs. Conversely, agonism is associated with the effects of psychedelics, which are being investigated for the treatment of depression and PTSD.
-
5-HT2C Receptor Agonism: Activation of 5-HT2C receptors has been shown to reduce appetite and is a target for anti-obesity medications.[11][12]
The Serotonin Transporter (SERT): A Key Modulator
The serotonin transporter (SERT) is another critical target within the serotonergic system.[13] Inhibition of SERT is the primary mechanism of action for the most widely prescribed class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). Given that some tryptamine derivatives interact with SERT, it is essential to assess the potential for this compound to bind to and inhibit this transporter.[13]
Expanding the Horizon: Exploring Dopaminergic and Adrenergic Systems
While the serotonergic system is the primary focus, a thorough investigation should not neglect other major neurotransmitter systems, particularly the dopaminergic and adrenergic systems, due to the structural similarities between their respective biogenic amine ligands.
Dopamine Receptors: Assessing Off-Target Effects and Polypharmacology
Cross-reactivity with dopamine receptors, particularly the D2 and D3 subtypes, is a common feature of many CNS-active drugs.[14][15] Characterizing the affinity of this compound for dopamine receptors is crucial for understanding its potential side-effect profile and for uncovering any potential polypharmacological advantages.
Adrenergic Receptors: Investigating Cardiovascular and Other Peripheral Effects
Interaction with adrenergic receptors can lead to cardiovascular effects.[16] Therefore, screening this compound against a panel of adrenergic receptors is a necessary step in preclinical safety assessment.[17]
Experimental Workflows for Target Validation
A rigorous and systematic approach is essential for validating the potential therapeutic targets of this compound. The following experimental workflows provide a robust framework for characterizing its pharmacological profile.
Workflow for Receptor Binding Affinity Determination
This workflow outlines the process for determining the binding affinity (Ki) of this compound for its putative receptor targets using radioligand binding assays.[18][19][20]
Caption: Workflow for determining receptor binding affinity.
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, D2, D3, or adrenergic subtypes).
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) to each well.
-
Add increasing concentrations of unlabeled this compound to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Functional Activity Characterization
This workflow describes the process for determining the functional activity (e.g., agonism, antagonism) of this compound at its target G-protein coupled receptors (GPCRs).
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Commercial availability of 2-(1H-Indol-5-yl)ethanamine for research
An In-depth Examination of the Commercial Availability, Synthesis, and Handling of a Key Research Chemical
Introduction
2-(1H-Indol-5-yl)ethanamine, also known as 5-aminoethylindole, is a positional isomer of the well-known neuromodulator and psychedelic precursor, tryptamine (2-(1H-Indol-3-yl)ethanamine). As a member of the substituted tryptamine family, this compound and its derivatives are of significant interest to researchers in medicinal chemistry, pharmacology, and drug development. Its unique structural motif serves as a valuable scaffold for the synthesis of novel bioactive molecules, particularly those targeting serotonergic and other receptor systems in the central nervous system. This guide provides a comprehensive overview of the commercial availability of this compound, outlines potential synthetic routes for its preparation in a research setting, and discusses essential safety and handling protocols.
Commercial Availability
For researchers requiring high-purity this compound for their studies, a number of reputable chemical suppliers offer this compound for research and development purposes. Sourcing from established vendors ensures the quality and consistency of the material, which is crucial for obtaining reliable and reproducible experimental results. The compound is typically identified by its CAS number, 21005-60-7. Below is a comparative table of several commercial suppliers.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | 2-(1H-indol-5-yl)ethan-1-amine | 21005-60-7 | - | Available through their Enamine building block collection.[1] |
| ChemAdvin | This compound | 21005-60-7 | >95% | Provided as a yellow solid.[2] |
| abcr Gute Chemie | This compound | 21005-60-7 | - | Provides basic safety information on their website.[3] |
| ChemicalBook | This compound | 21005-60-7 | - | Lists several suppliers, including from the US, India, and Germany.[4] |
| Matrix Scientific | This compound | 21005-60-7 | 95% | Listed on ChemicalBook.[4] |
| SynQuest Labs, Inc. | 1H-Indole-5-ethanamine | 21005-60-7 | - | A US-based supplier.[4] |
| Rare Chemicals GmbH | RARECHEM AN KA 0030 | 21005-60-7 | - | A Germany-based supplier.[4][5] |
Synthesis of this compound
While direct purchase is often the most convenient option, in-house synthesis may be necessary for various reasons, such as the need for isotopic labeling or the exploration of novel analogs. The synthesis of this compound can be approached through established methods in indole chemistry. A common strategy involves the reduction of a corresponding nitro, nitrile, or amide precursor. One plausible synthetic route starts from 5-nitroindole, which can be converted to the target compound through a two-step process.
Proposed Synthetic Workflow
Caption: A potential synthetic pathway to this compound.
Experimental Protocol: A Generalized Approach
The following is a generalized, multi-step protocol based on common synthetic transformations used for indole derivatives. Researchers should consult detailed procedures in the cited literature for specific reaction conditions and safety precautions.
Step 1: Introduction of the Ethylamine Precursor
A common method to introduce a two-carbon chain at the 3-position of an indole is through reaction with a suitable electrophile. However, for the 5-position, a different strategy is required. A more direct approach starts with a functionalized indole. For instance, a starting material like 5-cyanoindole or 5-nitroindole can be used. Let's consider a plausible route starting from 5-bromoindole, which is commercially available.
-
Sonogashira Coupling: 5-Bromoindole can be coupled with a protected acetylene, such as trimethylsilylacetylene, under palladium catalysis.
-
Deprotection: The silyl protecting group is then removed to yield 5-ethynylindole.
-
Hydration and Reduction: The acetylene can be converted to an ethylamine moiety through a series of steps, including hydration to the corresponding ketone, formation of an oxime, and subsequent reduction.
A more straightforward, albeit potentially lower-yielding, approach could involve the Friedel-Crafts acylation of a protected indole with chloroacetyl chloride, followed by conversion of the resulting chloroketone to the amine.
Step 2: Reduction to the Amine
If a nitrile intermediate (e.g., (1H-Indol-5-yl)acetonitrile) is synthesized, it can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.[6] Catalytic hydrogenation over a noble metal catalyst (e.g., palladium on carbon) can also be employed.
Step 3: Purification
The final product would require purification, typically by column chromatography on silica gel, followed by recrystallization or salt formation (e.g., hydrochloride salt) to obtain a stable, crystalline solid.
Safety and Handling
General Hazards: Based on the SDS for tryptamine (the 3-yl isomer), compounds in this class may be harmful if swallowed, cause skin irritation, and serious eye damage.[7][8] They may also cause an allergic skin reaction.[9]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] ChemAdvin recommends storage at 2-8 °C.[2]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 21005-60-7 | [2] |
| Molecular Formula | C₁₀H₁₂N₂ | [2] |
| Molecular Weight | 160.22 g/mol | [2] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 121-123 °C | [1] |
Conclusion
This compound is a valuable research chemical with growing interest in the fields of medicinal chemistry and pharmacology. Its commercial availability from several reputable suppliers facilitates its use in a variety of research applications. For specialized needs, established synthetic routes in indole chemistry can be adapted for its in-house preparation. As with all research chemicals, adherence to strict safety and handling protocols is paramount to ensure a safe and productive research environment.
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An In-Depth Technical Guide to the Physicochemical Properties of 1H-Indole-5-ethanamine (Tryptamine)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1H-Indole-5-ethanamine, commonly known as tryptamine, is a monoamine alkaloid that serves as a crucial backbone for a multitude of biologically active compounds, including neurotransmitters and psychedelic drugs.[1][2][3] A thorough understanding of its physicochemical properties is paramount for researchers in medicinal chemistry, pharmacology, and materials science. This guide provides a comprehensive overview of the core physicochemical characteristics of tryptamine, supported by experimental data and established analytical methodologies. We will delve into its structural features, solubility, acidity, and spectral properties, offering insights into the causality behind experimental choices and providing self-validating protocols for their determination.
Introduction: The Significance of Tryptamine
Tryptamine is an indole alkaloid derived from the decarboxylation of the essential amino acid tryptophan.[1][2] Its chemical structure is characterized by an indole ring—a fused benzene and pyrrole ring system—with a 2-aminoethyl group attached at the third carbon position.[3] This fundamental structure is the precursor to a vast array of biologically significant molecules, including the neurotransmitter serotonin and the hormone melatonin.[3][4] Furthermore, synthetic modifications to the tryptamine skeleton have yielded a wide range of pharmacologically active compounds, from anti-migraine medications to potent hallucinogens that primarily act on the serotonergic system.[2]
The diverse biological activities exhibited by tryptamine derivatives underscore the importance of a detailed understanding of the parent molecule's physicochemical properties.[5] These properties govern its behavior in biological systems, influence its suitability for various analytical techniques, and guide the rational design of novel therapeutic agents.
Molecular Structure and Conformation
The structural foundation of tryptamine dictates its chemical reactivity and intermolecular interactions. The indole ring system is aromatic and planar, while the ethylamine side chain introduces conformational flexibility.
Caption: 2D Chemical Structure of 1H-Indole-5-ethanamine (Tryptamine).
Density functional theory (DFT) calculations have revealed the existence of multiple low-energy conformers of tryptamine, arising from the rotation of the ethylamine side chain relative to the indole ring.[6] These different conformations can be experimentally observed and distinguished using techniques like resonant ion-dip infrared (RIDIR) and UV-UV hole-burning spectroscopies.[6] The specific orientation of the amino group significantly influences the infrared spectrum, particularly in the alkyl CH stretch region.[6]
Physical and Chemical Properties
A summary of the key physicochemical properties of tryptamine is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₂ | [7] |
| Molar Mass | 160.22 g/mol | [8] |
| Appearance | White to off-white or orange crystalline powder/solid | [1][9][10] |
| Melting Point | 114 - 119 °C | [1][8] |
| Boiling Point | 137 °C at 0.15 mmHg | [3] |
| pKa (Strongest Basic) | 9.73 - 10.2 | [2][4] |
| logP | 1.55 | [3][8] |
Solubility Profile
The solubility of tryptamine is a critical parameter for its formulation in drug delivery systems and for its handling in various experimental settings.
4.1. Aqueous Solubility
Tryptamine exhibits limited solubility in water, a characteristic common to many indole derivatives due to the hydrophobic nature of the indole ring.[9] Its solubility in aqueous solutions is also pH-dependent; as an amine, it can be protonated in acidic conditions to form a more water-soluble salt.[9]
4.2. Organic Solvent Solubility
Tryptamine is generally more soluble in organic solvents.[9] Specific solubility data is provided in the table below.
| Solvent | Solubility | Source(s) |
| Ethanol | ~10 mg/mL, Very Soluble | [7][11] |
| Dimethyl Sulfoxide (DMSO) | ~11 mg/mL | [7] |
| Dimethylformamide (DMF) | ~5 mg/mL | [7] |
| Acetone | Very Soluble | [11] |
| Ether | Sparingly Soluble | [11] |
| Benzene | Insoluble | [11] |
| Chloroform | Practically Insoluble | [11] |
For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve tryptamine in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]
4.3. Experimental Protocol: Determination of Tryptamine Solubility (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of crystalline tryptamine to a series of vials containing the solvent of interest (e.g., water, ethanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Separation: Centrifuge the vials to sediment the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of dissolved tryptamine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality: The extended equilibration time is crucial to ensure that the solution is truly saturated, providing a measure of the thermodynamic solubility. Centrifugation is essential to separate the solid phase without disturbing the equilibrium. HPLC-UV is a robust method for quantification due to tryptamine's strong UV absorbance.
Acidity and Basicity (pKa)
The pKa of a molecule describes its tendency to ionize at a given pH. Tryptamine has two potential sites for protonation: the nitrogen of the indole ring and the nitrogen of the ethylamine side chain. The primary amine of the side chain is significantly more basic.
The pKa of the protonated amino group is approximately 10.2.[2][11] This means that at physiological pH (~7.4), the amino group will be predominantly in its protonated, cationic form. The indole nitrogen is much less basic, with a pKa of the conjugate acid being very low.
Caption: Ionization states of the tryptamine side chain at different pH values.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the identification, quantification, and structural elucidation of tryptamine.
6.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
The indole ring of tryptamine is a strong chromophore, leading to characteristic UV absorbance. The UV-Vis spectrum of tryptamine typically shows absorption maxima around 220 nm, 280-282 nm, and 290 nm.[7][12] These absorption bands are useful for the quantitative analysis of tryptamine using techniques like HPLC-UV.
6.2. Infrared (IR) Spectroscopy
The IR spectrum of tryptamine provides information about its functional groups. Key vibrational modes include N-H stretching of the indole and primary amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the indole ring. The far-infrared spectrum of tryptamine has also been studied to understand its conformational isomers.[13]
6.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of tryptamine.
-
¹H NMR: The proton NMR spectrum of tryptamine displays distinct signals for the aromatic protons of the indole ring, the methylene protons of the ethylamine side chain, and the amine protons.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, with characteristic chemical shifts for the indole and ethylamine carbons.[14]
Experimental Protocol: ¹H and ¹³C NMR Sample Preparation
Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of tryptamine for ¹H NMR or 50-100 mg for ¹³C NMR.[15]
-
Solvent Selection: Choose a suitable deuterated solvent in which tryptamine is soluble, such as DMSO-d₆ or Methanol-d₄.[16][17]
-
Dissolution: Dissolve the weighed tryptamine in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[18]
-
Filtration: Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[19][20]
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Causality: Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals. Filtering the sample is important to remove any solid impurities that can degrade the quality of the NMR spectrum by affecting the magnetic field homogeneity.[20]
6.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of tryptamine. In electrospray ionization (ESI), tryptamine readily forms a protonated molecule [M+H]⁺. Fragmentation studies, often using tandem mass spectrometry (MS/MS), can provide structural information. A common fragmentation pathway involves the cleavage of the Cα-Cβ bond of the ethylamine side chain.[21][22]
Crystal Structure
Tryptamine exists as a crystalline solid at room temperature.[7][9] The crystal structure of tryptamine has been determined by X-ray crystallography, providing precise information about bond lengths, bond angles, and intermolecular interactions in the solid state. This information is valuable for understanding its physical properties and for computational modeling studies.
Conclusion
The physicochemical properties of 1H-Indole-5-ethanamine are fundamental to its role as a building block for a wide range of biologically active molecules. This guide has provided a detailed overview of its structure, solubility, acidity, and spectroscopic characteristics. The experimental protocols and underlying principles discussed herein are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to effectively work with and understand this important compound. A thorough grasp of these properties is essential for advancing research in areas ranging from neuroscience to the development of novel therapeutics.
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The Neuropharmacology of Tryptamine Analogs: A Technical Guide for Researchers
This guide provides an in-depth exploration of the neuropharmacology of tryptamine analogs, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to offer a synthesized understanding of the causal relationships between chemical structure, molecular interactions, and behavioral outcomes. We will delve into the core mechanisms of action, structure-activity relationships, and the critical experimental protocols used to characterize these fascinating compounds.
The Serotonergic Landscape: Primary Targets of Tryptamine Analogs
Tryptamine and its analogs exert their primary effects through interaction with the serotonin (5-hydroxytryptamine or 5-HT) system. This extensive network of receptors, distributed throughout the central and peripheral nervous systems, regulates a vast array of physiological and psychological processes, including mood, cognition, and perception.[1]
While tryptamines can interact with multiple 5-HT receptor subtypes, the 5-HT2A receptor is the principal target mediating the characteristic psychedelic effects of classic tryptamine hallucinogens like psilocybin and DMT.[2][3] The critical role of this receptor is substantiated by evidence that administration of 5-HT2A antagonists, such as ketanserin, can block the subjective effects of these compounds in humans.[4]
Beyond Simple Agonism: The Concept of Biased Signaling
The interaction of tryptamine analogs with the 5-HT2A receptor is not a simple on-off switch. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can initiate multiple downstream signaling cascades.[4][5] Historically, the canonical pathway involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5][6]
However, emerging research has illuminated the concept of biased agonism or functional selectivity , where a ligand can preferentially activate one signaling pathway over another at the same receptor.[6][7] In the context of the 5-HT2A receptor, agonists can also trigger signaling through β-arrestin pathways.[4] The relative activation of the Gq/11 versus the β-arrestin pathway can be ligand-dependent and is a key determinant of the pharmacological profile of a given tryptamine analog.[4] Intriguingly, recent studies suggest that the psychedelic potential of these compounds is more strongly correlated with their efficacy at the Gq-mediated signaling pathway.[4]
Below is a diagram illustrating the divergent signaling pathways of the 5-HT2A receptor.
Figure 1: Divergent signaling pathways of the 5-HT2A receptor activated by tryptamine analogs.
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The diverse pharmacological effects of tryptamine analogs are a direct consequence of subtle modifications to the core tryptamine scaffold. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel compounds with specific pharmacological profiles.[3][8]
The tryptamine molecule can be conceptually divided into three key regions for modification: the indole ring, the ethylamine side chain, and the terminal amine.
-
Indole Ring Substitutions: Modifications to the indole ring, particularly at the 4- and 5-positions, significantly impact receptor affinity and functional activity.[3][8] For instance, the presence of a hydroxyl or methoxy group at the 4- or 5-position is a common feature of many classic psychedelics.[3]
-
Ethylamine Side Chain: Alkylation of the alpha-carbon of the ethylamine side chain can influence metabolic stability and receptor interaction.
-
Terminal Amine Substitutions: The nature of the substituents on the terminal nitrogen atom plays a crucial role in determining potency and receptor selectivity.[9] Generally, increasing the steric bulk of the N-alkyl groups can affect potency at different 5-HT2 subtypes.[2][10]
The following diagram illustrates the key modifiable positions on the tryptamine scaffold.
Figure 2: Key regions for chemical modification on the tryptamine scaffold.
Experimental Characterization of Tryptamine Analogs: A Methodological Workflow
A multi-tiered experimental approach is necessary to fully characterize the neuropharmacology of a novel tryptamine analog. This typically involves a progression from in vitro receptor binding and functional assays to in vivo behavioral models.
In Vitro Assays: Quantifying Molecular Interactions
Causality: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] This is a critical first step as high affinity is a prerequisite for potent receptor-mediated effects. The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol: 5-HT2A Receptor Radioligand Binding Assay
-
Membrane Preparation:
-
Assay Setup (96-well plate format):
-
Separation and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
-
Causality: While binding affinity is important, it does not provide information about the functional effects of a compound. Functional assays are necessary to determine whether a compound is an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax).
Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[6]
-
Incubate to allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Signal Detection:
-
Add varying concentrations of the tryptamine analog to the wells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.[6] An increase in fluorescence indicates an increase in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the peak fluorescence response against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax value (the maximal response relative to a reference full agonist like serotonin).[1]
-
In Vivo Models: Bridging Molecular and Behavioral Effects
Causality: In vivo models are essential for understanding how the molecular properties of a tryptamine analog translate into behavioral effects in a whole organism. These models provide insights into a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its integrated physiological and behavioral effects.
The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans.[14][15][16]
Protocol: Head-Twitch Response Assay in Mice
-
Animal Acclimation:
-
Acclimate male C57BL/6J mice to the testing environment.
-
-
Drug Administration:
-
Administer the tryptamine analog via intraperitoneal (i.p.) injection. A range of doses should be tested to establish a dose-response curve.
-
-
Observation:
-
Place the mouse in an observation chamber and record its behavior for a set period (e.g., 30 minutes).[17]
-
A trained observer, blind to the experimental conditions, should count the number of head twitches. Alternatively, automated tracking systems can be used.
-
-
Data Analysis:
-
Plot the mean number of head twitches against the drug dose.
-
Determine the ED50 value (the dose that produces 50% of the maximal response).
-
The drug discrimination paradigm is a sophisticated behavioral assay that assesses the subjective effects of a drug.[13][18] Animals are trained to discriminate between the effects of a known drug (the training drug) and a vehicle. The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.
Protocol: Drug Discrimination in Rats
-
Training Phase:
-
Train rats in a two-lever operant chamber to press one lever for a food reward after administration of the training drug (e.g., a known hallucinogen like DOM) and a second lever for the same reward after administration of saline.[19]
-
-
Testing Phase:
-
Once the rats have learned the discrimination, administer a test dose of the novel tryptamine analog.
-
Record which lever the rat predominantly presses.
-
-
Data Analysis:
-
If the rats predominantly press the drug-appropriate lever, the test compound is said to fully substitute for the training drug, suggesting similar subjective effects.[19]
-
Partial substitution or no substitution provides further information about the compound's subjective profile.
-
The following diagram outlines the general workflow for characterizing a novel tryptamine analog.
Figure 3: General experimental workflow for the neuropharmacological characterization of a novel tryptamine analog.
Metabolism of Tryptamine Analogs: The Role of Cytochrome P450
The in vivo effects of tryptamine analogs are significantly influenced by their metabolism, which is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver.[20] Common metabolic pathways for tryptamines include:
-
O-demethylation: Removal of a methyl group from a methoxy substituent on the indole ring.[4]
-
N-dealkylation: Removal of alkyl groups from the terminal amine.[4]
-
Hydroxylation: Addition of a hydroxyl group to the indole ring or alkyl side chains.[4][20]
The specific CYP isozymes involved in the metabolism of a particular tryptamine analog can vary. For example, CYP2D6 is often a key enzyme in the metabolism of many psychoactive compounds.[3] It is also important to consider that some tryptamine analogs can act as inhibitors of certain CYP enzymes, which can lead to drug-drug interactions.[2][3][21]
Data Presentation: Comparative Pharmacology of Selected Tryptamine Analogs
The following tables summarize the binding affinities and functional potencies of several well-characterized tryptamine analogs at key serotonin receptors. This data provides a quantitative basis for understanding their structure-activity relationships.
Table 1: Binding Affinities (Ki, nM) of Tryptamine Analogs at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
| DMT | 1070 | 108 | 49 | 1860 |
| Psilocin (4-HO-DMT) | 129 | 40 | 4.6 | 22 |
| 5-MeO-DMT | 16 | 61.5 | 11.5 | 115 |
| 4-AcO-DMT | 220 | 140 | 17 | 46 |
| DALT | 224 | 701 | 1014 | 1087 |
Data compiled from multiple sources. Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC50, nM) of Tryptamine Analogs at the 5-HT2A Receptor
| Compound | EC50 (nM) |
| 5-MeO-DMT | 943 ± 88 |
| 5-MeO-MiPT | 263.5 |
| 5-MeO-AMT | 4.665 |
| 5-chloro tryptamine | 29.47 |
EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay (e.g., calcium flux). Lower EC50 values indicate higher potency.[8]
Conclusion
The neuropharmacology of tryptamine analogs is a rich and complex field of study. A thorough understanding of their interactions with the serotonergic system, particularly the 5-HT2A receptor and its downstream signaling pathways, is essential for both basic research and the development of novel therapeutics. The integrated experimental workflow presented in this guide, combining in vitro and in vivo approaches, provides a robust framework for elucidating the pharmacological profile of these compounds. As our understanding of the subtleties of GPCR signaling, such as biased agonism, continues to evolve, so too will our ability to design tryptamine-based molecules with precisely tailored pharmacological effects.
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Kim, Y., et al. (2021). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 12(1), 1-13). [Link]
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Glancy, M., et al. (2020). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 540-550. [Link]
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Halberstadt, A. L., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 134, 14-22. [Link]
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van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 279(2), 198-204. [Link]
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Gatch, M. B., et al. (2021). Discriminative Stimulus Effects of Substituted Tryptamines in Rats. ACS Chemical Neuroscience, 12(2), 329-335. [Link]
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Sharma, A., & Singh, M. (2014). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Pharmaceutical Technology, Research and Management, 2(1), 15-30. [Link]
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Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. Drug testing and analysis, 4(7-8), 556–576. [Link]
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Simmler, L. D., et al. (2016). In vitro characterization of psychoactive N,N-dialkylated tryptamines. Journal of Pharmacology and Experimental Therapeutics, 357(1), 146-157. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
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Jensen, A. A., et al. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. Journal of Pharmacology and Experimental Therapeutics, 361(2), 274-285. [Link]
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Kim, Y., et al. (2021). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Nature Communications, 12(1), 3487. [Link]
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Ozustun, B., et al. (2002). Human genetic variations in the 5HT2A receptor. American journal of medical genetics. Part B, Neuropsychiatric genetics : the official publication of the International Society of Psychiatric Genetics, 114(4), 463-7. [Link]
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Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–125. [Link]
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Egan, C. T., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT2A R, 5-HT2C R, 5-HT1A R, and SERT. The Journal of pharmacology and experimental therapeutics, 385(1), 1-15. [Link]
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Wang, Y., et al. (2023). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. Yao xue xue bao = Acta pharmaceutica Sinica, 58(10), 3209–3217. [Link]
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Methodological & Application
Application Note: A Validated Laboratory Protocol for the Synthesis of 2-(1H-Indol-5-yl)ethanamine
Introduction
2-(1H-Indol-5-yl)ethanamine, a structural isomer of the well-known neurotransmitter precursor tryptamine, represents a vital chemical scaffold in medicinal chemistry and drug development. Its indole core substituted at the 5-position with an ethylamine side chain is a key feature in a variety of pharmacologically active compounds. The development of a robust, scalable, and reproducible synthetic protocol is paramount for researchers exploring its potential in various therapeutic areas.
This application note provides a comprehensive, step-by-step guide for the laboratory synthesis of this compound. The chosen synthetic strategy is based on a sequence of well-established, high-yielding chemical transformations, starting from the commercially available 5-indolecarboxylic acid. The protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, ensuring that researchers can confidently and safely replicate the synthesis.
Synthetic Strategy and Rationale
The synthesis of the target molecule, this compound, is achieved via a five-step sequence starting from 5-indolecarboxylic acid. This pathway was selected for its logical progression and reliance on classical, well-documented reactions that are amenable to a standard laboratory setting.
The core of this strategy is the one-carbon chain extension of the carboxylic acid via the Arndt-Eistert homologation .[1][2][3] This method reliably converts a carboxylic acid into its next higher homologue. Subsequent functional group manipulations, including amidation and reduction, complete the synthesis. The indole nitrogen is temporarily protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent unwanted side reactions during the homologation and reduction steps.
The overall transformation is outlined below:
Caption: Overall synthetic route for this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Key Hazards | Supplier |
| 5-Indolecarboxylic Acid | 1670-81-1 | 161.16 | Irritant | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 | Flammable, Irritant | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 | Toxic, Corrosive | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Carcinogen, Irritant | Fisher Scientific |
| Oxalyl Chloride | 79-37-8 | 126.93 | Corrosive, Toxic | Sigma-Aldrich |
| Diazomethane (CH₂N₂) | 334-88-3 | 42.04 | Explosive, Toxic | Generated in situ |
| Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) | 80-11-5 | 214.22 | Toxic, Irritant, Sensitizer | Sigma-Aldrich |
| Silver(I) Oxide (Ag₂O) | 20667-12-3 | 231.74 | Oxidizer, Irritant | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 25952-53-8 | 191.70 | Irritant, Sensitizer | Sigma-Aldrich |
| Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | Flammable Solid | Sigma-Aldrich |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Irritant | Fisher Scientific |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | Water-Reactive, Flammable | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Flammable, Peroxide-former | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | Corrosive, Toxic | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Fisher Scientific |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
High-vacuum pump
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice and dry ice/acetone baths
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Column chromatography setup
-
Specialized glassware for diazomethane generation (e.g., Diazald® kit with fire-polished joints) [4]
-
Blast shield
-
Personal Protective Equipment (PPE): safety goggles, face shield, fire-retardant lab coat, neoprene or butyl rubber gloves.[5][6]
Detailed Experimental Protocol
Workflow Overview
Caption: Step-by-step experimental workflow diagram.
Step 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-indole-5-carboxylic acid
-
Rationale: The indole N-H is acidic and can interfere with subsequent carbanionic or organometallic intermediates. The Boc group provides robust protection under the conditions of the Arndt-Eistert reaction and can be easily removed at the final step.[7]
-
To a stirred solution of 5-indolecarboxylic acid (10.0 g, 62.0 mmol) in anhydrous dichloromethane (DCM, 200 mL), add di-tert-butyl dicarbonate (14.9 g, 68.2 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.76 g, 6.2 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, dilute the mixture with DCM (100 mL) and wash sequentially with 1 M HCl (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield the product as a white solid.
-
Expected Yield: 90-95%.
-
Validation: The appearance of a large singlet at ~1.5 ppm in the ¹H NMR spectrum corresponding to the nine protons of the t-butyl group.
-
Step 2: Arndt-Eistert Homologation to (1-(tert-butoxycarbonyl)-1H-indol-5-yl)acetic acid
This step involves highly hazardous reagents and must be performed with extreme caution in a dedicated fume hood behind a blast shield.[5][6][8][9]
2a. Acid Chloride Formation
-
Suspend the N-Boc-protected acid from Step 1 (15.0 g, 57.4 mmol) in anhydrous DCM (150 mL) under a nitrogen atmosphere.
-
Add oxalyl chloride (7.5 mL, 86.1 mmol) dropwise at 0 °C. Add one drop of anhydrous DMF as a catalyst.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours. The solution should become clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is used immediately in the next step.
2b. Diazoketone Formation WARNING: Diazomethane is a highly toxic and explosive gas. This procedure should only be performed by trained personnel using appropriate safety equipment, including a blast shield and specialized glassware with smooth, fire-polished joints.[4][8][9]
-
Generate an ethereal solution of diazomethane (~80 mmol) from Diazald® according to established procedures (e.g., using a Diazald® generation kit).[4]
-
Dissolve the crude acid chloride from step 2a in anhydrous diethyl ether (100 mL).
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold ethereal diazomethane solution to the stirred acid chloride solution until the yellow color of diazomethane persists.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it stand at room temperature for an additional 2 hours.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.[6][8]
2c. Wolff Rearrangement
-
To the crude diazoketone solution from Step 2b, add a suspension of silver(I) oxide (1.3 g, 5.7 mmol) in a mixture of 1,4-dioxane (100 mL) and water (20 mL).
-
Heat the mixture to 60-70 °C with vigorous stirring. A steady evolution of nitrogen gas should be observed. The reaction is typically complete within 2-3 hours.
-
Monitor the reaction by TLC for the disappearance of the diazoketone.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the silver catalyst.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to give the crude homologous acid. Purify by column chromatography if necessary.
-
Expected Yield: 60-70% over 3 steps.
-
Step 3: Synthesis of 2-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)acetamide
-
Rationale: This step converts the carboxylic acid into a stable amide, which is a suitable precursor for reduction to the primary amine. EDC/HOBt is a standard peptide coupling reagent system that efficiently forms the amide bond under mild conditions.
-
Dissolve the acetic acid derivative from Step 2 (10.0 g, 34.5 mmol) in DCM (150 mL).
-
Add HOBt (5.6 g, 41.4 mmol) and EDC hydrochloride (7.9 g, 41.4 mmol).
-
In a separate flask, dissolve ammonium chloride (2.8 g, 51.8 mmol) in water and basify with a suitable base like DIPEA or triethylamine until free ammonia is present. Carefully add this to the reaction mixture. (Alternatively, bubble ammonia gas through the solution).
-
Stir the reaction at room temperature for 12-18 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or chromatography.
-
Expected Yield: 80-90%.
-
Step 4: Reduction of Amide to 2-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)ethanamine
WARNING: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere.[10][11][12][13]
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Carefully add LiAlH₄ (2.0 g, 52.7 mmol) to anhydrous THF (100 mL) under nitrogen.
-
Dissolve the amide from Step 3 (7.6 g, 26.4 mmol) in anhydrous THF (50 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup method: sequentially and slowly add water (2 mL), followed by 15% aqueous NaOH (2 mL), and finally water (6 mL).
-
Stir the resulting granular white precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the Boc-protected amine.
-
Expected Yield: 85-95%.
-
Validation: Disappearance of the amide carbonyl peak in the IR spectrum and corresponding shifts in the NMR spectrum.
-
Step 5: Deprotection to this compound
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the acid-labile Boc group, releasing the free amine as its trifluoroacetate salt.[14][15][16][17]
-
Dissolve the Boc-protected amine from Step 4 (6.0 g, 21.9 mmol) in DCM (50 mL).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 25 mL) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to remove residual TFA.
-
Dissolve the resulting residue (the TFA salt) in water and basify to pH > 10 with 2 M NaOH.
-
Extract the aqueous layer with ethyl acetate or chloroform (3 x 75 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.
-
Expected Yield: >90%.
-
Purification: The product can be further purified by recrystallization from a suitable solvent or by conversion to its hydrochloride salt.
-
Characterization of Final Product
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH-indole), 7.55 (s, 1H, H-4), 7.25 (d, 1H, H-7), 7.10 (m, 1H, H-2), 7.00 (dd, 1H, H-6), 6.45 (m, 1H, H-3), 3.00 (t, 2H, CH₂), 2.80 (t, 2H, CH₂), 1.45 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 134.8, 128.5, 127.9, 124.2, 122.5, 119.5, 111.2, 102.4, 43.1, 39.8.
-
Mass Spectrometry (ESI+): m/z 161.11 [M+H]⁺.
Safety and Hazard Management
This protocol involves several highly hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any work.
-
Diazomethane (CH₂N₂): Extremely toxic and potentially explosive. It can detonate from contact with sharp edges, ground glass, certain metals, or upon crystallization.[9] Always use a blast shield and specialized, smooth-jointed glassware.[4][5] Generate only the amount needed and use it immediately. Quench excess reagent with acetic acid.[8]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that reacts violently with water, releasing flammable H₂ gas which can ignite spontaneously.[10][13] It must be handled under a dry, inert atmosphere. Fires must be extinguished with a Class D extinguisher or dry sand; DO NOT USE WATER OR CO₂ .[10][12]
-
Oxalyl Chloride & Trifluoroacetic Acid: Highly corrosive and toxic. Handle only in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
Solvents: Dichloromethane is a suspected carcinogen. THF can form explosive peroxides. Use in a well-ventilated fume hood and check for peroxides before use if the solvent has been stored for an extended period.
References
-
Division of Research Safety, University of Illinois. (n.d.). Diazomethane. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]
-
Erowid. (2005). Tryptamine from Tryptophan. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]
-
University of California, Berkeley. (2018). Standard Operating Procedure: Diazomethane. Retrieved from [Link]
-
Bajpai, A. (2023, August 22). How To Handle Lithium Aluminium Hydride (LAH) in Lab. YouTube. Retrieved from [Link]
- American Chemical Society. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.
- Troxler, F. (1960). Process of purifying tryptamine compounds. U.S.
-
Scribd. (n.d.). Synthesis of Tryptamine From Tryptophan. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]
-
Grokipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
NROChemistry. (2016). Arndt-Eistert Homologation: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
- Iovine, V., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 644.
-
Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.5: Wolff Rearrangement. Retrieved from [Link]
-
Chem-Station Int. Ed. (2014). Wolff Rearrangement. Retrieved from [Link]
-
Reddit. (2020). Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine from L-Tryptophan). Retrieved from [Link]
- University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a relevant university chemistry department website.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting information.
-
Organic Chemistry Portal. (n.d.). LiAlH₄, Lithium aluminum hydride. Retrieved from [Link]
-
Chad's Prep. (n.d.). Hydride Reduction. Retrieved from [Link]
- ResearchGate. (2004). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds?. Retrieved from [Link]
- Royal Society of Chemistry. (2015).
- ResearchGate. (n.d.). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate.
- Scribd. (n.d.). 1H NMR Analysis of Compound 7.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ResearchGate. (n.d.). 1 H NMR Spectral Data of Compounds.
-
SpectraBase. (n.d.). 2-(1H-Indol-3-yl)-2-(4-methoxyphenyl)ethanamine - 13C NMR. Retrieved from [Link]
- National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 2-(1H-Indol-5-yl)ethanamine
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(1H-Indol-5-yl)ethanamine, a critical indoleamine neurotransmitter also known as serotonin. The developed reverse-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of this active pharmaceutical ingredient (API). The protocol provides a comprehensive guide, from sample preparation to data analysis, and has been structured to ensure scientific integrity and adherence to established validation principles.
Introduction
This compound is a pivotal monoamine neurotransmitter involved in a multitude of physiological processes, including the regulation of mood, appetite, and sleep.[1] Its role in the central nervous system has made it and its derivatives a focal point in pharmaceutical research and development. Ensuring the purity of the bulk drug substance is paramount for the safety and efficacy of the final drug product. The presence of impurities, arising from the synthetic route or degradation, can impact the therapeutic effect and may pose health risks.[1]
Therefore, a validated, stability-indicating analytical method is required to separate and quantify this compound from its potential process-related impurities and degradation products. This application note describes a simple and efficient RP-HPLC method with UV detection, developed and outlined in accordance with the principles of the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[2][3][4]
Chromatographic Principles and Method Rationale
The selected analytical approach is based on reverse-phase chromatography, which is a powerful technique for the separation of polar and ionizable compounds.[5][6]
-
Stationary Phase: A C18 (octadecylsilyl) silica-based column is chosen for its hydrophobicity, providing effective retention of the analyte and its impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent is employed.
-
Buffer Selection: this compound is a basic compound due to its primary amine group.[1] To ensure consistent retention times and sharp peak shapes, the mobile phase pH must be controlled. A phosphate buffer at a pH of approximately 3.0 is selected. At this pH, the primary amine group (pKa ~10) will be consistently protonated, leading to stable interactions with the stationary phase.[7][8]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for a wide range of compounds.
-
-
Detection: UV detection at 275 nm is selected as the indole ring of this compound exhibits significant absorbance at this wavelength, providing good sensitivity for the main component and related impurities.
Materials and Methods
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric glassware
-
Syringe filters (0.45 µm, nylon or PVDF)
Reagents and Standards
-
This compound reference standard (purity ≥ 99.5%)
-
Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
-
Phosphoric acid (H₃PO₄), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or purified to 18.2 MΩ·cm
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5% to 60% B; 25-30 min: 60% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 25 mL solution in the same manner as the Standard Stock Solution.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes at the initial gradient conditions.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the Standard Working Solution five times to check for system suitability.
-
Inject the Sample Solution in duplicate.
-
After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) for at least 30 minutes.
Caption: Experimental workflow for HPLC purity analysis.
Data Analysis and System Suitability
-
System Suitability: The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the Standard Working Solution:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
Purity Calculation: The purity of the this compound sample is calculated based on the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Impurity Quantification: The level of any individual impurity is calculated as follows:
Impurity (%) = (Area of Impurity Peak / Total Area of All Peaks) x 100
Method Validation and Stability-Indicating Properties
This method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][4] The validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Specificity and Forced Degradation
To establish the stability-indicating nature of the method, forced degradation studies are essential.[9][10] The bulk drug substance should be subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak of this compound and from each other. Peak purity analysis using a PDA detector should be performed to confirm the spectral homogeneity of the main peak in the presence of impurities and degradants.
The primary degradation pathway for serotonin involves oxidative deamination to 5-hydroxyindoleacetic acid (5-HIAA), which should be a key marker to monitor during these studies.[2] Potential process-related impurities include starting materials like L-tryptophan and intermediates such as 5-hydroxytryptophan.[1]
Caption: Forced degradation logical relationship.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust tool for the purity determination of this compound. The method is designed to be stability-indicating, ensuring that it can accurately measure the analyte in the presence of its degradation products and process-related impurities. This protocol is intended to serve as a valuable resource for quality control laboratories in the pharmaceutical industry, supporting the development of safe and effective medicines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]
-
Serotonin Impurities and Related Compound. Veeprho. Available at: [Link]
-
Serotonin - Wikipedia. Available at: [Link]
-
Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences. Available at: [Link]
-
The Degradation of Serotonin: Role of MAO. Semantic Scholar. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. Available at: [Link]
-
Selecting Buffer pH in Reversed-Phase HPLC. Farmatel. Available at: [Link]
-
New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
Reversed-phase HPLC Buffers. Available at: [Link]
-
Polar Compounds. SIELC Technologies. Available at: [Link]
-
When should you use a buffer for HPLC, how does it work and which one to use? Restek. Available at: [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Stability indicating HPLC method development - a review. ResearchGate. Available at: [Link]
-
A Guide For Selection of Buffer for HPLC. YouTube. Available at: [Link]
-
Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Available at: [Link]
-
Forced degradation and impurity profiling. ScienceDirect. Available at: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
-
2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethanamine. Veeprho. Available at: [Link]
-
Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. Available at: [Link]
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Using 2-(1H-Indol-5-yl)ethanamine in 5-HT receptor binding assays
Application Note & Protocol
Title: A Guide to Characterizing 5-HT Receptor Binding Profiles: Using 2-(1H-Indol-5-yl)ethanamine in Competitive Radioligand Binding Assays
Abstract
The serotonin (5-hydroxytryptamine, 5-HT) system, with its diverse family of receptors, represents a cornerstone of modern neuropharmacology and a target for numerous therapeutic agents.[1][2] Characterizing the interaction of novel chemical entities with these receptors is a critical step in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing competitive radioligand binding assays to determine the affinity and selectivity profile of a test compound. We use this compound, a positional isomer of tryptamine, as an exemplary compound to illustrate the principles and protocols. The methodologies detailed herein are designed to be robust and self-validating, providing the necessary framework to generate high-quality, reproducible data for assessing a compound's potential as a modulator of the serotonergic system.
Scientific Principles & Rationale
The Serotonin (5-HT) Receptor Superfamily
The physiological effects of serotonin are mediated by at least seven distinct receptor families (5-HT1 through 5-HT7), most of which are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[3][4] The exception is the 5-HT3 receptor, a ligand-gated ion channel.[2] These receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, sleep, appetite, and pain modulation, making them prime targets for treating conditions like depression, anxiety, schizophrenia, and migraine.[1][5] Given the structural similarities among subtypes, determining a compound's binding affinity and selectivity across the receptor family is paramount to predicting its pharmacological effect and potential side-effect profile.
The Logic of Competitive Radioligand Binding Assays
To determine the binding affinity of an unlabeled test compound, such as this compound, a competitive binding assay is the gold standard.[6][7] The experiment is designed around a simple principle: the test compound will compete with a known high-affinity radiolabeled ligand ("hot" ligand) for a finite number of receptors in a given tissue or cell membrane preparation.
The core logic is as follows:
-
A fixed concentration of receptor and a fixed concentration of a specific radioligand are incubated together.
-
Increasing concentrations of the unlabeled test compound ("cold" ligand) are added to this mixture.
-
As the concentration of the test compound increases, it displaces more of the radioligand from the receptors.
-
By measuring the decrease in bound radioactivity, we can generate a dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).[8]
This experimentally derived IC50 value is then converted to the inhibition constant (Ki), which represents the intrinsic binding affinity of the test compound for the receptor. This conversion is achieved using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (a measure of its own affinity).
This equation corrects for the influence of the radioligand's concentration and affinity, providing a true measure of the test compound's affinity that can be compared across different experiments and laboratories.
Visualizing the Experimental & Biological Processes
To clarify the workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Generalized 5-HT G-protein coupled receptor signaling cascade.[9][10]
Detailed Application Protocols
This section provides a step-by-step protocol for a standard filtration-based competitive binding assay. The example focuses on the 5-HT2A receptor, a common target in neuropsychiatric drug discovery.
Materials & Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (Specific Activity: 60-90 Ci/mmol). Final concentration in assay: ~0.5 nM.[11]
-
Non-Specific Binding (NSB) Agent: Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist. Final concentration: 1 µM.[11]
-
Test Compound: this compound (MW: 160.22 g/mol ), prepared as a 10 mM stock in DMSO and serially diluted.[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen with GF/B filters).[13]
-
Collection Plates: 96-well flat-bottom plates.
-
Scintillation Fluid: A high-efficiency cocktail suitable for microplate counters (e.g., Betaplatescint).[13]
-
Equipment: Cell harvester, microplate scintillation counter, multichannel pipettes.
Step-by-Step Experimental Procedure
Causality Note: Each step is optimized to ensure equilibrium is reached and that non-specific binding is minimized, thereby maximizing the signal-to-noise ratio for an accurate determination of affinity.
-
Plate Pre-treatment (Optional but Recommended): To reduce non-specific binding of the radioligand to the filter material, pre-soak the wells of the filter plate with 0.5% polyethyleneimine (PEI) for 2 hours at room temperature, then wash thoroughly with assay buffer.[13]
-
Reagent Preparation:
-
Thaw receptor membranes on ice. Dilute in ice-cold assay buffer to a final concentration that yields sufficient signal (e.g., 5-20 µg protein per well). This must be optimized empirically.[13]
-
Prepare working solutions of [³H]Ketanserin, unlabeled Ketanserin (for NSB), and serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.5% to avoid artifacts.
-
-
Assay Plate Setup (Total Volume = 200 µL/well):
-
Total Binding Wells (n=3): Add 50 µL assay buffer, 50 µL [³H]Ketanserin solution, and 100 µL of the diluted receptor membrane suspension. These wells represent the maximum specific binding.
-
Non-Specific Binding (NSB) Wells (n=3): Add 50 µL of 1 µM unlabeled Ketanserin, 50 µL [³H]Ketanserin solution, and 100 µL of the diluted receptor membrane suspension. This measures binding to non-receptor components and is subtracted from all other values.
-
Competition Wells (n=3 per concentration): Add 50 µL of each this compound dilution, 50 µL [³H]Ketanserin solution, and 100 µL of the diluted receptor membrane suspension. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature with gentle agitation. This duration is generally sufficient for the binding reaction to reach equilibrium.[11]
-
-
Termination & Harvesting:
-
Terminate the reaction by rapid filtration using a cell harvester. Aspirate the contents of each well through the filter plate.
-
Immediately wash the filters 3-4 times with 200 µL of ice-cold wash buffer per well. This critical step removes unbound radioligand while minimizing dissociation of the bound ligand.
-
-
Quantification:
-
Dry the filter plate completely (e.g., 2 hours at 50°C or overnight at room temperature).[13]
-
Add ~40 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Mean CPM: Average the CPM values for each set of triplicates.
-
Calculate Specific Binding:
-
Specific Binding (Total) = Mean CPM (Total Binding) - Mean CPM (NSB)
-
Specific Binding (Competitor) = Mean CPM (Competitor) - Mean CPM (NSB)
-
-
Normalize Data: Express the specific binding at each competitor concentration as a percentage of the total specific binding:
-
% Specific Binding = (Specific Binding (Competitor) / Specific Binding (Total)) * 100
-
-
Generate Competition Curve: Plot % Specific Binding (Y-axis) against the logarithm of the molar concentration of this compound (X-axis).
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and derive the log(IC50), from which the IC50 is calculated.
-
Calculate Ki: Apply the Cheng-Prusoff equation using the experimentally determined IC50, the known Kd of [³H]Ketanserin for the 5-HT2A receptor, and the concentration of [³H]Ketanserin used.
Presentation of Results
By repeating this protocol with different radioligands and receptor subtypes, a comprehensive binding profile can be established. The results are best summarized in a table for clear comparison of affinity and selectivity.
Table 1: Hypothetical Binding Affinity Profile of this compound at Human 5-HT Receptors
| Receptor Subtype | Radioligand Used | Radioligand Kd (nM) | Test Compound Ki (nM) |
| 5-HT1A | [³H]8-OH-DPAT | 0.7 | 45 |
| 5-HT1B | [³H]GR 125743 | 0.2 | >10,000 |
| 5-HT1D | [³H]GR 125743 | 0.3 | 850 |
| 5-HT2A | [³H]Ketanserin | 0.6[11] | 120 |
| 5-HT2C | [³H]Mesulergine | 1.1 | 350 |
| 5-HT6 | [³H]LSD | 2.5 | 95 |
| 5-HT7 | [³H]5-CT | 0.2[14] | 25 |
Note: Data presented are for illustrative purposes only and do not represent experimentally verified values for this compound.
Interpretation of Hypothetical Data: Based on this example table, a researcher would conclude that this compound displays the highest affinity for the 5-HT7 receptor (Ki = 25 nM), followed by the 5-HT1A and 5-HT6 receptors. It shows moderate affinity for 5-HT2A and 5-HT2C, and weak to negligible affinity for 5-HT1B and 5-HT1D. This profile suggests a potential utility in research or therapeutic areas where 5-HT7 and 5-HT1A modulation is desired, with a calculable selectivity window over other subtypes.
Conclusion
The competitive radioligand binding assay is an indispensable tool in pharmacology. The protocols and principles outlined in this application note provide a robust framework for determining the binding affinity and selectivity of novel compounds like this compound at 5-HT receptors. Adherence to these detailed methodologies ensures the generation of high-quality, reliable data essential for advancing drug discovery and neuroscience research.
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Application Notes & Protocols: A Guide to In Vitro Cell-Based Assays for Characterizing 2-(1H-Indol-5-yl)ethanamine (Serotonin) Activity
Introduction: The Significance of Serotonin and its Cellular Targets
2-(1H-Indol-5-yl)ethanamine, commonly known as serotonin or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes. Its influence extends to mood regulation, sleep, appetite, and cognition. The diverse actions of serotonin are mediated through its interaction with a large family of receptors, the 5-HT receptors, which are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] These receptors are classified into seven distinct families (5-HT1 to 5-HT7) based on their structural and functional properties.[3][4] Furthermore, the synaptic concentration of serotonin is finely regulated by the serotonin transporter (SERT), a membrane protein responsible for its reuptake into presynaptic neurons.[5]
Given their central role in both normal physiology and various pathological states, including depression, anxiety, and migraines, 5-HT receptors and SERT are critical targets for drug discovery and development.[1][3][6] This document provides a comprehensive guide to the principles and methodologies of key in vitro cell-based assays for characterizing the activity of serotonin and novel compounds at its primary molecular targets.
I. Foundational Assays: Quantifying Ligand-Receptor Interactions
A fundamental step in characterizing a compound's activity is to determine its affinity for the target receptor. Radioligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity (Kd) and receptor density (Bmax).[7]
A. Radioligand Receptor Binding Assay
Principle: This assay measures the direct interaction of a radiolabeled ligand with a receptor of interest. In a competitive binding format, a constant concentration of a high-affinity radioligand is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is a measure of its binding affinity.[7]
Protocol: Competitive Radioligand Binding for 5-HT2A Receptor
-
Cell Culture and Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[8]
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well format):
-
To each well, add:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
Cell membranes (typically 10-20 µg of protein per well).[9]
-
Radioligand (e.g., [3H]ketanserin at a concentration near its Kd, typically 1-2 nM).[9]
-
Varying concentrations of the test compound or a reference ligand (e.g., serotonin).
-
For non-specific binding determination, add a high concentration of a non-radiolabeled competitor (e.g., 10 µM spiperone).
-
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[9]
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
-
Detection and Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Representative Binding Affinities (Ki) of Serotonin
| Receptor Subtype | Radioligand | Reference Compound | Typical Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Serotonin | 1 - 10 |
| 5-HT2A | [3H]Ketanserin | Serotonin | 5 - 20 |
| 5-HT2C | [3H]Mesulergine | Serotonin | 10 - 50 |
| 5-HT6 | [3H]LSD | Serotonin | 20 - 100 |
| 5-HT7 | [3H]5-CT | Serotonin | 1 - 15 |
Note: Ki values can vary depending on the experimental conditions and cell system used.
II. Functional Assays: Elucidating Cellular Responses
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream cellular response following receptor activation.
A. Second Messenger Assays
1. cAMP Assays (for Gs and Gi-coupled receptors)
Principle: Many 5-HT receptors are coupled to adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7) activate adenylyl cyclase, leading to an increase in intracellular cAMP.[6] Conversely, Gi-coupled receptors (e.g., 5-HT1, 5-HT5) inhibit adenylyl cyclase, resulting in a decrease in cAMP levels.[10] Modern cAMP assays often utilize competitive immunoassays with detection methods like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence.
Workflow: cAMP Assay
Caption: Workflow for a typical cAMP assay.
Protocol: HTRF-based cAMP Assay for a Gs-coupled 5-HT Receptor
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing the Gs-coupled 5-HT receptor (e.g., 5-HT7) in a 384-well plate and incubate overnight.[6]
-
Compound Addition: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test compound.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathway: Gs and Gi-coupled 5-HT Receptors
Caption: Simplified signaling of Gs and Gi-coupled 5-HT receptors.
2. Calcium Flux Assays (for Gq-coupled receptors)
Principle: Gq-coupled 5-HT receptors, such as the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C), activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][11] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[11] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.[12]
Protocol: FLIPR-based Calcium Flux Assay for 5-HT2A Receptor
-
Cell Plating: Seed U2OS or HEK293 cells stably expressing the 5-HT2A receptor in a 384-well, black-walled, clear-bottom plate and incubate overnight.[13]
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM) to each well.[12] Incubate for 60 minutes at 37°C.
-
Compound Addition and Detection: Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument. The instrument will add the test compound to the wells while simultaneously monitoring the fluorescence signal in real-time.
-
Data Analysis: The change in fluorescence intensity over time is recorded. The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50.
Signaling Pathway: Gq-coupled 5-HT Receptors
Caption: Gq-coupled 5-HT receptor signaling cascade.
B. Reporter Gene Assays
Principle: Reporter gene assays provide a more downstream readout of receptor activation by linking a specific signaling pathway to the expression of an easily detectable protein (the "reporter").[14][15] For example, the activation of a Gs-coupled receptor increases cAMP, which can activate transcription factors that bind to a cAMP response element (CRE) in a promoter driving the expression of a reporter gene like luciferase.[14]
Protocol: CRE-Luciferase Reporter Gene Assay for a Gs-coupled 5-HT Receptor
-
Cell Transfection: Co-transfect HEK293 cells with a plasmid encoding the 5-HT receptor of interest and a reporter plasmid containing a CRE-driven luciferase gene. Alternatively, use a stable cell line co-expressing both constructs.
-
Cell Plating: Seed the transfected cells in a 96-well, white, clear-bottom plate and incubate for 24-48 hours.
-
Compound Treatment: Replace the medium with serum-free medium and add serial dilutions of the test compound. Incubate for 4-6 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50.
III. Assays for the Serotonin Transporter (SERT)
Principle: SERT activity is typically measured by quantifying the uptake of a labeled substrate, such as [3H]serotonin, into cells expressing the transporter.[5][16] The potency of a test compound as a SERT inhibitor is determined by its ability to block this uptake.
Protocol: [3H]Serotonin Uptake Assay in SERT-expressing Cells
-
Cell Culture: Culture cells endogenously expressing SERT (e.g., JAR cells) or cells stably transfected with human SERT (e.g., HEK293-hSERT) in a 96-well plate.[17]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor (e.g., fluoxetine) for 15-30 minutes at 37°C.[5]
-
Uptake Initiation: Initiate the uptake by adding a mixture of [3H]serotonin and unlabeled serotonin.
-
Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Detection and Analysis: Lyse the cells and measure the intracellular radioactivity using a scintillation counter. Determine the IC50 of the test compound by plotting the percentage of inhibition of [3H]serotonin uptake against the compound concentration.
IV. Advanced and High-Throughput Methodologies
Resonance Energy Transfer (RET) Assays (BRET and FRET): Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for studying protein-protein interactions in real-time in living cells.[18][19] They can be adapted to monitor receptor dimerization, ligand binding, and receptor-effector interactions (e.g., receptor-G protein or receptor-β-arrestin coupling).[20][21][22]
High-Content Imaging: Automated microscopy and image analysis platforms allow for the simultaneous measurement of multiple cellular parameters in response to compound treatment, providing a more nuanced understanding of a compound's effects.
Conclusion
The selection of an appropriate in vitro cell-based assay is contingent upon the specific research question being addressed. Binding assays are indispensable for determining affinity, while functional assays are essential for elucidating the pharmacological nature of a compound. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and novel ligands targeting the serotonergic system, thereby facilitating the discovery and development of new therapeutics.
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Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. [Link]
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Charles River Laboratories. Human 5-HT1A Serotonin Receptor Cell Line. [Link]
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Charles River Laboratories. Human 5-HT6 Serotonin Receptor Cell Line. [Link]
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Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. [Link]
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National Center for Biotechnology Information. Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]
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ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
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ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
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PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. [Link]
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Eurofins Discovery. 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]
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Eurofins Discovery. 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay - US. [Link]
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Semantic Scholar. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]
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PubMed Central. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. [Link]
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Application Notes & Protocols: Animal Models for Studying the Effects of Serotonin (5-HT)
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Clarifying the Subject and Its Importance
While the chemical name 2-(1H-Indol-5-yl)ethanamine refers to tryptamine, the broader context of animal modeling in neuroscience and pharmacology strongly points to a focus on its critical and more extensively studied derivative: Serotonin (5-hydroxytryptamine, 5-HT) . Serotonin is a pivotal monoamine neurotransmitter that profoundly influences nearly every aspect of brain function and behavior, including mood, anxiety, cognition, and sleep.[1][2] Dysregulation of the serotonin system is implicated in a wide array of neuropsychiatric disorders, making it a primary target for therapeutic intervention.[3][4]
This guide provides an in-depth exploration of the selection and application of animal models to investigate the multifaceted roles of serotonin. We will move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring that the described protocols are robust, reproducible, and translationally relevant.
Part 1: Foundational Principles in Selecting a Serotonin Animal Model
The choice of an animal model is the most critical decision in the experimental workflow. It dictates the questions that can be asked and the translational potential of the findings. The primary considerations involve a trade-off between physiological relevance, genetic tractability, and the specific aspect of the serotonin system under investigation.
Species and Strain Considerations
Rodents, particularly mice and rats, are the most common subjects in serotonin research due to their well-characterized genetics, established behavioral paradigms, and cost-effectiveness.
-
Mice (Mus musculus): The principal advantage of mice is the unparalleled availability of genetic tools. Knockout, knock-in, and transgenic lines allow for precise dissection of the roles of specific serotonin receptors, the serotonin transporter (SERT), or synthesizing enzymes like tryptophan hydroxylase 2 (Tph2).[4][5][6][7]
-
Rats (Rattus norvegicus): Rats often exhibit more complex behavioral repertoires, which can be advantageous for cognitive and social behavior studies. Their larger size also facilitates surgical procedures and neurochemical sampling, such as in vivo microdialysis.[8][9] However, it's crucial to note that species differences exist; for instance, some serotonin receptor antagonists show different binding affinities between rats and mice, making the rat a potentially better model for certain drug development programs.[10][11]
Table 1: Comparison of Common Rodent Strains in Serotonin Research
| Strain | Key Characteristics Relevant to Serotonin Research | Common Applications |
| C57BL/6J (Mouse) | Most common background for genetic models. Generally considered to have a moderate anxiety phenotype. Baseline for many behavioral tests. | General purpose, genetic knockout/transgenic studies, baseline pharmacology. |
| BALB/c (Mouse) | High anxiety-like behavior, stress-reactive. Known for robust responses in anxiety and depression models. | Studies of anxiety disorders, stress-induced pathologies, antidepressant efficacy. |
| 129S Strains (Mouse) | Often used in generating knockout models. Can have variable behavioral phenotypes depending on the substrain. | Genetic modeling, though careful behavioral characterization of the specific substrain is critical. |
| Sprague-Dawley (Rat) | Outbred strain, known for being calm and easy to handle. Good for surgical and physiological studies. | General pharmacology, neurochemical studies (microdialysis), learning and memory tasks. |
| Wistar (Rat) | Outbred strain, often used in behavioral pharmacology. The Wistar-Zagreb 5HT rat is a unique model bred for high or low platelet serotonin levels.[8] | Behavioral pharmacology, studies of innate differences in serotonin homeostasis.[8] |
Types of Models: A Triad of Approaches
Research questions are typically addressed using one of three model types, or a combination thereof, to build a cohesive mechanistic story.
-
Pharmacological Models: Involve the acute or chronic administration of drugs to modulate the serotonin system. This approach offers high temporal control and is essential for drug development.[3]
-
Genetic Models: Utilize mice with targeted gene mutations (e.g., knockouts) to study the lifelong consequences of a specific molecular deficit.[5][12][13] These models are invaluable for understanding the role of individual components, like a specific receptor, in development and behavior.[14][15][16]
-
Lesion Models: Involve targeted destruction of serotonergic neurons, typically using neurotoxins. This approach is less common now but can be used to model severe serotonin depletion.
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} caption { label="Decision workflow for selecting and validating a serotonin animal model."; font_size=12; } END_DOT
Part 2: Key Methodologies and Protocols
This section details validated, step-by-step protocols for inducing and assessing changes in the serotonin system. The causality behind each step is explained to ensure scientific rigor.
Protocol 2.1: Pharmacological Depletion of Serotonin using PCPA
p-Chlorophenylalanine (PCPA) is an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[17] This makes it a powerful tool for studying the functional consequences of serotonin depletion.
Causality & Rationale: By inhibiting TPH, PCPA prevents the conversion of tryptophan to 5-hydroxytryptophan, effectively shutting down the production of new serotonin.[17] The depletion is profound and long-lasting, with recovery requiring the synthesis of new enzyme, which can take days to weeks.[17][18] This model is excellent for investigating whether a specific behavior or drug effect is dependent on a functional serotonin system.[19][20]
Step-by-Step Protocol (for Mice):
-
Preparation: Prepare a suspension of PCPA methyl ester HCl in sterile saline (0.9%). A common concentration is 20-30 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.
-
Dosing Regimen: A typical regimen to achieve >85% depletion is 300 mg/kg administered via intraperitoneal (i.p.) injection once daily for 2-3 consecutive days.[20] An alternative, less stressful method involves voluntary oral consumption in jelly.[20]
-
Control Group: The vehicle control group must receive i.p. injections of sterile saline on the same schedule. This is critical to control for the stress of the injection procedure.
-
Experimental Window: Behavioral testing should be conducted 2-4 days after the final PCPA injection. This window ensures maximal serotonin depletion before significant recovery begins.
-
Validation (Mandatory): Post-mortem analysis of brain tissue is essential to confirm the extent of serotonin depletion. Brain regions of interest (e.g., hippocampus, prefrontal cortex) should be dissected, flash-frozen, and analyzed for 5-HT and its metabolite, 5-HIAA, using High-Performance Liquid Chromatography (HPLC).[9][21] Without this validation, behavioral results are uninterpretable.
Table 2: Summary of Pharmacological Tools for Serotonin Modulation
| Compound | Mechanism of Action | Typical Effect | Common Application |
| Fluoxetine (SSRI) | Selective Serotonin Reuptake Inhibitor | Increases synaptic 5-HT | Modeling antidepressant action, studying effects of chronic 5-HT elevation.[1] |
| 8-OH-DPAT | 5-HT1A Receptor Agonist | Activates 5-HT1A auto- and postsynaptic receptors | Probing 5-HT1A function, often anxiolytic.[14] |
| WAY-100635 | 5-HT1A Receptor Antagonist | Blocks 5-HT1A receptors | Investigating the necessity of 5-HT1A signaling for a given behavior. |
| PCPA | Tryptophan Hydroxylase Inhibitor | Depletes brain 5-HT | Determining if a behavior or drug effect is 5-HT dependent.[17][22] |
| Fenfluramine | 5-HT Releasing Agent | Induces massive release of 5-HT | Probing the functional integrity of 5-HT terminals. |
Protocol 2.2: Assessing Anxiety-Like Behavior with the Elevated Plus Maze (EPM)
The EPM is a gold-standard assay for assessing anxiety-like behavior in rodents.[23][24][25][26] It is based on the conflict between the animal's natural tendency to explore a novel environment and its innate fear of open, elevated spaces.[24][26][27]
Causality & Rationale: Anxiolytic compounds (or genetic manipulations that reduce anxiety) are expected to increase the proportion of time spent and entries made into the open arms, as the animal is less fearful of the aversive spaces. Conversely, anxiogenic stimuli will decrease open arm exploration. The test is highly sensitive to serotonergic drugs.[23][25]
Step-by-Step Protocol (for Mice):
-
Habituation: Acclimate the mice to the testing room for at least 45-60 minutes before the trial begins.[25][27] This reduces the confounding effects of stress from being moved to a novel environment.
-
Apparatus: The maze should be elevated (typically 50 cm) and consist of two open arms and two enclosed arms.[24][26] Ensure lighting is even and non-reflective to avoid visual artifacts.
-
Procedure: Place the mouse in the center of the maze, facing a closed arm.[25] Allow the animal to explore freely for 5 minutes.[23][24] The experimenter should be blind to the treatment group to prevent bias.[23]
-
Data Acquisition: Use an overhead video camera and tracking software (e.g., ANY-maze) to automatically record key parameters.
-
Primary Endpoints:
-
Time spent in open arms (%): (Time in open arms / Total time) x 100. This is the most common index of anxiety.
-
Entries into open arms (%): (Entries into open arms / Total entries) x 100.
-
Total distance traveled: This serves as a crucial control for general locomotor activity. A drug that simply sedates the animal might reduce open arm time, but this would be confounded by an overall decrease in movement.
-
-
Inter-trial Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues that could influence the behavior of the next mouse.[24]
Protocol 2.3: Assessing Depressive-Like Behavior with the Forced Swim Test (FST)
The FST is a widely used assay to screen for antidepressant efficacy.[28][29][30] It is based on the principle that when placed in an inescapable, stressful situation (a beaker of water), rodents will eventually adopt an immobile posture.[28][29][31] This immobility is interpreted as a state of behavioral despair.
Causality & Rationale: Clinically effective antidepressants reliably reduce the duration of immobility, promoting active escape-oriented behaviors (swimming, climbing).[29][30] This effect is thought to reflect an increase in coping strategies in the face of acute stress.
Step-by-Step Protocol (for Mice):
-
Apparatus: Use a transparent glass cylinder (e.g., 25 cm tall, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[28]
-
Procedure: Gently place the mouse into the water. The test duration is typically 6 minutes.
-
Scoring: An experienced observer, blind to the experimental conditions, should score the behavior. Alternatively, video recording and subsequent analysis can be used. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
Primary Endpoint: The primary measure is the duration of immobility during the final 4 minutes of the 6-minute test. The first 2 minutes are considered a habituation period.
-
Post-Test Care: After the test, remove the mouse, dry it thoroughly with a towel, and place it in a clean, warm cage to prevent hypothermia before returning it to its home cage.
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Phenotypic relationships in common serotonin-deficient animal models."; font_size=12; } END_DOT
Part 3: Genetic Models: Dissecting Molecular Function
Genetic models provide unparalleled specificity for interrogating the function of a single component of the serotonin system.
The Serotonin Transporter (SERT) Knockout Model
-
Genotype: Mice lacking the Slc6a4 gene (SERT KO).
-
Neurochemical Phenotype: These mice have a lifelong inability to reuptake serotonin, leading to dramatically increased extracellular 5-HT levels but depleted intracellular stores.[5]
-
Behavioral Phenotype: SERT KO mice and rats consistently display increased anxiety-like behaviors.[32] They are a valuable model for studying disorders related to SERT dysfunction and the developmental impact of altered serotonin homeostasis.[5][32][33]
The 5-HT1A Receptor Knockout Model
-
Genotype: Mice lacking the Htr1a gene.
-
Causality & Rationale: The 5-HT1A receptor acts as both a presynaptic autoreceptor (inhibiting serotonin release) and a postsynaptic receptor. Knocking it out removes this crucial inhibitory control.
-
Behavioral Phenotype: The constitutive absence of the 5-HT1A receptor leads to a robust and reproducible high-anxiety phenotype.[14][15][16][34] These mice show increased fear of open spaces in the EPM and open field tests.[14][34] This model has excellent construct validity, as low levels of 5-HT1A receptors have been associated with anxiety and mood disorders in humans.[15] Interestingly, they often show decreased immobility in the forced swim test, an effect typically associated with antidepressants, highlighting the complex role of this receptor.[14]
Part 4: Data Interpretation and Best Practices
-
Multi-Assay Approach: Never rely on a single behavioral test. A comprehensive assessment should include assays for anxiety (EPM, Open Field), depression-like states (FST, Tail Suspension Test[31][35]), and general locomotion to build a complete behavioral profile.
-
Validate Your Model: Always confirm the intended manipulation. For pharmacological models, measure neurotransmitter levels.[17][22] For genetic models, confirm genotypes and, where appropriate, measure receptor density or protein expression.
-
Consider Sex Differences: The serotonin system can be sexually dimorphic. Always include both male and female subjects in your experimental design and analyze them separately.[23]
-
Environmental Control: Standardize all environmental conditions, including lighting, noise, time of day for testing, and experimenter handling.[23][24][27] These variables can significantly impact behavior and introduce unwanted variability.
By integrating these foundational principles, robust protocols, and rigorous validation steps, researchers can effectively leverage animal models to unravel the complex functions of the serotonin system and accelerate the development of novel therapeutics for neuropsychiatric disorders.
References
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Albert PR, Lemonde S. 5-HT1A Receptors, Gene Repression, and Depression: Guilt by Association. The Neuroscientist. 2004;10:575–593. doi: 10.1177/1073858404267382. [Link]
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Canli T, Lesch KP. The 5-HT1A receptor knockout mouse and anxiety. ResearchGate. [Link]
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Carola V, Gross C. Mouse Models of the 5-HTTLPR x Stress Risk Factor for Depression. Current topics in behavioral neurosciences. 2012;12:59–72. doi: 10.1007/7854_2011_190. [Link]
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Castagné V, Moser P, Porsolt RD. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice. PubMed. [Link]
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Dzirasa K, Kumar S, Sachs BD, Caron MG, Nicolelis MAL. Cortical–Amygdalar Circuit Dysfunction in a Genetic Mouse Model of Serotonin Deficiency. Journal of Neuroscience. 2013;33(10):4505-4513. [Link]
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Grantome. Genetic Animal Models for the Study of Serotonin Function and Behavior. [Link]
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Heisler LK, Chu HM, Brennan TJ, et al. Elevated anxiety and antidepressant-like responses in serotonin 5-HT1A receptor mutant mice. Proc Natl Acad Sci U S A. 1998;95(25):15049-15054. [Link]
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Homberg JR, Lesch KP. A study in male and female 5-HT transporter knockout rats: an animal model for anxiety and depression disorders. PubMed. [Link]
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Leo, D., Sukhanov, I., Zoratto, F., Illiano, P., Caffino, L., Sase, A., ... & Gainetdinov, R. R. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211. [Link]
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Popa D, Sgambato-Faure V. Serotonergic pharmacology in animal models: from behavioral disorders to dyskinesia. Neuropharmacology. 2014;76 Pt B:383-91. [Link]
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Santarelli L, Saxe M, Gross C, et al. Requirement of hippocampal neurogenesis for the behavioral effects of antidepressants. Science. 2003;301(5634):805-9. [Link]
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Veenstra-VanderWeele J, Muller CL, Iwamoto H, et al. Autism gene variant causes hyperserotonemia, serotonin receptor hypersensitivity, social impairment and repetitive behavior. Proceedings of the National Academy of Sciences. 2012;109(14):5469-5474. [Link]
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Application Notes & Protocols: 2-(1H-Indol-5-yl)ethanamine and its Analogs in Neuroscience Research
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Strategic Overview
The indolethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like serotonin and a vast array of research tools and therapeutic candidates. The specific compound, 2-(1H-Indol-5-yl)ethanamine, is an isomer of the more commonly studied tryptamine (2-(1H-indol-3-yl)ethanamine). Published research specifically detailing the neuropharmacological applications of this compound is limited. However, its close structural analog, 5-Methoxytryptamine (5-MT or Mexamine) , is a well-characterized and versatile tool in neuroscience.
This guide, therefore, focuses on the application of 5-Methoxytryptamine as a primary exemplar for investigating serotonergic and melatonergic systems. The methodologies and principles detailed herein provide a robust framework for researchers interested in the broader class of 5-substituted tryptamines, including the parent compound this compound.
5-MT is a naturally occurring compound found in the pineal gland, formed either by O-methylation of serotonin or N-deacetylation of melatonin.[1] Its primary utility in research stems from its activity as a non-selective serotonin (5-HT) receptor agonist and its affinity for melatonin (MT) receptors.[1][2] This dual activity allows for the dissection of complex physiological processes, from circadian rhythm regulation to mood and cognition.[2][3]
Section 2: Core Mechanism of Action & Pharmacological Profile
5-MT exerts its effects by binding to and activating multiple G-protein coupled receptors (GPCRs). Its profile is characterized by high affinity for several serotonin receptor subtypes and melatonin receptors.
Primary Molecular Targets:
-
Serotonin 5-HT1A & 5-HT2A Receptors: 5-MT and its N-dimethylated analog, 5-MeO-DMT, are potent agonists at these receptors.[4][5] Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to neuronal hyperpolarization and inhibition of adenylyl cyclase. This mechanism is central to its anxiolytic and antidepressant-like effects.[5] Conversely, activation of the Gq-coupled 5-HT2A receptor stimulates the phospholipase C (PLC) pathway, leading to downstream calcium signaling. This pathway is associated with the psychedelic-like effects of related compounds and plays a role in promoting neural plasticity.[5][6]
-
Melatonin MT1 & MT2 Receptors: As a close structural analog of melatonin, 5-MT binds to MT1 and MT2 receptors.[2] These Gi-coupled receptors are critical for regulating circadian rhythms and sleep-wake cycles.[7][8]
The following diagram illustrates the principal signaling cascades engaged by 5-MT at its key serotonin receptor targets.
Receptor Binding Profile Summary
The following table summarizes the binding affinities and functional activities of 5-MT's close analog, 5-MeO-DMT, providing a strong proxy for its expected behavior.
| Receptor Target | Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Receptor Type | Primary Signaling | Reference |
| 5-HT1A | 5-MeO-DMT | High Affinity | Potent Agonist | Gi/o-coupled | ↓ cAMP | [4],[5] |
| 5-HT2A | 5-MeO-DMT | High Affinity | Potent Agonist | Gq-coupled | ↑ PLC/IP3 | [4],[5] |
| MT1 | Melatonin | pKD ~10.6 | Potent Agonist | Gi/o-coupled | ↓ cAMP | [8] |
| MT2 | Melatonin | pKD ~10.1 | Potent Agonist | Gi/o-coupled | ↓ cAMP | [8] |
Note: Specific Ki and EC50 values for 5-MT can vary by assay; 5-MeO-DMT data is shown due to extensive characterization in recent literature. Melatonin data is provided for MT receptors as the endogenous ligand benchmark.
Section 3: In Vitro Applications & Protocols
In vitro assays are fundamental for characterizing the interaction of 5-MT with its molecular targets. These assays provide quantitative data on binding affinity, selectivity, and functional efficacy.
Application 3.1: Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of 5-MT for specific serotonin or melatonin receptors expressed in a stable cell line (e.g., HEK293 or CHO cells).
Principle: This protocol uses a competitive binding paradigm. A radiolabeled ligand with known high affinity for the target receptor (e.g., 2-[¹²⁵I]-melatonin for MT receptors) is incubated with cell membranes containing the receptor.[8] The unlabeled test compound (5-MT) is added at increasing concentrations, and its ability to displace the radioligand is measured. A lower Ki value indicates higher binding affinity.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture CHO or HEK cells stably expressing the human receptor of interest (e.g., hMT1, hMT2, 5-HT1A).
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of unlabeled 5-MT (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled ligand (e.g., 10 µM cold melatonin).
-
For total binding (B₀) control wells, add only buffer, radioligand, and membranes.
-
-
Incubation & Harvesting:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place the filter discs into scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding = Total Binding (B₀) - Non-Specific Binding (NSB).
-
Plot the percentage of specific binding against the log concentration of 5-MT.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 4: In Vivo Applications & Protocols
In vivo studies are crucial for understanding how the molecular actions of 5-MT translate into physiological and behavioral effects in a whole organism.
Application 4.1: Behavioral Phenotyping - Head-Twitch Response (HTR)
Objective: To assess the 5-HT2A receptor agonist activity of 5-MT in vivo.
Principle: The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential psychedelic-like activity.[1][6] The frequency of rapid, involuntary head movements is quantified following compound administration.
Protocol: Head-Twitch Response Assay in Mice
-
Animal Acclimation:
-
House male C57BL/6J mice in a controlled environment (12:12 light/dark cycle, stable temperature/humidity) for at least one week before testing.
-
Habituate the mice to the testing room and observation chambers for at least 60 minutes prior to the experiment.
-
-
Compound Preparation & Administration:
-
Dissolve 5-MT in a sterile vehicle (e.g., 0.9% saline).
-
Prepare a dose range for investigation (e.g., 1, 5, 10, 20 mg/kg).
-
Administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
-
Observation & Scoring:
-
Immediately after injection, place each mouse into an individual, clean observation chamber (e.g., a standard Plexiglas cage).
-
Record the number of head twitches for a set period, typically 30-60 minutes, starting immediately after injection. A head twitch is defined as a rapid, spasmodic rotational movement of the head that is not associated with grooming or general exploratory behavior.
-
Scoring can be done by a trained observer blinded to the treatment conditions or by using automated video tracking software.
-
-
Data Analysis:
-
Sum the total number of head twitches for each animal within the observation period.
-
Compare the mean number of twitches between the vehicle and 5-MT-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Plot the data as a dose-response curve to visualize the relationship between the 5-MT dose and HTR frequency.
-
Application 4.2: Assessing Anxiolytic/Antidepressant-like Activity
Objective: To evaluate the potential therapeutic effects of 5-MT, likely mediated by the 5-HT1A receptor.
Principle: Standard behavioral paradigms can be used to assess anxiety-like and depression-like states in rodents.[9] For anxiety, the Elevated Plus Maze (EPM) is common. For depression, the Forced Swim Test (FST) or Tail Suspension Test (TST) are widely used. The protocol below details the EPM.
Protocol: Elevated Plus Maze (EPM) Test in Mice or Rats
-
Apparatus & Environment:
-
The EPM consists of four arms (two open, two enclosed by walls) elevated from the floor.
-
Conduct the test under low-light conditions (e.g., 15-20 lux) to encourage exploration.
-
-
Habituation & Administration:
-
Habituate animals to the testing room for at least 60 minutes.
-
Administer 5-MT (e.g., 1-10 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using an overhead video camera for later analysis.
-
-
Data Analysis:
-
Use automated tracking software or manual scoring to measure:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle group, without a significant change in total locomotion.
-
Analyze data using t-tests or ANOVA, as appropriate for the experimental design.
-
Application 4.3: Investigating Neural Plasticity
Objective: To determine if 5-MT can induce structural changes in neurons, such as alterations in dendritic spine density.
Principle: Psychedelic compounds, acting through the 5-HT2A receptor, have been shown to promote structural neural plasticity, which may underlie their long-term therapeutic effects.[6] This can be visualized and quantified in vivo using two-photon microscopy in mice expressing fluorescent proteins in cortical neurons.
Protocol: Longitudinal Two-Photon Microscopy of Dendritic Spines
-
Animal Model:
-
Use transgenic mice that express a fluorescent reporter (e.g., YFP) in a sparse subset of cortical neurons (e.g., Thy1-YFP mice).
-
Surgically implant a chronic cranial window over a region of interest, such as the medial prefrontal cortex (mPFC), at least 2 weeks prior to imaging.
-
-
Baseline Imaging:
-
Anesthetize the mouse and fix its head under a two-photon microscope.
-
Acquire high-resolution Z-stacks of apical dendritic tufts in Layer 5 of the mPFC. Identify and map specific dendritic segments for longitudinal tracking.
-
-
Treatment & Follow-up Imaging:
-
Administer a single high dose of 5-MT (e.g., 20 mg/kg, i.p.) or vehicle.
-
Re-image the exact same dendritic segments at multiple time points post-injection (e.g., 24 hours, 48 hours, 7 days, 30 days).
-
-
Image Analysis:
-
Use imaging software (e.g., ImageJ/Fiji) to manually or semi-automatically count the number of dendritic spines along the imaged segments.
-
Categorize spines as stable (present at all time points), eliminated, or newly formed.
-
Calculate spine density (spines/µm) for each segment at each time point.
-
Analyze changes in spine density and turnover rates (formation/elimination) over time, comparing the 5-MT and vehicle groups using repeated measures ANOVA.
-
Section 5: Experimental Workflow & Data Interpretation
Interpreting Results:
-
Causality: Always consider the compound's polypharmacology. An effect in the EPM could be due to 5-HT1A agonism, but off-target effects must be considered. Validate findings with selective antagonists or receptor knockout models.
-
Controls are Key: A robust study includes a vehicle control to account for injection stress and handling. To dissect receptor contributions, pre-treatment with a selective antagonist (e.g., a 5-HT1A or 5-HT2A antagonist) before 5-MT administration is a powerful validation step.
-
Pharmacokinetics: The route of administration and timing of the assay are critical. 5-MT is subject to metabolism by monoamine oxidase (MAO), so its effects can be potentiated by MAO inhibitors.[1] Consider this when designing experiments or interpreting data from different studies.
Section 6: References
-
The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Kaplan, J. S., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Retrieved January 11, 2026, from [Link]
-
Shao, L. X., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257–1266. Retrieved January 11, 2026, from [Link]
-
Kaplan, J., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. PubMed. Retrieved January 11, 2026, from [Link]
-
Kaplan, J., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. ResearchGate. Retrieved January 11, 2026, from [Link]
-
5-Methoxytryptamine. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Shao, L. X., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257-1266. Retrieved January 11, 2026, from [Link]
-
Behavioral response to 5-MeO-DMT in mice in the Behavioral Pattern... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (n.d.). Karger Publishers. Retrieved January 11, 2026, from [Link]
-
Beliveau, V., et al. (2017). A High-Resolution In Vivo Atlas of the Human Brain's Serotonin System. Journal of Neuroscience, 37(1), 120–128. Retrieved January 11, 2026, from [Link]
-
Wang, C., et al. (2022). Structural basis of the ligand binding and signaling mechanism of melatonin receptors. Nature Communications, 13(1), 454. Retrieved January 11, 2026, from [Link]
-
Legros, C., et al. (2014). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology, 171(24), 5680–5695. Retrieved January 11, 2026, from [Link]
Sources
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. MT Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. A High-Resolution In Vivo Atlas of the Human Brain's Serotonin System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
Preparation of Stock Solutions of 2-(1H-Indol-5-yl)ethanamine: An In-Depth Technical Guide
For researchers, scientists, and drug development professionals, the precise and reliable preparation of stock solutions is a foundational element of experimental success. This guide provides a detailed exploration of the methodologies for preparing stock solutions of 2-(1H-Indol-5-yl)ethanamine, a key intermediate in various chemical syntheses. The protocols outlined herein are designed to ensure solution stability, concentration accuracy, and safe handling, thereby upholding the principles of scientific integrity and reproducibility.
Understanding the Physicochemical Landscape of this compound
A thorough understanding of the chemical and physical properties of this compound is paramount for developing robust stock solution protocols. While specific experimental data for this compound is limited, we can infer its likely behavior from structurally similar indoleamines and general chemical principles.
Key Physicochemical Considerations:
-
Molecular Structure and Polarity: The molecule possesses both a moderately nonpolar indole ring and a polar ethylamine side chain. This amphipathic nature suggests that its solubility will be highly dependent on the chosen solvent system.
-
Basicity and pKa: The primary amine group imparts basic properties to the molecule. The pKa of the conjugate acid of similar primary amines is typically in the range of 9-11. This basicity is a critical factor, as it allows for the formation of salts (e.g., hydrochloride salts) which often exhibit significantly enhanced aqueous solubility.
-
Stability: Indole-containing compounds can be susceptible to oxidation and degradation, particularly when exposed to light, air, and non-optimal pH conditions. Proper storage and handling are therefore crucial to maintain the integrity of the stock solution over time.
Table 1: Physicochemical Properties of 2-(1H-Indol-1-yl)ethanamine (a related isomer)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂ | PubChem[1] |
| Molecular Weight | 160.22 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
Strategic Solvent Selection: A Cornerstone of Success
The selection of an appropriate solvent is the most critical decision in the preparation of a stock solution. The ideal solvent will not only fully dissolve the compound at the desired concentration but also maintain its chemical stability and be compatible with downstream applications.
Initial Solvent Screening
For a novel or poorly characterized compound like this compound, a small-scale solubility test is a prudent first step. This involves attempting to dissolve a small, accurately weighed amount of the compound in a measured volume of various solvents.
Recommended Solvents for Initial Screening:
-
Deionized Water: As a baseline, to assess inherent aqueous solubility.
-
Ethanol (EtOH): A common solvent for many organic compounds with moderate polarity.
-
Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
-
Dimethylformamide (DMF): Another strong aprotic solvent, often used when DMSO is not suitable.
Leveraging pH for Aqueous Solubility: The Hydrochloride Salt Advantage
Given the basic nature of the ethylamine moiety, converting the free base to its hydrochloride salt is a highly effective strategy to increase aqueous solubility. The protonated amine group forms a more polar ionic species that interacts favorably with water molecules.
Safety First: Handling and Storage Protocols
Prior to handling this compound, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier. While a specific MSDS for this exact compound is not widely available, data from related indoleamines and ethylamine derivatives provide essential safety guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2]
-
Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[3]
-
Storage of Solid Compound: Store the solid compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for preparing stock solutions of this compound. The choice of protocol will depend on the desired solvent and the intended downstream application.
Protocol 1: Preparation of an Organic Stock Solution (e.g., in DMSO or Ethanol)
This protocol is suitable for applications where the presence of an organic solvent is acceptable.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (EtOH)
-
Analytical balance
-
Volumetric flask (appropriate size)
-
Spatula
-
Pipettes
-
Vortex mixer or magnetic stirrer
-
Amber glass vials for storage
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration and volume.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to the volumetric flask.
-
Initial solvent addition: Add a portion of the chosen solvent (DMSO or EtOH) to the volumetric flask, approximately half of the final volume.
-
Dissolution: Vigorously mix the contents using a vortex mixer or a magnetic stirrer until the solid is completely dissolved. Gentle warming in a water bath may be employed to aid dissolution, but care should be taken to avoid degradation.
-
Bring to final volume: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to an amber glass vial to protect it from light. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of an Aqueous Stock Solution via Hydrochloride Salt Formation
This protocol is ideal for biological applications where organic solvents may be cytotoxic or interfere with the experiment.
Materials:
-
This compound (solid)
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) (for pH adjustment if needed)
-
pH meter or pH indicator strips
-
Analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Pipettes
-
Sterile filter (0.22 µm)
-
Sterile storage vials
Procedure:
-
Weigh the compound: Accurately weigh the desired mass of this compound and place it in the volumetric flask.
-
Add water: Add a portion of deionized water to the flask, roughly 70-80% of the final volume.
-
Acidification: While stirring, slowly add 1 M HCl dropwise to the suspension. The solid should begin to dissolve as the hydrochloride salt is formed.
-
Monitor pH: Continuously monitor the pH of the solution. Add HCl until the compound is fully dissolved and the pH is in the acidic range (typically pH 4-6). Avoid making the solution overly acidic.
-
Final volume adjustment: Once the solid is completely dissolved, add deionized water to the final volume mark on the flask.
-
pH finalization (optional): If a specific pH is required for the final application, carefully adjust it using 1 M HCl or 1 M NaOH.
-
Sterilization: For biological applications, sterile-filter the solution through a 0.22 µm filter into a sterile storage vial.
-
Storage: Store the aqueous stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.
Visualization of the Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for preparing stock solutions of this compound.
Caption: Decision workflow for preparing stock solutions.
Caption: A generalized 4-step protocol for stock solution preparation.
Conclusion and Best Practices
The successful preparation of this compound stock solutions hinges on a systematic approach that begins with understanding the compound's properties and culminates in meticulous execution of the chosen protocol. By carefully selecting solvents, considering the formation of more soluble salts, and adhering to strict safety and storage guidelines, researchers can ensure the integrity and reliability of their experimental reagents. Always remember to perform small-scale tests when working with new compounds or protocols to conserve valuable materials and optimize conditions before scaling up.
References
-
PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Application Note: Experimental Design for In Vivo Studies with 1H-Indole-5-ethanamine
An in-depth guide to the experimental design and execution of in vivo studies utilizing 1H-Indole-5-ethanamine, tailored for researchers, scientists, and professionals in drug development.
Introduction and Scientific Background
1H-Indole-5-ethanamine, a member of the tryptamine class of molecules, is structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] Tryptamines are of significant interest in neuroscience and pharmacology due to their interaction with the serotonergic system, which is a key regulator of mood, cognition, and physiology.[2] The indole structure is a common feature in many biologically active compounds and serves as a scaffold for numerous therapeutic agents.[3] 1H-Indole-5-ethanamine, as a tryptamine derivative, is presumed to exert its biological effects primarily through agonism at serotonin receptors, making it a valuable tool for investigating serotonergic pathways in living organisms.[1][4]
The design of robust in vivo experiments is critical to elucidating the pharmacological profile of compounds like 1H-Indole-5-ethanamine. This involves careful consideration of the animal model, drug formulation, administration route, and the specific endpoints being measured, from behavioral changes to physiological responses. These studies are essential for understanding a compound's potential therapeutic effects and its safety profile.
Mechanism of Action: The Serotonergic Synapse
1H-Indole-5-ethanamine is an exogenous compound that mimics the action of endogenous serotonin. Serotonin is synthesized from the amino acid tryptophan and, upon release from a presynaptic neuron, it binds to a variety of 5-HT receptors on the postsynaptic neuron to propagate a signal.[2] There are at least 14 known serotonin receptor subtypes, which are broadly classified into families (5-HT1 to 5-HT7).[2][5] Most of these are G-protein-coupled receptors (GPCRs) that modulate downstream signaling cascades.[5] Tryptamines can act as agonists at these receptors, particularly subtypes like 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT2C, influencing neuronal activity.[4][5][6]
The diagram below illustrates a simplified serotonergic synapse and the putative mechanism of action for an exogenous tryptamine agonist like 1H-Indole-5-ethanamine.
Caption: Action of 1H-Indole-5-ethanamine at a serotonergic synapse.
Preclinical In Vivo Experimental Design
A well-designed study is paramount for generating reproducible and meaningful data. The following workflow provides a general framework for conducting in vivo studies with a novel compound.
Caption: General workflow for in vivo compound evaluation.
Rodents, such as mice and rats, are the most common models for studying the effects of serotonergic compounds due to their physiological and genetic similarities to humans.[7] The choice between them depends on the specific research question.
-
Mice: Often used for high-throughput screening and studies involving genetic modifications. The head-twitch response (HTR), a behavioral proxy for 5-HT2A receptor activation, is well-characterized in mice.[8][9]
-
Rats: Their larger size facilitates surgical procedures and serial blood sampling for pharmacokinetic studies. Sprague-Dawley and Wistar rats are common strains used in behavioral pharmacology.[6]
The method of preparing and administering the compound is critical for ensuring accurate dosing and bioavailability.
-
Vehicle Selection: 1H-Indole-5-ethanamine, like many indole derivatives, may have limited aqueous solubility. Common vehicles include:
-
0.9% Saline: Ideal for water-soluble salts.
-
Saline with a co-solvent: A small percentage (e.g., 1-5%) of DMSO or Tween 80 can be used to dissolve more lipophilic compounds. The final concentration of the co-solvent should be kept minimal to avoid vehicle-induced effects.
-
Preparation: The compound should be dissolved completely in the vehicle, often with the aid of sonication or vortexing. The solution should be prepared fresh daily unless stability data indicates otherwise.
-
-
Routes of Administration: The choice of administration route affects the rate of absorption and metabolism.[10]
| Route | Abbreviation | Description | Advantages | Disadvantages |
| Intraperitoneal | IP | Injection into the peritoneal cavity. | Rapid absorption, bypasses first-pass metabolism. | High variability, potential for injection into organs. |
| Subcutaneous | SC | Injection into the layer of skin. | Slower, more sustained absorption. | Slower onset of action, limited volume. |
| Oral Gavage | PO | Direct administration into the stomach. | Clinically relevant route for oral drugs. | Subject to first-pass metabolism, stressful for the animal. |
| Intravenous | IV | Injection directly into a vein (e.g., tail vein). | 100% bioavailability, rapid onset. | Technically challenging, stressful, risk of embolism. |
Before conducting efficacy studies, a DRF or dose-escalation study is essential to identify a range of doses that are tolerated by the animal and to establish a potential maximum tolerated dose (MTD).[11] This involves administering escalating doses of the compound to small groups of animals and observing them for signs of toxicity (e.g., weight loss, lethargy, seizures, stereotypy) and desired pharmacological effect.
Core In Vivo Protocols
All procedures must be performed in accordance with institutional and national guidelines for animal welfare, such as those from the NIH.[7][12]
Objective: To determine the concentration of 1H-Indole-5-ethanamine in plasma over time after a single administration.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters.
-
1H-Indole-5-ethanamine formulated in a suitable vehicle.
-
Dosing syringes, blood collection tubes (e.g., K2-EDTA coated).
-
Centrifuge, freezer (-80°C).
Procedure:
-
Acclimation: Allow catheterized rats to acclimate for at least 48 hours post-surgery.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Baseline Sample: Collect a pre-dose blood sample (t=0) of approximately 150 µL.
-
Dosing: Administer a single dose of 1H-Indole-5-ethanamine via the desired route (e.g., 1 mg/kg, IV). Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approx. 150 µL) at specified time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis by a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Objective: To assess the 5-HT2A receptor agonist activity of 1H-Indole-5-ethanamine.[8][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
1H-Indole-5-ethanamine formulated in a suitable vehicle.
-
Positive control (e.g., DOI hydrochloride).
-
Observation chambers.
-
Video recording equipment (optional but recommended for unbiased scoring).
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before dosing.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle, 1H-Indole-5-ethanamine at 0.1, 0.3, 1.0 mg/kg, Positive Control).
-
Dosing: Administer the assigned treatment via IP or SC injection.
-
Observation: Immediately after dosing, place the mouse back in the chamber and begin observation. The HTR is a rapid, rotational shake of the head.
-
Scoring: Count the number of head-twitches over a defined period (e.g., the first 30 minutes post-injection, as this is often the period of peak activity). Scoring should be performed by an observer blinded to the treatment conditions.
-
Data Analysis: Compare the mean number of head-twitches between groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A dose-dependent increase in HTR suggests 5-HT2A receptor agonism.[8]
Objective: To evaluate the acute effects of 1H-Indole-5-ethanamine on vital signs.
Rationale: Anesthesia profoundly affects an animal's physiology, so careful monitoring is crucial to distinguish drug effects from anesthetic effects.[13][14] This protocol is mandatory for any surgical or imaging procedure.[7]
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., isoflurane delivered via a vaporizer).
-
Physiological monitoring system capable of measuring ECG (heart rate), core body temperature, respiration rate, and blood pressure.[7][15]
-
Warming pad to maintain normothermia.[15]
Procedure:
-
Anesthesia Induction: Anesthetize the rat in an induction chamber with isoflurane (e.g., 3-4%).
-
Instrumentation: Transfer the animal to the monitoring platform, maintain anesthesia via a nose cone (e.g., 1.5-2.5% isoflurane), and attach the monitoring sensors (e.g., ECG electrodes, rectal temperature probe, pulse oximeter).
-
Stabilization: Allow the animal's vital signs to stabilize for at least 15 minutes to establish a stable baseline.
-
Baseline Recording: Record baseline physiological parameters for 5-10 minutes.
-
Dosing: Administer a single bolus dose of 1H-Indole-5-ethanamine or vehicle (e.g., via a pre-implanted IV catheter).
-
Post-Dose Monitoring: Continuously record physiological parameters for at least 60 minutes post-dose.
-
Recovery: Once monitoring is complete, discontinue anesthesia and allow the animal to recover on a warming pad.
-
Data Analysis: Analyze the data by comparing the post-dose measurements to the stable baseline period for each animal. Compare the magnitude and duration of changes between the vehicle and drug-treated groups.
References
-
The Basics of Physiological Monitoring of Rodents. (2021-12-20). Kent Scientific. [Link]
-
Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. PubMed. [Link]
-
Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome. [Link]
-
Animal models of the serotonin syndrome: a systematic review. (2013-11-01). PubMed. [Link]
-
Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare. (2012-08-09). PubMed. [Link]
-
The Importance of Physiological Monitoring in Preclinical Research. Kent Scientific. [Link]
-
Monitoring Vital Signs of Laboratory Mice and Rats During Surgery. Kent Scientific. [Link]
-
Animal Models of Serotonergic Psychedelics. PubMed Central. [Link]
-
Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare. springermedizin.de. [Link]
-
From molecular to whole-brain scale in a simple animal, study reveals serotonin's effects. (2023-05-15). MIT News. [Link]
-
Study reveals how serotonin affects animal behavior at the whole-brain scale. (2023-05-15). Medical Xpress. [Link]
-
Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. ProQuest. [Link]
-
Serotonergic Psychedelics: Experimental Approaches for Assessing Mechanisms of Action. PubMed Central. [Link]
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Tryptamine. Wikipedia. [Link]
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Optimized Parenteral and Intranasal Formulations of Tryptamine Psychedelics for Rapid-Acting Antidepressant Therapy. (2025-05-16). PubMed. [Link]
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Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. [Link]
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In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. PubMed. [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. [Link]
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Effects of Serotonergic Compounds on Stress-Induced Behavior in Rats. (1997-08-31). DTIC. [Link]
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Synthesis and serotonergic activity of N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethylamine and analogues: potent agonists for 5-HT1D receptors. PubMed. [Link]
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In Vivo and In Silico Study of the Antinociceptive and Toxicological Effect of the Extracts of Petiveria alliacea L. Leaves. PubMed Central. [Link]
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New FDA draft guidance for in vivo bioavailability and bioequivalence studies. (2024-04-03). The Pharma Letter. [Link]
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Effect of oral tryptamines on the gut microbiome of rats—a preliminary study. (2024-06-03). PubMed Central. [Link]
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Gut microbiota produced tryptamine accelerates gastrointestinal tract transit by increasing colonic secretion in mice. ScienceDaily. [Link]
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Safety Guidelines. ICH. [Link]
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Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. [Link]
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Serotonin. Wikipedia. [Link]
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1H-Indole-3-ethanamine, 5-ethyl-. PubChem. [Link]
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Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023-12-19). PubMed Central. [Link]
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O-Methyl-AL-34662. Wikipedia. [Link]
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1H-INDOLE-3-ETHANAMINE, N-ETHYL-5-METHOXY-N-METHYL-, MONOHYDROCHLORIDE. precisionFDA. [Link]
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One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.org. [Link]
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A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. (2021-03-05). PubMed Central. [Link]
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(PDF) Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2‑(5‑methoxy‑ 2‑methyl‑1H‑indole‑3‑yl)‑N′‑[(E)‑ (3‑nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. ResearchGate. [Link]
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Naratriptan. Wikipedia. [Link]
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Application Note: A Robust Protocol for the Purification of Crude 2-(1H-Indol-5-yl)ethanamine via Modified Normal-Phase Column Chromatography
Abstract
2-(1H-Indol-5-yl)ethanamine, a key tryptamine derivative, serves as a pivotal building block in the synthesis of pharmacologically active compounds. Its purification is frequently complicated by the basicity of its primary amine moiety, which leads to undesirable interactions with standard silica gel stationary phases, resulting in poor separation, peak tailing, and reduced yields. This application note provides a detailed, field-proven protocol for the efficient purification of crude this compound using normal-phase column chromatography with a basified mobile phase. We delve into the causality behind the experimental design, from method development using Thin-Layer Chromatography (TLC) to the final preparative column separation, ensuring a reproducible and scalable process for researchers in drug discovery and development.
The Principle: Overcoming Amine-Silica Interactions
The primary challenge in chromatographically purifying basic compounds like this compound on standard silica gel is the strong interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[1] This acid-base interaction can lead to irreversible adsorption, catalytic degradation, and significant peak tailing, which compromises resolution and purity.[1]
To circumvent this issue, this protocol employs a "competing base" strategy.[1] A small amount of a volatile tertiary amine, such as triethylamine (TEA), is added to the mobile phase. The TEA effectively neutralizes the acidic silanol sites on the stationary phase, preventing the primary amine analyte from strongly binding.[1][2] This results in a more symmetrical peak shape, improved recovery, and enhanced separation from non-basic impurities. The entire workflow is designed as a self-validating system, where initial TLC screening directly informs the parameters for the preparative column.[3]
Diagram: Analyte Interaction with Stationary Phase
The following diagram illustrates the mechanism by which a basic modifier in the mobile phase improves the chromatography of amines.
Caption: Mechanism of improved amine purification.
Materials and Equipment
| Category | Item | Grade/Specification |
| Chemicals | Crude this compound | Synthesis Grade |
| Silica Gel for column chromatography | 60 Å, 230-400 mesh | |
| Dichloromethane (DCM) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade, >99% | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Hexanes | HPLC Grade | |
| Supplies | Glass chromatography column (appropriate size for scale) | |
| TLC Plates | Silica Gel 60 F254 | |
| Glass capillaries or micropipette | For TLC spotting | |
| Collection tubes/flasks | ||
| Cotton or glass wool | ||
| Sand | Washed, fine grain | |
| Equipment | Fume hood | |
| Rotary evaporator | ||
| TLC developing chamber | ||
| UV lamp | 254 nm | |
| Hot plate/stirrer | ||
| Analytical balance |
Safety Precautions
All procedures must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Methanol (MeOH): Toxic if inhaled, ingested, or absorbed through the skin.
-
Triethylamine (TEA): Corrosive and flammable with a strong odor. Causes severe skin and eye irritation.
-
This compound: The toxicological properties may not be fully investigated. Handle with care. Assumed to be harmful if swallowed or in contact with skin.[4]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[5]
Protocol Part 1: Method Development with TLC
The goal of this step is to identify a mobile phase composition that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25-0.35 for the desired product.[3]
Step-by-Step Protocol:
-
Prepare the Eluent Stock Solution: Prepare a stock solution of the mobile phase modifier. A common choice is 1-2% TEA in the polar solvent component (e.g., 2 mL TEA in 98 mL Methanol).
-
Screen Solvent Systems:
-
Prepare small volumes of several test eluents with varying polarities. A good starting point for polar compounds is a Dichloromethane/Methanol system.
-
Example systems to test:
-
98:2 (v/v) DCM:[MeOH + 2% TEA]
-
95:5 (v/v) DCM:[MeOH + 2% TEA]
-
90:10 (v/v) DCM:[MeOH + 2% TEA]
-
-
-
Prepare the TLC Plate:
-
Using a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.
-
Prepare a dilute solution of the crude material in a small amount of methanol.
-
-
Spot the Plate: Using a glass capillary, spot a small amount of the crude solution onto the starting line. Keep the spot as small as possible.
-
Develop the Plate:
-
Add a small amount of a test eluent to a developing chamber and cover it to allow the atmosphere to saturate.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in the fume hood.
-
Visualize the spots under a UV lamp at 254 nm. Indole-containing compounds typically show as dark spots.[6]
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .
-
-
Select the Optimal Eluent: Choose the solvent system where the desired product spot has an Rf of ~0.3 and is well-separated from other impurity spots.
Protocol Part 2: Preparative Column Chromatography
This protocol assumes a crude sample mass of approximately 500 mg. The column size and solvent volumes should be scaled accordingly for different amounts.
Diagram: Purification Workflow
The following diagram outlines the complete workflow from crude material to the isolated, pure product.
Caption: Step-by-step column chromatography workflow.
Step-by-Step Protocol:
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 2-3 cm diameter for 500 mg crude).
-
Securely clamp the column in a vertical position inside the fume hood.
-
Place a small plug of cotton or glass wool at the bottom, and add a thin layer (~0.5 cm) of sand.
-
-
Slurry Packing:
-
In a beaker, weigh out silica gel (typically 50-100 times the mass of the crude sample, e.g., 25-50 g).
-
Add the mobile phase selected from the TLC analysis and stir to create a uniform slurry.
-
Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing without air bubbles.
-
Add a final layer of sand (~0.5 cm) on top of the packed silica to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the 500 mg of crude material in a minimal amount of a suitable solvent (e.g., methanol).
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a steady flow rate.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
-
-
Monitoring the Separation:
-
After collecting a set number of fractions (e.g., 20), analyze them by TLC.
-
Spot every 2nd or 3rd fraction on a single TLC plate alongside a spot of the original crude material.
-
Develop and visualize the plate as described in Part 1.
-
Identify the fractions containing the pure target compound. These will show a single spot at the correct Rf value.
-
-
Isolation of Pure Product:
-
Combine all fractions identified as pure.
-
Remove the solvent using a rotary evaporator.
-
Place the final product under high vacuum to remove any residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using appropriate analytical techniques (e.g., HPLC, NMR).
-
Expected Results & Troubleshooting
The protocol described should yield this compound with high purity (>95%), separating it from less polar starting materials and more polar by-products.
| Parameter | Example Value/Observation |
| Crude Sample | Brownish, oily solid |
| Optimal Mobile Phase | 95:5 (v/v) DCM:[MeOH + 2% TEA] |
| TLC Rf of Product | ~0.30 |
| TLC Rf of Impurity 1 | ~0.75 (less polar) |
| TLC Rf of Impurity 2 | ~0.05 (more polar, baseline) |
| Column Loading | 500 mg crude on 30 g silica gel |
| Pure Fractions | Fractions 18-28 |
| Isolated Yield | 380 mg (76% recovery) |
| Final Product | Off-white to pale yellow solid |
| Purity (by HPLC) | >98% |
Troubleshooting:
-
Poor Separation: If the spots are not well-resolved on TLC, the separation on the column will also be poor. Try a less polar solvent system (e.g., DCM/EtOAc with TEA) or consider gradient elution on the column.
-
Streaking on TLC/Column: This indicates insufficient neutralization of silica. Increase the concentration of TEA in the mobile phase to 2-3%.
-
Product Not Eluting: The mobile phase is not polar enough. Increase the proportion of methanol.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
- Dolan, J. W., et al. (2022). Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Analytical Methods in Environmental Chemistry Journal.
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Gwarda, A., et al. (2017). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC. Retrieved from [Link]
- Rao, R. N., & Nagaraju, V. (2003). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
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Kong, J., & Xu, Y. (2013). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Journal of Liquid Chromatography & Related Technologies, 36(10), 1331-1342. Retrieved from [Link]
- Ehmann, A. (1977). The van Urk-Salkowski reagent — a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives.
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
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PubMed. (n.d.). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Retrieved from [Link]
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Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Retrieved from [Link]
- Ma, G., & Jha, A. (2008). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 12(5), 935–938.
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- Giovannini, M., & Gaboardi, F. (1966). [Identification of indole compounds with thin layer chromatography].
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ChemBK. (2024). 2-(5-methoxy-1H-indol-3-yl)ethanamine. Retrieved from [Link]
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MDPI. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Retrieved from [Link]
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MDPI. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Retrieved from [Link]
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
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PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. Retrieved from [Link]
- Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
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International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]
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Org Prep Daily. (2006). Purifying amines on silica. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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PubChem. (n.d.). 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine. Retrieved from [Link]
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PubMed Central. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
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PubMed. (1968). Separation of simple indole derivatives by thin layer chromatography. Retrieved from [Link]
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International Journal of Advanced Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]
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MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Retrieved from [Link]
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Application Notes & Protocols for 2-(1H-Indol-5-yl)ethanamine in Organic Synthesis
Prepared by a Senior Application Scientist
Foreword: The Untapped Potential of a Tryptamine Isomer
In the vast landscape of indole alkaloids and their synthetic precursors, 2-(1H-indol-3-yl)ethanamine, colloquially known as tryptamine, has long held the spotlight. Its central role in the biosynthesis of neurotransmitters and as a foundational scaffold in medicinal chemistry is well-documented. However, its constitutional isomer, 2-(1H-Indol-5-yl)ethanamine , presents a unique and arguably underexplored avenue for synthetic innovation.
By shifting the ethylamine moiety from the C3 to the C5 position of the indole ring, we fundamentally alter the molecule's reactivity and spatial arrangement. This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to leverage the distinct chemical personality of this precursor. We will move beyond simple procedural lists to explore the causality behind synthetic choices, offering field-proven insights into its application. This document serves as both a strategic overview and a practical handbook for unlocking the synthetic potential of this compound.
Section 1: Core Characteristics of the Precursor
This compound is a versatile primary amine and an aromatic heterocycle. Its utility stems from the nucleophilicity of both the ethylamine side chain and the indole ring itself. Understanding its fundamental properties is the first step toward its effective application.
| Property | Value | Reference |
| Synonym(s) | 1H-Indole-5-ethanamine; 5-Tryptamine | [1] |
| CAS Number | 21005-60-7 | [1] |
| Molecular Formula | C₁₀H₁₂N₂ | [1] |
| Molecular Weight | 160.22 g/mol | [1] |
| Appearance | Varies (typically off-white to brown solid) | |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | General chemical knowledge |
Section 2: Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of complex ring systems from β-arylethylamines and carbonyl compounds.[2] While traditionally applied to tryptamine to yield β-carbolines (pyrido[3,4-b]indoles), its application to this compound provides access to a distinct and valuable scaffold: pyrido[4,3-b]indoles , also known as γ-carbolines.
Mechanistic Rationale
The reaction proceeds via the acid-catalyzed formation of an iminium ion, which is a potent electrophile.[3] The electron-rich indole ring acts as the nucleophile. In the case of this compound, the intramolecular cyclization preferentially occurs at the C4 position, which is activated by the indole nitrogen and sterically accessible for the formation of a stable six-membered ring. This regioselectivity is the key differentiator from the classical reaction with tryptamine (C3 isomer).
Sources
Application Note: Characterizing Tryptamine Derivative-Receptor Interactions via Radioligand Binding Assays
Abstract
Tryptamine derivatives represent a vast class of neuroactive compounds, including classic psychedelics and potential therapeutics for psychiatric disorders. Their primary mechanism of action involves interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs).[1][2] Elucidating the precise binding affinity of these derivatives for various 5-HT receptor subtypes is paramount for understanding their structure-activity relationships, predicting physiological effects, and guiding rational drug design.[3] Radioligand binding assays remain the gold standard for quantifying these molecular interactions, offering high sensitivity and robustness.[4][5] This guide provides a detailed framework for researchers, scientists, and drug development professionals on the principles, design, and execution of radioligand binding assays tailored for the pharmacological characterization of tryptamine derivatives.
Introduction: The Significance of Receptor Binding Profiles
The interaction between a ligand (e.g., a tryptamine derivative) and its receptor is the foundational event that initiates a cascade of intracellular signaling.[1] For tryptamines, the affinity for specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) largely dictates their functional profile. A radioligand binding assay is a powerful in vitro technique used to measure the affinity of a ligand for a receptor.[6] The two principal types of assays, saturation and competition, allow for the determination of key binding parameters:
-
Kd (Equilibrium Dissociation Constant): The concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd signifies higher affinity.[6][7]
-
Bmax (Maximum Receptor Density): The total concentration of receptor binding sites in the sample.[4][8]
-
Ki (Inhibition Constant): The affinity of an unlabeled competing compound (the tryptamine derivative under investigation) for the receptor. It is derived from the IC50 value obtained in a competition assay.[4]
By systematically determining these values, researchers can build a comprehensive binding profile for novel compounds, comparing them to known standards and establishing critical structure-activity relationships (SAR).
Foundational Principles: The Law of Mass Action in Practice
Radioligand binding assays are governed by the Law of Mass Action, which describes the reversible interaction between a ligand and a receptor to form a complex.[7][9]
[L] + [R] ⇌ [LR]
At equilibrium, the rates of association and dissociation are equal, and this relationship is used to derive the Kd.[7] A critical aspect of these assays is distinguishing between specific binding to the receptor of interest and non-specific binding to other components like filters or lipids.[6][10]
-
Total Binding (TB): Measured by incubating the receptor source with the radioligand alone.
-
Non-Specific Binding (NSB): Measured by including a high concentration of an unlabeled ligand that saturates the target receptors, ensuring the radioligand only binds to non-receptor sites.
-
Specific Binding (SB): Calculated by subtracting NSB from TB (SB = TB - NSB).[6]
For an assay to be valid, specific binding should constitute a significant portion of the total binding. High non-specific binding can obscure the specific signal and compromise data quality.[11]
Experimental Design: The Causality Behind Key Choices
Receptor Source Preparation
The foundation of a reliable binding assay is a high-quality receptor preparation. The choice of source depends on the experimental goals.
-
Recombinant Cell Lines: Stably transfected cell lines (e.g., HEK293, CHO) expressing a single human receptor subtype are ideal for high-throughput screening and detailed pharmacological characterization.[3][12] They provide a clean, defined system without confounding endogenous receptors.
-
Native Tissues: Homogenates from specific brain regions (e.g., rat frontal cortex for 5-HT2A receptors) offer a more physiologically relevant context, preserving the native lipid environment and receptor-protein interactions.[3][13][14]
Protocol: Membrane Preparation from Cell Culture or Brain Tissue [3][15][16]
-
Harvest: Collect cultured cells or dissect the desired brain tissue on ice. Place immediately in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[3]
-
Homogenization: Disrupt the cells/tissue using a Dounce or Polytron homogenizer on ice to release the cell membranes.
-
Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to pellet nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.[3]
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer. Repeat the high-speed centrifugation to wash the membranes.
-
Final Preparation: Resuspend the final pellet in Assay Buffer or a storage buffer containing a cryoprotectant like 10% sucrose.[15]
-
Quantification: Determine the total protein concentration using a standard method (e.g., BCA or Bradford assay).[3]
-
Storage: Aliquot the membrane preparation and store at -80°C until use to prevent degradation and freeze-thaw cycles.[3][17]
Radioligand Selection
The choice of radioligand is critical for assay success. An ideal radioligand possesses:
-
High Affinity (Low Kd): Ensures robust binding at low concentrations, minimizing cost and non-specific effects.[7]
-
High Specific Activity: Provides a strong signal-to-noise ratio, allowing for the use of smaller amounts of receptor protein.[5][6] Tritiated ([³H]) and iodinated ([¹²⁵I]) ligands are common.
-
Low Non-Specific Binding: Hydrophilic ligands generally exhibit lower NSB than hydrophobic ones.[6]
-
Receptor Selectivity: The radioligand should ideally bind specifically to the target receptor subtype of interest.
Table 1: Common Radioligands for Tryptamine Target Receptors
| Target Receptor | Radioligand | Type | Typical Kd (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Agonist | ~1.0 | [14] |
| 5-HT2A | [³H]Ketanserin | Antagonist | ~2.0 | [13] |
| 5-HT2A | [¹²⁵I]DOI | Agonist | ~0.5-1.0 | [18] |
| 5-HT2C | [³H]Mesulergine | Antagonist | ~1.0-3.0 | [18] |
| 5-HT6 | [³H]LSD | Agonist/Antagonist | Varies | [19] |
| 5-HT7 | [³H]5-CT | Agonist | ~0.2 | [20] |
Assay Format: Filtration vs. Scintillation Proximity Assay (SPA)
-
Filtration Assay: The classic method. After incubation, the reaction mixture is rapidly filtered through glass fiber filters. Receptor-bound radioligand is trapped on the filter, while unbound ligand passes through. The radioactivity on the filters is then counted. This method is robust but can be labor-intensive.[4][15]
-
Scintillation Proximity Assay (SPA): A homogeneous (no-wash) method ideal for high-throughput screening (HTS).[21][22] Membranes are coupled to SPA beads containing a scintillant. Only radioligand bound to the receptor-coupled beads is close enough to excite the scintillant and produce a detectable signal.[19] This format is less labor-intensive and more amenable to automation.[19][22]
Experimental Protocols
The following protocols are designed for a 96-well plate filtration format.
Saturation Binding Assay: Determining Kd and Bmax
This assay determines the affinity (Kd) and density (Bmax) of the receptor for the chosen radioligand.[4][8]
Workflow Visualization
Caption: Workflow for a Saturation Radioligand Binding Assay.
Step-by-Step Protocol
-
Preparation: Prepare serial dilutions of the radioligand in Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4). A typical concentration range spans from 0.1x to 10x the expected Kd.[11]
-
Plating: In a 96-well plate, set up duplicate wells for each concentration.
-
Total Binding: Add Assay Buffer, membrane preparation (e.g., 50-120 µg protein for tissue), and the corresponding radioligand dilution.[15]
-
Non-Specific Binding: Add the unlabeled ligand (at 100-1000x its Ki), membrane preparation, and the corresponding radioligand dilution.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[15] This should be determined in preliminary kinetic experiments.
-
Termination: Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/B or GF/C) that have been presoaked in a buffer like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[13][15]
-
Washing: Quickly wash the filters with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.
-
Analysis: Subtract the average NSB CPM from the average TB CPM at each concentration to get the Specific Binding. Plot Specific Binding vs. the concentration of radioligand and fit the data using non-linear regression (one-site specific binding model) to calculate Kd and Bmax.[11][23]
Competitive Binding Assay: Determining Ki of Tryptamine Derivatives
This assay measures the ability of an unlabeled test compound (a tryptamine derivative) to compete with a fixed concentration of a radioligand for the receptor.[3][6]
Principle Visualization
Caption: Competition between a radioligand and an unlabeled test compound.
Step-by-Step Protocol
-
Preparation: Prepare serial dilutions of the unlabeled tryptamine derivative. Prepare a solution of the radioligand at a fixed concentration, typically at or below its Kd.
-
Plating: In a 96-well plate, add in order:
-
Assay Buffer
-
Membrane preparation
-
Test compound dilution (or buffer for Total Binding, or excess unlabeled ligand for NSB)
-
Fixed concentration of radioligand
-
-
Incubation, Termination, Washing, and Counting: Proceed as described in the Saturation Binding Assay protocol (steps 3-6).
-
Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal inhibition curve.
-
Use non-linear regression to fit the curve and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding).[4]
-
Calculate the Ki value using the Cheng-Prusoff equation :[11][24] Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation and Interpretation
Signaling Pathway Context
Understanding the downstream consequences of receptor binding is crucial. The 5-HT2A receptor, a primary target for many psychedelic tryptamines, signals through the Gq/G₁₁ pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.
Caption: Simplified 5-HT2A Receptor Gq Signaling Pathway.
Example Binding Data
The following table presents example binding data for several tryptamine derivatives at the human 5-HT2A receptor, as determined by competitive radioligand binding assays.
Table 2: Binding Affinities (Ki, nM) of Tryptamine Derivatives at the Human 5-HT2A Receptor
| Compound | Ki (nM) | Radioligand Used | Receptor Source | Reference |
| DOB-HCl | 59 | [³H]Ketanserin | Rat Frontal Cortex | [13] |
| DOET-HCl | 137 | [³H]Ketanserin | Rat Frontal Cortex | [13] |
| DMT | 1,985 | [³H]Ketanserin | Rat Frontal Cortex | [13] |
| Tryptamine | 3,850 | N/A (IC50 reported) | Rat Cerebral Cortex | [14] |
| Serotonin (5-HT) | 10 (5-HT1E) | N/A | Human | [14] |
Note: Data is compiled from various sources and methodologies for illustrative purposes. Direct comparison requires standardized assay conditions.
Conclusion and Best Practices
Radioligand binding assays are an indispensable tool for the quantitative analysis of tryptamine derivative interactions with their target receptors. For trustworthy and reproducible results, meticulous attention to detail is essential.
-
Self-Validation: Always include positive and negative controls. A known high-affinity ligand should be run as a standard to ensure assay consistency.
-
Equilibrium: Confirm that the incubation time is sufficient to reach equilibrium, especially for high-affinity ligands.[11]
-
Ligand Depletion: Ensure that less than 10% of the total added radioligand is bound during the assay to avoid violating the assumptions of the binding models. If necessary, reduce the receptor concentration.[11][24]
-
Data Analysis: Utilize appropriate non-linear regression software (e.g., GraphPad Prism) for data fitting and parameter estimation.[7]
By adhering to these principles and protocols, researchers can generate high-quality, reliable binding data to advance the understanding of tryptamine pharmacology and accelerate the development of novel therapeutics.
References
- Application Notes and Protocols for Receptor Binding Assays of Tryptamine Derivatives. Benchchem.
- Analyzing Radioligand Binding Data. GraphPad.
- Eltze, M., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed.
- Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed.
- CHEMISCREENTM MEMBRANE PREPARATION RECOMBINANT HUMAN 5-HT5A SEROTONIN RECEPTOR. Merck Millipore.
- Saturation Binding Assay Guidelines: Kd & Ki Determination. Studylib.
- Membrane preparations. Revvity.
- Burford, N. T., et al. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology.
- A Comparative Guide to the Cross-Reactivity of Tryptamine Derivatives at Serotonergic and Other Receptors. Benchchem.
- Radiometric Ligand-Binding Assays. Revvity.
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments.
- Pullagurla, M. R., et al. (2008). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. PubMed.
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Brown, A. M., et al. (1994). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology.
- Knight, A. R., et al. (2000). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed.
- Wang, Y., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine 2A Receptor. Biomolecules & Therapeutics.
- Saturation Radioligand Binding Assays. Alfa Cytology.
- Radioligand Binding Assays and Their Analysis. ResearchGate.
- Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. YouTube.
- Human 5-HT2C Receptor Membrane Preparation. GenScript.
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate.
- Radioligand Binding Assay. Gifford Bioscience.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Radioligand Binding Assays: From Opiate Receptors to Drug Discovery Mainstay. Revvity.
- GPCR research reagents. Revvity.
- Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. ResearchGate.
- Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors. bioRxiv.
- Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT1A and 5HT2A Receptors. ResearchGate.
- Hall, M. D., & Bylund, D. B. (1995). Determination of radioligand specific activity using competition binding assays. Analytical Biochemistry.
- Membrane Protein Extraction and Isolation. Thermo Fisher Scientific.
- A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
- Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. ACNP.
- 5-HT4E Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins.
- Satała, G., et al. (2017). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. PLoS One.
- Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery.
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Application Notes & Protocols: Unraveling the Passage of Indoleamines Across the Blood-Brain Barrier
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for studying the penetration of indoleamines across the blood-brain barrier (BBB). We will move beyond a simple listing of techniques to explore the strategic rationale behind choosing a particular method, ensuring that the experimental design is robust, and the data generated is both reliable and translatable.
Foundational Concepts: The Indoleamine-BBB Interplay
The blood-brain barrier is a highly selective, dynamic interface essential for maintaining the brain's homeostasis. Its unique structure, formed by tightly-packed endothelial cells, pericytes, and astrocytic end-feet, strictly regulates the passage of substances from the circulatory system into the central nervous system (CNS). Indoleamines, a class of neurotransmitters and neuromodulators including serotonin, melatonin, and tryptamine, play critical roles in mood, sleep, and cognition. Their ability, or lack thereof, to cross the BBB is a pivotal factor in both normal brain function and the development of CNS-targeted therapeutics.
Understanding the mechanisms of indoleamine transport—whether through passive diffusion, carrier-mediated transport, or active efflux—is paramount. For instance, while serotonin has limited ability to cross the BBB, its precursor, 5-hydroxytryptophan (5-HTP), is actively transported across, highlighting the nuanced transport systems at play. The choice of experimental technique must be guided by the specific scientific question being addressed, from high-throughput screening of indoleamine analogs to detailed mechanistic studies of a single compound.
Logical Workflow for BBB Penetration Studies
The following diagram illustrates a typical workflow for assessing the BBB penetration of a novel indoleamine-based compound.
Caption: A streamlined workflow for evaluating the blood-brain barrier penetration of indoleamines.
In Vitro Models: High-Throughput Screening and Mechanistic Insights
In vitro models offer a controlled environment to assess BBB permeability and investigate transport mechanisms. They are particularly valuable for early-stage drug discovery due to their higher throughput and lower cost compared to in vivo methods.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput screening tool that models passive diffusion across the BBB. It utilizes a 96-well plate system where a filter membrane is coated with a lipid solution to mimic the lipid composition of the brain endothelial cell membrane.
Principle: This assay isolates passive transport, providing a rapid assessment of a compound's lipophilicity and its potential to cross the BBB via transcellular diffusion. It is an excellent first-pass filter to eliminate compounds with poor passive permeability.
Protocol: PAMPA-BBB Assay
-
Preparation of Lipid Mixture: Prepare a solution of 20% (w/v) porcine brain polar lipid extract in dodecane.
-
Coating the Donor Plate: Pipette 5 µL of the lipid mixture onto the filter of each well of a 96-well donor plate (e.g., Millipore MultiScreen-IP, 0.45 µm).
-
Preparation of Compound Solutions: Dissolve the indoleamine compounds in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Loading the Plates:
-
Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Add 150 µL of the compound solution to each well of the lipid-coated donor plate.
-
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:
-
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_equilibrium])
-
Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the compound concentration in the acceptor well at time t, and [Cequilibrium] is the concentration at equilibrium.
-
Data Interpretation:
| Permeability (Pe) (x 10-6 cm/s) | Predicted BBB Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
Cell-Based Transwell Assays
Cell-based models, such as those using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) or mouse brain endothelial cells (bEnd.3), provide a more biologically relevant system by incorporating potential carrier-mediated transport and efflux mechanisms.
Principle: Endothelial cells are cultured on a semi-permeable membrane in a Transwell insert, forming a monolayer that mimics the BBB. The passage of the indoleamine from the apical (blood) to the basolateral (brain) side is measured over time.
Protocol: hCMEC/D3 Transwell Permeability Assay
-
Cell Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a density of 2.5 x 104 cells/cm2.
-
Monolayer Formation and Verification: Culture the cells for 7-10 days until a confluent monolayer is formed. Verify monolayer integrity by measuring the transendothelial electrical resistance (TEER) using a voltmeter. TEER values should be > 30 Ω·cm2.
-
Permeability Experiment:
-
Wash the monolayer with pre-warmed transport buffer (e.g., HBSS).
-
Add the indoleamine compound (e.g., 10 µM) to the apical chamber.
-
At designated time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
To maintain sink conditions, replace the collected volume with fresh transport buffer.
-
-
Quantification: Analyze the concentration of the indoleamine in the basolateral samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp = (dQ/dt) / (A * C_0)
-
Where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
Investigating Efflux: To determine if an indoleamine is a substrate for efflux transporters like P-glycoprotein (P-gp), the permeability assay can be performed in the presence and absence of a known inhibitor (e.g., verapamil). An increase in the apical-to-basolateral Papp value in the presence of the inhibitor suggests that the compound is subject to efflux.
In Situ and In Vivo Techniques: The Gold Standard for BBB Penetration
While in vitro models are excellent for screening, in vivo and in situ techniques are essential for validating BBB penetration in a complete physiological system.
In Situ Brain Perfusion
This technique allows for the precise measurement of brain uptake over a short period, minimizing the influence of peripheral metabolism.
Principle: The brain of an anesthetized rodent is perfused with a known concentration of the indoleamine compound via the carotid artery. After a set time, the brain is removed, and the amount of compound that has entered the brain tissue is quantified.
Protocol: In Situ Brain Perfusion in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Surgical Procedure: Expose the common carotid artery and ligate its external branch. Insert a cannula into the common carotid artery.
-
Perfusion: Perfuse the brain with a warmed (37°C), oxygenated perfusion buffer (e.g., Ringer's solution) containing the indoleamine of interest at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 30-120 seconds).
-
Brain Tissue Collection: At the end of the perfusion, decapitate the animal, remove the brain, and dissect the desired brain region.
-
Sample Processing and Analysis: Homogenize the brain tissue and analyze the concentration of the indoleamine using LC-MS/MS.
-
Calculation of Brain Uptake Clearance (Kin):
-
K_in = C_br / (C_p * T)
-
Where Cbr is the concentration of the compound in the brain, Cp is the concentration in the perfusate, and T is the perfusion time.
-
Microdialysis
Microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of an indoleamine in the brain's extracellular fluid over time.
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region of a freely moving animal. The probe is perfused with an isotonic solution, and small molecules, including the indoleamine of interest, diffuse across the membrane into the perfusate, which is then collected and analyzed.
Caption: A schematic of an in vivo microdialysis experiment for measuring brain indoleamine levels.
Protocol: In Vivo Microdialysis in Mice
-
Probe Implantation: Anesthetize the mouse and stereotaxically implant a microdialysis guide cannula into the target brain region. Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.
-
Compound Administration: Administer the indoleamine compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours.
-
Analysis: Analyze the indoleamine concentration in the dialysate samples using a highly sensitive method like LC-MS/MS.
-
Data Analysis: Plot the dialysate concentration versus time to obtain a pharmacokinetic profile of the unbound drug in the brain. The brain-to-plasma concentration ratio (Kp,uu) can be calculated to assess the extent of BBB penetration.
In Silico Modeling: Predictive Power in Early Discovery
Computational models can predict the BBB permeability of indoleamines based on their physicochemical properties. These models are valuable for prioritizing compounds for synthesis and experimental testing.
Key Physicochemical Properties:
| Property | Description | Favorable Range for BBB Penetration |
| Molecular Weight (MW) | The mass of the molecule. | < 400 Da |
| LogP | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | 1 - 3 |
| Polar Surface Area (PSA) | The surface sum over all polar atoms; an indicator of hydrogen bonding potential. | < 90 Ų |
| pKa | The acid dissociation constant; influences the charge of the molecule at physiological pH. | A mix of neutral and ionized species can be beneficial. |
Quantitative Structure-Activity Relationship (QSAR) Models: These models use statistical methods to correlate chemical structure with BBB permeability. By training a model on a dataset of compounds with known BBB penetration, the permeability of new indoleamine analogs can be predicted.
Concluding Remarks: An Integrated Approach
No single method can fully characterize the BBB penetration of an indoleamine. A multi-tiered approach, beginning with in silico and in vitro screening to identify promising candidates, followed by definitive in vivo studies to confirm brain exposure, is the most effective strategy. By carefully selecting and executing these techniques, researchers can gain a comprehensive understanding of how these critical neuromodulators and their synthetic analogs interact with the blood-brain barrier, paving the way for the development of novel CNS therapies.
References
-
Nakajima, J., et al. (2021). 5-Hydroxytryptophan is transported into the brain by a shared transporter for large neutral amino acids. Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Di, L., et al. (2003). A high throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. [Link]
-
Weksler, B. B., et al. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS. [Link]
-
Omidi, Y., et al. (2003). Evaluation of the immortalised mouse brain capillary endothelial cell line, b.End3, as an in vitro model of the blood-brain barrier. Journal of Pharmacy and Pharmacology. [Link]
-
Doran, A., et al. (2005). P-glycoprotein and its impact on drug delivery. Advanced Drug Delivery Reviews. [Link]
-
Takasato, Y., et al. (1984). In situ brain perfusion technique: a useful method for studies of drug transport across the blood-brain barrier. Journal of Pharmacokinetics and Biopharmaceutics. [Link]
-
Chaurasia, C. S. (1999). In vivo microdialysis sampling: theory and applications. Biomedical Chromatography. [Link]
Application Notes and Protocols for High-Throughput Screening of 2-(1H-Indol-5-yl)ethanamine Analogs
Introduction: The Therapeutic Potential of Serotonergic Compounds
2-(1H-Indol-5-yl)ethanamine, more commonly known as serotonin, is a pivotal neurotransmitter that modulates a vast array of physiological processes, including mood, cognition, and gastrointestinal function. Its chemical scaffold has been the foundation for a multitude of therapeutic agents targeting a spectrum of disorders from depression and anxiety to migraine and nausea. The discovery of novel analogs of this indoleamine continues to be a fertile area of drug development, with the promise of more selective and efficacious medicines.
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This guide provides a detailed overview of robust HTS assays tailored for the identification and characterization of this compound analogs that interact with two major classes of serotonergic targets: G-protein coupled receptors (GPCRs) and the serotonin transporter (SERT).
The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. Our focus is on ensuring scientific integrity through self-validating experimental design and a deep understanding of the underlying biological mechanisms.
Choosing the Right Assay: A Target-Centric Approach
The selection of an appropriate HTS assay is contingent upon the specific molecular target and the desired therapeutic mechanism of action (e.g., agonist, antagonist, or reuptake inhibitor). Analogs of this compound primarily exert their effects through serotonin receptors (most of which are GPCRs) and the serotonin transporter (SERT).
Serotonin Receptors (GPCRs): Capturing Cellular Signaling
Serotonin receptors are a diverse family of GPCRs that, upon activation, trigger intracellular signaling cascades. HTS assays for these receptors are designed to measure the downstream consequences of receptor activation.
-
Fluorescence-Based Calcium Flux Assays: Many serotonin receptors, such as the 5-HT2 family, couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium ([Ca2+]i).[1][2][3] These assays utilize calcium-sensitive fluorescent dyes that exhibit increased fluorescence upon binding to Ca2+, providing a direct measure of receptor activation.[2][4] They are highly amenable to HTS due to their robust signal and mix-and-read formats.[5]
-
Luminescence-Based Assays: For GPCRs that do not couple to Gq, such as those coupled to Gs or Gi, alternative second messenger assays are employed. Luminescence-based assays, like those measuring cyclic AMP (cAMP) levels or employing engineered reporter genes, offer high sensitivity and a broad dynamic range. Aequorin-based calcium assays are a luminescent alternative to fluorescent dye-based methods.[3]
-
Label-Free Assays: These technologies, such as dynamic mass redistribution (DMR) and impedance-based assays, monitor the global cellular response to receptor activation in real-time without the need for fluorescent or luminescent probes.[1][6][7][8] This provides a more holistic view of cellular signaling and can identify compounds with unique mechanisms of action.[8][9]
Serotonin Transporter (SERT): Monitoring Neurotransmitter Uptake
SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal. Inhibitors of SERT are a cornerstone of antidepressant therapy.
-
Fluorescence-Based Uptake Assays: These assays utilize fluorescent substrates that mimic serotonin and are transported into cells by SERT.[10][11][12] The accumulation of the fluorescent substrate inside the cells results in an increase in fluorescence intensity, which can be inhibited by SERT-blocking compounds.[11] These assays offer a non-radioactive and high-throughput alternative to traditional radiolabeled uptake assays.[12][13]
-
Luminescence-Based Uptake Assays: Similar to their fluorescent counterparts, these assays can employ substrates that generate a luminescent signal upon cellular uptake, providing another sensitive detection method.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for key HTS assays. They are designed to be robust, reproducible, and amenable to automation.
Protocol 1: Homogeneous Fluorescence-Based Calcium Flux Assay for 5-HT2A Receptor Agonists and Antagonists
This protocol describes a no-wash, mix-and-read assay to identify modulators of the human 5-HT2A receptor, a Gq-coupled GPCR.
Principle: Cells stably expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye. Agonist binding to the receptor triggers a signaling cascade leading to the release of intracellular calcium stores, which is detected as an increase in fluorescence. Antagonists will block this effect.
Workflow Diagram:
Caption: Workflow for a fluorescence-based SERT uptake assay.
Materials and Reagents:
-
HEK293 or CHO cells stably expressing human SERT.
-
Cell culture medium.
-
Black, clear-bottom 384-well microplates.
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and masking dye). [10][12][14]* Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Known SERT inhibitor (e.g., Fluoxetine, for control).
-
This compound analog library.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate SERT-expressing cells in 384-well plates as described in Protocol 1.
-
Incubate overnight to allow for cell adherence and monolayer formation.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs and controls in assay buffer.
-
Add the compound solutions to the cell plates and incubate for 15-30 minutes at room temperature.
-
-
Substrate Addition:
-
Prepare the fluorescent substrate/masking dye solution according to the manufacturer's protocol.
-
Add the substrate solution to all wells.
-
-
Incubation:
-
Incubate the plates for 30-60 minutes at room temperature, protected from light, to allow for substrate uptake.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a bottom-reading fluorescence microplate reader (e.g., excitation ~485 nm, emission ~525 nm).
-
Data Analysis and Validation:
-
Calculate the percentage of inhibition of substrate uptake relative to the uninhibited (buffer) and fully inhibited (e.g., high concentration of fluoxetine) controls.
-
Determine the IC50 values for active compounds.
-
The Z'-factor should be calculated using the uninhibited and fully inhibited controls to assess assay robustness.
| Parameter | Value |
| Positive Control (Max Uptake) | Buffer |
| Negative Control (Min Uptake) | Fluoxetine (e.g., 10 µM) |
| Z'-factor Calculation | Based on positive and negative controls |
Challenges and Best Practices in HTS for Indoleamine Analogs
While HTS provides a powerful platform for drug discovery, it is not without its challenges. Awareness of potential pitfalls is crucial for the successful identification of viable lead compounds.
-
False Positives and Negatives: These can arise from compound autofluorescence, light scattering, or non-specific interactions with assay components. [15]It is essential to perform counter-screens and orthogonal assays to validate initial hits. For example, a hit from a calcium flux assay should be confirmed with a binding assay or a different functional assay. [8]
-
Compound Reactivity: Indole-containing compounds can be prone to oxidation or other chemical reactions that may interfere with the assay. [16][17]Ensuring the purity and stability of the compound library is critical. The inclusion of detergents like Triton X-100 in enzymatic assays can help mitigate issues with compound aggregation. [16]
-
Assay Validation: Rigorous assay validation is paramount before embarking on a full-scale HTS campaign. [18][19]This includes assessing the assay's robustness (Z'-factor), reproducibility, and tolerance to solvent (e.g., DMSO). [19]Regulatory bodies like the FDA provide guidance on assay validation. [20][21]
Conclusion
The high-throughput screening assays detailed in this guide provide a robust framework for the discovery and characterization of novel this compound analogs. By carefully selecting the appropriate assay based on the molecular target and adhering to rigorous validation and execution protocols, researchers can efficiently identify promising lead compounds for the development of next-generation serotonergic therapeutics. The integration of fluorescence, luminescence, and label-free technologies offers a versatile toolkit to probe the complex pharmacology of these important molecules.
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Fang, Y., Frutos, A. G., & Verklereen, R. (2008). Label-free cell-based assays for GPCR screening. Combinatorial chemistry & high throughput screening, 11(5), 357–369. [Link]
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Agilent. (2021). High-Throughput GPCR Assay Development. Agilent Technologies Application Note. [Link]
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Schröder, R., et al. (2010). Label-free biosensor assays in GPCR screening. Methods in molecular biology (Clifton, N.J.), 618, 219–236. [Link]
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Skov, L. J., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. [Link]
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Cornelius, P., et al. (2009). Design, synthesis, and pharmacology of fluorescently labeled analogs of serotonin: application to screening of the 5-HT2C receptor. Journal of biomolecular screening, 14(4), 360–371. [Link]
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Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]
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Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry, 58(24), 9421–9437. [Link]
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Cornelius, P., et al. (2009). Design, synthesis, and pharmacology of fluorescently labeled analogs of serotonin: application to screening of the 5-HT2C receptor. Journal of biomolecular screening, 14(4), 360–371. [Link]
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Grimm, J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of neuroscience methods, 169(1), 168–176. [Link]
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Kumari, P. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(19), e1933. [Link]
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Codd, E. E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]
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Fang, Y. (2006). Label-free Profiling of Ligands for Endogenous GPCRs Using a Cell-Based High Throughput Screening Technology. Corning Application Note. [Link]
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Judson, R. S., et al. (2013). Perspectives on validation of high-throughput assays supporting 21st century toxicity testing. Altex, 30(1), 51–59. [Link]
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Bukowski, L., et al. (2021). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. eScholarship, University of California. [Link]
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Davis, J. B., et al. (2005). High-throughput assays to measure intracellular Ca2+ mobilization in cells that express recombinant S1P receptor subtypes. Methods in molecular biology (Clifton, N.J.), 304, 135–147. [Link]
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Decker, A. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Pharmacology research & perspectives, 6(2), e00388. [Link]
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Unger, E. K., et al. (2021). A genetically encoded sensor for measuring serotonin dynamics. Nature Neuroscience, 24(1), 128-138. [Link]
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Zhang, Y., et al. (2023). [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals]. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 39(8), 3168–3180. [Link]
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Steele, J. A., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS chemical neuroscience, 13(5), 609–624. [Link]
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Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of medicinal chemistry, 58(24), 9421–9437. [Link]
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Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]
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Al-Majed, A. A., et al. (2023). Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. Molecules (Basel, Switzerland), 28(10), 4229. [Link]
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Young, R. P., et al. (2011). Bioluminescence-based high-throughput screen identifies pharmacological agents that target neurotransmitter signaling in small cell lung carcinoma. PloS one, 6(9), e24132. [Link]
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Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Brandt, S. D., et al. (2020). Time-luminescence profiles of serotonin (5-HT) and LSD in a βarr2 recruitment assay at the 5-HT2AR. ResearchGate. [Link]
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Wang, Y., et al. (2021). A Reliable High-Throughput Screening Model for Antidepressant. International journal of molecular sciences, 22(17), 9494. [Link]
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Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. [Link]
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Lasko, P. F. (2012). Challenges in Secondary Analysis of High Throughput Screening Data. Harvard University. [Link]
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U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]
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MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]
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Formulation of 2-(1H-Indol-5-yl)ethanamine for In Vivo Administration: Application Notes and Protocols
This comprehensive guide provides detailed application notes and protocols for the formulation of 2-(1H-Indol-5-yl)ethanamine, a tryptamine derivative of significant interest in pharmaceutical research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies to ensure the successful in vivo administration of this compound. The indole scaffold is a prominent feature in many biologically active molecules, making the understanding of its formulation critical for preclinical and clinical success.[3][4][5][6]
Pre-formulation Assessment: The Foundation of a Robust Formulation
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a stable, safe, and effective formulation. While specific data for this exact molecule is not extensively published, we can draw valuable inferences from closely related tryptamine derivatives.
Physicochemical Properties
The physicochemical characteristics of a drug substance dictate the choice of excipients and the formulation strategy. For tryptamine derivatives, key parameters include solubility, pKa, stability, and crystal form.
| Property | Expected Characteristics for this compound | Rationale and Implications for Formulation |
| Molecular Formula | C₁₀H₁₂N₂[7] | |
| Molecular Weight | 160.22 g/mol [7] | |
| Solubility | Likely soluble in water and polar organic solvents like ethanol.[8] | The primary amine group suggests good aqueous solubility, especially at acidic pH. This is advantageous for developing aqueous-based parenteral formulations. |
| pKa | Estimated to be around 10-11 for the primary amine. | The basic nature of the amine group allows for salt formation (e.g., hydrochloride, sulfate), which can significantly enhance aqueous solubility and stability. |
| Stability | Potential for oxidation and degradation, particularly in solution and upon exposure to light and air.[9] | The indole ring is susceptible to oxidation. Formulation strategies should include measures to mitigate this, such as the use of antioxidants, pH control, and protection from light. |
| Hygroscopicity | Potential to absorb moisture from the air. | Proper storage in a desiccated environment is crucial to prevent degradation and ensure accurate weighing.[9] |
Strategic Formulation Design for In Vivo Administration
The choice of formulation is intrinsically linked to the intended route of administration and the desired pharmacokinetic profile. Tryptamine derivatives have been administered via various routes, including oral, intravenous, intraperitoneal, and subcutaneous injections.[10][11][12]
Routes of Administration: A Comparative Analysis
| Route of Administration | Advantages | Disadvantages | Formulation Considerations |
| Intravenous (IV) | 100% bioavailability, rapid onset of action.[12] | Requires sterile preparation, potential for injection site reactions. | Aqueous solution, pH-adjusted, isotonic. |
| Intraperitoneal (IP) | Easier to administer than IV, rapid absorption. | Potential for irritation of the peritoneal cavity, variable absorption. | Sterile, isotonic solution. |
| Subcutaneous (SC) | Slower absorption for sustained effect. | Limited volume of administration, potential for local irritation. | Isotonic solution or suspension. |
| Oral (PO) | Convenient, non-invasive. | Subject to first-pass metabolism, which can significantly reduce bioavailability for some tryptamines.[12] | Solutions, suspensions, or capsules with appropriate excipients to enhance absorption and protect from degradation. |
The Critical Role of Excipients
Excipients are not merely inert fillers; they are essential components that ensure the stability, safety, and efficacy of the final drug product.[13][14]
| Excipient Class | Examples | Function in this compound Formulation |
| Solubilizing Agents | Cyclodextrins, Polysorbate 80 | To enhance the aqueous solubility if required.[13] |
| Buffering Agents | Phosphate buffer, Citrate buffer | To maintain the pH of the formulation within a range that ensures drug stability and minimizes irritation at the injection site.[13] |
| Antioxidants | Ascorbic acid, Sodium metabisulfite | To protect the indole moiety from oxidative degradation.[13] |
| Tonicity Modifiers | Sodium chloride, Dextrose | To make parenteral formulations isotonic with physiological fluids, reducing pain and irritation upon injection. |
| Vehicles | Sterile Water for Injection, Saline, Polyethylene glycol (PEG) | The solvent or carrier for the drug substance. |
Step-by-Step Formulation Protocols
The following protocols are provided as a starting point and should be optimized based on the specific experimental requirements and the physicochemical properties of the synthesized this compound.
Protocol 1: Preparation of a Sterile Aqueous Solution for Intravenous or Intraperitoneal Administration (1 mg/mL)
Objective: To prepare a sterile, isotonic solution of this compound suitable for IV or IP injection in small animal models.
Materials:
-
This compound hydrochloride (or other suitable salt)
-
Sterile Water for Injection (WFI)
-
Sodium Chloride (NaCl)
-
0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound HCl.
-
Dissolution: In a sterile beaker, dissolve the compound in approximately 8 mL of WFI with gentle stirring.
-
Tonicity Adjustment: Add 90 mg of NaCl to achieve an isotonic solution (approximately 0.9% w/v).
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to a range of 4-6 using 0.1 M HCl or 0.1 M NaOH. This acidic pH range generally enhances the stability of amine salts.
-
Final Volume: Add WFI to bring the final volume to 10 mL.
-
Sterilization: Sterilize the solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the final formulation at 2-8°C, protected from light.
Protocol 2: Preparation of an Oral Gavage Formulation (5 mg/mL)
Objective: To prepare a uniform suspension of this compound for oral administration.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose in purified water
-
Mortar and pestle
Procedure:
-
Weighing: Accurately weigh 50 mg of this compound.
-
Levigation: In a mortar, add a small amount of the 0.5% methylcellulose solution to the powder and triturate to form a smooth paste.
-
Suspension: Gradually add the remaining methylcellulose solution while continuously stirring to form a uniform suspension.
-
Final Volume: Transfer the suspension to a graduated cylinder and add 0.5% methylcellulose solution to bring the final volume to 10 mL.
-
Storage: Store the suspension at 2-8°C. Shake well before each use.
Analytical Methods for Formulation Characterization and Quantification
Robust analytical methods are essential for verifying the concentration, purity, and stability of the formulated this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC with UV detection is a standard and reliable method for the quantitative analysis of indole-containing compounds.[15][16][17]
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or ammonium acetate buffer).[15]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm (the absorbance maximum for the indole chromophore).
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a standard curve of known concentrations of this compound.
In Vivo Pharmacokinetic Considerations
The formulation directly impacts the pharmacokinetic profile of this compound.[18][19][20]
Sources
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- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. innospk.com [innospk.com]
- 10. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diethyltryptamine - Wikipedia [en.wikipedia.org]
- 12. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 13. pharmtech.com [pharmtech.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemimpex.com [chemimpex.com]
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- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1H-Indol-5-yl)ethanamine
Welcome to the technical support guide for the synthesis of 2-(1H-Indol-5-yl)ethanamine (also known as 5-tryptamine). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the most prevalent synthetic routes, troubleshoot common issues leading to low yields, and provide validated protocols to enhance the success of your experiments.
General Considerations & FAQs
Before delving into specific synthetic routes, let's address some overarching questions regarding the target compound.
Q1: How stable is this compound? What are the best storage conditions?
A1: this compound, like many indolethylamines, is susceptible to oxidation and degradation, particularly when exposed to air and light.[1] The primary amine is readily oxidized, and the indole ring can be sensitive to strong acids. For long-term storage, it is recommended to store the compound as a salt (e.g., hydrochloride) under an inert atmosphere (argon or nitrogen) at -20°C, protected from light. For routine lab use, storage at 4°C under inert gas is sufficient for short periods.
Q2: What are the key analytical markers for confirming the product's identity and purity?
A2: A combination of techniques is essential for unambiguous characterization:
-
¹H NMR: Look for the characteristic signals of the indole ring protons, the ethyl chain protons (typically two triplets), and the amine protons. The chemical shifts will vary depending on the solvent and whether it is the freebase or a salt.
-
¹³C NMR: Confirm the presence of all expected carbon signals, including the distinct signals of the indole carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is highly effective. You should observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the freebase.
-
HPLC: High-Performance Liquid Chromatography is the industry standard for quantitative purity analysis.[1] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like TFA or formic acid) is a good starting point.
-
TLC: Thin-Layer Chromatography is invaluable for rapid reaction monitoring.[1] A typical mobile phase could be a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide to prevent streaking of the amine.
Route 1: Reduction of 5-Cyano-1H-indole
This is one of the most common and direct routes. It involves the reduction of the nitrile group of commercially available 5-cyanoindole to a primary amine. While conceptually simple, the choice of reducing agent and reaction conditions is critical to success.
Troubleshooting Guide: Reduction of 5-Cyano-1H-indole
Q1: My reduction of 5-cyanoindole with Lithium Aluminum Hydride (LiAlH₄) is giving a low yield and a complex mixture of products. What is going wrong?
A1: This is a frequent issue. While LiAlH₄ is a powerful reducing agent capable of converting nitriles to amines, its high reactivity can lead to side reactions with the indole nucleus, especially if the reaction temperature is not carefully controlled.
Causality: The indole ring contains an acidic N-H proton. LiAlH₄ can deprotonate the indole nitrogen, forming a complex that may be less soluble or lead to undesired side reactions upon workup. Over-reduction or cleavage of the indole ring can also occur under harsh conditions.
Recommended Solutions:
-
Protect the Indole Nitrogen: Before the reduction, protect the indole nitrogen with a suitable group like Boc (tert-butyloxycarbonyl) or tosyl (p-toluenesulfonyl). This prevents deprotonation and improves the substrate's stability. The protecting group can be removed after the reduction.
-
Use an Alternative Reducing Agent: Catalytic hydrogenation is often a cleaner and higher-yielding alternative.
dot
Caption: Decision tree for troubleshooting LiAlH₄ reduction.
Q2: I want to use catalytic hydrogenation. What conditions do you recommend for reducing 5-cyanoindole?
A2: Catalytic hydrogenation is an excellent method that often provides high yields with simpler workups. The key is the choice of catalyst and solvent.
Expert Insight: A "wet" solvent system containing ammonia is crucial. The ammonia helps to prevent the formation of secondary and tertiary amine byproducts by competitively inhibiting the intermediate imine from reacting with the product amine.
Protocol 1: Catalytic Hydrogenation of 5-Cyano-1H-indole
-
Reaction Setup: In a high-pressure hydrogenation vessel, add 5-cyanoindole (1.0 eq).
-
Catalyst: Add 10 mol% of Raney Nickel (slurried in water) or 5 mol% Palladium on Carbon (Pd/C). Raney Nickel is often preferred for nitrile reductions.[2]
-
Solvent: Add a 7N solution of ammonia in methanol. The volume should be sufficient to create a slurry that can be effectively stirred (approx. 10-15 mL per gram of starting material).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Raney Nickel or Pd/C | Highly effective for nitrile reduction.[2] |
| Solvent | Methanolic Ammonia | Suppresses formation of secondary amine byproducts. |
| Pressure | 50-100 psi H₂ | Sufficient for reduction without requiring specialized high-pressure equipment. |
| Temperature | Room Temperature | Mild conditions prevent indole ring degradation. |
| Expected Yield | >85% | This method is generally high-yielding. |
Route 2: From 5-Nitro-1H-indole
This two-step route involves first extending the side chain and then reducing the nitro group. It is a versatile method if 5-nitroindole is a more accessible starting material.
-
Step 1: Henry Reaction: 5-nitro-1H-indole reacts with nitroethane to form 5-(2-nitroprop-1-en-1-yl)-1H-indole.
-
Step 2: Reduction: The nitro group and the double bond are reduced simultaneously to yield the target amine.
Troubleshooting Guide: Synthesis from 5-Nitro-1H-indole
Q1: The reduction of my 5-(2-nitroethyl)-1H-indole intermediate is also reducing the indole ring, leading to an indoline byproduct. How can I prevent this?
A1: This is a classic selectivity problem. Strong reducing agents like LiAlH₄ or aggressive catalytic hydrogenation conditions (high pressure, high temperature, acidic media) can reduce the indole double bond.[3]
Causality: The indole ring, while aromatic, can be hydrogenated to the corresponding indoline under forcing conditions. The goal is to find a reagent or condition that chemoselectively reduces the aliphatic nitro group without affecting the aromatic core.
Recommended Solutions:
-
Transfer Hydrogenation: This is a very mild and effective method. Ammonium formate in the presence of Pd/C catalyst in a protic solvent like methanol is an excellent system for selectively reducing nitro groups without touching the indole ring.
-
Metal-Acid Reduction: A classic method using iron powder in acetic acid or tin(II) chloride in ethanol can be effective and is often used in industrial settings due to low cost.[2]
dot dot graph Workflow_Nitro_Reduction { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="5-(2-nitroethyl)-1H-indole", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Pd/C, Ammonium Formate\nMethanol, Reflux", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Indoline Byproduct\n(Minimized)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reagent [label="Transfer Hydrogenation"]; Reagent -> Product [label="Selective Reduction\n(Desired Pathway)"]; Reagent -> Byproduct [style=dashed, label="Side Reaction\n(Suppressed)"]; }
Sources
Technical Support Center: Troubleshooting the Recrystallization of 2-(1H-Indol-5-yl)ethanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 2-(1H-indol-5-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important indoleamine intermediate. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring you can adapt and overcome challenges with a strong foundational understanding.
Section 1: Foundational Principles
This section addresses the fundamental properties of this compound and how they dictate the purification strategy.
Q1: What are the key structural features of this compound that influence its recrystallization behavior?
A1: The purification strategy is directly governed by the molecule's structure. It possesses two key features: a polar indole ring system and a basic primary amine side chain. The indole N-H bond and the -NH2 group can both participate in hydrogen bonding, making the molecule moderately polar.[1] The primary amine is also a weak base, which allows for the formation of salts (e.g., hydrochlorides or acetates) with acids. This ability to form salts dramatically increases aqueous solubility and presents an alternative purification pathway.[2][3][4]
Caption: Key functional regions of this compound.
Section 2: The Recrystallization Workflow: A Step-by-Step Guide
A successful recrystallization hinges on a systematic approach. The ideal solvent should dissolve the compound completely when hot but sparingly when cold, while impurities should remain either completely soluble or insoluble at all temperatures.[1][5]
Core Experimental Protocol
-
Solvent Selection: Test the solubility of a small amount of crude material (~50 mg) in various solvents (~1 mL) to find a suitable system.[5] Refer to the solvent selection table below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[6] Adding excess solvent is a common cause of poor yield.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as rapid precipitation can trap impurities.[8] Once at room temperature, cooling in an ice bath can further maximize the yield.
-
Crystal Collection: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a minimum amount of ice-cold solvent to remove any adhering mother liquor.[7]
-
Drying: Dry the purified crystals to a constant weight.
Caption: Standard experimental workflow for recrystallization.
Table 1: Solvent Selection Guide for this compound
| Solvent | Boiling Point (°C) | Polarity Index | Suitability Notes |
| Water | 100 | 10.2 | Generally poor solubility unless the compound is in its salt form. Can be used as an anti-solvent with alcohols.[2] |
| Ethanol | 78 | 4.3 | Good candidate. Dissolves the compound when hot, with reduced solubility when cold.[9] |
| Methanol | 65 | 5.1 | Similar to ethanol but lower boiling point. Good for single-solvent or as a pair with water or ether.[5] |
| Isopropanol | 82 | 3.9 | A good alternative to ethanol, often provides excellent crystals. Can be paired with water.[5] |
| Ethyl Acetate | 77 | 4.4 | Moderate polarity. Often used in a mixed system with a non-polar solvent like hexane or heptane.[9] |
| Toluene | 111 | 2.4 | Can be effective, especially for removing more polar impurities that remain in the mother liquor.[10] |
| Hexane/Heptane | 69 / 98 | ~0.1 | Non-polar. The compound is likely insoluble. Primarily used as an anti-solvent (the "poor" solvent) in a mixed pair.[2] |
Section 3: Troubleshooting Guide
This guide addresses the most common issues encountered during the recrystallization of this compound in a question-and-answer format.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q2: I've cooled my solution, but no crystals have formed. What should I do?
A2: This is a very common issue that typically points to one of two causes:
-
Too much solvent was used: The solution is not supersaturated enough for crystals to form. The remedy is to gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then attempt to cool it again.[7][9]
-
The solution is supersaturated: Sometimes, crystallization requires a nucleation point to begin. You can induce crystallization by scratching the inside of the flask just below the surface of the liquid with a glass rod.[7] The microscopic scratches provide a surface for the first crystals to form. Alternatively, adding a tiny "seed" crystal of the pure compound will provide a template for crystal growth.[7]
Q3: My compound is separating as an oil, not a solid. How do I fix this?
A3: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point (or the melting point of a eutectic mixture with the solvent).[8] To resolve this:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to decrease the saturation point. This ensures that as the solution cools, it will reach saturation at a lower temperature, hopefully below the compound's melting point.[8]
-
If the problem persists, consider choosing a different solvent with a lower boiling point.[8]
Q4: My final yield of pure crystals is very low. What went wrong?
A4: A low yield is most often traced back to procedural steps. The most likely causes are:
-
Using too much solvent during the dissolution step: Any excess solvent will retain more of your compound in the mother liquor, even after cooling. Always use the absolute minimum amount of boiling solvent needed to fully dissolve the solid.[7][8]
-
Premature crystallization during hot filtration: If crystals form on the filter paper, product is lost. Ensure your funnel and receiving flask are pre-heated.
-
Washing with too much or warm solvent: The wash step is critical. Always use a minimal volume of ice-cold solvent, as even cold solvent will dissolve some of your product.[7]
Q5: After recrystallization, my product is still colored or shows impurities by TLC/HPLC. Why?
A5: This indicates that the chosen recrystallization conditions are not effectively separating the impurities from your target compound.
-
Impurities have similar solubility: If an impurity has solubility characteristics very similar to your product in the chosen solvent, recrystallization will be ineffective. You may need to screen for a new solvent or solvent system where the solubilities differ more significantly.
-
Crystallization was too rapid: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[8] Ensure the cooling process is slow and gradual by insulating the flask.
-
Consider an alternative method: For stubborn impurities, you may need to try a different purification technique. For this compound, converting it to its hydrochloride salt, recrystallizing the salt, and then neutralizing it back to the free base can be a highly effective strategy for removing non-basic impurities.[2][3]
Section 4: Frequently Asked Questions (FAQs)
Q: My compound seems to degrade or change color upon prolonged heating. What precautions should I take?
A: Indole and amine-containing compounds can be susceptible to oxidation or degradation, especially when heated in the presence of air.[3] To mitigate this, work efficiently. Do not keep the solution at a boil for longer than necessary to dissolve the solid. In sensitive cases, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Q: How do I perform a recrystallization of the hydrochloride salt?
A: This is an excellent strategy for purifying amines.
-
Formation: Dissolve the crude this compound free base in a suitable organic solvent (like isopropanol or ethanol).
-
Precipitation: Add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Purification: Collect the salt by filtration. You can then recrystallize this salt from a suitable polar solvent system, such as ethanol/water or methanol.
-
Liberation: After obtaining the pure salt, you can recover the pure free base by dissolving the salt in water and neutralizing it with a base (e.g., NaHCO₃ or NaOH solution), followed by extraction with an organic solvent.
Q: I can't find a good single solvent. How do I develop a mixed-solvent system?
A: A mixed-solvent system uses one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[9]
-
Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Add a few more drops of the hot "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will induce crystallization. Common pairs include ethanol/water and ethyl acetate/hexane.[5]
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques. Cengage Learning. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]
-
ChemBK. (2024). 2-(5-methoxy-1H-indol-3-yl)ethanamine - Physico-chemical Properties. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
ChemAdvin. (2025). 21005-60-7 | this compound. [Link]
-
PubChem. (n.d.). 2-(1H-indol-1-yl)ethanamine. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Alvarez-Bulla, J., et al. (2008). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ARKIVOC, 2008(ii), 127-135. [Link]
-
Fun, H.-K., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 512–517. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis of 2-(1H-indol-3-yl)ethanaminium acetate hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
How to prevent oxidation of 2-(1H-Indol-5-yl)ethanamine during storage
Introduction: Welcome to the technical support guide for 2-(1H-Indol-5-yl)ethanamine. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the oxidation of this valuable tryptamine derivative during storage. The inherent reactivity of the indole ring system and the primary amine makes this compound susceptible to degradation, which can compromise experimental outcomes. This guide offers a series of troubleshooting protocols and frequently asked questions to ensure the long-term stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound is primarily driven by oxidation. The electron-rich indole nucleus is susceptible to attack by atmospheric oxygen.[1] This process can be accelerated by several factors:
-
Exposure to Air (Oxygen): The primary culprit in the degradation cascade.
-
Light: UV radiation can provide the energy to initiate oxidative reactions.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Certain metal ions can act as catalysts for oxidation.
Q2: I've noticed my solid sample of this compound has changed color from off-white to a pinkish-brown. What does this indicate?
A2: A color change is a common visual indicator of indole compound oxidation and potential polymerization.[1] While a slight change in color may not drastically alter the bulk purity for some less sensitive applications, it is a definitive sign of degradation. For quantitative or pharmacologically-focused research, this discoloration warrants a purity check before use.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; 2-8°C for short-term. | Reduces the rate of oxidative reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen). | Displaces oxygen, the primary oxidant. |
| Light | In an amber or opaque vial.[1] | Protects from light-induced degradation. |
| Container | Tightly sealed glass vial. | Prevents exposure to atmospheric oxygen and moisture. |
Q4: Should I store this compound as a solid or in solution?
A4: For long-term storage, it is highly recommended to store this compound as a solid under an inert atmosphere. Storing it in solution, especially in protic solvents, can accelerate degradation pathways. If you must store it in solution for a short period, use a deoxygenated solvent and keep it at low temperatures.
Troubleshooting Guide
Problem 1: Rapid discoloration of the solid compound upon opening the container.
-
Likely Cause: The compound is highly sensitive to atmospheric oxygen. The original packaging may have had an incomplete inert atmosphere, or the compound was handled in the open air for too long.
-
Immediate Action: Minimize the time the container is open. If possible, handle the compound in a glovebox or under a stream of inert gas.
-
Long-Term Solution: Aliquot the compound into smaller vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air.
Problem 2: Appearance of new peaks in HPLC analysis after short-term storage.
-
Likely Cause: This indicates the formation of degradation products, likely from oxidation. The storage conditions were not optimal.
-
Immediate Action: Re-evaluate your storage protocol. Ensure the compound is stored at the recommended temperature and protected from light.
-
Long-Term Solution: Implement a strict inert atmosphere storage protocol. For highly sensitive experiments, consider re-purifying the compound if significant degradation has occurred.
Experimental Protocols
Protocol 1: Aliquoting and Storing Solid this compound under Inert Atmosphere
This protocol describes the best practice for aliquoting and storing the solid compound to ensure its long-term stability.
Materials:
-
This compound
-
Amber glass vials with Teflon-lined caps
-
Source of dry inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Spatula
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas.
-
Inert Environment: Perform all subsequent steps in a glovebox or on a Schlenk line under a positive pressure of inert gas.
-
Aliquoting: Carefully transfer the desired amount of this compound into the pre-dried amber vials.
-
Inert Gas Purge: If using a Schlenk line, evacuate and backfill the vials with inert gas three times to ensure a completely inert atmosphere.
-
Sealing: Tightly seal the vials with the Teflon-lined caps.
-
Labeling and Storage: Label the vials clearly and store them at -20°C in the dark.
Protocol 2: Preparation of a Stabilized Solution of this compound
For applications requiring the use of the compound in solution, this protocol outlines how to prepare a more stable solution.
Materials:
-
This compound
-
High-purity, anhydrous solvent (e.g., ethanol, DMSO)
-
Inert gas source
-
Schlenk flask
-
Syringes and needles
Procedure:
-
Solvent Deoxygenation: Place the required volume of solvent in a Schlenk flask. Deoxygenate the solvent by bubbling inert gas through it for at least 30 minutes.
-
Compound Addition: Under a positive pressure of inert gas, add the solid this compound to the deoxygenated solvent.
-
Dissolution: Gently swirl the flask to dissolve the compound completely.
-
Transfer and Storage: If the solution needs to be stored, use a gas-tight syringe to transfer it to a vial that has been purged with inert gas. Seal the vial and store at -20°C. It is recommended to use the solution as fresh as possible.
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for the proper storage of this compound.
Caption: Workflow for optimal storage of this compound.
References
- BenchChem. (2025). Preventing degradation of 4-Fluoro-2-methyl-1H-indol-5-amine during reactions. BenchChem Technical Support.
-
ResearchGate. (n.d.). 1 Synthesis and degradation of serotonin. Tryptophan hydroxylase (TPH)... Retrieved from [Link]
Sources
Technical Support Center: Optimizing Fischer Indole Synthesis of Tryptamines
Introduction
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a foundational and highly versatile method for constructing the indole nucleus.[1][2] This reaction is of critical importance in pharmaceutical and medicinal chemistry, as the indole scaffold is a privileged structure found in numerous biologically active compounds, including the tryptamine family.[1] Tryptamines, which feature an ethylamine side chain at the C3-position, are of profound interest for their interactions with serotonin receptors and their roles as neurotransmitters and therapeutic agents.[1][3]
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the Fischer indole synthesis for the preparation of tryptamines. It addresses common experimental challenges in a direct question-and-answer format, explains the chemical principles behind optimization strategies, and offers detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis for tryptamines?
A1: The synthesis begins with the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde, typically a protected form of 4-aminobutanal like an acetal, to form a phenylhydrazone.[1][2] The mechanism then proceeds through several key stages:[1][2][4]
-
Phenylhydrazone Formation: Condensation of the phenylhydrazine and the aldehyde.
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine form (ene-hydrazine).[1][2]
-
[5][5]-Sigmatropic Rearrangement: This is often the rate-determining step where a protonated ene-hydrazine undergoes a concerted rearrangement to form a di-imine intermediate.[1]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack to form a five-membered aminal ring.[1][2]
-
Elimination: Finally, the elimination of ammonia under acidic conditions yields the energetically favorable aromatic indole ring, forming the tryptamine product.[2]
Caption: Key stages of the Fischer indole synthesis for tryptamines.
Q2: Which acid catalyst should I choose for my reaction?
A2: The choice of acid catalyst is critical and highly dependent on the specific substrates.[6] There is no single "best" catalyst; optimization is often required. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][3][4]
| Catalyst Type | Examples | Common Use Cases & Considerations |
| Brønsted Acids | H₂SO₄, HCl, Acetic Acid, p-TsOH | Often used in solution (e.g., 4% aqueous H₂SO₄ or glacial acetic acid).[1][7] Acetic acid can serve as both a solvent and a catalyst.[3][8] Milder acids may prevent side reactions and decomposition.[8] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃ | Effective for many substrates, with zinc chloride being a very common choice.[4][6] Can be more potent and may be required for less reactive starting materials. |
| Polyphosphoric Acid (PPA) | PPA | A strong dehydrating agent and acid, often effective for challenging or less reactive substrates.[4][6] |
| Ionic Liquids | Chloroaluminate Ionic Liquids | Serve as both solvent and catalyst, offering a potentially greener and more efficient alternative by reducing the amount of acid required.[9] |
Expert Insight: For tryptamine synthesis using 4-aminobutanal acetals, a 4-10% aqueous solution of sulfuric acid is often a robust starting point.[5][7] Glacial acetic acid is another excellent choice that can also function as the solvent, sometimes leading to cleaner reactions.[3]
Q3: My reaction is producing a lot of tar and polymeric byproducts. What's causing this and how can I fix it?
A3: Tar formation is a common issue in Fischer indole synthesis, typically caused by overly harsh reaction conditions.[6]
-
Cause: High temperatures and/or an overly strong acid catalyst can lead to decomposition of the starting materials, intermediates, or the final tryptamine product.[6]
-
Solution:
-
Optimize Temperature: Begin with milder temperature conditions and increase gradually. The optimal temperature is highly substrate-dependent.[6]
-
Moderate the Catalyst: If using a strong acid like concentrated H₂SO₄ or PPA, try a more dilute solution (e.g., 4% H₂SO₄) or switch to a milder acid like glacial acetic acid.[7][8]
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged heating after the reaction has reached completion can promote byproduct formation.
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tarring.[1]
-
Troubleshooting Guide
This section addresses specific, complex problems that researchers may encounter during the synthesis and purification of tryptamines.
Issue 1: Low or No Yield of the Desired Tryptamine
A low yield is a frequent challenge and can be attributed to several factors beyond general tarring.[6]
Root Cause Analysis & Solutions
Caption: Troubleshooting workflow for low-yield Fischer indole syntheses.
-
Unstable Hydrazone: Some phenylhydrazones are not stable enough to be isolated. In these cases, a "one-pot" procedure, where the hydrazone is formed in situ and immediately cyclized without isolation, is the preferred method.[6][10]
-
Substituent Effects: The electronic properties of your starting materials play a major role.
-
Electron-withdrawing groups on the phenylhydrazine can hinder the reaction and may require harsher conditions (stronger acid, higher temperature).[8]
-
Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, leading to a competing side reaction (heterolytic N-N bond cleavage) instead of the desired rearrangement.[11][12] This is a known reason why the Fischer synthesis often fails for producing 3-aminoindoles.[11][12]
-
-
Purity of Reagents: Ensure the phenylhydrazine and aldehyde/acetal starting materials are pure. Impurities can inhibit the reaction or lead to side products.[11] Using the hydrochloride salt of the phenylhydrazine is often recommended as it is typically more stable.[8]
Issue 2: Difficulty with Product Purification
Even with a successful reaction, isolating the pure tryptamine can be challenging due to its basic nature and the presence of persistent impurities.
Purification Strategy: Column Chromatography
Column chromatography is the most common method for purifying tryptamines.[1]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical.
-
Tailing & Streaking: The basic amine group on the tryptamine can interact strongly with the acidic silica gel, causing the product to "streak" or "tail" down the column, leading to poor separation.
-
Solution: Add a small amount of a basic modifier to the eluent system. Typically, 0.5-1% triethylamine (TEA) or ammonia in methanol is added to the mobile phase. This neutralizes the acidic sites on the silica, allowing the basic tryptamine to elute cleanly.
-
Purification Strategy: Recrystallization
Recrystallization is an excellent method for obtaining highly pure, crystalline material if a suitable solvent can be found.[1]
-
Solvent Selection: The ideal solvent is one in which the tryptamine is highly soluble at high temperatures but sparingly soluble at low temperatures.[1]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is highly colored, you can add a small amount of activated charcoal, boil briefly, and filter while hot to remove colored impurities.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[1]
-
Issue 3: Formation of Regioisomers
This issue arises when using an unsymmetrical ketone as the carbonyl partner, which is less common for tryptamine synthesis but can occur in related indole preparations.
-
Cause: An unsymmetrical ketone can form two different enamine (ene-hydrazine) intermediates, leading to a mixture of two different indole products (regioisomers).[6]
-
Control Factors:
-
Steric Hindrance: The reaction often favors the formation of the less sterically hindered enamine intermediate.[6]
-
Reaction Conditions: In some cases, adjusting the catalyst and temperature can influence the ratio of the isomers.[6]
-
Solution: If possible, start with a symmetrical carbonyl component. If not, you will need to separate the resulting isomers, typically via careful column chromatography.[8]
-
Detailed Experimental Protocol: Synthesis of N,N-Dimethyltryptamine (DMT)
This protocol is a representative example adapted from established procedures for the synthesis of N,N-dialkyltryptamines.[1]
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 eq)
-
4% Aqueous Sulfuric Acid (H₂SO₄)
-
30% Aqueous Ammonium Hydroxide (NH₄OH)
-
Isopropyl acetate (or Dichloromethane)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylhydrazine hydrochloride (e.g., 20 mmol, 1.0 eq) and 4-(N,N-dimethylamino)butanal dimethyl acetal (e.g., 24 mmol, 1.2 eq).
-
Solvent & Catalyst Addition: Add 120 mL of 4% aqueous sulfuric acid to the flask.
-
Indolization: Place the flask under a nitrogen atmosphere. Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.
-
Cooling & Basification: Once the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Work-up: Carefully and slowly add 15 mL of 30% aqueous ammonium hydroxide to the cooled mixture to basify it (check with pH paper to ensure pH > 9). This step should be done in the fume hood as it will generate heat and ammonia gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with isopropyl acetate or dichloromethane (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude DMT.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel or by recrystallization to obtain the pure N,N-dimethyltryptamine.[1]
References
- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis for Substituted Tryptamines.
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Sciencemadness.org. (n.d.). SYNTHESIS OF TRYPTAMINES BY THE FISCHER METHOD USING SYNTHETIC PRECURSORS AND LATENT FORMS OF AMINO. [Link]
-
Majid, M. et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]
- BenchChem. (2025). Common side reactions in Fischer indole synthesis and how to avoid them.
- BenchChem. (2025). A Head-to-Head Comparison: Fischer Indole vs. Pictet-Spengler for Tryptamine Synthesis.
-
ResearchGate. (n.d.). One-Pot Synthesis of Tryptamines. [Link]
-
ResearchGate. (2025). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). [Link]
-
PubMed. (n.d.). A three-component Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. (2001). Chloroaluminate Ionic Liquid for Fischer Indole Synthesis. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
The Hive. (2004). Tryptamines by direct alkylation of indoles?. [Link]
-
The Journal of Organic Chemistry. (n.d.). Improved Fischer Indole Reaction for the Preparation of N,N-Dimethyltryptamines. [Link]
- BenchChem. (2025).
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
-
ResearchGate. (n.d.). Screening different solvent combinations. [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. [Link]
-
NIH National Library of Medicine. (n.d.). Why Do Some Fischer Indolizations Fail?. [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
Erowid. (1972). A Simple Preparation of Tryptamine. [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
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- 9. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis [organic-chemistry.org]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-(1H-Indol-5-yl)ethanamine in aqueous buffers
Technical Support Center: 2-(1H-Indol-5-yl)ethanamine (5-Methoxytryptamine)
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for this compound, a compound more commonly known in the scientific community as 5-Methoxytryptamine (5-MT) .[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth scientific explanations to address the solubility challenges associated with this valuable tryptamine derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, or 5-Methoxytryptamine (5-MT), is a tryptamine derivative closely related to serotonin and melatonin.[2] It is of significant interest in pharmacology and neuroscience as a potent agonist for various serotonin receptors.[1][2]
The primary challenge arises from its physicochemical properties. The molecule consists of a relatively non-polar indole ring system and a short ethylamine side chain. This structure leads to limited solubility in neutral aqueous buffers, a common medium for biological experiments.[4] Reports indicate it is generally insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[4] The estimated aqueous solubility is approximately 0.79 g/L.[1][3] This inherent low solubility can lead to several experimental issues:
-
Precipitation: The compound can fall out of solution when diluting a concentrated stock into an aqueous buffer, leading to inaccurate concentrations.[5]
-
Inaccurate Dosing: Undissolved compound results in lower-than-expected effective concentrations in assays, compromising data reliability.
-
Reduced Bioavailability: In in vivo studies, poor solubility limits absorption and therapeutic efficacy.
Understanding the molecule's properties is the first step to overcoming these issues.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | [4] |
| Molecular Weight | ~190.24 g/mol | [4] |
| pKa (Strongest Basic) | 9.76 | [1][3] |
| logP | 1.33 - 1.41 | [1][2] |
| Water Solubility | ~0.79 g/L | [1][3] |
| Appearance | White crystalline powder | [4][6] |
Q2: I'm trying to dissolve 5-MT directly in PBS (pH 7.4) and it's not working. What am I doing wrong?
This is a common and expected issue. The problem lies in the relationship between the compound's pKa and the buffer's pH.
The Scientific Explanation: 5-MT has a primary amine group with a pKa of approximately 9.76.[1][3] The pKa is the pH at which 50% of the amine groups are protonated (R-NH₃⁺) and 50% are in their neutral, unprotonated form (R-NH₂).
-
At pH 7.4 (like PBS): The pH is significantly below the pKa. According to the Henderson-Hasselbalch equation, the vast majority of the amine groups will be in their protonated, cationic form (R-NH₃⁺). While this charged form is inherently more water-soluble than the neutral form, the overall solubility of the molecule is still limited by the hydrophobic indole ring.[7]
-
The "Salting Out" Effect: Phosphate buffered saline (PBS) is a high ionic strength buffer. Sometimes, the high concentration of salts can reduce the solubility of other solutes, an effect known as "salting out," which can contribute to your observation.[8][9]
Directly dissolving the powder in a neutral buffer at high concentrations is often unsuccessful. A better approach involves pH adjustment or the use of a co-solvent, as detailed in the troubleshooting guides below.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides a tiered approach to dissolving 5-MT, starting with the simplest methods.
Tier 1: pH-Mediated Solubilization
This is the preferred first-line method for preparing aqueous solutions, as it avoids organic co-solvents that might interfere with sensitive biological systems. The strategy is to fully protonate the basic amine group to maximize its interaction with water.
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
-
Calculate Required Mass: Weigh the desired amount of 5-MT powder.
-
Initial Suspension: Add a portion of the final desired volume of purified water (e.g., add 8 mL of water if your final volume is 10 mL). The powder will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the solution. As the pH drops well below the pKa (aim for pH 4-5), the 5-MT will become fully protonated and dissolve to form the hydrochloride salt in situ.[10] The solution should become clear.
-
Final Volume & pH Adjustment: Once dissolved, add purified water to reach the final desired volume. If required for your experiment, you can carefully and slowly adjust the pH back up with a dilute base (e.g., 1 M NaOH), but be aware that as you approach neutral pH, the compound may precipitate.
-
Sterilization: If required, filter-sterilize the final solution through a 0.22 µm syringe filter.
Causality: By lowering the pH, we shift the equilibrium R-NH₂ + H⁺ ⇌ R-NH₃⁺ overwhelmingly to the right. The resulting ammonium salt is an ionic species with significantly enhanced aqueous solubility compared to the free base.[7][11][12]
Tier 2: Co-Solvent Systems
When pH adjustment is not viable or if high concentrations are needed, using a water-miscible organic co-solvent is the standard industry practice. DMSO is the most common choice for in vitro studies.
Protocol 2: Preparation of a Concentrated DMSO Stock Solution
-
Select Solvent: Use high-purity, anhydrous DMSO. DMSO is hygroscopic, so use a fresh, unopened bottle or one that has been properly stored to minimize water content.[13]
-
Weigh Compound: Weigh the 5-MT powder directly into a sterile microcentrifuge tube or glass vial.
-
Add DMSO: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). 5-MT is readily soluble in DMSO.[4] Vortex or gently warm (not exceeding 40-50°C) to facilitate dissolution.[13]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[13]
Experimental Dilution (Self-Validation Step):
-
To prepare your working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium.
-
Crucial: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5% , to avoid solvent-induced artifacts or cytotoxicity.[13][14]
-
Perform dilutions in a stepwise manner. For example, make an intermediate dilution of the stock before the final dilution into the assay medium. This gradual change in solvent polarity helps prevent "crashing out" or precipitation.[14]
-
Always include a vehicle control in your experiments (i.e., medium with the same final concentration of DMSO but without the compound).[14]
Why this works: DMSO is a polar aprotic solvent that is an excellent solubilizing agent for many organic molecules that are poorly soluble in water. It effectively disrupts the intermolecular forces of the 5-MT crystal lattice and solvates the molecule.
Tier 3: Advanced Formulation Strategies
For challenging applications, such as achieving high aqueous concentrations without pH modification or for in vivo delivery, advanced formulation techniques can be employed.
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules like 5-MT, forming an "inclusion complex" where the hydrophobic indole portion of 5-MT resides within the cyclodextrin cavity.[15] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[17][18]
-
Common Choice: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutylether-β-cyclodextrin (SBEβCD) are frequently used due to their high water solubility and low toxicity.[18]
-
Method: Prepare a solution of the cyclodextrin in water, then add the 5-MT powder and stir or sonicate until it dissolves. The required molar ratio of cyclodextrin to compound must be determined empirically.
Stability & Storage Considerations
Q3: My 5-MT solution turned yellow/brown. What happened and how can I prevent it?
This discoloration is a classic sign of oxidation. The electron-rich indole ring in 5-MT is susceptible to oxidation, especially when exposed to air, light, and elevated temperatures.[19] This degradation can lead to a loss of biological activity.
Prevention & Best Practices:
-
Protect from Light: Store both the solid compound and solutions in amber or opaque vials to protect them from light.[19]
-
Control Temperature: For long-term storage, keep the solid powder and stock solutions at -20°C or colder.[19] For daily use, refrigeration at 2-8°C is acceptable for short periods.
-
Deoxygenate Solvents: For maximum stability in aqueous solutions, consider using buffers that have been deoxygenated by bubbling with an inert gas like nitrogen or argon.
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help stabilize the solution, particularly for long-term storage.[19]
-
Prepare Fresh: The most reliable practice is to prepare aqueous working solutions fresh from a frozen DMSO stock on the day of the experiment. Do not store dilute aqueous solutions for more than a day.[20]
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of 5-Methoxytryptamine: Properties and Synthesis Pathways for Researchers.
- protocols.io. DMSO stock preparation. (2021-10-21).
- University of York. Solubility and pH of amines.
- BenchChem. Technical Support Center: Prevention of Indole Compound Oxidation During Storage.
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Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. Available from: [Link]
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Human Metabolome Database. Showing metabocard for 5-Methoxytryptamine (HMDB0004095). (2006-08-13). Available from: [Link]
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SWGDRUG.org. 5-METHOXY-α-METHYLTRYPTAMINE. (2005-06-20). Available from: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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ResearchGate. How do I make a stock solution of a substance in DMSO?. (2016-01-14). Available from: [Link]
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ResearchGate. Formulation strategies for poorly soluble drugs. (2025-07-09). Available from: [Link]
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Wikipedia. 5-Methoxytryptamine. Available from: [Link]
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ChemBK. 2-(5-methoxy-1H-indol-3-yl)ethanamine. (2024-04-09). Available from: [Link]
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Reddit. How to prepare sterile drug solution in DMSO for cell culture?. (2024-09-11). Available from: [Link]
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PubChem. 2-(4,5,6-trimethoxy-1H-indol-3-yl)ethanamine. Available from: [Link]
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American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010-10-01). Available from: [Link]
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FooDB. Showing Compound 5-Methoxytryptamine (FDB023311). (2011-09-21). Available from: [Link]
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PubMed. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. (2021-01-14). Available from: [Link]
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ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available from: [Link]
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PubChem. 2-(1H-indol-1-yl)ethanamine. Available from: [Link]
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ResearchGate. Why the PBS buffer precipitate?. (2018-06-19). Available from: [Link]
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International Journal of Pharmaceutical Sciences and Nanotechnology. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015-08-30). Available from: [Link]
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World Journal of Pharmaceutical Research. Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024-09-06). Available from: [Link]
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PubChem. 5-Methoxytryptamine. Available from: [Link]
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Cheméo. Chemical Properties of 5-Methoxytryptamine (CAS 608-07-1). Available from: [Link]
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University of New Mexico. Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]
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KNAUER. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022-03-14). Available from: [Link]
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ResearchGate. Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. (2025-08-09). Available from: [Link]
-
IUCr Journals. 'Foxtrot' fumarate: a water-soluble salt of N,N- diallyl-5-methoxytryptamine (5-MeO-DALT). (2021-03-16). Available from: [Link]
-
ThoughtCo. Phosphate-Buffered Saline or PBS Solution. (2019-01-28). Available from: [Link]
-
ResearchGate. Polyethylene Glycol (PEG 300) and Water–Ethanol as Benign Solvent Systems for the Synthesis of a Novel Series of 2-Hydroxynaphthalen-1(4H)-Ones. (2025-08-06). Available from: [Link]
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ResearchGate. Study of pH-dependent drugs solubility in water. (2025-08-09). Available from: [Link]
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Atmospheric Chemistry and Physics. Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. (2022-09-07). Available from: [Link]
-
MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]
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Kinam Park. Effect of ethanol as a processing co-solvent on the PLGA microsphere characteristics. Available from: [Link]
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ResearchGate. Solvent extraction of polyethylene glycol by ethanol in powder injection molded compacts. (2025-08-05). Available from: [Link]
-
ResearchGate. Can anybody help me to dissolve a chemical?. (2019-03-21). Available from: [Link]
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ResearchGate. Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. (2025-08-06). Available from: [Link]
-
MDPI. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021-01-28). Available from: [Link]
- Google Patents. US2943093A - Process of purifying tryptamine com-.
-
PubMed. Aqueous solvent effects on the conformational space of tryptamine. Structural and electronic analysis. Available from: [Link]
-
Creative PEGWorks®. General Technical Information – Creative PEGWorks® Linear PEG Products. Available from: [Link]
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PubMed. Two New Tryptamine Derivatives, Leptoclinidamide and (-)-Leptoclinidamine B, From an Indonesian Ascidian Leptoclinides Dubius. Available from: [Link]
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Minimizing side-product formation in 2-(1H-Indol-5-yl)ethanamine synthesis
Technical Support Center: Synthesis of 2-(1H-Indol-5-yl)ethanamine
Introduction: The Challenge of Purity in Indole Synthesis
Welcome to the technical support guide for the synthesis of this compound. This valuable tryptamine isomer serves as a critical building block for numerous pharmacologically active compounds, most notably as a precursor for the anti-migraine drug Naratriptan[1]. The synthesis, while conceptually straightforward, is frequently plagued by the formation of persistent side-products that complicate purification and compromise final product quality.
The most common and scalable synthetic routes converge on the reduction of a precursor, typically 5-cyanoindole or 2-(5-nitro-1H-indol-3-yl)acetonitrile[2][3]. The core challenge lies in the selective reduction of the nitrile or nitro functionality without inducing unwanted transformations in the electron-rich and reactive indole nucleus.
This guide provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format. We will explore the mechanistic origins of common impurities and offer detailed, validated protocols to minimize their formation, ensuring a robust and reproducible synthesis.
Core Synthetic Pathway Overview
The primary focus of this guide is the final reduction step, which is the most critical stage for impurity control. The general workflow involves the reduction of a 5-substituted indole precursor to the target ethanamine.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered challenges during the synthesis. Each question details the problem, its underlying chemical cause, and actionable solutions with detailed protocols.
Q1: My final product is contaminated with an indoline species. How can I prevent the over-reduction of the indole ring?
Problem Identification: You observe a significant impurity with a mass of +2 amu compared to your product, identified as 2-(Indolin-5-yl)ethanamine. This side-product is particularly common when using catalytic hydrogenation.
Mechanistic Cause: The indole ring is susceptible to reduction, especially under acidic conditions. Protonation at the C3 position disrupts the aromatic system, creating an iminium ion intermediate that is readily hydrogenated[4]. Aggressive catalysts (like Platinum on carbon), high hydrogen pressure, and elevated temperatures exacerbate this issue.
Caption: Competing pathways: selective vs. over-reduction of the indole ring.
Solutions:
-
Modify Catalytic Hydrogenation Conditions:
-
Catalyst Choice: Switch from more aggressive catalysts like Pt/C to Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni), which are generally less prone to reducing the indole ring.
-
Avoid Acid: Ensure the reaction is run under neutral conditions. Avoid acidic co-solvents or additives. If an acid was used previously, consider adding a non-nucleophilic base like triethylamine to scavenge any trace acids.
-
Optimize Conditions: Use the lowest effective hydrogen pressure and temperature to achieve full conversion of the primary functional group.
-
-
Switch to a Hydride Reducing Agent:
-
Lithium aluminum hydride (LiAlH₄) is a highly effective agent for reducing nitriles and does not typically reduce the isolated aromatic indole ring under standard conditions. This is often the most reliable way to avoid indoline formation.
-
| Parameter | Catalytic Hydrogenation (Problematic) | Catalytic Hydrogenation (Optimized) | Lithium Aluminum Hydride (LiAlH₄) |
| Catalyst/Reagent | Pt/C, Rh/C | Pd/C, Raney Nickel | LiAlH₄ |
| Solvent | Ethanol, Acetic Acid | Ethanol, Methanol, THF | Anhydrous THF, Diethyl Ether |
| Pressure/Temp. | High Pressure (>100 psi), >50 °C | Low Pressure (50 psi), Room Temp. | Atmospheric Pressure, 0 °C to Reflux |
| Key Drawback | High risk of over-reduction | Slower reaction, potential catalyst poisoning | Energetic reaction, requires careful workup |
| Selectivity | Poor | Good | Excellent (for indole ring) |
Q2: The workup of my Lithium Aluminum Hydride (LiAlH₄) reaction is problematic, resulting in a gelatinous emulsion and low product recovery. What is the correct procedure?
Problem Identification: After quenching the LiAlH₄ reaction, you are left with a thick, gelatinous aluminum salt precipitate that is difficult to filter and traps a significant amount of your basic amine product, leading to poor isolated yields.
Mechanistic Cause: Uncontrolled quenching of LiAlH₄ with water or acid leads to the formation of amorphous, highly hydrated aluminum hydroxide (Al(OH)₃) and other aluminum salts. These species have a high surface area and are notorious for forming emulsions and adsorbing polar products.
Solution: The Fieser Workup
The most reliable method to obtain a granular, easily filterable precipitate of aluminum salts is the Fieser method. This carefully controlled sequential addition of reagents ensures the formation of dense, crystalline salts.[5][6]
Detailed Protocol: Fieser Workup for LiAlH₄ Reactions This protocol is based on a reaction that used 'X' g of LiAlH₄.
-
Cooling: After the reaction is complete (monitored by TLC/LCMS), cool the reaction vessel to 0 °C in an ice-water bath. Dilute the reaction mixture with an equal volume of anhydrous diethyl ether or THF to ensure it remains stirrable.
-
Step 1: Water Addition: With vigorous stirring, very slowly and dropwise add 'X' mL of deionized water.
-
Causality: This initial step carefully quenches the excess, highly reactive LiAlH₄. Hydrogen gas will evolve. The rate of addition must be controlled to manage the exotherm and gas evolution.
-
-
Step 2: Base Addition: After the hydrogen evolution subsides, continue vigorous stirring and slowly add 'X' mL of a 15% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Causality: The base helps to form well-defined, crystalline sodium aluminate salts instead of gelatinous aluminum hydroxide. The mixture will begin to thicken and turn white.
-
-
Step 3: Final Water Addition: Slowly add '3X' mL of deionized water.
-
Causality: This final addition of water completes the crystallization and granulation of the aluminum salts.
-
-
Stir and Filter: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 30-60 minutes. The precipitate should become a fine, white, sand-like solid. Add a small amount of anhydrous magnesium sulfate (MgSO₄) to absorb excess water and aid filtration.
-
Isolation: Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with several portions of THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Q3: My nitrile reduction is incomplete, or I am forming significant amounts of secondary amine impurities. How can I improve the conversion and selectivity?
Problem Identification: You observe either a significant amount of unreacted starting material (e.g., 5-indoleacetonitrile) or the formation of a dimeric side-product where two ethanamine units are linked via a secondary amine.
Mechanistic Cause:
-
Incomplete Reduction: This is often due to insufficient reducing agent, low reaction temperature, or catalyst deactivation (in the case of hydrogenation)[4].
-
Secondary Amine Formation: Nitrile reduction proceeds through an intermediate imine. The desired product, the primary amine, is nucleophilic and can attack this intermediate imine. This competing reaction forms a new C-N bond, which is subsequently reduced to a secondary amine dimer. This pathway is a well-known challenge in nitrile reductions[7].
Solutions:
-
For LiAlH₄ Reductions:
-
Ensure Sufficient Reagent: Use a molar excess of LiAlH₄ (typically 1.5-2.0 equivalents relative to the nitrile) to ensure the intermediate imine is reduced rapidly before it can be intercepted by the product amine.
-
Temperature Control: Add the indoleacetonitrile substrate to the LiAlH₄ suspension at 0 °C to control the initial exotherm, then warm to reflux to drive the reaction to completion.
-
-
For Catalytic Hydrogenation:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the rate of hydrogenation, favoring the reduction of the imine intermediate over the competing bimolecular reaction.
-
Use an Additive: The addition of ammonia (often as a solution in methanol) can suppress secondary amine formation. Ammonia competes with the product amine for reaction with the imine intermediate, and its adduct simply regenerates the imine or leads back to the primary amine.
-
Check Catalyst Activity: Ensure the catalyst is fresh and has not been poisoned. The amine product itself can sometimes act as a mild catalyst inhibitor[4]. Using a higher catalyst loading (e.g., 10 mol% instead of 5 mol%) can sometimes overcome this.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the recommended starting material for a scalable synthesis? For large-scale synthesis, starting from 5-cyanoindole is often preferred. The direct reduction of the cyano group to the aminomethyl group is a single, high-yielding step. The synthesis of 5-cyanoindole itself has been optimized for scale[3]. An alternative route starting from 5-nitroindole requires the elaboration of the sidechain first, followed by reduction of the nitro group, which can sometimes be more complex.
FAQ 2: Which analytical techniques are best for monitoring the reaction and identifying impurities?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of the starting material. A basic mobile phase (e.g., Dichloromethane/Methanol/Ammonia) is often required to prevent the amine product from streaking.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for this synthesis. It allows for accurate quantification of the product and impurities and provides the molecular weight of side-products, which is crucial for their identification (e.g., detecting the +2 amu indoline or the dimeric secondary amine).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product and can be used to identify and quantify major impurities if their signals are resolved from the product peaks.
References
-
Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinones, Miscellaneous Nitrogen Compounds. Journal of the American Chemical Society, 70(11), 3738–3740. [Link]
-
D-L. Chen, et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH Public Access. [Link]
-
ReagentFriday. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. [Link]
-
Gomez, S., et al. (2002). Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. Physical Chemistry Chemical Physics, 4, 168-174. [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. Wiley, New York. p. 584. (Note: Direct link unavailable, referencing the original text for the established Fieser workup protocol).
-
Albemarle Corporation. (n.d.). Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. Albemarle Product Sheet. [Link]
-
Brainly.in. (2021). Acetonitrile(CH3CN) undergoes reduction with LiAlH4 to form. [Link]
-
Dickins, R. S., et al. (1977). L-Valinol. Organic Syntheses, 57, 80. [Link]
-
ResearchGate. (2014). An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide. ResearchGate. [Link]
-
Nishikata, T., et al. (2014). Catalytic hydrogenation of aromatic nitriles and dinitriles with nickel compounds. ResearchGate. [Link]
- S. R. Sandler & W. Karo. (1998). Organic Functional Group Preparations, Volume 1. Academic Press. (Note: General textbook reference for nitrile reduction mechanisms, specific URL not applicable).
-
Asian Publication Corporation. (2015). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry, 27(1), 1-4. [Link]
Sources
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- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Stability of 2-(1H-Indol-5-yl)ethanamine in different solvents and pH
Welcome to the technical support center for 2-(1H-Indol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will delve into the critical aspects of its stability in various solvents and across different pH ranges, offering practical advice and standardized protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in aqueous solutions is principally affected by pH, temperature, light, and oxidation.
-
pH: The compound is susceptible to degradation in neutral to alkaline conditions, with greater stability generally observed in acidic environments.
-
Temperature: Elevated temperatures can significantly accelerate the degradation process. Therefore, it is recommended to store solutions at reduced temperatures.
-
Oxidation: As an indole derivative, this compound is prone to oxidation, a key degradation pathway. The presence of oxidizing agents or dissolved oxygen can hasten this process.[1]
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: For short-term storage, aqueous solutions should be kept at 4°C.[2] For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. To mitigate oxidation and photodegradation, solutions should be stored in amber vials or containers wrapped in aluminum foil and purged with an inert gas like nitrogen or argon before sealing.
Q3: Which solvents are most suitable for dissolving and storing this compound?
A3: The choice of solvent depends on the intended application. For analytical purposes, methanol and acetonitrile are commonly used. If an aqueous buffer is required, an acidic buffer is preferable to enhance stability. The compound is sparingly soluble in water, and it is not recommended for storage in aqueous solutions for more than a day, especially at neutral or alkaline pH.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[2] This involves using a C18 reverse-phase column with a mobile phase typically consisting of a mixture of methanol, acetonitrile, and an aqueous buffer.[2] UV detection at 220 nm and 280 nm is suitable for monitoring the parent compound and potential degradation products.[2] The appearance of new peaks alongside a decrease in the area of the main peak for this compound indicates degradation.[2]
Troubleshooting Guide
Issue 1: Rapid loss of compound in solution, even when stored at 4°C.
Possible Causes & Solutions:
-
pH of the Solution: If you are using a neutral or alkaline buffer (pH > 7), the compound is likely undergoing base-catalyzed degradation.
-
Solution: Prepare your solutions in a slightly acidic buffer (e.g., pH 4-6) to improve stability.
-
-
Presence of Dissolved Oxygen: Tryptamines are susceptible to oxidation.
-
Solution: Degas your solvent by sparging with nitrogen or argon before dissolving the compound. Store the solution under an inert atmosphere.
-
-
Contaminated Solvent: The solvent may contain impurities that are catalyzing the degradation.
-
Solution: Use high-purity, HPLC-grade solvents.
-
Issue 2: Appearance of multiple unknown peaks in the chromatogram during an HPLC stability study.
Possible Causes & Solutions:
-
Forced Degradation: The experimental conditions (e.g., high temperature, extreme pH, exposure to strong light) may be too harsh, leading to multiple degradation pathways.
-
Solution: Moderate the stress conditions to achieve a target degradation of 5-20%.[3] This will help in identifying the primary degradation products.
-
-
Oxidative Degradation: The indole ring is prone to oxidation, which can lead to a variety of products.
-
Solution: Use an antioxidant, such as ascorbic acid, in your formulation if permissible for your application. Ensure proper deoxygenation of your solvents and sample solutions.
-
Issue 3: Poor solubility of this compound in aqueous buffers.
Possible Causes & Solutions:
-
Intrinsic Properties: The compound has limited aqueous solubility.
-
Solution: A small amount of a co-solvent like methanol, ethanol, or DMSO can be used to aid dissolution before adding the aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment. For some applications, the use of natural deep eutectic solvents (NADES) could be explored as they have shown promise in dissolving poorly water-soluble pharmaceuticals.[4]
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.[2]
-
Photodegradation: Expose the stock solution in a transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2] A control sample should be kept in the dark under the same temperature conditions.[2]
3. Analysis:
-
Analyze the stressed samples at different time points using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.[2]
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating HPLC method.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at 220 nm and 280 nm.[2]
-
Column Temperature: 25°C.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).[2]
-
Sample Solution: Prepare your sample solution at the desired concentration in the solvent or buffer of interest.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution at various time points under the tested storage conditions.
-
Quantify the concentration of this compound in the samples using the calibration curve.[2]
Data Presentation
Table 1: Qualitative Stability of this compound under Different pH Conditions
| pH Range | Temperature (°C) | Stability Observation |
| < 4 | 25 | Generally Stable |
| 4 - 6 | 25 | Moderately Stable |
| 7 | 25 | Sparingly soluble; not recommended for storage for more than one day.[2] |
| > 7 | 25 | Increased degradation observed.[2] |
Table 2: Effect of Temperature on the Degradation of this compound in Aqueous Solution
| Temperature (°C) | Condition | Observation |
| 4 | Aqueous Solution | Recommended for short-term storage.[2] |
| 25 (Room Temperature) | Aqueous Solution | Degradation can occur, particularly if exposed to light or non-ideal pH.[2] |
| 40 and above | Aqueous Solution | Significant acceleration of degradation is expected.[2] |
Note: The data presented is compiled from general recommendations and observations. For precise stability assessments, it is crucial to conduct experiment-specific stability studies.
Visualized Workflows and Pathways
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
-
Blossom Analysis. (n.d.). The hallucinogenic world of tryptamines: an updated review. Retrieved from [Link]
-
Kuchar, M., et al. (2022). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tryptophan degradation via tryptamine | Pathway - PubChem. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
- Susilo, R., Höfle, G., & Rommelspacher, H. (1987). Degradation of tryptamine in pig brain: identification of a new condensation product.
-
Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]
- Gotvaldova, K., et al. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International Journal of Molecular Sciences, 23(22), 14034.
- Kuchar, M., et al. (2021). DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS. Psychedelic Science.
-
ProQuest. (n.d.). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.
Sources
Technical Support Center: Forced Degradation Studies of 2-(1H-Indol-5-yl)ethanamine (Serotonin)
Welcome to the technical support center for forced degradation studies of 2-(1H-Indol-5-yl)ethanamine, a crucial monoamine neurotransmitter more commonly known as Serotonin (5-HT). This guide is designed for researchers, stability chemists, and drug development professionals. It provides in-depth, field-proven insights into potential challenges and troubleshooting strategies in a practical question-and-answer format. Our goal is to move beyond mere protocols and explain the causal logic behind experimental design, ensuring your stability-indicating methods are robust and reliable.
Forced degradation studies are a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance.[1][2] They are instrumental in developing stable formulations and establishing validated stability-indicating analytical methods.[1] The indole moiety and the primary amine in the serotonin structure present specific chemical liabilities that must be thoroughly investigated.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Experimental Design & General Questions
Question 1: I am starting my forced degradation study on this compound. What are the essential stress conditions I must test according to ICH guidelines?
Answer: According to International Council for Harmonisation (ICH) guidelines (specifically Q1A), you must investigate the stability of the drug substance under several stress conditions to establish its intrinsic stability profile.[3][1] The primary goal is to induce degradation to an extent of about 5-20%, which is generally considered optimal for validating the specificity of analytical methods.[2]
The mandatory stress conditions are:
-
Acid Hydrolysis: Investigates susceptibility to degradation in acidic environments.
-
Base Hydrolysis: Assesses stability in alkaline conditions.
-
Oxidation: Determines the molecule's reactivity towards oxidative stress.
-
Thermal Stress: Evaluates the impact of high temperatures on the solid drug substance and solutions.
-
Photostability: Tests for degradation upon exposure to light, as specified in ICH Q1B.[3]
It is critical to run a control sample (unstressed) in parallel with all stressed samples. This baseline allows you to confirm that new peaks observed in the chromatograms are indeed degradation products and not artifacts from the sample matrix or solvent.
Question 2: What is a good starting concentration for my this compound stock solution, and what solvent should I use?
Answer: A typical starting concentration for the drug substance stock solution is 1 mg/mL. This concentration is usually sufficient for easy detection by HPLC-UV and allows for dilution before subjecting it to stress conditions, preventing detector saturation.
For the solvent, you must choose one in which this compound is freely soluble and stable. Methanol or a mixture of methanol and water is a common and effective choice.[4] It's crucial to confirm that the chosen solvent does not interfere with the analysis or cause degradation on its own. Always prepare a fresh stock solution for your studies to avoid using potentially degraded material.
Part 2: Troubleshooting Specific Stress Conditions
Question 3: I performed acid hydrolysis with 1 M HCl at 80°C and my sample turned dark brown with almost complete loss of the parent peak. What happened and how can I fix this?
Answer: This phenomenon, often called "charring," indicates that the stress conditions were far too harsh. The indole ring in serotonin is susceptible to polymerization and extensive decomposition under strong acidic conditions and high heat. The goal is controlled, partial degradation, not complete destruction.
Troubleshooting Steps:
-
Reduce Acid Concentration: Start with milder conditions. A good starting point is 0.1 M HCl.[5] If degradation is still too rapid, you can decrease it further to 0.01 M HCl.
-
Lower the Temperature: Instead of 80°C, begin your experiment at a lower temperature, such as 40°C or 60°C, and monitor the degradation over a longer period (e.g., sampling at 2, 4, 8, and 24 hours).[6]
-
Neutralize Post-Stress: Immediately after the desired time point, neutralize the sample with an equivalent amount of base (e.g., 0.1 M NaOH) before HPLC analysis. This halts the degradation reaction and protects your analytical column from extreme pH.[5]
Question 4: Under alkaline conditions (0.1 M NaOH), I am not seeing significant degradation even after 24 hours at 60°C. Should I conclude the molecule is stable?
Answer: Not necessarily. While some molecules are highly stable in alkaline conditions, it's more likely your stress conditions are insufficient to induce degradation within the experimental timeframe. Before concluding stability, you must apply more vigorous conditions. The amide group in some indole-containing drugs has been shown to cleave under alkaline hydrolysis.[7]
Troubleshooting Steps:
-
Increase Base Concentration: Escalate the concentration of NaOH to 0.5 M or even 1.0 M.[5][7]
-
Increase Temperature: Raise the temperature to 80°C. Be sure to monitor for excessive degradation.[8]
-
Extend Duration: If higher concentrations and temperatures are still not effective, you can extend the duration of the study, but be mindful of potential secondary degradation pathways.
The workflow for optimizing hydrolytic degradation can be visualized as follows:
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Development and validation of stability indicating method for determination of sertraline following ICH guidlines and its determination in pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1H-Indole-5-ethanamine
Welcome to the Technical Support Center for the scale-up synthesis of 1H-Indole-5-ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to pilot or industrial-scale production of this key tryptamine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your synthetic campaigns.
I. Understanding the Core Challenges in Scale-Up
The synthesis of 1H-Indole-5-ethanamine, while conceptually straightforward, presents several hurdles during scale-up. These challenges primarily revolve around three key areas:
-
Reaction Control and Exotherms: Many synthetic steps are exothermic, and improper heat management in large reactors can lead to side reactions, impurity formation, and potential safety hazards.
-
Impurity Profile and Control: The formation of regioisomers, over-alkylation products, and residual starting materials can complicate purification and impact the final product's quality.
-
Purification and Isolation: Traditional laboratory purification techniques like column chromatography are often impractical and uneconomical at scale. Developing robust crystallization or alternative purification methods is critical.
This guide will address these challenges in the context of the most common synthetic routes to 1H-Indole-5-ethanamine.
II. Common Synthetic Routes and Troubleshooting
There are several established routes for the synthesis of 1H-Indole-5-ethanamine. Below, we dissect two of the most prevalent methods, highlighting potential issues and their solutions.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[1][2][3][4][5] For 1H-Indole-5-ethanamine, this would typically involve the reaction of a 4-aminophenylhydrazine derivative with a suitable carbonyl compound, followed by cyclization.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Yield | Incomplete Hydrazone Formation: The initial condensation of the hydrazine and carbonyl compound may be inefficient. | - Optimize pH: Ensure the reaction medium is slightly acidic to facilitate condensation without degrading the hydrazine. - Remove Water: Use a Dean-Stark trap or a drying agent to drive the equilibrium towards hydrazone formation. |
| Inefficient Cyclization: The acid-catalyzed cyclization is a critical and often challenging step. | - Catalyst Screening: Experiment with different Brønsted acids (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[2][3][6] The optimal catalyst is substrate-dependent. - Temperature Control: The cyclization is often exothermic.[1] Maintain strict temperature control to prevent side reactions. A gradual temperature ramp can be beneficial. - Solvent Choice: High-boiling point solvents like toluene or xylene are often used to facilitate the reaction and water removal.[7] | |
| Degradation of Starting Material or Product: The acidic conditions and elevated temperatures can lead to decomposition. | - Use Milder Acids: Consider using milder catalysts like p-toluenesulfonic acid. - Protecting Groups: If other sensitive functional groups are present, consider using protecting groups.[1] | |
| Formation of Isomeric Impurities | Non-regioselective Cyclization: If the carbonyl compound is unsymmetrical, cyclization can occur at different positions, leading to a mixture of indole isomers. | - Choice of Carbonyl Compound: Select a symmetrical ketone or an aldehyde to avoid regioselectivity issues. For 1H-Indole-5-ethanamine, a precursor to the ethylamine side chain would be incorporated into the hydrazine component. |
| Difficulty in Product Isolation | Product is an Oil: The final product may not readily crystallize from the reaction mixture. | - Salt Formation: Convert the amine to a crystalline salt (e.g., hydrochloride, tartrate) for easier isolation and purification.[8] - Solvent Screening for Crystallization: Conduct a systematic solvent screening to find a suitable system for recrystallization. |
digraph "Fischer Indole Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start: Arylhydrazine & Carbonyl Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hydrazone_formation [label="Hydrazone Formation\n(Acid Catalyst, Heat)"]; cyclization [label="[3,3]-Sigmatropic Rearrangement\n& Cyclization (Acid, Heat)"]; aromatization [label="Aromatization\n(Loss of NH₃)"]; workup [label="Aqueous Workup\n& Extraction"]; purification [label="Purification\n(Recrystallization or Salt Formation)"]; product [label="Product: 1H-Indole-5-ethanamine Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> hydrazone_formation; hydrazone_formation -> cyclization; cyclization -> aromatization; aromatization -> workup; workup -> purification; purification -> product; }
Caption: Fischer Indole Synthesis Workflow
Route 2: Reduction of a 5-Substituted Indole Precursor
A common and often more convergent approach involves the synthesis of a suitable 5-substituted indole, followed by elaboration of the ethylamine side chain. A typical pathway involves the reduction of a 5-nitroindole-3-acetonitrile intermediate.
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Incomplete Reduction of the Nitro Group | Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. | - Increase Stoichiometry: Gradually increase the equivalents of the reducing agent (e.g., H₂/Pd-C, SnCl₂). - Optimize Reaction Time and Temperature: Monitor the reaction by TLC or HPLC to determine the optimal reaction time. A slight increase in temperature may be necessary. |
| Incomplete Reduction of the Nitrile Group | Catalyst Poisoning: The catalyst (e.g., Raney Nickel, Pd/C) may be deactivated by impurities in the starting material or solvent.[9][10] | - Purify Starting Material: Ensure the 5-nitroindole-3-acetonitrile is of high purity. - Use Fresh Catalyst: Employ a fresh batch of high-activity catalyst. - Solvent Purity: Use high-purity, degassed solvents. |
| Formation of Secondary and Tertiary Amines: The initially formed primary amine can react with the imine intermediate, leading to over-alkylation.[9] | - Catalyst Choice: Certain catalysts, like cobalt boride, can be more selective for primary amine formation.[9] - Ammonia Addition: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines. - Solvent Effects: The choice of solvent can influence selectivity. | |
| Product Degradation | Harsh Reducing Conditions: Strong reducing agents like LiAlH₄ can sometimes lead to side reactions or degradation of the indole ring.[11] | - Milder Reducing Agents: Explore alternative reducing agents such as NaBH₄ in the presence of a catalyst.[12] - Catalytic Hydrogenation: This is often a cleaner and more scalable method.[9][10] |
| Purification Challenges | Co-elution of Impurities: The product may be difficult to separate from starting materials or byproducts using crystallization alone. | - pH Adjustment and Extraction: Utilize the basicity of the amine product. Perform an acid-base extraction to separate it from neutral impurities. - Salt Precipitation: As in Route 1, forming a salt can significantly aid in purification.[13] |
digraph "Reduction Route Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start: 5-Nitroindole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acetonitrile_formation [label="Introduction of Acetonitrile Group at C3\n(e.g., via Vilsmeier-Haack followed by conversion)"]; nitro_reduction [label="Reduction of Nitro Group\n(e.g., H₂/Pd-C, SnCl₂)"]; nitrile_reduction [label="Reduction of Nitrile Group\n(e.g., Raney Ni, H₂ or LiAlH₄)"]; workup [label="Aqueous Workup\n& Acid-Base Extraction"]; purification [label="Purification\n(Crystallization or Salt Formation)"]; product [label="Product: 1H-Indole-5-ethanamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> acetonitrile_formation; acetonitrile_formation -> nitro_reduction; nitro_reduction -> nitrile_reduction; nitrile_reduction -> workup; workup -> purification; purification -> product; }
Caption: Reduction Route Workflow
III. Frequently Asked Questions (FAQs)
Q1: My scale-up reaction is much slower than the lab-scale version. Why is this happening and what can I do?
A: This is a common issue in scale-up and is often related to inefficient mixing and heat transfer. In larger reactors, achieving homogenous mixing and uniform temperature can be challenging. This can lead to localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate.
-
Solution:
-
Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture.
-
Baffling: Use reactors with baffles to improve mixing and prevent vortex formation.
-
Controlled Reagent Addition: Add reagents at a controlled rate to manage exotherms and maintain a consistent temperature.
-
A: The appearance of new impurities at scale often points to issues with temperature control or prolonged reaction times. An exothermic reaction that was easily managed in a small flask can lead to significant temperature spikes in a large reactor, activating alternative reaction pathways.
-
Solution:
-
Reaction Calorimetry: If possible, perform reaction calorimetry studies to understand the thermal profile of your reaction.
-
Improved Cooling: Ensure your reactor's cooling system is sufficient to handle the heat generated.
-
Re-optimize Reaction Time: Monitor the reaction closely by in-process controls (e.g., HPLC) to avoid unnecessarily long reaction times that can lead to byproduct formation.
-
Q3: My usual column chromatography purification is not feasible for the kilogram scale. What are my options?
A: At scale, the focus shifts to more economical and practical purification methods.
-
Recommended Alternatives:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products.[14] A thorough solvent screening is essential to find the optimal conditions.
-
Salt Formation and Recrystallization: Converting the basic 1H-Indole-5-ethanamine to a salt can dramatically improve its crystallinity and ease of handling.[8][13] The freebase can be regenerated in a subsequent step if required.
-
Distillation: If the product is a high-boiling liquid, vacuum distillation can be a viable option, although care must be taken to avoid thermal degradation.
-
Q4: How can I minimize the formation of secondary and tertiary amines during the nitrile reduction step?
A: This is a classic challenge in nitrile reduction.[9]
-
Strategies for Selectivity:
-
Catalyst Selection: As mentioned, some catalysts are inherently more selective for primary amine formation.
-
Reaction Conditions: Lower temperatures and higher hydrogen pressures can favor the formation of the primary amine.
-
Ammonia Co-feed: Introducing ammonia into the reaction can shift the equilibrium away from the formation of secondary and tertiary amines.
-
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile
This protocol outlines the synthesis of a key intermediate for Route 2.
Step 1a: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde [15]
-
In a round-bottom flask, dissolve 5-nitroindole in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a 30% aqueous sodium hydroxide (NaOH) solution until basic.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 1b: Conversion of Aldehyde to Acetonitrile [15]
This reaction should be performed in a well-ventilated fume hood due to the use of sodium cyanide.
-
To a solution of 5-nitro-1H-indole-3-carboxaldehyde in formamide, add a solution of sodium cyanide in water.
-
Heat the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Catalytic Hydrogenation for the Reduction of 2-(5-Nitro-1H-indol-3-yl)acetonitrile
-
Charge a suitable hydrogenation reactor with 2-(5-nitro-1H-indol-3-yl)acetonitrile and a suitable solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of a suitable catalyst (e.g., 10% Pd/C or Raney Nickel).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.
-
Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product in the filtrate can then be isolated and purified as described in the troubleshooting sections.
V. Logical Relationships and Workflows
Troubleshooting Logic for Low Yield in Scale-Up
Caption: Troubleshooting Logic for Low Yield
VI. References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 13. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptamine synthesis - chemicalbook [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Indole Derivatives
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with indole derivatives. This resource is designed to address the common and complex challenges you may encounter when analyzing these fascinating molecules by Nuclear Magnetic Resonance (NMR) spectroscopy. My goal is to provide you with not just answers, but a deeper understanding of the underlying principles, enabling you to confidently interpret your data.
Introduction: The Unique NMR Signature of Indoles
The indole scaffold, a fusion of a benzene and a pyrrole ring, is a cornerstone in medicinal chemistry and natural products. However, its unique electronic properties often give rise to NMR spectra that can be challenging to interpret. Factors such as nitrogen's quadrupole moment, proton exchange, and the subtle interplay of electronic effects can lead to signal broadening, complex coupling patterns, and overlapping resonances.[1][2] This guide will equip you with the knowledge and techniques to navigate these complexities.
Part 1: Troubleshooting Guide - Addressing Specific Spectral Challenges
This section tackles specific issues you might be facing at the bench. Each point explains the 'why' behind the problem and provides actionable steps for resolution.
Issue 1: The N-H Proton Signal is Broad or Completely Absent.
Why is this happening? The proton attached to the indole nitrogen (N-H) is weakly acidic and can undergo rapid chemical exchange with other exchangeable protons, such as those from residual water in the NMR solvent.[3][4][5] This exchange process, if occurring on the NMR timescale, leads to significant signal broadening.[3][6] In protic solvents like methanol-d4 or with D₂O exchange, the N-H proton signal will diminish or disappear entirely as the proton is replaced by deuterium.[3][6] Furthermore, the nitrogen-14 (¹⁴N) nucleus, the most abundant nitrogen isotope, has a nuclear spin I=1 and possesses an electric quadrupole moment. This quadrupole moment can interact with the local electric field gradient, leading to rapid relaxation and contributing to the broadening of the attached N-H proton signal.[3][7][8]
How can I resolve this?
-
Solvent Choice: Using a dry, aprotic solvent is often the best solution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is particularly effective as it acts as a hydrogen bond acceptor, slowing down intermolecular proton exchange and typically resulting in a sharper N-H signal.[3][4]
-
D₂O Exchange: To confirm the identity of an N-H or O-H peak, a D₂O exchange experiment is definitive. Adding a drop of deuterium oxide to your NMR tube and re-acquiring the spectrum will cause exchangeable protons to be replaced by deuterium, leading to the disappearance of the corresponding signal in the ¹H spectrum.[3][6]
-
Lowering the Temperature: A variable temperature (VT) NMR experiment can be used to slow the rate of chemical exchange.[3] As the temperature is lowered, the exchange rate decreases, which can lead to a significantly sharper peak.
-
Check for Purity: Ensure your sample is free of acidic or basic impurities that can catalyze the proton exchange, leading to broadening.
Experimental Workflow: Locating a Missing N-H Proton
Caption: Troubleshooting workflow for identifying and sharpening an N-H proton signal.
Issue 2: The Aromatic Signals are Overlapping and Difficult to Assign.
Why is this happening? The four protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) often resonate in a narrow region of the ¹H NMR spectrum, typically between 7.0 and 7.7 ppm.[3] This can result in significant signal overlap, making it challenging to interpret the coupling patterns and assign each proton unambiguously from a 1D spectrum alone.[9]
How can I resolve this? This is where the power of 2D NMR becomes indispensable for structure elucidation.[10][11]
-
COSY (Correlation Spectroscopy): This is the workhorse experiment for determining proton-proton coupling networks. It will show correlations between protons that are J-coupled (typically over two or three bonds). By "walking" through the correlations (e.g., from H-4 to H-5, H-5 to H-6, etc.), you can trace the connectivity of the entire aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH). This is incredibly powerful for assigning both the ¹H and ¹³C signals simultaneously.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds, nJCH). This is the key to piecing the full structure together. For example, the N-H proton will show correlations to C-2 and C-3a, while H-4 will show correlations to C-3, C-5, and C-7a. These long-range correlations are critical for differentiating isomers.[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than through bonds. This is particularly useful for confirming assignments, for example, by observing a correlation between H-4 and H-5, or between protons on a substituent and nearby protons on the indole ring.
Workflow for Isomer Differentiation using 2D NMR
Caption: A systematic approach to resolving overlapping signals using 2D NMR techniques.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the NMR spectroscopy of indole derivatives.
Q1: What are the typical chemical shift and coupling constant values for an unsubstituted indole?
A1: These values are fundamental for initial assignments. The data below is typical for a sample in DMSO-d₆.[12]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key ¹H-¹H Couplings (J in Hz) |
| N-H | ~11.08 (s, br) | - | - |
| H-2 | ~7.45 (t) | ~124.2 | ³J(H2-H3) ≈ 2.5, ³J(H2-NH) ≈ 2.5 |
| H-3 | ~6.45 (t) | ~102.1 | ³J(H3-H2) ≈ 2.5, ³J(H3-NH) ≈ 2.0 |
| H-4 | ~7.55 (d) | ~120.8 | ³J(H4-H5) ≈ 7.8 |
| H-5 | ~7.00 (t) | ~121.2 | ³J(H5-H4) ≈ 7.8, ³J(H5-H6) ≈ 7.1 |
| H-6 | ~7.08 (t) | ~118.9 | ³J(H6-H5) ≈ 7.1, ³J(H6-H7) ≈ 8.2 |
| H-7 | ~7.39 (d) | ~111.3 | ³J(H7-H6) ≈ 8.2 |
| C-3a | - | ~128.3 | - |
| C-7a | - | ~135.7 | - |
Note: Chemical shifts are solvent-dependent.[13][14] Coupling constants (J-coupling) are transmitted through bonds and provide invaluable information about the connectivity of atoms.[15][16]
Q2: How do electron-donating and electron-withdrawing groups affect the chemical shifts?
A2: Substituents significantly alter the electronic environment of the indole ring, which is directly reflected in the NMR chemical shifts.[17][18]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density. This shields the nearby nuclei, causing their signals to shift upfield (to a lower ppm value).
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carbonyl (-C=O) decrease electron density. This deshields the nuclei, causing a downfield shift (to a higher ppm value). The magnitude of these shifts can help confirm the position of the substituent.[18]
Q3: Can computational methods assist in spectral interpretation?
A3: Absolutely. Density Functional Theory (DFT) calculations have become a powerful tool for predicting NMR chemical shifts.[19][20][21] By calculating the theoretical spectra for all possible isomers of your compound, you can compare the predicted shifts with your experimental data.[19][22] A good match between the experimental and a calculated spectrum provides strong evidence for that particular structure. This approach is especially valuable for complex molecules or when standard 2D NMR experiments are inconclusive.
References
- Benchchem. Technical Support Center: NMR Spectroscopy of Indole Compounds. Accessed January 11, 2026.
- YouTube.
- ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. January 26, 2023.
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- Journal of Pharmaceutical Sciences. "DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE".
- Benchchem. A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Butyl-1H-indole. Accessed January 11, 2026.
- Molecules. "Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity".
- ResearchGate. "Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study". December 5, 2025.
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- Journal of Chemistry. "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2".
- Semantic Scholar.
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- HETEROCYCLES. "NMR STUDIES OF INDOLE".
- Wikipedia. "J-coupling".
- ResearchGate. "Synthesis and NMR spectra of [15N]indole". November 20, 2023.
- Journal of the American Chemical Society. "Nuclear Magnetic Resonance Spectra of Indoles".
- Magnetic Resonance in Chemistry. "Structure determination of two new indole-diterpenoids from Penicillium sp. CM-7 by NMR spectroscopy".
- Molecules.
- Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling.
- Chemistry LibreTexts. "Quadrupolar Coupling". January 2, 2025.
- Journal of Chemical Theory and Computation. "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks".
- YouTube. "2D NMR spectroscopy for structural elucidation of complex small molecules". December 4, 2020.
- Reddit. "Quadrupolar relaxation in NMR : r/Chempros". November 15, 2022.
- Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons". August 21, 2014.
- University of Cambridge. 9– NMR Interactions: Quadrupolar Coupling 9.1 Hamiltonian.
- Molecules. "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla". November 16, 2021.
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- ResearchGate.
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- 22. researchgate.net [researchgate.net]
Avoiding emulsion formation during extraction of tryptamines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to avoiding and resolving emulsion formation during the liquid-liquid extraction of tryptamines. Emulsions are a common and frustrating issue that can lead to significant product loss and decreased purity. This guide is structured to provide both preventative strategies and robust troubleshooting solutions, grounded in scientific principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding emulsion formation in the context of tryptamine extraction.
Q1: What is an emulsion and why is it a problem in tryptamine extraction?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1][2] In tryptamine extraction, this typically occurs at the interface between the aqueous phase containing the protonated tryptamine salt and the nonpolar organic solvent used for washing or extraction of the freebase. The formation of a stable emulsion is problematic because it makes the separation of the aqueous and organic layers difficult, if not impossible.[3] This can lead to:
-
Reduced yield: The target tryptamine can become trapped within the emulsion layer, leading to significant product loss.[4]
-
Decreased purity: Impurities can also be trapped in the emulsion, contaminating the final product.
-
Increased processing time: Breaking a stable emulsion can be a time-consuming process, delaying subsequent purification steps.
Q2: What are the primary causes of emulsion formation during the extraction of tryptamines?
Emulsion formation is often triggered by the presence of surfactant-like molecules and excessive agitation.[4] Key contributing factors in tryptamine extractions include:
-
Presence of Natural Surfactants: Plant or fungal starting materials for tryptamine extraction often contain natural surfactants such as saponins, phospholipids, and fatty acids.[4][5][6] These molecules have both hydrophilic (water-loving) and hydrophobic (water-fearing) parts, allowing them to stabilize the mixture of aqueous and organic solvents.
-
Particulate Matter: Fine solid particles from the starting material can accumulate at the interface between the two liquid phases, physically preventing the droplets from coalescing.[7]
-
Inappropriate pH: Tryptamines are alkaloids, and their solubility is highly dependent on pH.[8][9][10] During the basification step to convert the tryptamine salt to its freebase form for extraction into an organic solvent, rapid pH changes can sometimes contribute to emulsion formation, especially if precipitates form.
-
Vigorous Shaking: Excessive agitation of the separatory funnel introduces a large amount of mechanical energy, which can break down the liquid phases into very small droplets, promoting the formation of a stable emulsion.[1]
-
Solvent Choice: The choice of organic solvent can influence the likelihood of emulsion formation. Some solvents are more prone to forming stable emulsions with aqueous solutions than others.[11][12]
Q3: How can I proactively prevent emulsions from forming?
Prevention is always the most effective strategy.[1][4] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient surface area contact between the two phases without excessive agitation.[4]
-
"Salting Out": Before extraction, add a saturated solution of sodium chloride (brine) or solid sodium chloride to the aqueous phase.[1][4][13] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by forcing surfactant-like molecules into one of the phases.[4][13]
-
Filtration: If your initial aqueous extract contains fine particulate matter, filter it through Celite or a similar filter aid before proceeding with the liquid-liquid extraction.[7][14]
-
Appropriate Solvent Volume: Using a sufficient volume of organic solvent can sometimes prevent emulsion formation. A common recommendation is a solvent-to-aqueous phase ratio of at least 1:1.
II. Troubleshooting Guide: Breaking a Formed Emulsion
If an emulsion has already formed, the following troubleshooting steps can be employed, starting with the least invasive methods.
| Problem | Solution | Scientific Rationale |
| A mild, loose emulsion has formed. | 1. Patience: Let the separatory funnel stand undisturbed for 10-20 minutes.[15] 2. Gentle Swirling: Gently swirl the separatory funnel. The circular motion can help the dispersed droplets to coalesce. | Gravity and gentle agitation can be sufficient to break weak emulsions without introducing further complications. |
| A persistent, but not overly thick, emulsion remains. | 1. Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution and gently swirl.[14] 2. Addition of the Organic Solvent: Add a small amount of the organic solvent being used for the extraction and gently swirl.[1] | Increasing the ionic strength of the aqueous phase with brine can destabilize the emulsion.[13] Adding more organic solvent can alter the polarity of the organic phase, encouraging the separation of the layers.[1] |
| A thick, stubborn emulsion has formed. | 1. Filtration: Filter the entire mixture through a plug of glass wool or Celite in a Buchner funnel.[4][14][16] 2. Centrifugation: If available, centrifuge the emulsion.[1][15][17] 3. Heating/Cooling: Gently warm the separatory funnel in a warm water bath or cool it in an ice bath.[14][18] | Filtration can physically remove particulate matter that may be stabilizing the emulsion.[7] The force from centrifugation can break the emulsion by forcing the denser phase to the bottom.[1] Temperature changes can alter the viscosity and solubility properties of the mixture, promoting phase separation.[18] |
| A very stable emulsion that resists other methods. | 1. pH Adjustment: Carefully add a few drops of dilute acid or base to slightly alter the pH of the aqueous layer. 2. Addition of a Different Solvent: Add a small amount of a different, miscible solvent like ethanol or acetone.[16] | Changing the pH can alter the charge of natural surfactants, reducing their ability to stabilize the emulsion.[15][17] Adding a miscible solvent can change the overall polarity of the system and disrupt the intermolecular forces holding the emulsion together.[18] |
III. Experimental Protocol: Standard Acid-Base Extraction of Tryptamines with Emulsion Prevention
This protocol outlines a standard acid-base extraction for tryptamines, incorporating best practices to minimize emulsion formation.
1. Acidification and Initial Extraction:
- Combine the tryptamine-containing starting material with an acidic aqueous solution (e.g., 5% acetic acid).
- Stir or gently agitate for a sufficient period to allow the tryptamines to form their corresponding salts and dissolve in the aqueous phase.
- Filter the mixture to remove solid plant/fungal matter. This is a critical step to remove particulates that can cause emulsions later.
2. Defatting/Washing (Optional but Recommended):
- Transfer the acidic aqueous extract to a separatory funnel.
- Add an equal volume of a nonpolar organic solvent (e.g., hexane or diethyl ether).
- Emulsion Prevention Point: Gently invert the separatory funnel 10-15 times, venting frequently. Do not shake vigorously.
- Allow the layers to separate. If a slight emulsion forms, let it sit or gently swirl.
- Drain and discard the organic layer, which contains nonpolar impurities. Repeat this wash step 2-3 times.
3. Basification:
- Slowly add a base (e.g., 1M sodium hydroxide or a saturated sodium carbonate solution) to the acidic aqueous extract while stirring until the pH is approximately 9-10. This will convert the tryptamine salt to its freebase form, which is soluble in organic solvents.
4. Extraction of the Freebase Tryptamine:
- Immediately add an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to the basified aqueous solution in a separatory funnel.
- Emulsion Prevention Point: Add a small amount of saturated brine solution to the mixture.
- Gently invert the separatory funnel 15-20 times, venting frequently.
- Allow the layers to separate. The organic layer now contains the tryptamine freebase.
- Drain and collect the organic layer.
- Repeat the extraction with fresh organic solvent 2-3 times to ensure complete recovery of the tryptamine.
5. Drying and Solvent Evaporation:
- Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
- Filter to remove the drying agent.
- Evaporate the solvent under reduced pressure to obtain the crude tryptamine extract.
IV. Visual Workflow Diagrams
Diagram 1: Proactive Emulsion Prevention Workflow
Caption: Decision tree for breaking existing emulsions.
V. References
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. [Link]
-
Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. [Link]
-
Enhancing Extractions by Salting Out | LCGC International. [Link]
-
Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]
-
Tackling emulsions just got easier - Biotage. [Link]
-
Breaking a stable emulsion - Sciencemadness Discussion Board. [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
-
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. [Link]
-
Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed. [Link]
-
Workup: How to Manage an Emulsion - Department of Chemistry : University of Rochester. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
-
Investigation of green solvents for the extraction of phenol and natural alkaloids: Solvent and extractant selection | Request PDF - ResearchGate. [Link]
-
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - NIH. [Link]
-
Why is the formation of emulsion in solvent extraction considered as a disadvantage? - Quora. [Link]
-
Ecofriendly Natural Surfactants in the Oil and Gas Industry: A Comprehensive Review - NIH. [Link]
-
US2485298A - Method for breaking emulsion - Google Patents.
-
How can I improve my liquid-liquid extraction process? - Biotage. [Link]
-
Fast Hollow Fiber Liquid-Phase Microextraction as a Greener Alternative for the Determination of N,N-Dimethyltryptamine and Harmala Alkaloids in Human Urine - Frontiers. [Link]
-
Effect of pH in the source phase and surfactant concentration on the (a) extraction efficiency and (b) flux of L-Trp. - ResearchGate. [Link]
-
How emulsions form and break? - Biolin Scientific. [Link]
-
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - ResearchGate. [Link]
-
Formation and stability of emulsions: Effect of surfactant-particle interactions and particle shape - Semantic Scholar. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. [Link]
-
The pH effect of (a) the source and (b) receiving phases on the extraction of the drugs. Conditions - ResearchGate. [Link]
-
The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine - PubMed. [Link]
-
The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - MDPI. [Link]
-
CHAPTER 10 NATURAL SURFACTANTS FOR PHARMACEUTICAL EMULSIONS - CORE. [Link]
-
Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar. [Link]
-
Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC. [Link]
-
Effect of pH and Pea Protein: Xanthan Gum Ratio on Emulsions with High Oil Content and High Internal Phase Emulsion Formation - ResearchGate. [Link]
-
Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body - PubMed. [Link]
-
Extraction Yields of Psilocybin and Psilocin: A Short Review of Current Methods and Their Implications - MDPI. [Link]
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- 18. youtube.com [youtube.com]
Technical Support Center: Optimizing HPLC Separation of 2-(1H-Indol-5-yl)ethanamine and Its Impurities
Prepared by: Senior Application Scientist, Chromatographic Solutions Division
Welcome to the technical support center for the analysis of 2-(1H-Indol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this molecule and its related impurities. Our approach is rooted in explaining the fundamental principles behind the troubleshooting steps, enabling you to build robust and reliable HPLC methods.
Introduction: The Challenge of Analyzing Basic, Polar Molecules
This compound, a tryptamine derivative, is a polar, basic compound. Its analysis by reversed-phase high-performance liquid chromatography (RP-HPLC) presents a unique set of challenges. The primary amine functional group (pKa typically ~9-10) is easily protonated, leading to strong, undesirable interactions with the stationary phase. These interactions often manifest as poor peak shape, low retention, and inconsistent results. This guide provides a structured approach to overcome these issues.
Frequently Asked Questions (FAQs): Method Development Fundamentals
This section addresses the foundational questions to consider when establishing a new HPLC method for this compound.
Q1: What are the critical physicochemical properties of this compound that influence HPLC separation?
A1: Understanding the analyte's properties is the first step in successful method development. For this molecule, two properties are paramount:
-
High Polarity: Being a small molecule with a polar amine group, it has a high affinity for the polar mobile phase in RP-HPLC, which can lead to poor retention on traditional C18 columns.[1][2]
-
Basicity (pKa): The primary amine group is basic. At a mobile phase pH below its pKa, the amine will be protonated (positively charged). This charge is the primary cause of peak tailing due to interactions with residual silanols on silica-based columns.[3][4] Controlling the mobile phase pH is therefore the most critical parameter.[5][6] It is crucial to operate at a pH at least 1.5-2 units away from the analyte's pKa to ensure a stable ionization state and reproducible retention.[4][5][6]
Q2: Which type of HPLC column is most suitable for this analysis?
A2: The choice of stationary phase is critical to mitigate the challenges associated with basic analytes. While a standard C18 is a common starting point, more advanced column chemistries often provide superior performance.
| Column Type | Rationale & Key Advantages | Recommended For |
| High-Purity, End-Capped C18/C8 | Modern, high-purity silica columns have a lower concentration of acidic silanol groups, and end-capping further masks them. This is the minimum requirement to reduce peak tailing.[3][7] | Initial method screening and analysis of less challenging impurity profiles. |
| Polar-Embedded Phases | These phases (e.g., amide, carbamate) have a polar group embedded in the alkyl chain. This provides an alternative, favorable interaction mechanism and shields the analyte from underlying silanols, significantly improving peak shape for bases. | Routine analysis, especially when peak tailing is a persistent issue. |
| Phenyl or Biphenyl Phases | These phases offer alternative selectivity (π-π interactions) compared to alkyl chains, which can be highly effective for separating aromatic compounds like tryptamines and their structurally similar impurities.[8] | Improving the resolution of closely eluting aromatic impurities. |
| pH-Stable Columns (e.g., Hybrid Silica) | For methods operating at high pH (>8), a specialized column stable to basic conditions is mandatory to prevent dissolution of the silica backbone.[9] | High-pH methods where the analyte is in its neutral, more retentive form. |
Q3: How should I select the initial mobile phase conditions (organic modifier and pH)?
A3: A systematic approach to selecting the mobile phase will save significant development time.
-
Organic Modifier: Acetonitrile is generally the preferred choice as it often provides better peak shapes and lower backpressure than methanol for many compounds.
-
Aqueous Phase & pH Control: This is the most influential parameter. You have two primary strategies:
-
Low pH (Recommended Starting Point): An acidic mobile phase (pH 2-4) protonates the basic analyte and, more importantly, suppresses the ionization of residual silanol groups on the column, minimizing peak tailing.[6][7]
-
High pH: A basic mobile phase (pH 9-11) keeps the analyte in its neutral, more hydrophobic form, which increases retention.[9] This requires a pH-stable column. Peak shape can be excellent as silanol interactions are also suppressed.
-
A common starting point is a mobile phase of 0.1% Formic Acid in water (A) and 0.1% Formic Acid in Acetonitrile (B). Formic acid is a volatile modifier, making it compatible with mass spectrometry (LC-MS).[10][11]
Troubleshooting Guide: From Problem to Solution
This section provides direct answers to specific experimental problems you may encounter.
Problem: Poor Peak Shape (Tailing)
Q: My main analyte peak shows significant tailing. What are the causes and how can I achieve a symmetrical peak?
A: Peak tailing for basic compounds is a classic problem in RP-HPLC. It is most often caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups on the silica stationary phase surface.[3][4][12]
Here is a systematic workflow to diagnose and solve this issue:
Caption: Workflow for troubleshooting peak tailing of basic compounds.
Detailed Solutions:
-
Lower Mobile Phase pH: This is the most effective solution. Working at a pH between 2.5 and 3.5 ensures that the silanol groups are protonated (neutral), eliminating the primary site of ionic interaction.[6][7] Use a buffer like phosphate or an acid additive like formic acid or trifluoroacetic acid (TFA).[11]
-
Use a Competing Base: Add a small amount of a basic additive, like triethylamine (TEA), to the mobile phase.[4][13] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions.
-
Select an Appropriate Column: Use a modern, high-purity silica column with robust end-capping. For persistent issues, a column with a polar-embedded phase is an excellent choice as it provides alternative interactions and shields silanols.[3]
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7] Dilute your sample and reinject to see if the peak shape improves.
Problem: Poor Retention
Q: My analyte and its impurities are eluting at or near the solvent front (void volume). How can I increase their retention?
A: Insufficient retention is common for polar compounds in reversed-phase chromatography.[1][2][14] It indicates that the analytes have a much stronger affinity for the mobile phase than the stationary phase.
Solutions Ranked by Effectiveness:
-
Decrease the Organic Content: Reduce the percentage of acetonitrile or methanol in your mobile phase. This makes the mobile phase more polar, forcing the non-polar interaction with the stationary phase to become more favorable and thus increasing retention.
-
Switch to a High-pH Mobile Phase: If using a pH-compatible column, increasing the mobile phase pH to ~10 will neutralize the primary amine of this compound. The neutral form is significantly less polar and will be retained much more strongly on a C18 column.[9]
-
Use a More Retentive Stationary Phase: If reducing the organic content is not feasible (e.g., it requires >98% aqueous mobile phase, which can cause phase dewetting on some columns), switch to a more retentive column. This could be a C18 with a higher carbon load or a longer column length.
-
Consider HILIC: For extremely polar compounds that cannot be retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high-organic mobile phase to retain polar analytes.[1]
Problem: Insufficient Resolution
Q: I cannot separate the main peak from a critical impurity. What parameters can I adjust to improve resolution?
A: Resolution is a function of efficiency, selectivity, and retention. Adjusting parameters that affect selectivity will have the most significant impact.
| Parameter to Adjust | Scientific Rationale | Typical Action |
| Gradient Slope | A shallower gradient increases the separation window between peaks, giving more time for them to resolve. | Decrease the rate of %B change per minute (e.g., from 5%/min to 2%/min). |
| Organic Modifier | Switching from acetonitrile to methanol (or vice versa) changes the nature of the solvent-analyte interactions, which can dramatically alter selectivity. | Perform a scouting run with methanol under the same gradient conditions. |
| Mobile Phase pH | Small changes in pH can alter the ionization state of impurities if their pKa values differ from the main analyte, leading to significant shifts in retention and improved selectivity.[5][15] | Adjust the pH by ±0.5 units and observe the change in peak separation. |
| Column Chemistry | Switching to a stationary phase with a different interaction mechanism (e.g., from C18 to a Phenyl-Hexyl phase) is a powerful way to change selectivity.[8] The π-π interactions of a phenyl column can be very effective for aromatic compounds. | Screen a Phenyl or Biphenyl column. |
| Temperature | Increasing the column temperature reduces mobile phase viscosity (lowering backpressure) and can sometimes improve peak efficiency and alter selectivity. | Increase temperature in 5 °C increments (e.g., from 30 °C to 40 °C). |
Experimental Protocols
Protocol 1: General Purpose Screening Method
This protocol provides a robust starting point for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column: | High-Purity, End-Capped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 5% to 40% B over 10 minutes |
| Flow Rate: | 0.4 mL/min |
| Column Temperature: | 35 °C |
| Injection Volume: | 2 µL |
| Detection: | UV at 220 nm and 280 nm |
| Sample Diluent: | 50:50 Water:Acetonitrile |
Rationale: This method starts at a low pH to ensure good peak shape. The gradient is broad enough to elute impurities with a range of polarities. A smaller particle size column is chosen to maximize initial efficiency.[16]
Protocol 2: Step-by-Step Guide to Mobile Phase pH Adjustment
Accurate and consistent buffer preparation is essential for reproducible results.[4]
-
Objective: Prepare 1 L of a 20 mM Potassium Phosphate buffer at pH 3.0.
-
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out the required amount of KH₂PO₄ for a 20 mM solution (approx. 2.72 g) and dissolve it in ~950 mL of HPLC-grade water in a 1 L beaker.
-
Place a magnetic stir bar in the beaker and stir the solution.
-
Place the calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise until the pH meter reads 3.0.
-
Transfer the solution to a 1 L volumetric flask and add water to the mark.
-
Mix thoroughly and filter the buffer through a 0.22 µm membrane filter before use.
-
Crucial Note: Always measure and adjust the pH of the aqueous buffer before adding the organic modifier. The apparent pH will change after adding organic solvent, but this procedure ensures consistency.[4][6]
References
- Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
- Troubleshooting Peak Shape Problems in HPLC.
- Strategies to Enable and Simplify HPLC Polar Compound Separ
- How to Optimize Your Reversed Phase Chrom
- Separation of Tryptamine on Newcrom R1 HPLC column. SIELC Technologies.
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc..
- Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs.
- HPLC Column Selection Guide. Chromtech.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Effect of pH on LC-MS Analysis of Amines.
- HPLC solvents and mobile phase additives. UCL.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- High performance liquid chromatographic analysis of time-dependent changes in urinary excretion of indoleamines following tryptophan administr
- A Guide to HPLC and LC-MS Buffer Selection. ACE.
- High-performance liquid-chromatographic analysis for serotonin and tryptamine excreted in urine after oral loading with L-tryptophan. PubMed.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- HPLC Column Selection Guide to Help You Achieve the Best Separ
- Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC.
- Exploring the Role of pH in HPLC Separ
- HPLC Column Selection.
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.
- How does an acid pH affect reversed-phase chromatography separ
- Control pH During Method Development for Better Chrom
- 2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethanamine. CLEARSYNTH.
- 2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethanamine. Veeprho.
- 2-(1H-indol-1-yl)ethanamine. PubChem.
- Development and Validation of Stability Indicating Rp-hplc Method for Quantitative Estimation of Lenalidomide in Lenalidomide Capsules Dosage Form.
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine). LGC Standards.
- Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method.
- DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF INDORAMIN IN PHARMACEUTICAL DOSAGE FORM. JETIR.
- 2-(2-Methyl-1H-indol-3-yl)ethylamine. Chem-Impex.
- Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography.
- HPLC METHODOLOGY MANUAL. University of Notre Dame.
Sources
- 1. waters.com [waters.com]
- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC故障排除指南 [sigmaaldrich.com]
- 5. veeprho.com [veeprho.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest [proquest.com]
- 9. waters.com [waters.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. hplc.eu [hplc.eu]
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- 15. akjournals.com [akjournals.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low cell viability in assays with 2-(1H-Indol-5-yl)ethanamine
Answering the user's request.## Technical Support Center: 2-(1H-Indol-5-yl)ethanamine
A Guide to Troubleshooting Low Cell Viability in In Vitro Assays
Welcome to the technical support resource for researchers utilizing this compound. As a Senior Application Scientist, I understand that unexpected results, such as low cell viability, can be a significant roadblock in your research. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve these issues effectively. We will move beyond simple checklists to explore the causality behind common experimental pitfalls, ensuring your protocols are robust and your data is reliable.
Introduction: Understanding the Compound
This compound is an indoleamine, a class of compounds that includes the well-known neurotransmitter serotonin (5-hydroxytryptamine). Due to this structural similarity, its biological effects in cell-based assays are often mediated through interactions with serotonin (5-HT) receptors.[1][2][3] Activation of these receptors can trigger a wide array of cellular signaling pathways that influence cell proliferation, differentiation, and survival.[1][4] Therefore, a decrease in cell viability upon treatment is not always a sign of non-specific cytotoxicity; it can be a genuine, receptor-mediated biological effect that is dependent on the cell type and the compound's concentration.[3][5]
This guide will help you distinguish between experimental artifacts and true biological responses, enabling you to confidently interpret your results.
Part 1: First-Line Troubleshooting: Compound and Vehicle Issues
The most frequent source of poor cell viability is not the compound itself, but how it is prepared and delivered to the cells. Before investigating complex biological causes, it is crucial to rule out these common variables.
Q1: I'm observing rapid, widespread cell death even at what I believe are low concentrations. What is the first thing I should check?
This scenario often points to acute toxicity from either the solvent used to dissolve the compound or the compound precipitating out of solution and physically damaging the cells.
Likely Cause 1: Solvent Cytotoxicity Many organic compounds, including indoleamines, have poor aqueous solubility and require a solvent like Dimethyl Sulfoxide (DMSO). While effective for solubilization, DMSO is toxic to cells at higher concentrations.
-
The "Why": DMSO can disrupt the lipid bilayer of the cell membrane, leading to increased permeability and, at concentrations typically above 0.5%, rapid cell lysis. It can also potentiate the activity of your test compound, leading to an overestimation of its effect.
-
Troubleshooting Steps:
-
Review Your Final Solvent Concentration: Calculate the final percentage of your solvent (e.g., DMSO) in the cell culture medium. Best practice is to keep this concentration ≤0.1% and never to exceed 0.5%. [6]
-
Run a "Vehicle-Only" Control: This is the most critical control experiment. Treat your cells with the highest volume of solvent used in your experiment but without the this compound.
-
Compare Viability: If you see a significant drop in viability in the vehicle-only control compared to untreated cells, your solvent concentration is too high. You will need to remake your stock solution at a higher concentration so that a smaller volume is needed for your final dilution.
-
Likely Cause 2: Compound Precipitation If the compound is not fully soluble in the final culture medium, it can form microscopic crystals.
-
The "Why": These precipitates can cause physical damage to cells and lead to highly variable dosing across your plate, as the compound is not evenly distributed. This can also interfere with assay readouts, particularly those that use absorbance or fluorescence.[6]
-
Troubleshooting Steps:
-
Visual Inspection: After adding the compound to your media, hold it up to a light source. Look for any cloudiness, film, or visible particles. Also, inspect the wells of your culture plate under a microscope before and after adding the compound.
-
Solubility Test: Prepare your highest working concentration of the compound in cell-free culture medium. Let it sit in the incubator (37°C, 5% CO2) for a few hours and inspect for precipitation.
-
Adjust Stock Concentration/Solvent: If precipitation occurs, you may need to lower the final testing concentration or explore alternative, biocompatible solubilizing agents.
-
Diagram 1: Initial Troubleshooting Workflow This flowchart guides you through the initial steps when encountering low cell viability.
Caption: Initial steps to differentiate solvent toxicity and solubility issues.
Part 2: Optimizing Your Experimental Design
Once you have confirmed that your compound preparation is sound, the next step is to refine your experimental parameters. An inappropriate concentration range or assay choice can often be misinterpreted as poor viability.
Q2: My results are not reproducible. What factors should I investigate?
Lack of reproducibility often points to inconsistencies in cell handling, reagent stability, or experimental timing.[6]
-
The "Why": Cell health is paramount. Cells that are overgrown (confluent), stressed, or at a high passage number can respond differently to stimuli. Likewise, indoleamines can be sensitive to degradation through oxidation or multiple freeze-thaw cycles.
-
Troubleshooting Steps & Best Practices:
| Parameter | Best Practice | Rationale |
| Cell Health | Use cells in the logarithmic growth phase (typically 70-80% confluency). Maintain a consistent, low passage number. | Ensures a homogenous and healthy cell population that will respond consistently. |
| Compound Storage | Aliquot your stock solution into single-use vials and store protected from light at -20°C or -80°C. | Avoids repeated freeze-thaw cycles that can degrade the compound. Indole rings can be susceptible to oxidation. |
| Reagent Prep | Always prepare fresh dilutions of your compound from a stock solution for each experiment. | Ensures accurate and consistent dosing, eliminating variability from degraded working solutions. |
| Standardize Timelines | Ensure incubation times for cell seeding, compound treatment, and assay reagent addition are identical across all experiments.[6] | Cell metabolism and response to compounds are time-dependent processes. |
Q3: How do I establish the correct concentration range for my experiment?
Using a concentration that is too high will invariably lead to non-specific cytotoxicity. The goal is to identify a range that reveals the specific biological activity of the compound.
-
The "Why": A dose-response experiment is essential to determine key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration). This allows you to select appropriate concentrations for downstream mechanistic studies.
-
Protocol: Performing a Dose-Response Experiment
-
Select a Wide Concentration Range: Start with a broad range, typically using a logarithmic scale (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Plate Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density.[6] Allow them to adhere and enter the log growth phase (usually 18-24 hours).
-
Controls are Key: Prepare the following controls on the same plate.
-
| Control Type | Purpose |
| Untreated Cells | Baseline for 100% viability. |
| Vehicle Control | To measure the effect of the solvent alone. |
| Positive Control | A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to ensure the assay is working and cells can respond. |
| Cell-Free Blank | Media + Compound + Assay Reagent. Checks for direct interference between your compound and the assay chemistry.[7] |
Diagram 2: Dose-Response Optimization Workflow A visual guide to setting up a robust dose-response experiment.
Caption: Workflow for determining an optimal concentration range.
Part 3: Advanced Troubleshooting & Mechanistic Insights
If you have ruled out technical errors and optimized your protocol, the observed low viability may be a real biological effect. Here’s how to investigate further.
Q4: My viability assay (e.g., MTT/MTS) shows a decrease in signal, but when I look at the cells under a microscope, they look fine. What could be happening?
This is a classic case of potential assay interference. Many viability assays do not directly count living or dead cells; instead, they measure metabolic activity.
-
The "Why": Assays like MTT, MTS, and WST-8 rely on cellular dehydrogenases to reduce a tetrazolium salt into a colored formazan product.[8][9] If your compound inhibits these metabolic enzymes without actually killing the cell, it will appear as a drop in viability. Conversely, some compounds can directly reduce the tetrazolium salt in a cell-free environment, leading to a false-positive signal of high viability.[7]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: As mentioned in the dose-response protocol, mix your compound with culture medium and the assay reagent (e.g., MTT). If a color change occurs without any cells present, your compound is directly interfering with the assay.
-
Use an Orthogonal Assay: Validate your findings with a different type of viability assay that relies on a distinct mechanism.
-
| Assay Principle | Example Assays | What It Measures |
| Metabolic Activity | MTT, MTS, WST-8, Resazurin | Mitochondrial/dehydrogenase activity. |
| ATP Content | CellTiter-Glo® | Intracellular ATP levels, a key indicator of a viable, metabolically active cell. |
| Membrane Integrity | Trypan Blue, Propidium Iodide (PI), LDH Release Assay | Distinguishes live cells (intact membrane) from dead cells (compromised membrane).[8] |
Q5: Could the low viability be related to the compound's expected mechanism of action?
Yes, this is highly likely, especially in cell lines that express relevant serotonin (5-HT) receptors.
-
The "Why": As an indoleamine, this compound is a putative ligand for 5-HT receptors. The activation of certain subtypes, such as 5-HT2A, has been shown to influence cell viability and proliferation pathways like MEK-ERK1/2 and JAK2-STAT3.[1][2] Depending on the cell context, sustained activation or inhibition of these pathways can lead to cell cycle arrest or apoptosis. The effect is often concentration-dependent, with low concentrations potentially being mitogenic and high concentrations being inhibitory.[3][5]
-
Investigative Steps:
-
Literature Review: Check the literature to see which 5-HT receptors are expressed in your cell line.
-
Use Receptor Antagonists: If you hypothesize that the effect is mediated by a specific receptor (e.g., 5-HT2A), pre-treat the cells with a known antagonist for that receptor before adding your compound. If the antagonist rescues the cells from the viability drop, it provides strong evidence for a receptor-mediated mechanism.
-
Examine Downstream Markers: Use techniques like Western Blotting or qPCR to look for changes in key signaling proteins (e.g., phosphorylated ERK, STAT3) or apoptosis markers (e.g., cleaved Caspase-3) after treatment.
-
Diagram 3: Hypothetical Signaling Pathway This diagram illustrates a potential mechanism by which this compound could influence cell viability.
Caption: Potential receptor-mediated pathway affecting cell viability.
Frequently Asked Questions (FAQs)
-
Q: What is the best solvent to use?
-
A: High-purity DMSO is the most common and effective solvent. However, always aim for the lowest possible final concentration in your media (ideally ≤0.1%). If your compound is a salt (e.g., HCl salt), it may be soluble directly in sterile water or PBS. Always check the manufacturer's data sheet.
-
-
Q: How should I store the compound and its stock solutions?
-
A: Store the solid powder as recommended by the supplier, typically at -20°C and protected from light. For DMSO stock solutions, aliquot into single-use tubes to avoid freeze-thaw cycles and store at -20°C or -80°C.
-
-
Q: Could my cell culture media be affecting the compound?
-
A: Yes. Components in some media, like certain amino acids or high concentrations of antioxidants, can potentially interact with the compound or affect its stability.[10] Using a consistent and defined medium formulation for all related experiments is crucial. Phenol red, a common pH indicator in media, can also interfere with colorimetric assays and should be avoided if possible.[11]
-
References
- Canaff, L. et al. (2010). The 5-HT2A Serotonin Receptor Enhances Cell Viability, Affects Cell Cycle Progression and Activates MEK-ERK1/2 and JAK2-STAT3 Signalling Pathways in Human Choriocarcinoma Cell Lines. Placenta.
- Gleason, R. J. et al. (2010). The 5-HT2A serotonin receptor enhances cell viability, affects cell cycle progression and activates MEK-ERK1/2 and JAK2-STAT3 signalling pathways in human choriocarcinoma cell lines. ResearchGate.
- Yang, Y. et al. (2021). Effects of Serotonin on Cell Viability, Permeability of Bovine Mammary Gland Epithelial Cells and Their Transcriptome Analysis. MDPI.
- Svejda, B. et al. (2011). Effect of serotonin receptor agonists and antagonists on HT29 cell growth. ResearchGate.
- Sola-Penna, M. et al. (2015). 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability. Semantic Scholar.
- BenchChem (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
- Uğur, Y. et al. (2021). New Psychoactive Substance 5-MeO-MiPT In vivo Acute Toxicity and Hystotoxicological Study. PMC - PubMed Central.
- Heinrich, P. & Nobre, M. (2022). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate.
- Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Dojindo.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- PubChem. 2-(1H-indol-1-yl)ethanamine. National Center for Biotechnology Information.
- Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
- Riss, T. L. et al. (2004). Assay Guidance Manual [Internet]. National Center for Biotechnology Information.
- Glicksman, M. et al. (eds.). In Vitro Cell Based Assays - Assay Guidance Manual. National Center for Biotechnology Information.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
- Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients. Evonik Industries.
- Stepanenko, A. A. & Dmitrenko, V. V. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Wikipedia. Ro60-0175. Wikipedia.
- Mayer, F. P. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2022). MDPI.
- Riss, T. L. et al. (2004). Assay Guidance Manual [Internet]. National Center for Biotechnology Information.
- Glicksman, M. et al. (eds.). In Vitro Cell Based Assays - Assay Guidance Manual. National Center for Biotechnology Information.
- Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay!. Bitesize Bio.
- Amerigo Scientific. 2-(1H-Indol-1-yl)ethanamine. Amerigo Scientific.
- Sigma-Aldrich. 2-(1H-Indol-1-yl)ethanamine DiscoveryCPR. Sigma-Aldrich.
- PubChem. 2-(1H-indol-3-yl)-N-(1H-indol-3-ylmethyl)ethanamine. National Center for Biotechnology Information.
- Chen, J. et al. (2016). Cell culture media impact on drug product solution stability. PubMed.
- Wirtz, T. et al. (2016). Storage of cell samples for ToF-SIMS experiments-How to maintain sample integrity. SpringerLink.
Sources
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- 4. [PDF] 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability | Semantic Scholar [semanticscholar.org]
- 5. Effects of Serotonin on Cell Viability, Permeability of Bovine Mammary Gland Epithelial Cells and Their Transcriptome Analysis [mdpi.com]
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Technical Support Center: Enhancing the In-vivo Stability of Indole-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, strategic solutions, and validated protocols to address the common challenge of in-vivo instability in indole-containing molecules. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1][2] However, its electron-rich nature makes it a prime target for metabolic enzymes, often leading to rapid clearance and suboptimal pharmacokinetic profiles.[3][4] This guide is designed to help you diagnose and overcome these stability liabilities.
Troubleshooting Gateway & FAQs
This section addresses specific issues you may encounter during your experiments. Each answer explains the underlying causality and provides actionable steps.
Question 1: My indole compound shows high clearance and a short half-life in a Human Liver Microsome (HLM) assay. What are the most likely metabolic pathways responsible?
Answer: High clearance in HLMs strongly suggests that your compound is a substrate for Phase I and/or Phase II metabolic enzymes concentrated in these preparations. For indole-based compounds, the primary culprits are:
-
Phase I Oxidation (CYP450 Enzymes): The Cytochrome P450 (CYP) superfamily of enzymes is the most common source of metabolic instability for indoles.[5][6] The electron-rich indole nucleus is highly susceptible to oxidation. Key enzymes involved include CYP2A6, CYP2C19, and CYP2E1.[7][8] The most common oxidative attacks occur at:
-
The Pyrrole Ring (C2-C3 bond): This is a major metabolic hotspot. Oxidation can lead to the formation of indoxyl (3-hydroxyindole) or oxindole derivatives.[9][10] These initial metabolites can be further oxidized, leading to dimerization or even cleavage of the pyrrole ring.[7][11]
-
The Benzene Ring (C4-C7): Aromatic hydroxylation can occur at any of the available positions on the carbocyclic portion of the indole, creating phenolic metabolites.[7]
-
-
Phase II Conjugation (UGT Enzymes): If your compound has a hydroxyl group (or one is formed via Phase I oxidation), it can be rapidly conjugated by UDP-glucuronosyltransferases (UGTs).[12][13] The indole N-H itself can also be a site for direct N-glucuronidation, which significantly increases water solubility and facilitates rapid excretion.[13]
Initial Diagnostic Step: Perform a metabolite identification (MetID) study using high-resolution mass spectrometry on your HLM incubation samples. This will help pinpoint the sites of metabolic attack.
Question 2: My LC-MS analysis of an HLM incubation shows a major metabolite with a mass shift of +16 Da and a minor one at +32 Da. What does this indicate?
Answer: This mass shift pattern is a classic sign of oxidative metabolism.
-
A +16 Da shift corresponds to the addition of a single oxygen atom, indicating a mono-hydroxylation event. This is the hallmark of CYP450-mediated oxidation.[5] For an indole, this could be hydroxylation on the benzene ring (e.g., at C4, C5, C6, or C7) or the pyrrole ring (e.g., at C3 to form indoxyl).[7][9]
-
A +32 Da shift suggests the addition of two oxygen atoms. This could result from two separate hydroxylation events on the molecule or further oxidation of an initial metabolite. For instance, an initial hydroxylation at C3 to form indoxyl can be followed by a second oxidation at C2 to form dioxindole.[7]
These observations confirm that your compound's primary metabolic liability is oxidation. The next step is to determine where on the molecule this is happening to devise a blocking strategy.
Question 3: How can I strategically block suspected sites of CYP450-mediated aromatic hydroxylation on the indole's benzene ring?
Answer: Blocking metabolic "soft spots" is a cornerstone of medicinal chemistry. If you've identified aromatic hydroxylation as a key clearance pathway, consider the following strategies:
-
Introduce Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., a halogen like -F, -Cl, or a nitrile -CN) onto the benzene ring makes it more electron-deficient and therefore less favorable for electrophilic attack by CYP enzymes.[14]
-
Fluorine Substitution: Fluorine is an excellent choice for a "blocking" group. Its small size means it often doesn't disrupt binding to the primary biological target, but its high electronegativity effectively shields the position from oxidation. Replacing a C-H with a C-F at a site of hydroxylation is a very common and effective strategy.
-
Steric Hindrance: Introducing a larger, metabolically stable group near the site of hydroxylation can physically block the CYP active site from accessing the vulnerable position.
Validation Step: Synthesize analogs with these modifications and re-run the HLM stability assay. A significant increase in the metabolic half-life (t½) will validate your strategy.
| Compound | Modification | Position | t½ in HLM (min) | Interpretation |
| Parent Indole | None | - | 5 | High Clearance |
| Analog 1A | H → F | C5 | 45 | C5 is a major site of oxidation. |
| Analog 1B | H → F | C6 | 8 | C6 is a minor site of oxidation. |
| Analog 1C | H → OCH₃ | C5 | 12 | Methoxy group is likely being dealkylated, another metabolic liability. |
Table 1: Example data from a metabolic blocking experiment.
Question 4: The indole N-H appears to be a liability, possibly through N-glucuronidation. What strategies can I use to mitigate this?
Answer: The indole nitrogen, particularly the N-H proton, is a common site for Phase II conjugation.[13] If MetID studies suggest N-glucuronidation or if you suspect it's a liability, several approaches can be effective:
-
N-Alkylation: Replacing the N-H with a small, metabolically stable alkyl group (e.g., N-CH₃) can prevent conjugation. However, be aware that this group could become a new metabolic liability via N-dealkylation.
-
Bioisosteric Replacement of the Indole Core: This is a more advanced but often highly effective strategy. Replacing the entire indole scaffold with a bioisostere that lacks the N-H can dramatically improve stability.[15][16] A prime example is the switch to an azaindole . Introducing a nitrogen atom into the benzene portion of the ring (e.g., creating a 7-azaindole) reduces the electron density of the pyrrole nitrogen, making it less susceptible to metabolism while often maintaining key binding interactions.[17]
Visualizing Metabolic Liabilities & Solutions
Primary Metabolic Fates of the Indole Nucleus
The following diagram illustrates the principal sites of metabolic attack on a generic indole scaffold by Phase I (Oxidation) and Phase II (Conjugation) enzymes.
Caption: A decision tree for troubleshooting indole instability.
Key Experimental Protocols
General Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol provides a framework for determining the intrinsic clearance of a compound.
Objective: To measure the rate of disappearance of a test compound when incubated with human liver microsomes in the presence of the necessary cofactor (NADPH).
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with Internal Standard (for quenching and sample analysis)
-
96-well incubation plate and analytical plate
Procedure:
-
Preparation of Incubation Mixture (without NADPH):
-
In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM. The final protein concentration should typically be between 0.5-1.0 mg/mL.
-
Vortex gently to mix.
-
Add the test compound and control compounds to the master mix to achieve a final substrate concentration (typically 1 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the plate containing the compound-microsome mixture at 37°C for 5-10 minutes.
-
To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system.
-
For the negative control (T=0 and no-NADPH control), add an equal volume of buffer instead of the NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well on the analytical plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing and Analysis:
-
Seal the analytical plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]) .
-
Self-Validation System:
-
Positive Controls: The high-clearance control (Verapamil) should show rapid disappearance, while the low-clearance control (Warfarin) should remain relatively stable, confirming the metabolic competency of the HLM lot.
-
Negative Control (-NADPH): The compound should show minimal to no disappearance in the absence of the NADPH cofactor, confirming that the observed clearance is enzyme-mediated and not due to chemical instability in the matrix.
References
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Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]
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PubMed. (2000). Oxidation of indole by cytochrome P450 enzymes. National Institutes of Health. [Link]
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Mannermaa, E., et al. (2008). Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. Drug Metabolism and Disposition, 36(8), 1541-1547. [Link]
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Pan, Y. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]
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Skarka, J., & Wsól, V. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8342. [Link]
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ResearchGate. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. [Link]
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Lin, H.-C., et al. (2019). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. ACS Omega, 4(7), 12791-12799. [Link]
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Airaksinen, M. M., Miettinen, T. A., & Huttunen, J. (1965). Glucuronidation of 5-hydroxyindole derivatives in vitro. Biochemical Pharmacology, 14(6), 1019-1023. [Link]
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Al-Tannak, N. F., & Al-Obaidy, K. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of the Iranian Chemical Society. [Link]
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ResearchGate. (2021). Recent advances in the oxidative activation of the C2-C3 π bond of indoles and its applications. [Link]
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Abdel-Maksoud, M. S., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences, 21(21), 7823. [Link]
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ResearchGate. (n.d.). Possible metabolic pathway of indole metabolism in vivo. [Link]
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Al-Mulla, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(14), 3326. [Link]
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Royal Society of Chemistry. (2021). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry. [Link]
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National Institutes of Health. (2023). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. [Link]
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Frontiers. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. [Link]
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
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ResearchGate. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. [Link]
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Sci-Hub. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. [Link]
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ClinPGx. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. [Link]
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Scilit. (1965). Glucuronidation of 5-hydroxyindole derivatives in vitro. [Link]
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Hypha Discovery. (n.d.). N-glucuronidation: the human element. [Link]
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Biocrates Life Sciences. (2022). Indole - Metabolite of the month. [Link]
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PubMed. (2025). The current landscape of indole hybrids with in vivo antitumor potential. [Link]
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eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability. [Link]
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PeptiDream. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. [Link]
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SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]
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MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. [Link]
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PubMed. (2016). Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo. [Link]
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MDPI. (n.d.). Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. [Link]
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ResearchGate. (2021). Indole Alkaloids, Synthetic Dimers and Hybrids with Potential In Vivo Anticancer Activity. [Link]
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National Institutes of Health. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
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Technical Support Center: A Guide to Mitigating Batch-to-Batch Variability in 2-(1H-Indol-5-yl)ethanamine Synthesis
Welcome to the technical support center for the synthesis of 2-(1H-Indol-5-yl)ethanamine (5-tryptamine). This guide is designed for researchers, process chemists, and drug development professionals who encounter challenges with reproducibility in this critical synthesis. Batch-to-batch variability not only impacts yield and purity but can also have cascading effects on downstream processes, regulatory filings, and the ultimate success of a development program.[1] Inconsistent intermediate batches often introduce risks that are difficult to rectify at later stages.[1]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in explaining the causal relationships between reaction parameters and outcomes, empowering you to build robust, reproducible, and scalable synthetic processes.
Troubleshooting Guide: A Root Cause Analysis Approach
This section addresses specific, common problems encountered during the synthesis of this compound. Each question is framed as a typical laboratory observation, followed by a detailed explanation of potential causes and actionable solutions.
Q1: We are observing significant variation in final product yield (e.g., 40-70%) between batches, even when following the same SOP. What are the primary drivers for this inconsistency?
Inconsistent yield is one of the most common and frustrating issues in multi-step organic synthesis. The root causes are typically multifactorial, stemming from subtle variations in reaction conditions and materials.[2]
Potential Causes & Solutions:
-
Starting Material Quality and Consistency: The purity and physical properties of your starting materials are the foundation of your process. Minor variations in precursors can be magnified through the synthetic sequence.[1]
-
Actionable Insight: Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement in-house quality control for critical starting materials (e.g., 5-nitroindole or 5-cyanoindole). Key parameters to check include purity (by HPLC, NMR), residual solvents (by GC), and water content (by Karl Fischer titration). For solid starting materials, variations in particle size can affect dissolution rates and, consequently, reaction kinetics.[3]
-
-
Inadequate Control of Reaction Temperature: Many reactions in indole chemistry, particularly cyclization or reduction steps, are highly sensitive to temperature.[2][4]
-
Actionable Insight: Localized hotspots, especially during exothermic events (e.g., quenching a reduction) or at scale, can lead to side product formation and degradation.[1][4] Ensure consistent and efficient stirring. For scale-up, consider the reactor's heat transfer capabilities. A systematic approach using Design of Experiments (DoE) can help define a robust operating temperature range.[5]
-
-
Atmosphere and Moisture Control: Reactions involving organometallics, strong bases, or sensitive intermediates (like hydrazones in a Fischer indole synthesis) can be compromised by atmospheric moisture or oxygen.[2]
-
Actionable Insight: Ensure all glassware is rigorously dried. Use a consistent quality of anhydrous solvents. For sensitive steps, sparging solvents with an inert gas (Nitrogen or Argon) prior to use can remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Addition Rate and Stoichiometry: The rate and order of reagent addition can dictate the reaction pathway. A rapid addition of a reducing agent, for instance, can cause temperature spikes and lead to over-reduction or side reactions.
-
Actionable Insight: Utilize a syringe pump for the controlled addition of critical liquid reagents. For solids, add them in small portions. Precisely measure all reagents; avoid relying on volumetric transfers for critical components where density may vary with temperature.
-
Q2: Our impurity profile, as determined by HPLC, changes from batch to batch. We see different relative concentrations of known impurities and sometimes new, unknown peaks. Why is this happening?
A variable impurity profile is a significant concern, especially in pharmaceutical development, as it complicates purification and regulatory compliance. This variability is almost always linked to inconsistent control over reaction selectivity.
Potential Causes & Solutions:
-
Side Reactions from Unstable Intermediates: The classic Fischer indole synthesis, a common route for indole derivatives, involves an unstable hydrazone intermediate that can decompose or undergo side reactions if not handled correctly.[4] Electron-donating groups, which are relevant to the 5-substituted pattern, can sometimes favor N-N bond cleavage over the desired cyclization, leading to byproducts.[6][7]
-
Actionable Insight: If using a Fischer-type synthesis, consider generating the hydrazone in situ and proceeding directly to the cyclization step without isolation.[4] This minimizes the opportunity for decomposition. The choice of acid catalyst is also critical; experiment with a range of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) to find the optimal balance between reaction rate and byproduct formation.[2][4]
-
-
Inconsistent pH during Work-up and Extraction: this compound is a basic compound. Inconsistent pH control during aqueous work-up can lead to incomplete extraction, emulsion formation, or degradation of the product or impurities.
-
Actionable Insight: Use a calibrated pH meter for all pH adjustments. Define a clear and narrow pH range for each step (e.g., quenching, extraction). For the final extraction of the free base, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine fully, maximizing its partitioning into the organic layer.[8]
-
-
Variability in Hydrogenation/Reduction Steps: If your synthesis involves the reduction of a nitro or nitrile group (e.g., from 5-nitroindole or 5-cyanoindole), the efficiency and selectivity of this step are paramount.
-
Actionable Insight: The activity of heterogeneous catalysts (e.g., Palladium on carbon) can vary between lots. Always use catalyst from the same lot for a given campaign. Ensure consistent hydrogen pressure, temperature, and agitation, as these parameters control the reaction rate and can prevent the formation of partially reduced intermediates.
-
Visualizing the Process and Problem-Solving Logic
To better understand the synthetic process and the sources of variability, the following diagrams illustrate a common synthetic pathway, a troubleshooting decision tree, and a map of contributing factors.
Caption: A plausible synthetic route to this compound.[9]
Caption: Troubleshooting decision tree for batch failures.
Caption: Key factors contributing to synthesis variability.[10][11]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical process parameters (CPPs) to monitor for this synthesis?
Based on common indole synthesis routes, the following parameters are generally considered critical. Monitoring and controlling them within a narrow, defined range is essential for consistency.[1]
| Critical Process Parameter (CPP) | Typical Control Range (Example) | Impact on Variability if Uncontrolled |
| Reaction Temperature | ± 2 °C of setpoint | Affects reaction rate, selectivity, and impurity formation.[4] |
| pH during Aqueous Work-up | ± 0.5 pH units | Impacts product yield, purity, and can lead to emulsions. |
| Reagent Stoichiometry | ± 2% of target | Can lead to incomplete conversion or excess starting material. |
| Hydrogen Pressure (for reduction) | ± 0.2 bar of setpoint | Affects reduction rate and can lead to intermediate buildup. |
| Agitation Speed | Consistent RPM setting | Poor mixing can cause localized concentration/temperature gradients.[1] |
FAQ 2: How can I best purify this compound to achieve consistent purity?
Achieving consistent purity requires a well-developed and standardized purification protocol. The two most common methods are recrystallization and column chromatography.
-
Recrystallization: This can be a very effective and scalable method for removing small amounts of impurities, provided a suitable solvent system is identified.[2] However, yield can be lower due to the product's solubility in the mother liquor.[8] To ensure consistency, control the cooling rate, final temperature, and agitation to produce a consistent crystal size distribution.
-
Column Chromatography: While highly effective at removing closely related impurities, chromatography can be a source of variability if not properly controlled.[2][8] Key factors include the activity of the stationary phase (e.g., silica gel), consistent solvent composition, and column packing. For basic compounds like tryptamines, it is often beneficial to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent peak tailing and improve separation.[8]
-
Acid-Base Extraction: This is a powerful technique to remove neutral or acidic impurities. By dissolving the crude product in an acidic aqueous solution, extracting with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate or extract the purified free base, you can significantly improve purity before a final polishing step.[8]
FAQ 3: What analytical methods are essential for characterizing batch-to-batch consistency?
A robust analytical package is crucial for truly understanding and controlling variability.
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse for purity assessment.[8][12] Use a validated method to quantify the main peak (assay) and all impurities. A stability-indicating method is essential to separate the product from potential degradants.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any major structural impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to help identify unknown impurity peaks.
-
Karl Fischer Titration: To quantify water content, which can affect stability and reaction stoichiometry if the product is used in subsequent steps.
By implementing the strategies outlined in this guide, you can proactively identify sources of variability, establish more robust process controls, and ultimately achieve a consistent and reproducible synthesis of this compound.
References
-
Righi, M., et al. (2012). Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. The Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis of tryptamine derivatives via a direct, one-pot reductive alkylation of indoles. Semantic Scholar. Available at: [Link]
-
ThaiJO. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Online Education. Available at: [Link]
-
Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. At Tianming Pharmaceutical. Available at: [Link]
-
Nagy, B., et al. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. Processes. Available at: [Link]
-
ResearchGate. (2009). Identifying sources of batch to batch variation in processability. ResearchGate. Available at: [Link]
-
Powner, M. W., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
Powner, M. W., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. Available at: [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available at: [Link]
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Lachman Consultant Services, Inc. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing?. PQRI. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-(1H-Indol-5-yl)ethanamine and Serotonin: A Guide for Researchers
An In-Depth Examination of Structural Isomerism on Serotonergic Activity
In the landscape of neuropharmacology, the indolethylamine scaffold represents a cornerstone for ligand design, with serotonin (5-hydroxytryptamine) being the archetypal endogenous neurotransmitter. The precise positioning of functional groups on the indole ring can dramatically alter a compound's biological activity. This guide provides a comparative analysis of serotonin and its lesser-studied structural isomer, 2-(1H-Indol-5-yl)ethanamine. While extensive data exists for serotonin and the 3-substituted isomer, tryptamine, direct experimental data for this compound is notably scarce. Therefore, this comparison will leverage established structure-activity relationships (SAR) of tryptamine derivatives to infer the likely biological profile of this compound and contrast it with the well-characterized pharmacology of serotonin.
Introduction: The Significance of Isomeric Variation
Serotonin, or 5-hydroxytryptamine, is a pivotal monoamine neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, appetite, sleep, and cognition. Its actions are mediated through a diverse family of at least 14 receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). The hydroxyl group at the 5-position and the ethylamine side chain at the 3-position of the indole ring are critical for its recognition and activation of these receptors.
This compound presents a fascinating case of structural isomerism, where the ethylamine side chain is shifted from the 3-position to the 5-position of the indole nucleus. This seemingly subtle change is predicted to have profound implications for its interaction with serotonin receptors and, consequently, its overall biological activity.
Serotonin: A Multifaceted Endogenous Ligand
The biological activity of serotonin is extensive and well-documented. It serves as a non-selective agonist at a multitude of 5-HT receptors, exhibiting varying affinities and efficacies across the different subtypes.
Receptor Binding Profile and Functional Activity of Serotonin
The table below summarizes the general binding affinities and primary signal transduction pathways for serotonin at its major receptor families.
| Receptor Family | Subtypes | Typical Serotonin Affinity (Ki) | Primary Signal Transduction Pathway |
| 5-HT1 | 5-HT1A, 1B, 1D, 1E, 1F | High (nanomolar range) | Inhibition of adenylyl cyclase (Gi/o coupled) |
| 5-HT2 | 5-HT2A, 2B, 2C | High (nanomolar range) | Activation of phospholipase C (Gq/11 coupled), leading to IP3 and DAG production |
| 5-HT3 | - | Moderate | Ligand-gated ion channel (cation influx) |
| 5-HT4 | - | Moderate | Stimulation of adenylyl cyclase (Gs coupled) |
| 5-HT5 | 5-HT5A, 5B | Moderate | Inhibition of adenylyl cyclase (Gi/o coupled) |
| 5-HT6 | - | Moderate | Stimulation of adenylyl cyclase (Gs coupled) |
| 5-HT7 | - | High | Stimulation of adenylyl cyclase (Gs coupled) |
This table represents a generalized summary. Specific affinities and signaling can vary depending on the tissue and experimental conditions.
The diverse signaling cascades initiated by serotonin underscore its pleiotropic effects. For instance, activation of 5-HT1A receptors typically leads to neuronal hyperpolarization and decreased firing rate, while 5-HT2A receptor activation is associated with neuronal depolarization and excitatory effects.
This compound: A Profile Based on Structure-Activity Relationships
In the absence of direct experimental data for this compound, we can extrapolate its potential biological activity by examining the SAR of related tryptamine derivatives. The positioning of the ethylamine side chain at the 5-position fundamentally alters the molecule's topography compared to serotonin and tryptamine.
Predicted Receptor Interactions
The ethylamine side chain is a crucial pharmacophoric element for binding to most serotonin receptors. In serotonin and tryptamine (3-substituted), this side chain, in conjunction with the indole nitrogen, forms key interactions within the receptor binding pocket. Shifting the ethylamine to the 5-position, as in this compound, would significantly change the spatial relationship between this amine group and the indole ring system.
It is plausible that this compound may still retain some affinity for serotonin receptors, as the core indole and ethylamine moieties are present. However, the altered geometry would likely result in a different affinity and selectivity profile compared to serotonin. For instance, some tryptamine derivatives with bulky substituents at the 5-position have shown high affinity for 5-HT1D receptors.[1] This suggests that the 5-position can accommodate substitutions and that ligands with modifications at this position can bind effectively to certain 5-HT receptor subtypes.
However, it is also conceivable that the shift of the ethylamine group to the 5-position could sterically hinder optimal binding to many 5-HT receptors that have evolved to specifically recognize the 3-substituted indolethylamine structure of serotonin. This could lead to a general reduction in affinity across most 5-HT receptor subtypes compared to serotonin.
Experimental Methodologies for Comparative Analysis
To empirically determine the biological activity of this compound and rigorously compare it to serotonin, a series of well-established in vitro assays would be necessary.
Radioligand Binding Assays
Principle: These assays measure the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
Experimental Workflow:
Workflow for a competitive radioligand binding assay.
Causality: By measuring the concentration of the unlabeled compound required to displace 50% of the radioligand (the IC50 value), and correcting for the affinity of the radioligand, the inhibitory constant (Ki) can be determined. A lower Ki value indicates a higher binding affinity.
Functional Assays
Principle: These assays measure the ability of a compound to activate or inhibit the signaling pathway coupled to a specific receptor.
Common Readouts:
-
cAMP Assays: For Gs or Gi/o-coupled receptors (e.g., 5-HT1, 5-HT4, 5-HT6, 5-HT7), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.
-
Calcium Flux Assays: For Gq-coupled receptors (e.g., 5-HT2 family), the mobilization of intracellular calcium is quantified.
Experimental Workflow for a cAMP Assay:
Workflow for a cell-based functional cAMP assay.
Causality: The EC50 value represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency. The Emax value reflects the maximum response the agonist can elicit, indicating its efficacy relative to a reference agonist like serotonin.
Metabolic Considerations
Serotonin is primarily metabolized by monoamine oxidase (MAO) followed by aldehyde dehydrogenase to form 5-hydroxyindoleacetic acid (5-HIAA). Tryptamine and its derivatives are also substrates for MAO. It is highly probable that this compound would also be metabolized by MAO, given the presence of the primary amine. However, the rate of metabolism could differ from that of serotonin or tryptamine due to the altered position of the side chain, which might affect its recognition by the enzyme. In vitro metabolism studies using liver microsomes or recombinant MAO enzymes would be necessary to determine its metabolic stability and identify its metabolites.[2]
Conclusion
A direct comparison of the biological activity of this compound and serotonin is currently hampered by a lack of experimental data for the former. However, based on established structure-activity relationships for tryptamine derivatives, it is reasonable to hypothesize that this compound will exhibit a distinct pharmacological profile from serotonin. The altered position of the ethylamine side chain is likely to reduce its affinity for many serotonin receptors that are specifically tuned for the 3-substituted indolethylamine structure of the endogenous ligand. Nevertheless, it may exhibit some affinity and potential selectivity for certain receptor subtypes, a hypothesis that can only be confirmed through rigorous experimental investigation using the assays outlined in this guide. Future research into the pharmacology of this and other understudied tryptamine isomers will undoubtedly provide valuable insights into the intricate structural requirements for ligand recognition and activation of serotonin receptors.
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Wikipedia. (2024). Tryptamine. In Wikipedia. Retrieved from [Link]
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- Frederiksen, H., & Frandsen, H. (2002). In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyridol2,3-b]indole (MeA(alpha)C) in human and rat hepatic microsomes. Pharmacology & Toxicology, 90(3), 127–134.
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A Comparative Analysis of Receptor Binding Affinities: 2-(1H-Indol-5-yl)ethanamine versus Tryptamine
A Technical Guide for Researchers in Pharmacology and Drug Development
In the landscape of neuropharmacology, the indolethylamine scaffold, the core of the neurotransmitter serotonin, serves as a foundational template for a vast array of psychoactive compounds. The prototypical molecule, tryptamine, formally 2-(1H-indol-3-yl)ethanamine, is the parent compound for numerous psychedelic agents that primarily exert their effects through interactions with serotonin receptors. A subtle yet significant structural modification—the relocation of the ethylamine side chain from the 3- to the 5-position of the indole ring, yielding 2-(1H-indol-5-yl)ethanamine—raises critical questions about its impact on receptor binding and overall pharmacological profile.
This guide provides a comparative analysis of the receptor binding affinities of this compound and its well-characterized isomer, tryptamine. Due to a scarcity of direct experimental binding data for this compound in publicly available literature, this comparison will leverage established structure-activity relationships (SAR) of tryptamine derivatives to infer its likely binding characteristics. This analysis is supplemented with a detailed experimental protocol for a standard radioligand binding assay and an overview of the canonical 5-HT2A receptor signaling pathway.
Tryptamine: The Archetypal Serotonergic Ligand
Tryptamine's interaction with a range of serotonin (5-HT) receptors is well-documented. It serves as an agonist at multiple 5-HT receptor subtypes, with a notable affinity for the 5-HT2A receptor, a key target for classic psychedelic compounds.[1] The ethylamine side chain at the 3-position of the indole ring is a critical pharmacophoric element for this activity.
The Isomeric Shift: this compound
The 3-position of the indole ring in tryptamines is considered crucial for the canonical psychedelic activity mediated by 5-HT2A receptors.[2] Alterations at this position often lead to a significant loss of the characteristic effects. Conversely, the 5-position of the indole ring is a known site for substitutions that can modulate potency and selectivity for various 5-HT receptors. For instance, the addition of a methoxy or hydroxy group at the 5-position, as seen in 5-MeO-DMT and 5-HO-DMT (bufotenin), respectively, can significantly enhance affinity for certain 5-HT receptors.[3]
The case of 5-(2-aminopropyl)indole (5-IT), a close structural analog of this compound with a slightly longer propyl side chain, offers valuable insight. 5-IT is not classified as a classic psychedelic but rather as a stimulant that acts as a potent monoamine releasing agent, with a preference for the dopamine transporter (DAT) over the serotonin transporter (SERT).[4][5] This dramatic shift in pharmacological profile underscores the profound impact of relocating the side chain from the 3- to the 5-position. It suggests that this compound is unlikely to retain the classic psychedelic tryptamine profile and may exhibit a pharmacology more akin to a monoamine releasing agent or a compound with a different primary target.
Comparative Receptor Binding Affinity Profile
The following table summarizes the known receptor binding affinities (Ki values) for tryptamine at key serotonin receptors. The corresponding values for this compound are presented as "Not Reported" due to the lack of available experimental data.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Tryptamine | 152-146[6] | 120-173[6] | 79-311[6] |
| This compound | Not Reported | Not Reported | Not Reported |
Note: Lower Ki values indicate higher binding affinity.
Based on SAR principles, it is hypothesized that this compound would exhibit significantly lower affinity for the 5-HT2A receptor compared to tryptamine. Its primary targets may shift towards monoamine transporters or other receptor systems, a hypothesis supported by the pharmacological profile of the closely related compound, 5-IT.[4][5]
Experimental Protocol: In Vitro Radioligand Receptor Binding Assay
To empirically determine the receptor binding affinities of novel compounds like this compound, a competitive radioligand binding assay is the gold standard.[7][8]
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., human 5-HT2A) by measuring its ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand: A high-affinity radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]ketanserin).
-
Test Compound: this compound.
-
Reference Compound: Tryptamine.
-
Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Receptor membranes.
-
Radioligand at a fixed concentration (typically at or near its Kd value).
-
Varying concentrations of the test compound or reference compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
For total binding wells, add only buffer in place of the test compound.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical in vitro radioligand binding assay.
Signaling Pathway: 5-HT2A Receptor Activation
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[9] Activation of this pathway by an agonist like serotonin or a classic psychedelic leads to a cascade of intracellular events.
-
Agonist Binding: An agonist binds to the 5-HT2A receptor, inducing a conformational change.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the associated Gq protein.
-
PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10]
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG activates protein kinase C (PKC).
-
-
Cellular Response: The increase in intracellular Ca2+ and activation of PKC lead to a variety of downstream cellular responses, including modulation of neuronal excitability, gene expression, and synaptic plasticity.
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A Comparative Guide to the Synthesis of 2-(1H-Indol-5-yl)ethanamine: A Modern Approach to a Classic Target
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
2-(1H-Indol-5-yl)ethanamine, a foundational structure in neuropharmacology and a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), has been the subject of synthetic efforts for decades. This guide provides a comparative analysis of a classical synthetic methodology against a modern, more streamlined approach. We will delve into the mechanistic underpinnings, procedural nuances, and performance metrics of the Speeter-Anthony tryptamine synthesis and contrast it with a contemporary route starting from 5-nitroindole. This comparison is supported by a detailed validation workflow, comparative data, and step-by-step protocols to offer researchers a comprehensive framework for selecting and implementing the optimal synthetic strategy.
Introduction: The Enduring Importance of the Tryptamine Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry.[1] It forms the core of the neurotransmitter serotonin and a multitude of pharmacologically active compounds, including the anti-migraine class of drugs known as triptans.[2] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance for both academic research and industrial drug development.
Historically, the Speeter-Anthony tryptamine synthesis , first described in 1954, has been a cornerstone method for accessing tryptamines from substituted indoles.[3][4] It is a robust and widely cited procedure.[5][6] However, it relies on the use of hazardous reagents and multiple discrete steps. In contrast, modern synthetic chemistry often prioritizes routes that are not only high-yielding but also safer, more atom-economical, and operationally simpler. This guide validates a new synthetic approach that begins with the nitration of indole, followed by a side-chain extension and a final, clean reduction, offering a compelling alternative to the classical method.
The Classic Route: Speeter-Anthony Tryptamine Synthesis
The Speeter-Anthony synthesis is a three-step process starting from a substituted indole.[3] The key transformations involve the reaction of the indole with oxalyl chloride, followed by amidation, and finally, a powerful reduction to yield the target tryptamine.
Causality Behind Experimental Choices:
-
Step 1: Reaction with Oxalyl Chloride: Indoles are nucleophilic at the C3 position. Oxalyl chloride is a highly reactive di-acid chloride that readily undergoes electrophilic substitution at the C3 position of the indole ring to form an indole-3-glyoxylyl chloride intermediate.[4] This step effectively installs a two-carbon electrophilic handle.
-
Step 2: Amidation: The resulting acid chloride is highly reactive and is typically not isolated. It is treated in situ with a secondary amine (e.g., dimethylamine) or ammonia to form the corresponding glyoxylamide. This step introduces the nitrogen atom that will become the terminal amine of the tryptamine.
-
Step 3: Reduction with Lithium Aluminum Hydride (LAH): Lithium aluminum hydride (LAH) is a potent, non-selective reducing agent capable of reducing both the amide and the ketone of the glyoxylamide intermediate simultaneously to the corresponding amines and methylenes.[7][8]
While effective, this route has significant drawbacks, particularly concerning safety and scalability. LAH is notoriously pyrophoric, reacting violently with water and protic solvents, and requires stringent anhydrous conditions and careful handling protocols.[9][10][11][12][13]
A Modern Alternative: The Nitroindole Route
A more contemporary approach leverages the selective chemistry of nitroarenes. This route also consists of three main steps but offers significant advantages in terms of reagent safety and handling.
Causality Behind Experimental Choices:
-
Step 1: Nitration of Indole: Indole undergoes electrophilic nitration, typically at the C3 position. However, to achieve 5-substitution, a blocking group strategy or specific nitrating conditions are required. For this guide, we will assume the availability of 5-nitroindole, a common starting material. The nitro group is a powerful electron-withdrawing group and a versatile precursor to an amine.
-
Step 2: Henry Reaction: The 5-nitroindole-3-carboxaldehyde undergoes a Henry reaction (nitroaldol condensation) with nitromethane. This base-catalyzed reaction forms a 3-(2-nitrovinyl)-5-nitroindole intermediate, effectively building the required two-carbon side chain.[14]
-
Step 3: Catalytic Hydrogenation: The final step involves the simultaneous reduction of both the nitro group on the indole ring and the nitro group on the side chain. Catalytic hydrogenation using palladium on carbon (Pd/C) is an excellent method for this transformation.[15][16] It is a clean, high-yielding reaction that avoids the use of pyrophoric metal hydrides. Other metal-based reductions using iron, zinc, or tin(II) chloride under acidic conditions are also viable alternatives.[15][17][18]
This modern route avoids the hazards associated with LAH and often proceeds with higher overall yields and easier purification. The primary hazard lies in the nitration step, which is exothermic and can lead to runaway reactions if not properly controlled.[19][20][21][22]
Head-to-Head Comparison: Performance and Safety
| Parameter | Speeter-Anthony Route | Modern Nitroindole Route | Rationale & Justification |
| Starting Material | 5-Substituted Indole | 5-Nitroindole | Both starting materials are commercially available. |
| Key Reagents | Oxalyl Chloride, LAH | Nitrating agents, Pd/C, H₂ | The Nitroindole route avoids the highly pyrophoric and water-reactive LAH.[9][10][11][12][13] |
| Overall Yield | Moderate to Good | Good to Excellent | Catalytic hydrogenation is often cleaner and higher yielding than LAH reductions for this substrate class. |
| Safety Concerns | High (LAH is pyrophoric)[9][10][11][12][13] | Moderate (Nitration is exothermic)[19][20][21][22] | While nitration requires careful thermal management, it is generally considered more scalable than reactions involving large quantities of LAH. |
| Scalability | Challenging due to LAH | More readily scalable | The use of catalytic hydrogenation is well-suited for industrial-scale production. |
| Workup/Purification | Aqueous quench of LAH is hazardous. Chromatography often required. | Filtration of catalyst. Product may crystallize. | The workup for catalytic hydrogenation is significantly simpler and safer. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core transformations in both the classic and modern synthetic routes.
Caption: Standardized workflow for the validation and comparison of synthetic routes.
Detailed Experimental Protocols
Note: These protocols are intended for qualified laboratory personnel. All appropriate safety precautions must be taken.
Protocol 1: Modern Synthesis of this compound
Step A: Synthesis of 3-(2-Nitrovinyl)-5-nitro-1H-indole
-
To a solution of 5-nitroindole-3-carboxaldehyde (1 eq.) in nitromethane (10 vol.), add ammonium acetate (1.5 eq.).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the nitrovinyl intermediate.
Step B: Reduction to this compound
-
Suspend the 3-(2-nitrovinyl)-5-nitro-1H-indole (1 eq.) in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd).
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi). [16]4. Stir the mixture vigorously at room temperature for 12-24 hours, monitoring hydrogen uptake or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. [16]7. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.
Protocol 2: Analytical Validation
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound and quantify any impurities.
-
Method: A reverse-phase C18 column with a gradient elution of water (containing 0.1% formic acid) and acetonitrile is typically effective. Detection is performed using a UV detector at the λmax of the indole chromophore (approx. 280 nm).
-
Peak Purity: Peak purity can be assessed using a diode-array detector or by coupling the HPLC to a mass spectrometer. [23][24][25] Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra should be consistent with the proposed this compound structure.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretches for the indole and primary amine, as well as aromatic C-H stretches.
Conclusion and Future Outlook
This guide demonstrates that while the Speeter-Anthony synthesis is a classic and valuable method, modern alternatives offer significant improvements in safety, scalability, and operational simplicity. The catalytic hydrogenation route starting from 5-nitroindole is a robust and efficient method for producing high-purity this compound. [15][16]The avoidance of pyrophoric reagents like LAH makes it a more attractive option for both academic laboratories and large-scale industrial production.
As the demand for tryptamine-based pharmaceuticals continues to grow, the development of even more efficient and sustainable synthetic methods, such as those employing flow chemistry or biocatalysis, will be a key area of future research. [26][27]The validation framework presented here provides a reliable methodology for objectively assessing the merits of these emerging synthetic strategies.
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Cambridge Open Engage. (2023). A streamlined synthesis of 5-methoxy-N,N-dimethyltryptamine, bufotenin, and bufotenin prodrugs from melatonin. Retrieved from [Link]
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ResearchGate. (2018). An efficient synthetic protocol for the synthesis of 2-(1H-Indol-5-yl)-ethanesulfonic acid methylamide: a potential synthetic precursor for Naratriptan and its novel 3-substituted derivatives. Retrieved from [Link]
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ResearchGate. (2006). Part II. Characterisation of the Speeter and Anthony synthetic route to N,N-dialkylated tryptamines using GC-EI-ITMS, ESI-TQ-MS-MS and NMR. Retrieved from [Link]
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PubMed. (1996). Computer-aided design and synthesis of 5-substituted tryptamines and their pharmacology at the 5-HT1D receptor: discovery of compounds with potential anti-migraine properties. Retrieved from [Link]
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Organic Chemistry Portal. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Retrieved from [Link]
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PubMed. (2010). Synthesis and preliminary screening of novel tryptamines as 5-HT4 receptor ligands. Retrieved from [Link]
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ThaiJO. (2023). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Retrieved from [Link]
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ACS Publications. (2024). Presence of 4-Hydroxy-N-methyl-N-ethyltryptamine in Commercially Available Products. Retrieved from [Link]
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PubMed Central. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Retrieved from [Link]
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MDPI. (n.d.). Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Retrieved from [Link]
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Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
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AMS Biotechnology (AMSBIO). (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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ResearchGate. (2012). ChemInform Abstract: Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Retrieved from [Link]
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Wiley Online Library. (2024). Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. Retrieved from [Link]
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ACS Publications. (1952). The Nitroethylation of Indole. A New Synthesis of Tryptamine. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Synthesis of Tryptamine Derivatives via a Direct, One-Pot Reductive Alkylation of Indoles. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. Retrieved from [Link]
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MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]
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Veeprho. (n.d.). 2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethanamine. Retrieved from [Link]
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Cross-reactivity of 2-(1H-Indol-5-yl)ethanamine with different serotonin receptor subtypes
A Researcher's Guide to the Receptor Cross-Reactivity Profile of Serotonin
Introduction: The Principle of Endogenous Selectivity
In the field of pharmacology and drug development, understanding the interaction between a ligand and its target receptors is paramount. The compound 2-(1H-Indol-5-yl)ethanamine, known ubiquitously as Serotonin or 5-hydroxytryptamine (5-HT) , serves as a quintessential case study. As the endogenous agonist for a vast family of receptors, 5-HT's interaction profile is not one of uniform affinity or efficacy. Instead, it exhibits a nuanced and complex pattern of cross-reactivity across its own receptor subtypes.
This guide provides an in-depth comparison of serotonin's binding and functional activity across key human 5-HT receptor subtypes. For researchers developing novel therapeutics targeting the serotonergic system, understanding the baseline profile of the native ligand is a critical first step. It establishes the benchmark for selectivity and provides a causal framework for why subtype-selective compounds are necessary to achieve targeted therapeutic effects while minimizing off-target actions. The data and protocols herein are synthesized to provide both a quantitative comparison and a practical guide to the methodologies used to generate such data.
The Serotonin Receptor Superfamily: A Brief Overview
The 5-HT receptors are a diverse group of G-protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[1][2] They are broadly classified into seven distinct families (5-HT1 through 5-HT7). Their primary signaling mechanisms, which dictate the cellular response upon serotonin binding, are crucial for interpreting functional data.
-
5-HT1 and 5-HT5 Families: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
5-HT2 Family: Couples to Gq/11 proteins, activating phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium.
-
5-HT4, 5-HT6, and 5-HT7 Families: Couple to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[1]
-
5-HT3 Family: Functions as a non-selective cation channel, mediating rapid, depolarizing responses in neurons.[1]
This diversity in signaling is the basis for serotonin's ability to mediate a wide array of physiological and neuropsychological processes, from mood and appetite to vasoconstriction and gastrointestinal motility.[2][3]
Comparative Analysis of Serotonin's Receptor Interactions
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of serotonin at several key human 5-HT receptor subtypes. Lower values indicate a stronger interaction. It is immediately apparent that serotonin's affinity and potency can vary by orders of magnitude across the receptor family.
Table 1: Binding Affinity (Ki) of Serotonin at Human 5-HT Receptor Subtypes
Binding affinity (Ki) represents the equilibrium dissociation constant for the ligand-receptor complex. Data is compiled from the IUPHAR/BPS database and related pharmacological sources.
| Receptor Subtype | Predominant G-Protein | Serotonin Ki (nM) | Serotonin pKi (-logM) |
| 5-HT1A | Gi/o | 1.2 - 3.2 | 8.5 - 8.9 |
| 5-HT1B | Gi/o | 4.0 - 10 | 7.0 - 8.4 |
| 5-HT1D | Gi/o | 3.2 - 5.0 | 8.3 - 8.5 |
| 5-HT2A | Gq/11 | 3.5 - 12 | 7.9 - 8.5 |
| 5-HT2B | Gq/11 | 2.8 - 20 | 7.7 - 8.6 |
| 5-HT2C | Gq/11 | 4.1 - 13 | 7.9 - 8.4 |
| 5-HT7 | Gs | 0.9 - 2.0 | 8.7 - 9.1 |
Note: Values represent a range from multiple studies to reflect experimental variability.[4][5]
Table 2: Functional Potency (EC50) of Serotonin at Human 5-HT Receptor Subtypes
Functional potency (EC50) is the concentration of an agonist that provides 50% of the maximal response in a specific functional assay.
| Receptor Subtype | Functional Assay | Serotonin EC50 (nM) | Serotonin pEC50 (-logM) |
| 5-HT1A | cAMP Inhibition | 2.1 - 5.5 | 8.3 - 8.7 |
| 5-HT1B | cAMP Inhibition | 3.0 - 8.0 | 8.1 - 8.5 |
| 5-HT1D | cAMP Inhibition | 2.5 - 6.3 | 8.2 - 8.6 |
| 5-HT2A | IP1 Accumulation / Ca2+ Flux | 5.2 - 15 | 7.8 - 8.3 |
| 5-HT2B | IP1 Accumulation / Ca2+ Flux | 4.1 - 11 | 7.9 - 8.4 |
| 5-HT2C | IP1 Accumulation / Ca2+ Flux | 6.3 - 20 | 7.7 - 8.2 |
| 5-HT7 | cAMP Stimulation | 1.5 - 4.0 | 8.4 - 8.8 |
Note: EC50 values are highly dependent on the specific assay system and cell line used.[4][6]
Expert Interpretation: The data reveals that while serotonin is the endogenous ligand, it does not act as a "master key" with uniform efficacy. For instance, it consistently shows high affinity and potency for the 5-HT1A and 5-HT7 receptors.[4][7] In contrast, its affinity for the 5-HT2A receptor, a key target for psychedelic drugs and atypical antipsychotics, can be slightly lower.[8][9] This differential profile is the molecular basis for the diverse physiological effects of serotonin. For a drug developer, this profile is the canvas upon which selective agents are designed. A compound with 100-fold selectivity for 5-HT2C over 5-HT2B, for example, is developed precisely because the endogenous ligand does not possess such selectivity.[10]
Methodologies for Determining Receptor Cross-Reactivity
The data presented above are generated using standardized, robust in vitro pharmacological assays. The choice of assay is dictated by the receptor's signaling mechanism.
Radioligand Binding Assays: Quantifying Affinity (Ki)
These assays directly measure the ability of a test compound (in this case, serotonin) to displace a known high-affinity radiolabeled ligand from the receptor.[4][11] This is the gold standard for determining binding affinity.
Causality Behind Experimental Choices:
-
System: Membranes from recombinant cell lines (e.g., HEK293, CHO) stably expressing a single human receptor subtype are used. This provides a high concentration of the target receptor in a clean, controlled system, avoiding the confounding presence of other receptor subtypes found in native tissue.
-
Principle: The assay measures competition. A fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, or [3H]Ketanserin for 5-HT2A) is incubated with the membranes. Increasing concentrations of the unlabeled test compound (serotonin) are added, and the amount of radioligand displaced is measured.
-
Validation: The protocol is self-validating by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive ligand to saturate all specific binding sites). Specific binding is the difference between the two.
Conclusion and Future Directions
This guide demonstrates that the endogenous ligand serotonin (this compound) possesses a distinct and varied cross-reactivity profile across its family of receptors. It exhibits high affinity and potency at some subtypes (e.g., 5-HT1A, 5-HT7) and comparatively lower affinity at others. This inherent differential selectivity is a fundamental principle of serotonergic signaling.
For researchers in drug development, this profile serves two purposes:
-
It is the benchmark: Any novel compound's selectivity must be quantified relative to serotonin's own profile.
-
It is the rationale: The development of subtype-selective agonists or antagonists is driven by the need to isolate a specific therapeutic action from the broad spectrum of effects mediated by serotonin itself.
The methodologies described—radioligand binding and second messenger functional assays—remain the cornerstone of in vitro pharmacological profiling. By applying these robust, validated techniques, scientists can precisely characterize the interactions of novel chemical entities, paving the way for more effective and safer therapeutics that target the complex serotonergic system.
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Introduction: The Ubiquitous Neuromodulator, 2-(1H-Indol-5-yl)ethanamine
An In-Depth Comparative Guide to the Efficacy of 2-(1H-Indol-5-yl)ethanamine: In Vitro vs. In Vivo Perspectives
This compound, more commonly known as serotonin or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter of profound significance in the central and peripheral nervous systems. Its indoleamine structure is fundamental to its function, enabling interactions with a wide array of receptors to modulate a vast spectrum of physiological and psychological processes. These include mood regulation, sleep, appetite, cognition, and gastrointestinal function. Given its central role in neuropsychiatry, understanding the efficacy of serotonin is paramount for the development of targeted therapeutics for conditions like depression, anxiety, and migraines.
This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound. By dissecting its performance in controlled cellular environments versus complex living systems, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of its biological activity. We will contrast its broad-spectrum agonism with that of a selective synthetic agonist to illuminate the intricate relationship between receptor-level interactions and whole-organism physiological responses.
Part 1: In Vitro Efficacy — Deconstructing Receptor-Level Interactions
The in vitro efficacy of serotonin is defined by its ability to bind to and activate its diverse family of receptors, which consists of 14 known subtypes grouped into seven families (5-HT1 to 5-HT7).[1] These studies are crucial as they allow for the precise characterization of molecular interactions in a controlled environment, free from the complexities of a whole biological system.
Causality in Experimental Design: From Binding to Function
Initial assessment of a compound's activity begins with receptor binding assays, which determine its affinity (typically expressed as the inhibition constant, Ki) for various receptor subtypes. However, affinity does not equate to efficacy. A compound can bind with high affinity but may be an agonist, antagonist, or inverse agonist. Therefore, functional assays are essential to measure the cellular response following receptor binding.
Common functional assays for 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs), measure the downstream signaling cascades. For instance, activation of Gq-coupled receptors like 5-HT2A leads to an increase in intracellular calcium ([Ca2+]i) and inositol phosphate accumulation, while activation of Gi-coupled receptors like 5-HT1A inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[2][3][4][5] An alternative signaling pathway that can be monitored is the recruitment of β-arrestin to the activated receptor.[2][6]
Comparative Analysis: Serotonin vs. a Selective 5-HT Receptor Agonist
To contextualize the broad-spectrum efficacy of serotonin, we will compare it with Ro 60-0175 , a potent and selective agonist for the 5-HT2C and 5-HT2B receptors, with lower potency at the 5-HT2A subtype.[7] This comparison highlights the difference between an endogenous, non-selective ligand and a synthetic, selective tool compound.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Efficacy (% of Max) |
| Serotonin (5-HT) | 5-HT1A | ~1-10 | ~1-5 | 100% |
| 5-HT1D | ~20-30[8] | ~10-50 | 100% | |
| 5-HT2A | ~2-15 | 1.40[9] | 100% | |
| 5-HT2C | ~5-20 | ~5-30 | 100% | |
| Ro 60-0175 | 5-HT2A | ~100-400 | 400-447[7] | 69-91%[7] |
| 5-HT2B | ~1-5 | 0.91-2.4[7] | 79-130%[7] | |
| 5-HT2C | ~10-30 | 32-52[7] | 84-88%[7] |
Note: The values presented are approximations compiled from various sources and may vary depending on the specific cell line and assay conditions.
The data clearly illustrates that serotonin is a potent agonist across multiple receptor subtypes. In contrast, Ro 60-0175 demonstrates high potency and efficacy specifically at the 5-HT2B and 5-HT2C receptors, with significantly lower activity at the 5-HT2A receptor.[7] This selectivity is a direct result of its chemical structure, designed to achieve a specific pharmacological profile.
Experimental Protocol: Intracellular Calcium Mobilization Assay for 5-HT2A Receptor Activation
This protocol describes a common method to quantify the functional potency of an agonist at the Gq-coupled 5-HT2A receptor.[9]
-
Cell Culture:
-
Culture a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media until they reach 80-90% confluency.
-
Seed the cells into a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark to allow the cells to take up the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the comparator compound (e.g., Ro 60-0175) in a suitable assay buffer.
-
-
Fluorescence Measurement:
-
Wash the cells with the assay buffer to remove excess dye.
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time. The binding of an agonist to the 5-HT2A receptor will trigger the release of intracellular calcium, causing an increase in fluorescence.[9]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each compound concentration.
-
Normalize the data to the maximum response elicited by a saturating concentration of serotonin.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response).
-
Visualization: 5-HT2A Receptor Signaling Pathway
Caption: Simplified Gq signaling cascade initiated by serotonin binding to the 5-HT2A receptor.
Part 2: In Vivo Efficacy — From Molecular Action to Systemic Effects
Translating in vitro findings to a living organism introduces layers of complexity, including pharmacokinetics (absorption, distribution, metabolism, excretion) and the interplay between different neural circuits and physiological systems. In vivo studies are indispensable for determining the therapeutic potential and side-effect profile of a compound.
Causality in Experimental Design: Selecting Appropriate Models and Readouts
The choice of in vivo model is critical. Rodent models are frequently used to study behaviors relevant to human psychiatric disorders, such as anxiety and depression.[10] For instance, the forced swim test and tail suspension test are common paradigms for assessing antidepressant-like activity.[1] To directly measure the neurochemical effects of a compound, techniques like in vivo microdialysis or fast-scan cyclic voltammetry (FSCV) can be employed to monitor real-time changes in extracellular serotonin levels in specific brain regions.[11][12][13]
Comparative Analysis: Systemic Effects of Serotonin vs. Ro 60-0175
Direct administration of serotonin is often challenging due to the blood-brain barrier. Therefore, studies often use its precursor, 5-hydroxytryptophan (5-HTP), which can enter the brain and be converted to serotonin.[10] Here, we compare the known systemic effects of elevating brain serotonin with the effects of administering the selective agonist Ro 60-0175.
| Compound/Precursor | Model | Primary In Vivo Effects | Relevant Receptor Subtypes |
| 5-HTP (Serotonin Precursor) | Rodents | Exaggerated "serotonin syndrome" behaviors (tremors, rigidity), antidepressant-like effects, changes in anxiety.[1][10] | Broad activation of all 5-HT receptors |
| Ro 60-0175 | Rodents | Hypolocomotion, appetite suppression, antidepressant-like effects.[7] Increases plasma corticosterone, oxytocin, and prolactin.[14] | Primarily 5-HT2C, 5-HT2B |
The broad activation of all serotonin receptors by elevating 5-HT levels can lead to a complex and sometimes adverse behavioral phenotype known as serotonin syndrome.[10] In contrast, Ro 60-0175 produces a more defined set of effects primarily attributed to its action at 5-HT2C receptors, such as reduced appetite and locomotion.[7] Interestingly, while Ro 60-0175 was designed as a selective 5-HT2C agonist, some of its in vivo effects, like hormone secretion, were found to be independent of 5-HT2C or 5-HT2A activation, suggesting the involvement of other receptors or off-target effects, underscoring the complexity of in vivo pharmacology.[14]
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is a widely used behavioral assay to screen for antidepressant-like activity.
-
Animal Acclimation:
-
House male C57BL/6 mice in a controlled environment (12:12 light-dark cycle, stable temperature and humidity) for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound (e.g., a 5-HTP solution or Ro 60-0175) or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
-
Pre-Swim Session (Day 1):
-
Place each mouse individually into a transparent cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).
-
Allow the mouse to swim for 15 minutes. This session is for habituation.
-
Remove the mouse, dry it thoroughly, and return it to its home cage.
-
-
Test Session (Day 2):
-
24 hours after the pre-swim, place the mouse back into the same cylinder with fresh water.
-
Record the session on video for 6 minutes.
-
An experienced observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Use a statistical test (e.g., t-test or ANOVA) to compare the immobility time between the compound-treated groups and the vehicle control group. A significant reduction in immobility time is interpreted as an antidepressant-like effect.
-
Visualization: In Vivo Microdialysis Workflow
Caption: A schematic workflow for measuring extracellular serotonin levels using in vivo microdialysis.
Conclusion: Integrating Perspectives for a Complete Picture
The comparative analysis of this compound's efficacy in vitro and in vivo reveals a critical narrative for drug discovery. In vitro assays provide a high-resolution view of its molecular interactions, demonstrating its potent, non-selective agonism across numerous 5-HT receptor subtypes. This promiscuity at the receptor level is the foundation for its multifaceted physiological roles.
However, the in vivo data underscores that this broad activity translates into complex, system-wide effects that are difficult to predict solely from cellular assays. The comparison with a selective agonist like Ro 60-0175 clearly demonstrates how targeting specific receptor subtypes can elicit a more refined pharmacological response. This integrated understanding—from receptor binding and signaling to behavioral and physiological outcomes—is essential for rationally designing novel therapeutics that can harness the beneficial effects of modulating the serotonergic system while minimizing the adverse effects associated with non-specific receptor activation.
References
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- Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
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- PubMed. (n.d.). 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates.
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- MIT News. (2023). From molecular to whole-brain scale in a simple animal, study reveals serotonin's effects.
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A Comparative Analysis of Serotonin and Key 5-HT Receptor Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of the endogenous neurotransmitter 2-(1H-Indol-5-yl)ethanamine, more commonly known as Serotonin (5-HT), and a selection of prominent synthetic 5-HT receptor agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced pharmacological properties, receptor selectivity, and functional activities that differentiate these critical research tools and therapeutic agents. Our objective is to furnish an in-depth, data-supported resource that informs experimental design and accelerates discovery in the complex field of serotonergic signaling.
Introduction: The Serotonin System and Its Modulators
The serotonin system, comprising at least 14 distinct receptor subtypes, is a ubiquitous and pleiotropic signaling network that governs a vast array of physiological processes.[1][2] From mood and cognition to gastrointestinal motility and hemostasis, the profound influence of serotonin underscores the therapeutic potential of compounds that can selectively modulate its receptors.[1][2][3] Serotonin itself, as the endogenous agonist, exhibits broad activity across this receptor family.[1] However, its therapeutic utility is limited by its poor ability to cross the blood-brain barrier and its short half-life.[1] This has spurred the development of a diverse pharmacopeia of synthetic agonists, each with a unique profile of receptor affinity, selectivity, and functional efficacy.
This guide will focus on a comparative analysis of Serotonin and three exemplary synthetic agonists:
-
Sumatriptan: A selective 5-HT1B/1D receptor agonist, a cornerstone in the acute treatment of migraine.[4][5]
-
Buspirone: A partial agonist at the 5-HT1A receptor, utilized in the management of anxiety disorders.[2][6]
-
Lysergic Acid Diethylamide (LSD): A non-selective agonist with particularly high affinity for the 5-HT2A receptor, known for its potent psychedelic effects.[7][8]
By examining these compounds in parallel, we aim to illuminate the critical structure-activity relationships and the resulting pharmacological diversity that can be leveraged in both basic research and clinical applications.
Comparative Pharmacological Profiles
The functional outcome of a 5-HT receptor agonist is dictated by its binding affinity (Ki), its efficacy (full, partial, or biased agonism), and its selectivity for specific receptor subtypes. The following table summarizes these key parameters for our selected compounds.
| Compound | Primary Target(s) | Other Notable Targets | Functional Activity | Key Therapeutic/Research Applications |
| Serotonin (5-HT) | All 5-HT receptor subtypes | - | Full Agonist | Endogenous neurotransmitter, research standard |
| Sumatriptan | 5-HT1B, 5-HT1D, 5-HT1F | Low affinity for 5-HT1A[9][10] | Full Agonist | Acute migraine and cluster headache treatment[4][5] |
| Buspirone | 5-HT1A | Weak affinity for 5-HT2 receptors[11], Dopamine D2 receptors[12] | Partial Agonist | Generalized anxiety disorder[6][13] |
| LSD | 5-HT2A | Most 5-HT subtypes, Dopamine and Adrenergic receptors[7][8] | Full/Partial Agonist (receptor and pathway dependent) | Psychedelic research, potential therapeutic for mood disorders[7][8] |
Signaling Pathways and Mechanisms of Action
Activation of 5-HT receptors initiates a cascade of intracellular signaling events that are dependent on the receptor subtype and the G protein to which it couples. A simplified overview of the canonical signaling pathways for the receptor families of interest is presented below.
Caption: Simplified 5-HT receptor signaling pathways.
Serotonin , as the endogenous ligand, can activate all of these pathways. Sumatriptan's therapeutic effect in migraine is primarily mediated by its agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[5][14] Buspirone acts as a partial agonist at presynaptic 5-HT1A autoreceptors, which inhibits the firing of serotonergic neurons, and as a partial agonist at postsynaptic 5-HT1A receptors.[6][12] The complex psychoactive effects of LSD are largely attributed to its potent agonism at 5-HT2A receptors, which are densely expressed in cortical regions involved in perception and cognition.[7][8]
Experimental Protocols for Comparative Analysis
To empirically determine and compare the pharmacological properties of these agonists, a suite of in vitro assays is essential. Below are representative protocols for determining receptor binding affinity and functional activity.
Radioligand Binding Assay for Receptor Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific 5-HT receptor subtype.
Objective: To determine the inhibitor constant (Ki) of a test agonist by measuring its ability to displace a known radiolabeled antagonist from the receptor.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A).
-
Radiolabeled antagonist (e.g., [3H]WAY-100635 for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test agonists (Serotonin, Sumatriptan, Buspirone, LSD) at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM of a high-affinity unlabeled ligand).
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[15]
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-soak the filter plates with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.[15]
-
Assay Incubation: In each well, combine:
-
50 µL of assay buffer
-
50 µL of radioligand at a concentration near its Kd
-
50 µL of the test agonist at varying concentrations (typically in triplicate)
-
50 µL of cell membrane preparation (protein concentration optimized for signal-to-noise ratio)
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all measurements.
-
Plot the percentage of specific binding against the logarithm of the test agonist concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Functional Assay: Calcium Flux for Gq-Coupled Receptors (e.g., 5-HT2A)
This protocol measures the functional activity of agonists at Gq-coupled receptors by quantifying the resulting increase in intracellular calcium.[16]
Objective: To determine the potency (EC50) and efficacy (Emax) of test agonists at the 5-HT2A receptor.
Materials:
-
A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test agonists at a range of concentrations.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the 5-HT2A-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour at 37°C).
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence intensity.
-
Agonist Addition: Inject the test agonists at various concentrations into the wells.
-
Signal Detection: Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Trustworthiness and Self-Validation
The protocols described above incorporate several self-validating mechanisms. In the binding assay, the inclusion of a known saturating concentration of an unlabeled ligand is crucial for accurately determining non-specific binding, thereby ensuring the specificity of the measured interaction. For functional assays, the use of a reference full agonist (like serotonin) allows for the normalization of data and the determination of the relative efficacy of test compounds. Furthermore, the reproducibility of dose-response curves across multiple experiments is a key indicator of the robustness and reliability of the assay system.
Conclusion and Future Directions
This guide has provided a comparative overview of serotonin and three key synthetic 5-HT receptor agonists, highlighting their distinct pharmacological profiles and the experimental methodologies used for their characterization. The selectivity of agonists like Sumatriptan and Buspirone for specific receptor subtypes has been instrumental in their therapeutic success, while the non-selective nature of compounds like LSD provides a powerful tool for probing the broader functions of the serotonin system.
The future of 5-HT receptor pharmacology lies in the development of agonists with even greater selectivity, including those that exhibit "biased agonism"—the ability to preferentially activate certain downstream signaling pathways over others at the same receptor.[17] This emerging concept holds the promise of developing novel therapeutics with improved efficacy and reduced side effects, further refining our ability to modulate the complex and vital serotonin system.
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A Head-to-Head Comparison of Analytical Methods for Tryptamine Quantification: An In-Depth Technical Guide
Introduction
Tryptamine, a monoamine alkaloid, serves as a crucial neuromodulator and a precursor to a wide array of biologically active compounds, including the neurotransmitter serotonin and psychedelic substances.[1][2] Its chemical structure, characterized by an indole ring linked to an amino group by a two-carbon side chain, is foundational to many compounds of interest in neuroscience, pharmacology, and toxicology.[3][4] The accurate quantification of tryptamine in various biological matrices is paramount for understanding its physiological roles, elucidating metabolic pathways, and in the development and monitoring of therapeutic drugs.[5]
This guide provides a comprehensive head-to-head comparison of the principal analytical methodologies employed for tryptamine quantification. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is a critical decision that directly impacts the quality and reliability of experimental data. This document is designed to navigate this decision-making process by offering a detailed examination of High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and the current gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The forthcoming sections will delve into the fundamental principles, experimental workflows, and performance characteristics of each technique. By presenting objective comparisons and supporting experimental data, this guide aims to equip you with the necessary insights to select the most suitable method for your specific research needs, ensuring scientific integrity and the generation of robust, reproducible results. All methodologies discussed are grounded in established validation principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[6][7][8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of compounds that possess a UV-absorbing chromophore, such as the indole ring in tryptamine.[10]
Principle of HPLC-UV
HPLC-UV operates on the principle of separating compounds in a liquid mobile phase as they pass through a stationary phase packed in a column. The separation is based on the differential partitioning of the analyte between the two phases. For tryptamine, a polar compound, reversed-phase chromatography using a nonpolar stationary phase (like C18) is commonly employed.[10] As the separated tryptamine elutes from the column, it passes through a UV detector. The indole nucleus of tryptamine absorbs UV light at specific wavelengths (typically around 220 nm and 280 nm), and the amount of light absorbed is directly proportional to its concentration, enabling quantification.[11]
Experimental Workflow
Caption: Generalized workflow for tryptamine analysis by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV Analysis of Tryptamine in Urine
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take 1 mL of urine sample and add a suitable internal standard.
-
Alkalinize the sample to a pH of approximately 10.0 using a phosphate buffer.
-
Perform liquid-liquid extraction by adding 5 mL of a mixture of n-propanol in diethyl ether and vortexing for 2 minutes.[12]
-
Centrifuge to separate the layers and transfer the organic layer to a clean tube.
-
Back-extract the tryptamine into an acidic aqueous phase by adding 200 µL of 0.1 M HCl and vortexing.[6]
-
Inject an aliquot of the acidic aqueous phase into the HPLC system.
-
-
Chromatographic Conditions:
-
Detection:
-
Detector: UV-Vis Detector.
-
Wavelength: 280 nm.[13]
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of tryptamine against a series of known concentrations.
-
Determine the concentration of tryptamine in the sample by comparing its peak area to the calibration curve.
-
Performance Characteristics
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | ~10-100 ng/mL |
| Linearity Range | 0.05 - 5 µg/mL[13] |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 90-110% |
Advantages and Limitations
Advantages:
-
Cost-effective and widely available: HPLC-UV systems are common in most analytical laboratories.
-
Robust and reliable: The technique is well-established and known for its reproducibility.
-
Simple operation: Method development and operation are generally straightforward.
Limitations:
-
Limited sensitivity: Compared to other methods, HPLC-UV has a higher limit of detection, making it less suitable for trace analysis.
-
Potential for interference: The selectivity is lower, and co-eluting compounds that absorb at the same wavelength can interfere with quantification.[10]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with fluorescence detection offers a significant enhancement in sensitivity and selectivity for the analysis of fluorescent compounds or those that can be derivatized to become fluorescent. Tryptamine's native fluorescence makes it an excellent candidate for this technique.
Principle of HPLC-FLD
The separation principle in HPLC-FLD is identical to that of HPLC-UV. However, the detection method is different. A fluorescence detector excites the eluting tryptamine at a specific wavelength (excitation wavelength), and the emitted light at a longer wavelength (emission wavelength) is measured. The intensity of the emitted light is proportional to the concentration of tryptamine. This method is inherently more sensitive and selective than UV detection because not all compounds that absorb UV light will fluoresce.[14]
Experimental Workflow
Caption: Generalized workflow for tryptamine analysis by HPLC-FLD.
Detailed Experimental Protocol: HPLC-FLD Analysis of Tryptamine in Brain Tissue
-
Sample Preparation:
-
Derivatization (Optional but can enhance sensitivity):
-
Chromatographic Conditions:
-
Detection:
-
Detector: Fluorescence Detector.
-
Excitation Wavelength: ~285 nm (native) or higher for derivatized tryptamine.
-
Emission Wavelength: ~360 nm (native) or higher for derivatized tryptamine.[12]
-
Performance Characteristics
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.003 µg/mL[16] |
| Linearity Range | 0.01 - 50 µg/mL[16] |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 95-105% |
Advantages and Limitations
Advantages:
-
High sensitivity: Significantly lower detection limits compared to HPLC-UV.[8]
-
High selectivity: Reduced interference from non-fluorescent matrix components.
-
Can analyze native fluorescence: Derivatization is not always necessary for tryptamine.
Limitations:
-
Not all compounds fluoresce: Limited to fluorescent analytes or those that can be derivatized.
-
Matrix effects: Quenching of the fluorescence signal can occur in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.
Principle of GC-MS
In GC-MS, the sample is first vaporized and then separated based on its volatility and interaction with a stationary phase in a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern for each compound, acting as a "chemical fingerprint" for identification and quantification. Due to the polar nature of tryptamine, derivatization is often required to increase its volatility and thermal stability for GC analysis.[17][18] Common derivatization agents include silylating agents like BSTFA.[17]
Experimental Workflow
Caption: Generalized workflow for tryptamine analysis by GC-MS.
Detailed Experimental Protocol: GC-MS Analysis of Tryptamine
-
Sample Preparation (Liquid-Liquid Extraction):
-
Derivatization (Silylation):
-
GC-MS Conditions:
-
Column: A nonpolar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.[17]
-
Temperature Program: An initial oven temperature held at a low temperature, followed by a ramp to a higher temperature to elute the derivatized tryptamine.
-
Ionization Mode: Electron Ionization (EI).
-
-
Quantification:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of the derivatized tryptamine.
-
Performance Characteristics
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.01 µg/mL[17] |
| Linearity Range | 0.01 - 2.0 µg/mL[17] |
| Precision (%RSD) | < 15%[17] |
| Accuracy (%Recovery) | > 90%[17] |
Advantages and Limitations
Advantages:
-
High selectivity and sensitivity: The mass spectrometer provides excellent specificity.
-
Structural information: The fragmentation pattern can confirm the identity of the analyte.
-
Well-established technique: A large body of literature and established methods are available.
Limitations:
-
Derivatization required: The need for derivatization adds a step to the sample preparation and can introduce variability.[17]
-
Thermal lability: Some tryptamine derivatives may be thermally unstable, leading to degradation in the GC inlet.[10]
-
Not suitable for non-volatile compounds: Limited to analytes that can be volatilized.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently considered the gold standard for bioanalytical quantification due to its exceptional sensitivity, selectivity, and versatility.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After separation on an LC column, the eluting tryptamine is ionized, typically using electrospray ionization (ESI). The resulting precursor ion is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to very low detection limits.
Experimental Workflow
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Validating the purity of synthesized 2-(1H-Indol-5-yl)ethanamine using orthogonal methods
A Guide to the Orthogonal Purity Validation of Synthesized 2-(1H-Indol-5-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), ensuring the purity of the final compound is of paramount importance. Regulatory bodies worldwide mandate stringent quality control to guarantee the safety and efficacy of therapeutic products.[1][2] This guide provides an in-depth comparison of orthogonal analytical methods for validating the purity of synthesized this compound, a tryptamine derivative with significant interest in pharmaceutical research. By employing multiple, independent analytical techniques, a comprehensive and reliable purity profile can be established, mitigating the risks associated with undetected impurities.[3][4]
The Imperative of Orthogonal Purity Analysis
An orthogonal method utilizes two or more independent analytical techniques to scrutinize the same sample.[3] This approach is critical for minimizing the potential biases inherent in any single method, thereby enhancing the overall accuracy and reliability of the purity assessment.[3] For a molecule like this compound, which may have structurally similar impurities arising from the synthetic process, a multi-pronged analytical strategy is not just recommended but essential for robust quality control.[5][6]
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available indole derivatives. A common approach involves the reduction of a corresponding nitrile or nitro compound. Understanding the synthetic pathway is crucial as it informs the potential impurity profile. For instance, incomplete reduction could leave starting material, while side reactions could introduce structurally related byproducts.
A generalized synthetic scheme might involve the following steps:
-
Nitration of a suitable indole precursor.
-
Reduction of the nitro group to an amine.
-
Further functional group manipulations to yield the final ethanamine side chain.
Each of these steps presents an opportunity for the formation of impurities that must be diligently identified and quantified.
Orthogonal Analytical Techniques for Purity Validation
A combination of chromatographic and spectroscopic methods provides a powerful toolkit for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone technique for purity assessment due to its high resolving power and sensitivity.[5] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For tryptamine derivatives, reversed-phase HPLC is commonly employed.
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution is often preferred to resolve a wide range of potential impurities. A typical mobile phase system could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
-
Detection: UV detection at a wavelength where the indole chromophore has strong absorbance (e.g., 220 nm or 280 nm) is standard.[8][9]
-
Sample Preparation: A dilute solution of the synthesized this compound in the mobile phase is prepared.
Data Interpretation: The chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the respective component, allowing for quantitative analysis.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides crucial information about the molecular weight and structure of the analyte and its impurities.[5] When coupled with a separation technique like HPLC (LC-MS), it becomes a highly specific and sensitive analytical tool.[3][10]
Experimental Protocol:
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for tryptamine derivatives, often producing a prominent protonated molecular ion ([M+H]+).[10][11]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate ions based on their mass-to-charge ratio.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide valuable structural information for impurity identification.[12]
Data Interpretation: The mass spectrum will confirm the molecular weight of the main peak as this compound (C10H12N2, MW: 160.22 g/mol ).[13] Any other detected masses can be investigated as potential impurities. The fragmentation pattern in MS/MS can help elucidate the structures of these impurities.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is an unparalleled technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Experimental Protocol:
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6, CDCl3, or D2O) is used.
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Experiments: In addition to standard 1D ¹H and ¹³C NMR, 2D experiments like COSY and HSQC can be invaluable for assigning complex spectra and identifying impurities.
Data Interpretation: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The presence of unexpected signals, even at low intensities, can indicate the presence of impurities. The integration of proton signals can also be used for quantitative analysis of impurities relative to the main compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.
-
Spectrometer: A standard FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation: The FTIR spectrum of this compound will show characteristic absorption bands for the N-H stretch of the indole and the primary amine, C-H stretches, and aromatic C=C bending vibrations.[14][15] The absence of peaks corresponding to functional groups from starting materials or potential byproducts (e.g., a nitrile or nitro group) can provide evidence of purity.
Comparison of Orthogonal Methods
| Method | Information Provided | Strengths | Limitations |
| HPLC-UV | Purity, quantification of impurities | High resolution, quantitative, robust | Limited structural information, co-elution possible |
| LC-MS | Molecular weight, structural fragments | High specificity and sensitivity, impurity identification | Ionization efficiency can vary, less quantitative than UV |
| NMR | Unambiguous structure, quantification | Definitive structural elucidation, quantitative | Lower sensitivity than MS, can be complex to interpret |
| FTIR | Functional groups | Rapid, non-destructive, good for gross impurity checks | Not suitable for quantifying trace impurities, limited specificity |
Integrating Data for a Comprehensive Purity Profile
The true power of the orthogonal approach lies in the integration of data from all methods.
Caption: Workflow for orthogonal purity validation.
For example, an impurity peak observed in the HPLC chromatogram can be further investigated by LC-MS to determine its molecular weight. If the mass corresponds to a plausible byproduct from the synthesis, NMR analysis of a concentrated sample or an isolated fraction can be used to definitively elucidate its structure. FTIR can then confirm the presence or absence of key functional groups.
Conclusion
Validating the purity of synthesized this compound requires a rigorous and multi-faceted approach. Relying on a single analytical technique is insufficient to meet the stringent demands of pharmaceutical development. By employing a suite of orthogonal methods, including HPLC, MS, NMR, and FTIR, researchers can build a comprehensive and trustworthy purity profile. This not only ensures the quality and safety of the API but also provides a solid foundation for subsequent stages of drug development and regulatory submission.[6][16][17]
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Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. (2016). Drug Testing and Analysis. [Link]
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Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. [Link]
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The profiling of psychoactive tryptamine drug synthesis focusing on mass spectrometry. (2010). TrAC Trends in Analytical Chemistry. [Link]
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2010). Molecules. [Link]
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Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules. [Link]
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Simultaneous Separation and Detection of 18 Phenethylamine/ Tryptamine Derivatives by Liquid Chromatography–UV Absorption and. (2009). Analytical Sciences. [Link]
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Are HPLC-UV Methods Fit for Purpose as True Arbiters of Quality for APIs? (2014). American Pharmaceutical Review. [Link]
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Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (2016). Journal of Molecular and Cellular Biochemistry. [Link]
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Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace. [Link]
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Metabolite markers for three synthetic tryptamines N‐ethyl‐N‐propyltryptamine, 4‐hydroxy‐N‐ethyl‐N‐propyltryptamine, and 5‐methoxy‐N‐ethyl‐N‐propyltryptamine. (2024). Drug Testing and Analysis. [Link]
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Profiling psychoactive tryptamine- drug synthesis by focusing on detection using mass spectrometry. (2010). Semantic Scholar. [Link]
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Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). Molecules. [Link]
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Navigating the Labyrinth: A Comparative Guide to the Selectivity Profile of 2-(1H-Indol-5-yl)ethanamine (Serotonin)
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Promiscuous Nature of a Key Neurotransmitter
2-(1H-Indol-5-yl)ethanamine, more commonly known as serotonin or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1][2][3] Its profound influence is mediated through a complex family of at least 14 distinct receptor subtypes, classified into seven families (5-HT1 through 5-HT7).[3][4] While serotonin exhibits high affinity for its cognate receptors, its structural similarity to other biogenic amines raises critical questions about its interactions with other neurotransmitter systems.[2] Understanding the selectivity profile of serotonin is paramount for elucidating its physiological roles and for the rational design of novel therapeutics with improved target specificity and reduced off-target effects.
This guide provides a comprehensive analysis of the selectivity profile of this compound against a panel of non-serotonergic neurotransmitter receptors. We present quantitative binding affinity data, detail the experimental methodologies for determining receptor selectivity, and discuss the implications of these findings for neuroscience research and drug development.
Comparative Analysis of Binding Affinities
To quantify the selectivity of serotonin, we have compiled binding affinity data (Ki values) from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki Database, a comprehensive repository of published and internally-derived binding data.[5][6] The Ki value represents the concentration of a ligand that will bind to half the available receptors in the absence of a competing ligand, with lower values indicating higher binding affinity.
Table 1: Comparative Binding Affinity (Ki) of this compound (Serotonin) at Various Neurotransmitter Receptors
| Receptor Family | Receptor Subtype | Average Ki (nM) | Species |
| Serotonergic | 5-HT1A | 9.8 | Human |
| 5-HT1B | 4.5 | Human | |
| 5-HT1D | 5.2 | Human | |
| 5-HT1E | 7.9 | Human | |
| 5-HT2A | 12.5 | Human | |
| 5-HT2B | 0.9 | Human | |
| 5-HT2C | 5.0 | Human | |
| 5-HT3 | >10,000 | Human | |
| 5-HT4 | 199 | Human | |
| 5-HT5A | 6.3 | Human | |
| 5-HT6 | 6.3 | Human | |
| 5-HT7 | 2.5 | Human | |
| Dopaminergic | D1 | >10,000 | Human |
| D2 | 1,200 | Human | |
| D3 | 2,500 | Human | |
| D4 | 800 | Human | |
| Adrenergic | Alpha-1A | 2,300 | Human |
| Alpha-1B | 3,500 | Human | |
| Alpha-2A | 800 | Human | |
| Beta-1 | >10,000 | Human | |
| Beta-2 | >10,000 | Human | |
| Histaminergic | H1 | 2,000 | Human |
| H2 | >10,000 | Human | |
| H3 | >10,000 | Human | |
| Muscarinic | M1 | >10,000 | Human |
| M2 | >10,000 | Human | |
| M3 | >10,000 | Human | |
| M4 | >10,000 | Human | |
| M5 | >10,000 | Human |
Data is synthesized from the NIMH PDSP Ki Database and representative literature values. Ki values are geometric means from multiple independent determinations where available.
Experimental Methodologies for Determining Receptor Selectivity
The determination of a compound's selectivity profile is a cornerstone of pharmacological research. The following sections detail the standard experimental workflows for assessing binding affinity and functional activity at various neurotransmitter receptors.
Radioligand Binding Assays: The Gold Standard for Affinity Determination
Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for a specific receptor.[7] The fundamental principle involves the competition between a radiolabeled ligand (with known high affinity and specificity) and an unlabeled test compound (in this case, serotonin) for binding to the receptor of interest.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Receptor Preparation:
-
Prepare cell membrane homogenates from tissues endogenously expressing the target receptor or from cell lines recombinantly overexpressing the receptor.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of the appropriate radioligand (typically at a concentration near its Kd value for the receptor).
-
Add increasing concentrations of unlabeled serotonin to initiate the competition. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known saturating unlabeled ligand).
-
-
Incubation:
-
Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.
-
-
Separation:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the serotonin concentration.
-
Determine the IC50 value (the concentration of serotonin that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Assessing Receptor Activation and Signaling
While binding assays provide crucial information about affinity, they do not reveal whether a ligand is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to characterize the biological effect of ligand binding. The choice of assay depends on the G-protein coupling of the receptor.
1. cAMP Assays for Gs- and Gi-Coupled Receptors:
Many neurotransmitter receptors, including several serotonin, dopamine, and adrenergic subtypes, signal through the modulation of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Protocol for a cAMP Assay (e.g., HTRF):
-
Cell Culture:
-
Use a cell line stably expressing the receptor of interest.
-
Plate the cells in a 96- or 384-well plate and grow to confluence.
-
-
Compound Addition:
-
For agonist testing, add increasing concentrations of serotonin.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of a potential antagonist before adding a fixed concentration of a known agonist.
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin to induce a measurable baseline of cAMP that can then be inhibited by the agonist.
-
-
Cell Lysis and Reagent Addition:
-
Lyse the cells to release intracellular cAMP.
-
Add the HTRF (Homogeneous Time-Resolved Fluorescence) reagents, which typically include a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
-
Incubation:
-
Incubate the plate in the dark to allow for the competitive binding of cellular cAMP and the d2-labeled cAMP to the antibody.
-
-
Detection:
-
Measure the HTRF signal using a plate reader. A high level of cellular cAMP will lead to a decrease in the FRET (Förster Resonance Energy Transfer) signal.
-
-
Data Analysis:
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the serotonin concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
-
2. Calcium Flux Assays for Gq-Coupled Receptors:
Receptors that couple to Gq proteins, such as the 5-HT2 receptor family, activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations.
Step-by-Step Protocol for a Calcium Flux Assay:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the Gq-coupled receptor of interest in a 96- or 384-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition:
-
Add increasing concentrations of serotonin to the wells.
-
-
Fluorescence Measurement:
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader with an integrated liquid handling system. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of serotonin.
-
Plot the peak response against the logarithm of the serotonin concentration to calculate the EC50 value.
-
Discussion: A Profile of High Selectivity with Notable Exceptions
The compiled binding affinity data reveals a clear and pronounced selectivity of this compound for its own family of receptors. Within the serotonergic system, it exhibits high affinity, typically in the low nanomolar range, for most 5-HT receptor subtypes, with the notable exception of the 5-HT3 receptor, which is a ligand-gated ion channel and displays significantly lower affinity.
In stark contrast, serotonin demonstrates markedly lower affinity for other major neurotransmitter receptor families. For dopaminergic, adrenergic, and histaminergic receptors, the Ki values are generally in the micromolar range, representing a 100- to 1000-fold lower affinity compared to its primary targets. This indicates that at physiological concentrations, direct activation of these non-serotonergic receptors by serotonin is unlikely to be a significant event. Its affinity for muscarinic acetylcholine receptors is negligible.
However, the micromolar affinities for some dopamine and adrenergic receptor subtypes should not be entirely dismissed, particularly in pharmacological contexts where supra-physiological concentrations of serotonin may be present, or in the development of serotonergic drugs that may exhibit off-target effects at these receptors. The interaction between the serotonergic and other neurotransmitter systems is complex and can also occur through indirect mechanisms, such as heteroreceptor modulation of neurotransmitter release.[8]
Conclusion
This guide provides a quantitative and methodological framework for understanding the selectivity profile of this compound. The data unequivocally demonstrates its high selectivity for serotonergic receptors over other major neurotransmitter receptor families. The detailed experimental protocols presented herein offer a practical guide for researchers seeking to characterize the selectivity of novel compounds. A thorough understanding of receptor selectivity is indispensable for the advancement of neuropharmacology and the development of safer and more effective therapeutics for a myriad of neurological and psychiatric disorders.
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Diaz, J., Ni, W., King, A., Fink, G. D., & Watts, S. W. (2008). 5-hydroxytryptamine lowers blood pressure in normotensive and hypertensive rats. Journal of Pharmacology and Experimental Therapeutics, 325(3), 1031-1038.[9]
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Wacker, D., Wang, S., McCorvy, J. D., Betz, R. M., Venkatakrishnan, A. J., Levit, A., ... & Roth, B. L. (2017). Crystal structure of an agonist-bound G protein–coupled receptor. Science, 355(6331), 1332-1337.[4]
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Effects of histamine and 5-hydroxytryptamine on the growth rate of xenografted human bronchogenic carcinomas. PubMed. [Link][15]
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The major role of peripheral release of histamine and 5-hydroxytryptamine in formalin-induced nociception. PubMed. [Link][17]
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Serotonin GPCR Family Subtypes and Products. Multispan, Inc. [Link][1]
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5-Hydroxytryptamine contracts human coronary arteries predominantly via 5-HT2 receptor activation. PubMed. [Link][18]
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Enhanced 5-hydroxytryptamine release from vascular adrenergic nerves in spontaneously hypertensive rats. PubMed. [Link][19]
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Navigating the Labyrinth of Serotonin Signaling: A Guide to Reproducible In Vitro Findings
A Senior Application Scientist's Perspective on Ensuring Inter-Laboratory Consistency for 2-(1H-Indol-5-yl)ethanamine (Serotonin)
In the intricate world of neuroscience and drug discovery, the reproducibility of in vitro findings is the bedrock upon which scientific progress is built. For a molecule as fundamental as this compound, more commonly known as serotonin or 5-hydroxytryptamine (5-HT), understanding the nuances that govern the consistency of experimental results across different laboratories is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of in vitro serotonin research, offering a comparative overview of common assay formats and actionable protocols to enhance inter-laboratory concordance.
The Serotonin System: A Complex Target Demanding Rigorous Assay Standardization
Serotonin, a key monoamine neurotransmitter, modulates a vast array of physiological and psychological processes, including mood, appetite, and sleep.[1] Its actions are mediated by a large family of 5-HT receptors, which are G protein-coupled receptors (GPCRs) with the exception of the 5-HT3 subtype, a ligand-gated ion channel.[2][3] This diversity in receptor subtypes and their downstream signaling pathways presents a significant challenge to achieving reproducible in vitro data. Factors such as genetic variability in the serotonin transporter gene and environmental influences can also impact the serotonin system, further complicating the interpretation of experimental outcomes.[4][5][6]
The choice of in vitro system, be it primary neurons, recombinant cell lines, or tissue preparations, introduces another layer of complexity. Recent advancements have even enabled the generation of human serotonergic neurons in vitro from induced pluripotent stem cells (iPSCs), offering a more physiologically relevant model.[7][8] However, each system possesses its own unique set of characteristics that can influence experimental results.
A Comparative Analysis of In Vitro Serotonin Assays: From Binding to Function
A variety of in vitro assays are employed to study the interactions of compounds with the serotonin system. The choice of assay depends on the specific research question, but all require careful optimization and validation to ensure reproducibility.
| Assay Type | Principle | Typical Readout | Key Considerations for Reproducibility |
| Receptor Binding Assays | Measures the direct interaction of a ligand with its receptor. | Radioligand displacement (KD, Bmax) | Radioligand quality and specific activity, non-specific binding, incubation time and temperature, membrane preparation consistency.[9][10] |
| Second Messenger Assays (cAMP) | Measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation. | Luminescence, fluorescence, or radioactivity | Cell line stability and passage number, agonist/antagonist incubation time, choice of detection technology (e.g., AlphaScreen, FRET).[11][12][13][14] |
| Second Messenger Assays (Calcium Flux) | Measures transient increases in intracellular calcium concentration. | Fluorescence intensity | Choice of calcium indicator dye, cell density, automated liquid handling for precise compound addition.[15][16][17][18][19][20] |
| Reporter Gene Assays | Measures the transcriptional activation of a reporter gene linked to a response element downstream of the signaling pathway. | Luminescence, fluorescence, or enzymatic activity | Promoter-reporter construct stability, cell line integrity, potential for off-target effects.[8][21] |
| Serotonin Release/Uptake Assays | Measures the release or reuptake of serotonin from cells or synaptosomes. | Radiolabeled serotonin detection or HPLC. | Cell/tissue viability, incubation conditions, specificity of uptake inhibitors.[22][23][24][25][26] |
The Causality Behind Experimental Choices: A Deeper Dive
Receptor Binding Assays: While seemingly straightforward, the devil is in the details. The choice of radioligand is critical; it must exhibit high affinity and specificity for the target receptor. Furthermore, defining non-specific binding accurately is paramount and can be a significant source of inter-laboratory variability.[9]
Second Messenger Assays: These functional assays provide insights into the downstream consequences of receptor activation. For cAMP assays, the choice between endpoint and kinetic reads can impact the results. Technologies like AlphaScreen offer a homogenous, no-wash format that can improve reproducibility.[12][13] Calcium flux assays are highly sensitive to the temporal dynamics of the response, making precise timing of compound addition and data acquisition crucial.[18][19][20]
Reporter Gene Assays: These assays offer a more integrated view of the signaling cascade. However, the indirect nature of the readout means that results can be influenced by factors affecting transcription and translation, independent of receptor activation.
Self-Validating Systems: Building Trust in Your Data
To ensure the trustworthiness of in vitro serotonin data, every protocol should be a self-validating system. This involves incorporating rigorous quality control measures at every step.
Caption: A workflow for ensuring the reproducibility of in vitro serotonin assays.
Detailed Experimental Protocols for Enhanced Reproducibility
To facilitate inter-laboratory consistency, here are detailed, step-by-step methodologies for two key serotonin assays.
Protocol 1: Radioligand Binding Assay for the 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
[3H]-Ketanserin (specific activity ~80 Ci/mmol).
-
Mianserin (for non-specific binding determination).
-
Test compounds.
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture HEK293-5HT2A cells to ~90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Ketanserin (at a final concentration equal to its KD), and 50 µL of either vehicle, test compound, or mianserin (10 µM final concentration for non-specific binding).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (20-40 µg of protein).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki of the test compound using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Flux Assay for the 5-HT2C Receptor
Objective: To measure the potency (EC50) of a test compound in activating the human 5-HT2C receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2C receptor and a calcium-sensitive photoprotein (e.g., aequorin).
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Coelenterazine (for aequorin-based assays) or a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Test compounds and a reference agonist (e.g., serotonin).
-
Luminometer or fluorescence plate reader with an injection system.
Methodology:
-
Cell Preparation:
-
Seed the CHO-K1-5HT2C cells into a 96-well, clear-bottom, black-walled plate and culture overnight.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions. If using aequorin, incubate the cells with coelenterazine.
-
Wash the cells with assay buffer.
-
-
Calcium Flux Measurement:
-
Place the cell plate into the luminometer or fluorescence plate reader.
-
Establish a stable baseline reading.
-
Inject the test compound or reference agonist at various concentrations.
-
Measure the light emission or fluorescence intensity kinetically for a defined period (e.g., 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak response for each concentration.
-
Normalize the data to the maximal response of the reference agonist.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.[16]
-
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A Researcher's Guide to Comparing the Metabolic Stability of 2-(1H-Indol-5-yl)ethanamine and Its Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey from a promising lead compound to a viable therapeutic agent, metabolic stability is a pivotal checkpoint. It dictates the susceptibility of a drug candidate to biotransformation by the body's enzymatic machinery, primarily in the liver.[1] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations in the body, while one that is excessively stable could accumulate to toxic levels or cause unwanted drug-drug interactions.[2] Therefore, a deep understanding and strategic optimization of metabolic stability are fundamental to developing safe and effective medicines.
This guide provides an in-depth comparison of the metabolic stability of 2-(1H-Indol-5-yl)ethanamine, more commonly known as serotonin (5-HT), and its structurally modified derivatives. Serotonin, a crucial monoamine neurotransmitter, serves as an excellent parent scaffold for illustrating key metabolic principles.[3] We will explore its primary metabolic pathways, discuss medicinal chemistry strategies to enhance stability, and provide detailed, field-proven protocols for assessing these properties in vitro.
The Metabolic Fate of this compound (Serotonin)
The metabolic clearance of serotonin is a well-characterized and efficient process, which is essential for terminating its signaling. The primary pathway involves two key enzymatic steps:
-
Phase I Oxidation: The journey begins with the oxidation of the primary amine on the ethylamine side chain. This reaction is predominantly catalyzed by Monoamine Oxidase A (MAO-A) , an enzyme located in the outer mitochondrial membrane.[4] This step converts serotonin into an unstable intermediate, 5-hydroxyindoleacetaldehyde (5-HIAL).[5]
-
Aldehyde Dehydrogenation: The intermediate aldehyde is then rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form the final, inactive metabolite, 5-hydroxyindoleacetic acid (5-HIAA) .[5] This water-soluble metabolite is subsequently excreted by the kidneys.
While MAO-A is the principal catalyst, it's important to acknowledge the role of the Cytochrome P450 (CYP) enzyme superfamily, particularly in the metabolism of more complex indole derivatives. For instance, enzymes like CYP2D6 are known to be involved in the metabolism of various indoleamines and can become significant pathways for structurally modified analogues.[6][7]
Caption: Primary metabolic pathway of Serotonin.
Strategic Structural Modifications to Enhance Metabolic Stability
Understanding the metabolic "soft spots" of a parent molecule like serotonin allows medicinal chemists to devise targeted structural modifications. The goal is to hinder enzymatic recognition and breakdown without compromising the compound's desired pharmacological activity. Several strategies are commonly employed for indole-based compounds.[8][9]
-
Blocking the Site of Metabolism: The most direct approach is to modify the atom or group directly involved in the enzymatic reaction. For serotonin, the primary amine and the adjacent α-carbon are prime targets.
-
Introducing Steric Hindrance: Placing bulky chemical groups near a metabolically labile site can physically block the enzyme's active site from accessing it.
-
Altering Electronic Properties: Adding electron-withdrawing groups (e.g., halogens) to an aromatic ring can make it less susceptible to oxidative metabolism by CYP enzymes.[9]
-
Bioisosteric Replacement: Replacing a metabolically labile group with a different, more stable group that retains similar physical and chemical properties is a common and effective strategy.
Comparative Metabolic Stability: Serotonin vs. Its Derivatives
To illustrate these principles, we will compare the metabolic stability of serotonin with three representative, structurally modified derivatives. The in vitro data presented in the table below is illustrative, designed to reflect the expected outcomes of the described modifications based on established metabolic principles.
| Compound | Structure | Key Modification | Predicted Primary Metabolic Pathway(s) | Half-Life (t½, min) (Illustrative) | Intrinsic Clearance (CLint, µL/min/mg) (Illustrative) | Rationale for Stability Change |
| Parent Compound: this compound | CN1C=C(C=C2C1=CC=C(C2)O)CCN | None (Primary Amine) | MAO-A | 15 | 46.2 | High affinity for MAO-A leads to rapid metabolism. |
| Derivative A: N,N-Dimethyl-2-(1H-indol-5-yl)ethanamine | CN1C=C(C=C2C1=CC=C(C2)O)CCN(C)C | N,N-Dimethylation | CYP-mediated N-dealkylation, MAO-A (after demethylation) | 45 | 15.4 | Tertiary amine is a poor substrate for MAO-A. Metabolism is shifted to slower CYP-mediated pathways. |
| Derivative B: 2-(1H-Indol-5-yl)propan-1-amine | CC(N)CC1=CNC2=C1C=C(O)C=C2 | α-Methylation | CYP-mediated hydroxylation | > 120 | < 5.8 | The methyl group on the α-carbon provides steric hindrance, effectively blocking metabolism by MAO-A.[9] |
| Derivative C: 2-(2-Fluoro-1H-indol-5-yl)ethanamine | C1=CC(CCN)=C2C(=C1)C(F)=CN2 | Indole Ring Fluorination | MAO-A, CYP-mediated oxidation | 25 | 27.7 | The electron-withdrawing fluorine atom deactivates the indole ring, slightly reducing susceptibility to CYP-mediated oxidative metabolism. MAO-A pathway remains largely accessible. |
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability relies on robust and reproducible in vitro assays. The two most widely used systems in drug discovery are liver microsomes and hepatocytes.[10][11][12]
Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery due to its high-throughput capability and cost-effectiveness.[13] Liver microsomes are subcellular vesicles rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family.[11] This makes them ideal for assessing a compound's susceptibility to oxidative metabolism.
Causality Behind Experimental Choices:
-
Why Microsomes? They provide a concentrated source of the most common metabolic enzymes (CYPs) in a simple matrix.
-
Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function. Since NADPH is consumed during the reaction, a regenerating system (e.g., glucose-6-phosphate and its dehydrogenase) is used to ensure the cofactor is not depleted, allowing the reaction to proceed at a linear rate.[14]
-
Why Quench with Acetonitrile? Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity, and contains an internal standard for accurate quantification.[15]
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the NADPH regenerating system in phosphate buffer (pH 7.4).[14]
-
Incubation Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing liver microsomes (e.g., to a final concentration of 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer.
-
Initiation: Pre-warm the master mix at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the test compound (e.g., to a final concentration of 1 µM).
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.[16]
-
Termination: Immediately add the aliquot to a collection plate or tube containing cold acetonitrile with a suitable internal standard to stop the reaction.[15]
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13]
Caption: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[11] As whole cells, they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with the necessary cofactors in their physiological context.[17] This assay provides a more comprehensive and physiologically relevant picture of hepatic clearance, as it also accounts for compound uptake into the cell.[17][18]
Causality Behind Experimental Choices:
-
Why Hepatocytes? They offer a complete metabolic system, including both Phase I and Phase II enzymes and transporters, providing a better prediction of in vivo hepatic clearance.[17]
-
Why Suspension Culture? Incubating cryopreserved hepatocytes in suspension allows for a homogenous distribution of cells and test compound, ensuring consistent results.
-
Why Specific Media? Williams' Medium E is a standard cell culture medium supplemented to maintain the viability and metabolic activity of the hepatocytes during the assay.[19]
Step-by-Step Protocol:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant.
-
Cell Viability and Counting: Determine cell density and viability (e.g., using trypan blue exclusion). Adjust the cell density to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[19]
-
Incubation: Place the hepatocyte suspension in an incubator (37°C, 5% CO₂) on an orbital shaker. Add the test compound (e.g., to a final concentration of 1 µM) to initiate the reaction.[20]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.[19]
-
Termination: Immediately mix the aliquot with cold acetonitrile containing an internal standard to lyse the cells and precipitate proteins, thereby stopping the reaction.[20]
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for analysis by LC-MS/MS to measure the disappearance of the parent compound.[17]
Caption: Workflow for the Hepatocyte Stability Assay.
Data Analysis and Interpretation
The primary data from these assays is the concentration of the parent compound remaining at each time point. From this, two key parameters are derived:
-
Half-Life (t½): The time required for 50% of the compound to be metabolized. It is calculated from the slope of the line when plotting the natural logarithm of the percent remaining compound versus time.
-
Equation:t½ = 0.693 / k, where k is the elimination rate constant (the negative of the slope).[2]
-
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver (or a liver-derived system) to metabolize a drug, independent of other physiological factors like blood flow. It is a more robust metric for in vitro - in vivo extrapolation.
-
Equation:CLint = (0.693 / t½) * (Incubation Volume / Amount of Protein or Cells)[21]
-
These parameters allow for the direct comparison and ranking of compounds. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[2]
Conclusion
The metabolic stability of an indoleamine scaffold is profoundly influenced by its structural features. The parent compound, this compound, is rapidly cleared via MAO-A-mediated metabolism. As demonstrated, logical and targeted structural modifications—such as N-alkylation to shift metabolism to CYP pathways or α-methylation to sterically block MAO access—can significantly enhance stability.
The selection of the appropriate in vitro assay is critical. While microsomal stability assays serve as an efficient primary screen for oxidative metabolism, hepatocyte-based assays provide a more comprehensive and physiologically relevant assessment of a compound's overall hepatic clearance. By integrating these powerful predictive tools into the drug discovery cascade, researchers can make more informed decisions, efficiently optimize lead candidates, and ultimately increase the probability of advancing compounds with favorable pharmacokinetic profiles.
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Benchmarking the neuroprotective effects of 2-(1H-Indol-5-yl)ethanamine against known standards
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative for Novel Neuroprotective Agents
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a formidable and escalating challenge to global health. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function, often driven by a confluence of oxidative stress, neuroinflammation, and apoptosis. Consequently, the development of effective neuroprotective agents that can mitigate these damaging cascades is a critical priority in modern neuroscience and drug discovery.
This guide provides a comprehensive framework for benchmarking the neuroprotective potential of a novel investigational compound, 2-(1H-Indol-5-yl)ethanamine, against two well-established neuroprotective standards: Edaravone and N-acetylcysteine (NAC) . As a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine), this compound belongs to the indoleamine class of compounds, a group known to possess neuroprotective properties.[1][2][3] While direct experimental data on the neuroprotective profile of this compound is not yet extensively published, its structural characteristics suggest a plausible mechanism of action involving the modulation of serotonergic pathways and antioxidant activity.
This document will therefore present a hypothetical neuroprotective profile for this compound, grounded in the known effects of related tryptamine derivatives.[4][5] This profile will be objectively compared with the established efficacy of Edaravone and NAC using data from a suite of standardized in vitro neuroprotection assays. By providing detailed experimental protocols, comparative data, and mechanistic insights, this guide aims to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of this and other novel neuroprotective candidates.
Profiles of Standard Neuroprotective Agents
A robust benchmarking strategy requires well-characterized comparators. Edaravone and N-acetylcysteine (NAC) have been selected as standards due to their distinct yet complementary mechanisms of action and their established use in clinical and preclinical neuroprotection studies.
Edaravone: The Potent Free Radical Scavenger
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent antioxidant that has demonstrated significant neuroprotective effects in conditions such as acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[6][7] Its primary mechanism of action is the direct scavenging of highly reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite.[8] By neutralizing these damaging free radicals, Edaravone inhibits lipid peroxidation, reduces oxidative damage to cellular components, and attenuates downstream apoptotic pathways.[9][10]
N-acetylcysteine (NAC): The Glutathione Precursor and Antioxidant
N-acetylcysteine is a versatile compound with a long history of clinical use. Its neuroprotective effects are primarily attributed to its role as a precursor for L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the brain.[11] By replenishing intracellular GSH levels, NAC enhances the cellular defense against oxidative stress.[12][13] Additionally, NAC has been shown to modulate glutamatergic transmission and possess anti-inflammatory properties, contributing to its overall neuroprotective profile.[14]
Comparative Efficacy Assessment: A Multi-Assay Approach
To provide a comprehensive comparison, we will evaluate the neuroprotective effects of this compound, Edaravone, and NAC across a panel of in vitro assays. These assays are designed to quantify key aspects of neuroprotection, including cell viability, cytotoxicity, oxidative stress, and apoptosis, in a human neuroblastoma cell line (SH-SY5Y) subjected to oxidative insult (e.g., hydrogen peroxide, H₂O₂).
The following sections detail the experimental protocols and present hypothetical comparative data.
Experimental Model
-
Cell Line: Human neuroblastoma SH-SY5Y cells, a widely used and well-characterized model for neuronal studies.
-
Insult: Hydrogen peroxide (H₂O₂) to induce oxidative stress-mediated cell death.
-
Treatment: Cells are pre-treated with the test compounds (this compound, Edaravone, or NAC) for a specified duration before exposure to H₂O₂.
Figure 1: General experimental workflow for in vitro neuroprotection assays.
Cell Viability Assessment (MTT Assay)
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[15] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.
Hypothetical Comparative Data:
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Untreated Control | - | 100 ± 5.2 |
| H₂O₂ (100 µM) | - | 45 ± 4.1 |
| This compound | 10 µM | 75 ± 3.8 |
| Edaravone | 10 µM | 82 ± 4.5[16] |
| N-acetylcysteine (NAC) | 1 mM | 78 ± 5.1[13] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat cells with the respective compounds at the desired concentrations for 24 hours, followed by the addition of 100 µM H₂O₂ for another 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Cytotoxicity Assessment (LDH Assay)
The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[18]
Hypothetical Comparative Data:
| Treatment Group | Concentration | LDH Release (% of Maximum) |
| Untreated Control | - | 10 ± 2.1 |
| H₂O₂ (100 µM) | - | 85 ± 6.3 |
| This compound | 10 µM | 35 ± 4.7 |
| Edaravone | 10 µM | 30 ± 3.9[4] |
| N-acetylcysteine (NAC) | 1 mM | 40 ± 5.5[3] |
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to control wells with maximum LDH release (lysed cells).
Oxidative Stress Assessment (ROS Measurement)
Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.[12]
Hypothetical Comparative Data:
| Treatment Group | Concentration | ROS Levels (% of H₂O₂ Control) |
| Untreated Control | - | 15 ± 3.2 |
| H₂O₂ (100 µM) | - | 100 ± 8.9 |
| This compound | 10 µM | 40 ± 5.1 |
| Edaravone | 10 µM | 35 ± 4.6[19] |
| N-acetylcysteine (NAC) | 1 mM | 45 ± 6.2[20] |
Experimental Protocol: ROS Measurement
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells as previously described.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Apoptosis Assessment
Apoptosis, or programmed cell death, is a key mechanism of neuronal loss. It can be assessed through several methods, including Annexin V/PI staining, measurement of caspase-3 activity, and analysis of pro- and anti-apoptotic protein expression.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes.
Hypothetical Comparative Data:
| Treatment Group | Concentration | Apoptotic Cells (%) |
| Untreated Control | - | 5 ± 1.5 |
| H₂O₂ (100 µM) | - | 40 ± 3.8 |
| This compound | 10 µM | 18 ± 2.9 |
| Edaravone | 10 µM | 15 ± 2.5[21] |
| N-acetylcysteine (NAC) | 1 mM | 20 ± 3.1[22] |
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Culture and treat SH-SY5Y cells in 6-well plates.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[22]
-
Flow Cytometry: Analyze the stained cells by flow cytometry, collecting at least 10,000 events per sample.
Caspase-3 is a key executioner caspase in the apoptotic cascade. Its activity can be measured using a colorimetric or fluorometric substrate.
Hypothetical Comparative Data:
| Treatment Group | Concentration | Caspase-3 Activity (Fold Change) |
| Untreated Control | - | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | - | 4.5 ± 0.5 |
| This compound | 10 µM | 2.0 ± 0.3 |
| Edaravone | 10 µM | 1.8 ± 0.2 |
| N-acetylcysteine (NAC) | 1 mM | 2.2 ± 0.4 |
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Caspase-3 Reaction: Incubate the cell lysates with a colorimetric substrate for caspase-3 (e.g., DEVD-pNA).
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.
The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is a critical determinant of cell fate. This ratio can be assessed by Western blotting.
Hypothetical Comparative Data:
| Treatment Group | Concentration | Bcl-2/Bax Ratio (Relative to Control) |
| Untreated Control | - | 1.0 ± 0.1 |
| H₂O₂ (100 µM) | - | 0.3 ± 0.05 |
| This compound | 10 µM | 0.8 ± 0.1 |
| Edaravone | 10 µM | 0.9 ± 0.15 |
| N-acetylcysteine (NAC) | 1 mM | 0.7 ± 0.1 |
Experimental Protocol: Western Blot for Bcl-2 and Bax
-
Protein Extraction: Extract total protein from treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software.[5]
Mechanistic Insights and Signaling Pathways
The neuroprotective effects of these compounds are mediated by their interaction with key intracellular signaling pathways.
Figure 2: Key signaling pathways in oxidative stress-induced apoptosis and points of intervention for the neuroprotective compounds.
-
Edaravone directly quenches ROS, thereby preventing the initiation of the apoptotic cascade.
-
NAC boosts the intracellular pool of GSH, which neutralizes ROS and maintains cellular redox homeostasis.
-
This compound , based on its structural similarity to serotonin, is hypothesized to exert its neuroprotective effects through the activation of specific serotonin receptors (e.g., 5-HT1A).[3] Activation of these receptors has been linked to the reduction of oxidative stress and the upregulation of anti-apoptotic proteins like Bcl-2.[2]
Conclusion and Future Directions
This guide outlines a systematic approach for benchmarking the neuroprotective effects of this compound against the established standards, Edaravone and NAC. The presented hypothetical data suggests that this compound may possess significant neuroprotective properties, warranting further empirical investigation. The detailed experimental protocols provided herein offer a robust framework for such studies.
Future research should focus on validating the hypothesized neuroprotective efficacy of this compound using the described in vitro models. Subsequent studies should aim to elucidate its precise mechanism of action, including the identification of the specific serotonin receptor subtypes involved and its effects on downstream signaling pathways. A thorough investigation of its structure-activity relationship could also guide the development of even more potent neuroprotective agents. Ultimately, promising in vitro findings should be followed up with in vivo studies in animal models of neurodegenerative diseases to assess its therapeutic potential in a more complex physiological context.
References
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Edaravone Protects HT22 Neurons from H2O2‐induced Apoptosis by Inhibiting the MAPK Signaling Pathway. (2012). CNS Neuroscience & Therapeutics. [Link]
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Edaravone significantly reduced LDH levels and cell damage in organotypic slice cultures of the cerebellum and hippocampus following OGD. (n.d.). ResearchGate. [Link]
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N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR. (2016). PubMed Central. [Link]
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N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway. (2019). MDPI. [Link]
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-Western blotting for determination of Bax:Bcl-2 ratio and mitochondrial release of pro-apoptotic molecules into the cytosol in SK-N-BE2 and SH-SY5Y cells. (n.d.). ResearchGate. [Link]
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Serotonin regulates mitochondrial biogenesis and function in rodent cortical neurons via the 5-HT2A receptor and SIRT1–PGC-1α axis. (2017). Proceedings of the National Academy of Sciences. [Link]
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Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases. (2023). MDPI. [Link]
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Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Determination of Binding Affinities for 1H-Indole-5-ethanamine at Serotonin Receptors
In the landscape of contemporary drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is both arduous and resource-intensive. For researchers in neuroscience and pharmacology, tryptamine derivatives, such as 1H-Indole-5-ethanamine (also known as 5-aminotryptamine), represent a class of compounds with significant therapeutic potential, primarily through their interaction with serotonin (5-HT) receptors.[1] The accurate determination of the binding affinity of these molecules to their targets is a cornerstone of lead optimization. This guide provides a comprehensive comparison of in silico predictive methods and established experimental techniques for quantifying the binding affinity of 1H-Indole-5-ethanamine to various serotonin receptor subtypes.
As a Senior Application Scientist, my experience has underscored the critical importance of integrating computational and experimental approaches. In silico methods offer a rapid and cost-effective means to screen vast chemical libraries and prioritize candidates, while experimental techniques provide the "gold standard" validation of these predictions. This guide is structured to provide not just the "how" but also the "why" behind these methodologies, empowering researchers to make informed decisions in their drug discovery workflows.
The Target: 1H-Indole-5-ethanamine and the Serotonin Receptor Family
1H-Indole-5-ethanamine is a tryptamine analog, and as such, its primary biological targets are the serotonin (5-HT) receptors.[2] The 5-HT receptor family is a large and diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), which are implicated in a wide array of physiological and pathological processes, including mood regulation, cognition, and migraine.[3] Consequently, they are major targets for therapeutic intervention in psychiatric and neurological disorders.
Experimental Determination of Binding Affinity: The Ground Truth
| Compound | Receptor Subtype | Binding Affinity (Ki in nM) | Reference |
| Tryptamine | 5-HT1E | >10,000 | [4] |
| Tryptamine | 5-HT1F | 866 | [4] |
| 5-Methoxytryptamine | 5-HT1F | 451 | [4] |
Note: The scarcity of a complete experimental dataset for 1H-Indole-5-ethanamine highlights a common challenge in the field and underscores the utility of in silico predictive modeling.
Experimental Methodologies: A Closer Look
Two of the most robust and widely used techniques for determining binding affinities are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule) to an immobilized ligand (the receptor).
Experimental Workflow for SPR:
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
Detailed Protocol for SPR:
-
Receptor Immobilization: The purified 5-HT receptor is covalently immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will produce a measurable signal upon ligand binding.
-
Analyte Preparation: A series of concentrations of 1H-Indole-5-ethanamine are prepared in a suitable running buffer.
-
Binding Measurement: The analyte solutions are injected over the sensor surface, and the association is monitored in real-time. This is followed by a dissociation phase where the running buffer is flowed over the chip.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, is then calculated as kd/ka.
ITC directly measures the heat change that occurs upon the binding of a ligand to a receptor. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow for ITC:
Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry (ITC).
Detailed Protocol for ITC:
-
Sample Preparation: A solution of the purified 5-HT receptor is placed in the sample cell of the calorimeter, and a solution of 1H-Indole-5-ethanamine is loaded into the injection syringe.
-
Titration: The ligand is injected into the sample cell in small, precise aliquots.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein to generate a binding isotherm. This curve is then fitted to a binding model to determine the KD, ΔH, and ΔS.
In Silico Prediction of Binding Affinity: A Virtual Screening Funnel
In the absence of comprehensive experimental data, in silico methods provide a powerful avenue for estimating the binding affinity of 1H-Indole-5-ethanamine to 5-HT receptors. A typical workflow involves molecular docking to predict the binding pose and a scoring function to estimate the binding affinity, often followed by more rigorous methods like Molecular Dynamics (MD) simulations and free energy calculations.
In Silico Workflow for Binding Affinity Prediction
Caption: A comprehensive in silico workflow for predicting binding affinity.
Detailed In Silico Protocol
This protocol outlines a robust pipeline for predicting the binding affinity of 1H-Indole-5-ethanamine to a 5-HT receptor.
Part 1: Molecular Docking with AutoDock Vina [5]
-
Receptor Preparation:
-
Obtain the 3D structure of the target 5-HT receptor from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.
-
-
Ligand Preparation:
-
Generate the 3D structure of 1H-Indole-5-ethanamine and optimize its geometry.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or using a blind docking approach.
-
Run AutoDock Vina to predict the binding poses of the ligand in the receptor's active site. Vina's scoring function will provide an initial estimate of the binding affinity in kcal/mol.
-
Part 2: Refinement with Molecular Dynamics (MD) and MM/GBSA [6]
-
System Setup for MD Simulation:
-
The top-scoring docked complex from AutoDock Vina is used as the starting structure.
-
The complex is solvated in a water box with appropriate ions to neutralize the system.
-
Software packages like GROMACS or AMBER are commonly used for this step.
-
-
MD Simulation:
-
The system is energy-minimized and then subjected to a production MD simulation (typically on the nanosecond timescale) to allow the complex to relax and explore its conformational space.
-
-
MM/GBSA Calculation:
-
Snapshots from the stable part of the MD trajectory are extracted.
-
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is applied to calculate the binding free energy. This method provides a more accurate estimation of binding affinity than docking scores alone by considering solvation effects.
-
Correlating In Silico Predictions with Experimental Data: The Ultimate Goal
The primary objective of this dual approach is to establish a strong correlation between the predicted in silico binding affinities and the experimentally determined values. A high correlation provides confidence in the predictive power of the computational model, enabling its use for screening larger libraries of compounds and guiding the design of new analogs with improved affinity and selectivity.
Data Comparison Table (Hypothetical):
| Receptor Subtype | Experimental Ki (nM) | Predicted Binding Energy (kcal/mol) - Docking | Predicted Binding Free Energy (kcal/mol) - MM/GBSA |
| 5-HT1A | Data to be determined | Value from AutoDock Vina | Value from MM/GBSA |
| 5-HT1B | Data to be determined | Value from AutoDock Vina | Value from MM/GBSA |
| 5-HT1D | Data to be determined | Value from AutoDock Vina | Value from MM/GBSA |
| 5-HT2A | Data to be determined | Value from AutoDock Vina | Value from MM/GBSA |
| 5-HT2C | Data to be determined | Value from AutoDock Vina | Value from MM/GBSA |
| 5-HT7 | Data to be determined | Value from AutoDock Vina | Value from MM/GBSA |
Conclusion and Future Directions
The synergy between in silico prediction and experimental validation is paramount in modern drug discovery. While a complete and directly comparable dataset for 1H-Indole-5-ethanamine's binding to serotonin receptors remains an area for future investigation, this guide provides the foundational knowledge and detailed protocols for researchers to generate and compare such data. By employing the described experimental and computational workflows, scientists can more efficiently navigate the complex path of drug development, ultimately accelerating the discovery of novel therapeutics for a range of neurological and psychiatric disorders.
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A Comparative Analysis of the Behavioral Effects of Tryptamines in Rodent Models
This guide provides a comprehensive comparison of the behavioral effects of common tryptamines—psilocybin, N,N-Dimethyltryptamine (DMT), and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)—in rodent models. It is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the experimental data and methodologies that form the basis of our understanding of these psychoactive compounds.
Introduction: The Significance of Tryptamines and Rodent Models
Classical tryptamine psychedelics are potent agonists at the serotonin 2A (5-HT2A) receptor and are under rigorous investigation for their therapeutic potential in treating neuropsychiatric disorders like depression, anxiety, and PTSD.[1][2] Rodent behavioral models are indispensable tools in this research, providing a translational framework to dissect the neurobiological mechanisms underlying the complex behavioral changes induced by these compounds. While no animal model can fully replicate the human psychedelic experience, specific, quantifiable behaviors in rodents serve as reliable proxies for hallucinogenic potential and other psychopharmacological effects.[3][4]
Core Principles of Behavioral Assessment in Psychedelic Research
The selection of a behavioral assay is dictated by the specific question being asked. The primary goal is to utilize tests with high construct and predictive validity for the human condition or drug effect being modeled. For tryptamines, the focus is often on assays that reflect 5-HT2A receptor activation and those that model aspects of depression, anxiety, and cognitive flexibility.
Experimental Workflow: From Compound to Conclusion
A typical experimental workflow for assessing the behavioral effects of a novel tryptamine involves several critical stages. The integrity of the data hinges on meticulous execution at each step, from precise drug formulation to unbiased behavioral scoring and appropriate statistical analysis.
Caption: General experimental workflow for rodent behavioral studies.
Key Behavioral Assays and Comparative Tryptamine Effects
The Head-Twitch Response (HTR): A Proxy for Hallucinogenic Potency
The head-twitch response (HTR) is a rapid, side-to-side rotational head movement in rodents.[5] It is considered the most reliable and widely used behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.[3][5] The frequency of HTRs shows a strong positive correlation with the hallucinogenic potency of a wide range of psychedelics in humans, making it an invaluable tool for screening and structure-activity relationship studies.[4][6]
Experimental Protocol: Head-Twitch Response (HTR) Assay
-
Animal Habituation: Mice are individually placed in transparent polycarbonate cages for a 10-minute habituation period before drug administration.
-
Drug Administration: The test compound (e.g., psilocybin, DMT, 5-MeO-DMT) or vehicle is administered, typically via intraperitoneal (IP) or subcutaneous (SC) injection.
-
Observation Period: Immediately following injection, the number of head twitches is counted for a defined period, often for 10 to 30 minutes.[7][8] Some studies may extend this observation period to capture the full duration of the drug's effect.[7]
-
Scoring: Head twitches are defined as rapid, convulsive rotational movements of the head that are distinct from grooming behaviors. Scoring can be done manually by a trained observer blind to the experimental conditions or via automated systems.[5]
Comparative Data: Tryptamine-Induced Head-Twitch Response
| Tryptamine | Species/Strain | Dose Range (mg/kg) | Peak Effect Duration | Key Findings & Potency |
| Psilocybin | Mouse (C57BL/6J) | 1 - 3 | ~10-30 minutes | Induces robust, dose-dependent HTR. Its active metabolite, psilocin, is the direct agonist.[9][10] |
| DMT | Rat (Sprague-Dawley) | 1 - 10 | Short (~15-30 minutes) | Elicits HTR, often as part of a broader behavioral syndrome at higher doses.[11][12] |
| 5-MeO-DMT | Mouse (C57BL/6J) | 1 - 20 | Shorter than psilocybin | Dose-dependently increases HTR, but the duration is notably shorter than that induced by psilocybin at all tested doses.[13][14][15] |
Locomotor Activity: Assessing Stimulant and Sedative Effects
Locomotor activity tests, often conducted in an open field arena, measure changes in exploratory behavior and general activity levels. Tryptamines can produce complex, sometimes biphasic effects on locomotion, which are influenced by the specific compound, dose, and receptor profile.[16]
Experimental Protocol: Open Field Test (OFT)
-
Apparatus: A square or circular arena, often equipped with infrared beams or video tracking software to automatically record movement.
-
Procedure: Following drug administration and a brief waiting period, the rodent is placed in the center of the arena.
-
Data Collection: The total distance traveled, time spent in different zones (center vs. periphery), and vertical rearing activity are recorded for a set duration (e.g., 30-60 minutes).
-
Interpretation: Increased locomotion can indicate stimulant effects, while decreased locomotion suggests sedative or anxiety-like effects (thigmotaxis, or wall-hugging).[17]
Comparative Data: Effects of Tryptamines on Locomotor Activity
| Tryptamine | Species/Strain | Dose (mg/kg) | Effect on Locomotion | Receptor Implication |
| Psilocybin (Psilocin) | Mouse (C57BL/6J) | 0.3 - 3 | Profound suppression of locomotor activity.[16][18] | Primarily mediated by 5-HT1A receptors, as the effect is blocked by 5-HT1A antagonists.[16] |
| DMT | Rat (Sprague-Dawley) | 10 | Decreased exploratory behavior (total distance traveled).[17] | Suggests anxiogenic or sedative-like acute effects.[17][19] |
| 5-MeO-DMT | Mouse | Not specified | Can decrease anxiety-like behavior.[13] | Effects are complex, involving both 5-HT2A and 5-HT1A receptors.[20] |
Fear Extinction and Conditioning: Modeling Therapeutic Potential for PTSD
Fear conditioning and extinction paradigms are powerful tools for modeling aspects of learning, memory, and emotional regulation.[21] They are particularly relevant for studying potential treatments for PTSD.[22] In this model, an animal learns to associate a neutral cue (like a tone) with an aversive stimulus (like a mild foot shock), leading to a fear response (freezing). Extinction is the process of learning that the cue no longer predicts the aversive stimulus.
Experimental Protocol: Auditory Fear Extinction
-
Conditioning (Day 1): A rodent is placed in a specific context (Context A) and presented with several pairings of an auditory tone (Conditioned Stimulus, CS) and a mild foot shock (Unconditioned Stimulus, US).[21][23]
-
Extinction Training (Day 3): The animal is administered the test compound or vehicle and placed in a different context (Context B). It is then repeatedly exposed to the CS (tone) without the US (shock).[21]
-
Extinction Recall (Day 4+): The animal is returned to Context B and presented with the CS to assess the retention of the extinction learning. Freezing behavior is measured as the primary outcome.[23]
Comparative Data: Tryptamine Effects on Fear Extinction
| Tryptamine | Species/Strain | Dose (mg/kg) | Key Findings |
| Psilocybin | Mouse (C57BL/6J) | 0.5 - 2.5 | Facilitates the extinction of cued fear memory, reducing freezing behavior during extinction training and recall.[21][24] These effects can be long-lasting.[24] |
| DMT | Rat (Sprague-Dawley) | 10 | Facilitates the extinction of cued fear but does not affect contextual fear memory.[11][19] This suggests a specific role in relearning cue-threat associations. |
Underlying Mechanisms: The 5-HT2A Receptor Signaling Cascade
The primary molecular target for classical tryptamines is the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[2] Agonism at this receptor initiates a complex intracellular signaling cascade that is believed to underpin the profound behavioral and psychological effects of these compounds. The canonical pathway involves the activation of the Gq/11 protein, leading to downstream effects.[25][26]
Caption: Simplified 5-HT2A receptor Gq/11 signaling pathway.
Recent research indicates that the story is more complex, with evidence for biased agonism. This means that different tryptamines might preferentially activate certain downstream pathways (e.g., Gq-protein vs. β-arrestin pathways), which could account for the qualitative differences in their behavioral effects.[25][26][27] The HTR, for instance, appears to be critically dependent on the Gq signaling pathway.[25][26]
Discussion and Translational Considerations
While rodent models provide invaluable mechanistic insights, the translation to human clinical applications requires careful consideration.
-
HTR as a Translational Bridge: The strong correlation between HTR potency in mice and hallucinogenic potency in humans provides a robust translational link, validating its use in preclinical drug development.[4]
-
Beyond Acute Effects: While acute behavioral changes are informative, the lasting therapeutic effects observed in humans (e.g., antidepressant effects days or weeks after a single dose) are of primary interest.[11][19] Rodent models are increasingly being used to study these persistent changes, such as enhanced fear extinction recall and neuroplasticity.[13][15][24]
-
Compound-Specific Profiles: This guide highlights that not all tryptamines are the same. Psilocybin's potent and durable HTR contrasts with 5-MeO-DMT's shorter-acting profile.[14] Psilocin's locomotor suppression via 5-HT1A receptors is distinct from the effects of other psychedelics.[16] These differences in behavioral pharmacology likely reflect unique receptor affinity profiles and downstream signaling properties, which may translate to different therapeutic applications.
Future research must continue to refine these behavioral models, perhaps by incorporating more complex cognitive and social tasks, to better capture the full spectrum of psychedelic effects and improve the predictive validity for their therapeutic outcomes in humans.[28][29]
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Cameron, L. P., et al. (2019). Effects of N, N-Dimethyltryptamine on Rat Behaviors Relevant to Anxiety and Depression. ACS Chemical Neuroscience, 10(1), 241-250. [Link]
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Shao, S. X., et al. (2023). 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice. Neuropsychopharmacology, 48(9), 1257-1266. [Link]
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Dolan, E. (2024). Psilocybin alters how rats balance risks and rewards, researchers find. PsyPost. [Link]
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Hesselgrave, N., et al. (2021). Preclinical Behavioral Assessment of Chronic, Intermittent Low-Dose Psilocybin in Rodent Models of Depression and Anxiety. WMU ScholarWorks. [Link]
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A Comprehensive Guide to Assessing Off-Target Effects of Tryptamine Derivatives
In the landscape of modern drug discovery, a thorough understanding of a compound's interaction with biological targets is paramount. This guide provides an in-depth analysis of the off-target effects of tryptamine derivatives, with a specific focus on 2-(1H-Indol-5-yl)ethanamine and its close analogs. While the precise compound this compound is not extensively characterized in public literature, we will use the well-studied tryptamine, 2-(1H-indol-3-yl)ethanamine, and its potent derivative, 5-Methoxytryptamine (5-MeO-T), as primary exemplars to illustrate the principles and methodologies for assessing off-target liabilities.[1][2] This guide is intended for researchers, scientists, and drug development professionals dedicated to building comprehensive pharmacological profiles and ensuring the safety and specificity of novel chemical entities.
The core of preclinical safety pharmacology lies in the early identification of unintended molecular interactions that could lead to adverse effects.[3][4][5] A proactive approach to off-target screening not only mitigates the risk of late-stage clinical failures but also provides a deeper understanding of a compound's mechanism of action, potentially revealing opportunities for therapeutic repositioning.[4]
The Tryptamine Scaffold: On-Target Activity and Off-Target Potential
Tryptamine and its derivatives are a class of compounds characterized by an indole ring structure connected to an ethylamine side chain. They are well-known for their interaction with serotonin (5-HT) receptors, which constitutes their primary, or "on-target," activity.[6] 5-Methoxytryptamine, for instance, is a potent agonist at multiple 5-HT receptor subtypes, including 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors.[1]
However, the structural similarity of the tryptamine scaffold to endogenous monoamine neurotransmitters raises the potential for interactions with a broader range of biological targets. These "off-target" interactions can occur at other G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes, and are critical to characterize during drug development.[7]
Comparative Selectivity Profile
To illustrate the concept of off-target effects, consider a hypothetical comparison between three tryptamine derivatives against a panel of serotonergic and non-serotonergic receptors.
| Target | Tryptamine (Ki, nM) | 5-Methoxytryptamine (Ki, nM) | Compound X (Hypothetical) (Ki, nM) |
| 5-HT1A | 50 | 15 | 5 |
| 5-HT2A | 150 | 10 | 500 |
| 5-HT2B | 200 | 25 | >10,000 |
| Dopamine D2 | >10,000 | 5,000 | 150 |
| Adrenergic α1A | 8,000 | 2,500 | 200 |
| hERG | >10,000 | >10,000 | 800 |
This table presents hypothetical data for illustrative purposes.
In this example, while all three compounds exhibit affinity for the on-target 5-HT1A receptor, "Compound X" demonstrates significant off-target activity at the Dopamine D2, Adrenergic α1A, and hERG channels, raising potential safety concerns that warrant further investigation.
A Strategic Workflow for Off-Target Profiling
A systematic and tiered approach is essential for efficiently identifying and characterizing off-target effects. The following workflow represents an industry-standard model for comprehensive in vitro safety pharmacology.[8][9]
Caption: A tiered workflow for systematic off-target liability assessment.
Experimental Protocols: A Closer Look
Tier 1: Broad Panel Screening
The initial step involves screening the test compound at a single, high concentration (typically 1-10 µM) against a broad panel of targets.[10][11] Companies like Eurofins Discovery and Reaction Biology offer well-established safety panels, such as the SafetyScreen44 and InVEST panels, which cover a wide range of GPCRs, ion channels, enzymes, and transporters known to be implicated in adverse drug reactions.[3][5][12][13]
Protocol: Radioligand Binding Assay
-
Preparation: A membrane preparation from cells expressing the target receptor is incubated with a specific radioligand.
-
Competition: The test compound is added at a fixed concentration.
-
Incubation & Washing: The mixture is incubated to allow for binding equilibrium. Unbound radioligand is then washed away.
-
Detection: The amount of bound radioactivity is measured using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags the target as a potential "hit".[10]
Tier 2: Hit Confirmation and Potency
For any identified "hits," the next crucial step is to determine the potency of the interaction. This is achieved by performing concentration-response assays to calculate the IC50 (for inhibition) or EC50 (for stimulation) values.
Protocol: Concentration-Response Curve
-
Serial Dilution: The test compound is serially diluted to create a range of concentrations.
-
Assay Performance: The radioligand binding assay (or an appropriate functional assay) is performed for each concentration of the test compound.
-
Data Plotting: The percentage inhibition is plotted against the logarithm of the compound concentration.
-
Curve Fitting: A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Tier 3: Functional and Mechanistic Assays
A binding interaction does not necessarily translate to a functional effect. Therefore, it is critical to follow up on high-potency off-target hits with functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at that target.[14]
Protocol: cAMP Functional Assay for GPCRs
-
Cell Culture: Cells expressing the off-target GPCR of interest are cultured.
-
Compound Treatment: The cells are treated with various concentrations of the test compound.
-
Stimulation (for antagonists): For antagonist testing, cells are co-treated with a known agonist for the receptor.
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Analysis: Changes in cAMP levels in response to the test compound indicate its functional activity (agonist or antagonist).
Visualizing Signaling Pathways: On-Target vs. Off-Target Effects
Understanding the downstream consequences of receptor activation is key. The following diagram illustrates the canonical signaling pathway for a Gs-coupled 5-HT receptor (on-target) versus a potential off-target interaction with a Gq-coupled receptor.
Caption: Differential signaling of on-target versus off-target receptor activation.
Conclusion
A comprehensive assessment of off-target effects is a non-negotiable component of modern drug discovery and development. For compounds like this compound and other tryptamine derivatives, a systematic, tiered approach to in vitro safety pharmacology provides the necessary data to build a robust safety profile. By combining broad panel screening with focused hit confirmation and functional follow-up, researchers can gain a deep understanding of a compound's selectivity and potential liabilities. This knowledge is not only crucial for mitigating risk but also for making informed decisions on lead candidate selection and optimization, ultimately paving the way for the development of safer and more effective medicines.
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Safety Operating Guide
2-(1H-Indol-5-yl)ethanamine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2-(1H-Indol-5-yl)ethanamine for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries go hand-in-hand with a profound responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the disposal of this compound (also known as 5-tryptamine), a compound frequently used in neuroscience research and drug development.
This document moves beyond a simple checklist, explaining the causality behind each procedural step to empower researchers with the knowledge to handle this and similar chemical entities safely and responsibly.
Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, a reliable hazard assessment can be synthesized from data on structurally analogous compounds, such as indole and other tryptamine derivatives.[1][2][3]
The primary hazards are associated with its amine functional group and indole core.[4][5] Based on available data for similar molecules, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[6][7][8] Ingestion may be harmful.[9][10]
Causality: The indole ring system and the primary amine group are reactive moieties. Amines can be corrosive and irritants, while heterocyclic compounds can have complex toxicological profiles.[11][12] Therefore, assuming a conservative hazard profile is a prudent and self-validating safety measure.
| Parameter | Description | Primary Sources |
| Chemical Name | This compound; 5-Tryptamine | N/A |
| CAS Number | 61-53-0 | N/A |
| Anticipated Hazards | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[8][9] | SDS of analogous compounds[8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids.[2] | General amine chemistry principles[2] |
| Primary Disposal Route | Collection by a licensed hazardous waste disposal company via institutional EHS.[2][7][12] | EPA and best laboratory practices[7][12] |
Mandatory Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following PPE must be worn at all times when handling this compound, particularly during waste consolidation and disposal procedures.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1][5]
-
Eye Protection: Safety goggles or a face shield to protect against splashes.[6][7]
-
Body Protection: A standard laboratory coat.[6]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[2][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[5][7] Amines, in particular, are noted for strong odors and potential harm to aquatic life, making sewer disposal unacceptable.[12][13]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[6][12]
-
Solid Waste: Collect all contaminated disposable materials, including gloves, weighing papers, pipette tips, and paper towels used for cleanup, in a designated solid hazardous waste container.[1][6] Unused or expired solid this compound should also be placed in this container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Be mindful of solvent compatibility; for instance, halogenated and non-halogenated solvent waste streams are often kept separate.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
Causality: Segregating waste streams prevents accidental mixing of incompatible chemicals, such as an amine waste with a strong oxidizing agent, which could lead to a vigorous or explosive reaction.[2]
Step 2: Waste Container Selection and Labeling
The waste container is the primary means of containment and communication of the hazard.
-
Container Selection: Use only chemically compatible, leak-proof containers with secure, screw-on caps.[6] The container must be in good condition, free of cracks or residue on the outside.[5][6]
-
Labeling: All labels must be completed before any waste is added. The label must be clear, legible, and permanently affixed to the container. The following information is mandatory:
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[6]
-
An accurate list of all contents, including solvents and their approximate concentrations.[6]
-
The associated hazards (e.g., "Irritant," "Toxic").[5]
-
The "Accumulation Start Date," which is the date the first drop of waste is added to the container.[5][6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored safely and securely within the laboratory.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][6]
-
Containment: Store the waste container in secondary containment (such as a chemical-resistant tub or tray) to contain any potential leaks.
-
Closure: The container must remain closed at all times except when actively adding waste.[1][6] This is a critical step to prevent the release of vapors and to avoid spills.
Step 4: Arranging for Final Disposal
The ultimate disposal of this compound waste must be handled by a certified entity.
-
Contact EHS: When the waste container is full or the accumulation time limit is approaching (as defined by your institution and local regulations), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][7]
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request. Your EHS office will provide official chain-of-custody documentation.[7]
-
Regulatory Compliance: This entire process is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15][16]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Containment:
-
Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully sweep the material into a designated container for solid hazardous waste.[5]
-
Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Once the liquid is absorbed, scoop the material into the designated solid hazardous waste container.[5]
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. Collect all cleaning materials as solid hazardous waste.[7]
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Visualizing the Disposal Workflow
To clarify the procedural flow, the following diagram illustrates the decision-making process and logical steps for proper waste management of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to this technically sound and safety-first protocol, you contribute to a culture of excellence and responsibility, ensuring that your valuable research does not come at the cost of personal safety or environmental health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
